2-(4-Nonylphenoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-nonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISAHDHKGPWBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062850 | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-49-9 | |
| Record name | 4-Nonylphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Nonylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nonylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-NONYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is 2-(4-Nonylphenoxy)acetic acid
An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid: Properties, Biological Activity, and Methodologies
Abstract
This compound is a molecule of significant duality, functioning as both a specified industrial chemical and an environmental metabolite of widespread commercial surfactants. Primarily utilized as a corrosion inhibitor and antifoaming agent in lubricants and fuels, its origins are inextricably linked to the environmental degradation of nonylphenol ethoxylates (NPEOs), formerly ubiquitous in detergents and other formulations. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's physicochemical properties, industrial applications, and environmental formation. We delve into its complex toxicological profile, which is characterized by corrosive properties and, most notably, a potential for endocrine disruption, largely informed by its metabolic relationship to the known xenoestrogen 4-nonylphenol. Detailed, field-proven protocols for its chemical synthesis, analytical quantification via RP-HPLC, and in vitro assessment of endocrine activity are provided to equip professionals with the necessary methodologies for its study.
Chemical Identity and Physicochemical Properties
This compound (CAS No: 3115-49-9) is a carboxylic acid derivative of 4-nonylphenol.[1][2] The structure consists of a phenol ring substituted at the para position with a branched nonyl (nine-carbon) alkyl chain, with an acetic acid moiety linked via an ether bond. This amphiphilic nature, conferred by the lipophilic alkylphenol portion and the hydrophilic carboxylic acid group, dictates its physical properties and applications. While industrially produced nonylphenol is a complex mixture of isomers with branched alkyl chains, the 4-substituted isomer is predominant.[3][4]
| Property | Value | Source(s) |
| CAS Number | 3115-49-9 | [1][2][5][6][7] |
| Molecular Formula | C₁₇H₂₆O₃ | [1][2][5][6] |
| Molecular Weight | 278.39 g/mol | [1][2][5] |
| Appearance | Clear to light-amber liquid | [1][8] |
| Solubility | Insoluble in water; Soluble in alkali and organic solvents | [8] |
| Density | ~1.017 g/cm³ | [5][9] |
| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg | [9][10] |
| Flash Point | 140.1 ± 15.3 °C | [9][11] |
| Synonyms | (p-Nonylphenoxy)acetic acid, 4-Nonylphenoxyacetic acid | [2][6][9] |
Environmental Origin and Significance
This compound is not primarily manufactured for release into the environment; rather, it is a significant degradation product of nonylphenol ethoxylates (NPEOs). NPEOs are non-ionic surfactants extensively used for decades in industrial cleaners, detergents, paints, and pesticides.[3][12][13] When products containing NPEOs are disposed of "down-the-drain," they enter wastewater treatment plants.[3][14] During aerobic biological treatment, microbial activity shortens the hydrophilic ethoxylate chain, leading to the formation of persistent, more lipophilic metabolites such as 4-nonylphenol (4-NP) and, through further oxidation, carboxylated derivatives like this compound.[15][16]
The formation of this compound is a critical step in the environmental fate of NPEOs, as it represents a transformation from a relatively benign surfactant into metabolites with known environmental and toxicological concerns.
Toxicological Summary
The compound poses several direct chemical hazards, primarily related to its corrosive and sensitizing nature.
| Toxicological Endpoint | Result | Hazard Classification | Source(s) |
| Acute Oral Toxicity | LD₅₀ = 1674 mg/kg bw (rat) | Harmful if swallowed | |
| Skin Irritation/Corrosion | Corrosive effects observed in rabbits | Causes severe skin burns | [17] |
| Eye Irritation/Damage | Corrosion of cornea, iris, and conjunctiva in rabbits | Causes serious eye damage | |
| Skin Sensitization | Positive result in guinea pig maximization test (75%) | May cause an allergic skin reaction | |
| Genotoxicity | Negative in both in vitro and in vivo assays | Not considered genotoxic | [17] |
Key Experimental Protocols
For researchers investigating this compound, robust methodologies for its synthesis, analysis, and biological assessment are crucial.
Synthesis via Williamson Ether Synthesis
This protocol describes a standard method for producing phenoxyacetic acids from a phenol and a haloacetate. The causality lies in the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloroacetate.
Principle: 4-Nonylphenol is deprotonated by a strong base (e.g., sodium hydroxide) to form the more nucleophilic sodium 4-nonylphenoxide. This phenoxide then displaces the chloride ion from sodium chloroacetate in an Sₙ2 reaction to form the ether linkage. The final product is precipitated by acidification. [18] Step-by-Step Methodology:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-nonylphenol in a suitable solvent like ethanol or a water/toluene mixture.
-
Add 1.05 equivalents of sodium hydroxide (as a concentrated aqueous solution) dropwise with stirring. The formation of the sodium phenoxide salt may be observed.
-
Condensation Reaction: Prepare a separate solution of 1.1 equivalents of sodium chloroacetate in water.
-
Heat the phenoxide solution to reflux (approx. 90-100 °C).
-
Add the sodium chloroacetate solution dropwise to the refluxing phenoxide solution over 30-60 minutes.
-
Maintain the reaction at reflux for 2-4 hours to ensure complete reaction. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous layer.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. The this compound product will precipitate as an oil or solid.
-
Purification: Collect the crude product by vacuum filtration if solid, or by extraction with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) if oily.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Analytical Quantification using RP-HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying this compound in various matrices.
Principle: The compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). A polar mobile phase is used for elution, and the compound is detected by its UV absorbance. [19]The choice of a C18 column is critical due to the molecule's high lipophilicity (XLogP3 ≈ 6.0), ensuring sufficient retention and separation from more polar matrix components. [9] Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~275 nm (corresponding to the absorbance of the phenol chromophore).
-
Gradient: Start with a 50:50 mixture of A:B, increasing to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: Gradient must be optimized for specific sample matrix).
-
-
Sample Preparation:
-
Dissolve standards and samples in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Ensure all samples are filtered through a 0.22 µm syringe filter before injection to prevent column clogging.
-
-
Quantification: Generate a calibration curve using standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.
In Vitro Assessment of Endocrine Activity (YES Assay)
The Yeast Estrogen Screen (YES) assay is a widely used reporter gene assay to detect estrogenic or anti-estrogenic activity of test compounds. [17] Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains two foreign genetic elements: the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) fused to an estrogen response element (ERE). When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the ERE, activating transcription of the reporter gene. The resulting enzyme production can be quantified colorimetrically.
Regulatory Context and Conclusion
Due to the endocrine-disrupting properties and environmental persistence of their degradation products, the use of nonylphenol (NP) and nonylphenol ethoxylates (NPEOs) has been heavily restricted in many regions. In the European Union, under the REACH regulation, NP and NPEOs are banned for use in concentrations ≥0.1% in applications like domestic cleaning, textiles, and cosmetics. [20][21]While these regulations target the parent compounds, they indirectly impact the environmental levels of metabolites like this compound.
References
-
Sarmah, A. K., & Halling-Sørensen, B. (n.d.). Biological degradation pathways for Nonylphenol Ethoxylates (NPEO) in the environment under aerobic and anaerobic conditions. ResearchGate. Retrieved from [Link]
-
Zúñiga-Benítez, H., et al. (n.d.). Biodegradation of Polyethoxylated Nonylphenols. PMC - NIH. Retrieved from [Link]
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4-Nonylphenol. (n.d.). Rupa Health. Retrieved from [Link]
-
4-Nonylphenol adsorption, environmental impact and remediation: a review. (n.d.). ResearchGate. Retrieved from [Link]
-
Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution. (2024). PubMed. Retrieved from [Link]
-
Acetic acid, 2-(4-nonylphenoxy)-. (2018). SIELC Technologies. Retrieved from [Link]
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Nonylphenol. (n.d.). Wikipedia. Retrieved from [Link]
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Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution. (2024). ResearchGate. Retrieved from [Link]
-
(4-Nonylphenoxy)acetic acid | CAS#:3115-49-9. (n.d.). Chemsrc. Retrieved from [Link]
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Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation. Publisso. Retrieved from [Link]
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Nonylphenols and Water. (n.d.). Minnesota Department of Health. Retrieved from [Link]
-
Nonylphenol(NP). (n.d.). Taiwan FDA. Retrieved from [Link]
-
Acetic acid, (4-nonylphenoxy)- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
Fact-Sheet: Nonylphenol and nonylphenol ethoxylates. (n.d.). Swedish Chemicals Agency. Retrieved from [Link]
-
The Environmental Fate and Safety of Nonylphenol Ethoxylates. (n.d.). ASTM Digital Library. Retrieved from [Link]
-
Nonylphenol and its derivatives: Environmental distribution, treatment strategy, management and future perspectives. (2025). ResearchGate. Retrieved from [Link]
-
4-Nonylphenol | C15H24O. (n.d.). PubChem. Retrieved from [Link]
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(p-Nonylphenoxy)acetic acid | C17H26O3. (n.d.). PubChem. Retrieved from [Link]
-
Acetic acid, 2-(4-nonylphenoxy)- - Substance Details. (n.d.). US EPA. Retrieved from [Link]
-
This compound CAS NO.3115-49-9. (n.d.). LookChem. Retrieved from [Link]
- Phenoxyacetic acid derivative synthesis method. (2013). Google Patents.
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(4-Nonylphenoxy)acetic acid CAS number 3115-49-9
An In-Depth Technical Guide to (4-Nonylphenoxy)acetic acid (CAS: 3115-49-9)
Executive Summary
(4-Nonylphenoxy)acetic acid (4-NPAA), with CAS Registry Number 3115-49-9, is a carboxylic acid derivative of 4-nonylphenol. While it has niche industrial applications, primarily as a corrosion inhibitor in lubricants and fuels, its primary significance in the scientific community stems from its status as a metabolite of nonylphenol ethoxylates (NPEOs)[1][2]. NPEOs are high-production-volume non-ionic surfactants used in detergents, paints, pesticides, and personal care products[3]. The environmental degradation of these surfactants leads to the formation of 4-NPAA and its more widely studied precursor, 4-nonylphenol (4-NP), both of which are considered endocrine-disrupting chemicals (EDCs)[4][5]. This guide provides a comprehensive technical overview of 4-NPAA, consolidating information on its synthesis, analytical characterization, toxicological profile, and biological activity to support advanced research and risk assessment.
Physicochemical and Chemical Identity
Understanding the fundamental properties of 4-NPAA is critical for designing experimental protocols, from synthesis and purification to analytical detection and toxicological assays.
| Property | Value | Source(s) |
| CAS Number | 3115-49-9 | [6][7] |
| Molecular Formula | C₁₇H₂₆O₃ | [6][8] |
| Molecular Weight | 278.39 g/mol | [6][8] |
| IUPAC Name | 2-(4-nonylphenoxy)acetic acid | [9] |
| Synonyms | 4-NPAA, NP1EC, (p-Nonylphenoxy)acetic acid | [9][10] |
| LogP (Octanol-Water Partition Coefficient) | 5.77 (Calculated) | [6] |
| Physical Form | Varies; may be a viscous liquid or solid | [2][3] |
| InChIKey | NISAHDHKGPWBEM-UHFFFAOYSA-N | [6][7] |
Note: The "nonyl" group is typically a complex mixture of branched isomers[11][12].
Synthesis and Manufacturing
The primary laboratory and industrial route to synthesizing 4-NPAA and similar phenoxyacetic acids is the Williamson ether synthesis.
Core Principle: Williamson Ether Synthesis
This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) pathway.[13] The synthesis involves the deprotonation of a phenol (in this case, 4-nonylphenol) by a strong base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an α-halo acid (chloroacetic acid), displacing the halide to form the ether linkage[13][14].
Causality : The choice of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is crucial because phenols are significantly more acidic than aliphatic alcohols, allowing for near-complete conversion to the phenoxide nucleophile[15][16]. The reaction works best with a primary alkyl halide (chloroacetic acid), as this minimizes competing elimination reactions that can occur with secondary or tertiary halides[14].
Caption: Williamson Ether Synthesis pathway for 4-NPAA.
Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system for synthesizing and purifying 4-NPAA. Validation is achieved through sequential purification and characterization steps.
Materials:
-
4-Nonylphenol (technical grade mixture of isomers)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (6M HCl)
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation (Formation of Nucleophile): a. In a round-bottom flask equipped with a reflux condenser, dissolve 4-nonylphenol in an aqueous solution of 30% NaOH[15]. Use a molar excess of NaOH to ensure complete deprotonation. b. Gently heat the mixture with stirring until a homogeneous solution of the sodium 4-nonylphenoxide is formed.
-
Sₙ2 Reaction: a. While the phenoxide solution is warm, add a 50% aqueous solution of chloroacetic acid dropwise through the condenser over 10-15 minutes[16]. Rationale: Slow addition controls the exothermic reaction. b. Once the addition is complete, heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion[15][16].
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with deionized water. b. Transfer the solution to a separatory funnel. Cautiously acidify with 6M HCl until the solution is acidic (test with litmus or pH paper)[15]. This protonates the carboxylate of the product, making it insoluble in water. c. Extract the aqueous mixture with diethyl ether (2-3 times). The organic product will move into the ether layer. d. Wash the combined ether layers with water to remove inorganic salts. e. Perform a crucial purification step by extracting the ether layer with a saturated sodium bicarbonate solution[15]. The acidic product (4-NPAA) will be deprotonated again and move into the aqueous bicarbonate layer, leaving non-acidic impurities (like unreacted 4-nonylphenol) in the ether layer. f. Separate the aqueous bicarbonate layer and cautiously re-acidify it with 6M HCl. The purified 4-NPAA will precipitate as an oil or solid. g. Extract the purified product back into fresh diethyl ether. h. Dry the final ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the final product.
-
Validation: Confirm the identity and purity of the product using analytical methods such as HPLC, LC-MS (see Section 4.0), and NMR.
Analytical Methodologies
Accurate quantification of 4-NPAA, especially at trace levels in environmental and biological matrices, requires sophisticated analytical techniques. The methods of choice are high-performance liquid chromatography (HPLC) coupled with various detectors.
Chromatographic Separation
Reversed-phase (RP) HPLC is the standard technique for separating 4-NPAA from its parent compounds and other metabolites[6][17]. A C8 or C18 stationary phase is typically used. The mobile phase usually consists of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase (using formic or phosphoric acid)[6]. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Protocol: HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive method for phenolic compounds.
Instrumentation & Conditions:
-
HPLC System: Standard binary or quaternary pump system.
-
Column: C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water (e.g., 90:10 v/v) containing 0.1% formic acid[6][17].
-
Flow Rate: 0.8–1.0 mL/min[17].
-
Column Temperature: 40 °C[17].
-
Injection Volume: 20–100 µL[17].
-
Fluorescence Detector (FLD): Excitation wavelength (λex) at ~225 nm and emission wavelength (λem) at ~305 nm[17].
Procedure:
-
Prepare calibration standards of 4-NPAA in the mobile phase or a suitable solvent (e.g., methanol, acetone)[18][19].
-
Prepare the sample by dissolving it in the mobile phase or performing a solid-phase extraction (SPE) for complex matrices (see Protocol 4.4).
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the 4-NPAA concentration in the samples by comparing its peak area to the calibration curve.
Mass Spectrometry (MS) Detection
For unambiguous identification and quantification in complex matrices like sediment, wastewater, or biological tissues, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is essential[11][20][21].
-
Principle: LC-MS provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the analyte. Electrospray ionization (ESI) is the most common ionization technique. 4-NPAA is typically detected in negative ion mode as the deprotonated molecule [M-H]⁻[11][20].
-
Trustworthiness: The use of isotopically labeled internal standards (e.g., 4-Nonylphenoxy-acetic acid-d2) is critical for accurate quantification, as it corrects for matrix effects and variations in instrument response[22][23].
Protocol: Solid-Phase Extraction (SPE) for LC-MS Analysis of Water Samples
Objective: To concentrate 4-NPAA from an aqueous matrix and remove interfering substances.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Acidify the water sample (e.g., to pH 3) and pass it through the conditioned cartridge. The 4-NPAA will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the 4-NPAA from the cartridge using a small volume of a strong organic solvent like methanol or acetone.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis. This pre-concentration step significantly improves detection limits[20].
Caption: General analytical workflow for 4-NPAA using SPE and LC-MS.
Biological Activity and Toxicological Profile
The toxicological profile of 4-NPAA is characterized by significant local corrosive effects and concerns related to its endocrine-disrupting potential, which is largely attributed to its in-vivo metabolism to 4-nonylphenol (4-NP)[1].
Toxicokinetics and Metabolism
While no specific toxicokinetic studies for 4-NPAA are available, its low molecular weight (278.4 g/mol ) and high lipophilicity (log Kow ~5.8) suggest it is readily bioavailable following oral and dermal exposure[1]. It is expected that 4-NPAA is metabolized in the body and the environment to 4-nonylphenol, a well-documented and more potent endocrine disruptor[1][24]. 4-NP is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through glucuronide and sulfate conjugation[1].
Acute and Local Toxicity
4-NPAA poses significant hazards upon direct contact. The Globally Harmonized System (GHS) classification reflects these risks.
| Hazard Class | GHS Classification | Key Findings | Source(s) |
| Acute Oral Toxicity | Acute Tox. 4 (H302: Harmful if swallowed) | LD₅₀ in rats is 1674 mg/kg body weight. | [1] |
| Skin Corrosion | Skin Corr. 1 (H314: Causes severe skin burns) | Observed corrosive effects in rabbits after 4 hours of exposure. | [1][25] |
| Eye Damage | Eye Dam. 1 (H318: Causes serious eye damage) | Caused damage to the cornea and iris and corrosion of the conjunctiva in rabbits. | [1][26] |
| Skin Sensitization | Skin Sens. 1A (H317: May cause an allergic skin reaction) | A guinea pig maximization test showed skin reactions in 75% of test animals. | [1][27] |
Endocrine Disrupting Activity
The endocrine activity of 4-NPAA is a primary concern. It acts as a xenoestrogen, a foreign chemical that can interfere with the endocrine system by mimicking or blocking natural hormones[3][5].
-
Mechanism of Action: Like its metabolite 4-NP, 4-NPAA can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol[3][28]. This can trigger downstream estrogenic responses. Additionally, in-vitro data shows that 4-NPAA possesses clear anti-androgenic activity, meaning it can block the action of androgens like testosterone[5][25].
-
In-Vivo Evidence: A uterotrophic assay in immature female rats showed that 4-NPAA induced a statistically significant increase in uterine weight, a classic indicator of weak estrogenic activity[25]. In a combined repeated dose toxicity study, effects at 200 mg/kg bw/day included increased uterine weights and effects on the thyroid (increased weight and T4 concentrations)[1].
-
Contextual Potency: It is crucial to note that the estrogenic affinity of 4-NP and its derivatives is thousands of times lower than that of 17β-estradiol[29]. However, widespread environmental exposure can lead to biologically relevant concentrations[30][31].
Caption: Dual endocrine-disrupting mechanisms of 4-NPAA.
Genotoxicity and Carcinogenicity
Available data indicates that 4-NPAA is not genotoxic. It did not show mutagenic activity in bacterial or mammalian cell assays in vitro, nor did it induce micronuclei in the bone marrow of hamsters in vivo[25]. No carcinogenicity studies have been performed on 4-NPAA[25].
Conclusion
(4-Nonylphenoxy)acetic acid is a compound of significant interest due to its dual identity as an industrial chemical and an environmental contaminant. Its synthesis is straightforward via the Williamson ether synthesis, but its analysis in complex matrices requires advanced chromatographic techniques like LC-MS/MS. While its primary human health risks upon direct exposure are severe skin and eye corrosion, its environmental and systemic relevance is defined by its role as an endocrine disruptor. The compound exhibits weak estrogenic and anti-androgenic activities, largely driven by its metabolic conversion to 4-nonylphenol. This technical guide provides the foundational knowledge necessary for researchers to develop robust experimental designs, from chemical synthesis and trace analysis to toxicological evaluation and risk assessment.
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences. Link
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Ferguson, P. L., et al. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography-Electrospray Mass Spectrometry. Analytical Chemistry. Link
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A Comprehensive Technical Guide to the Synthesis of 2-(4-Nonylphenoxy)acetic Acid
This guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-nonylphenoxy)acetic acid, a compound of interest for its applications as a corrosion inhibitor and its role as a metabolite of nonylphenol.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical understanding and practical, field-proven protocols.
Introduction
This compound (CAS 3115-49-9) is an aryloxyacetic acid derivative characterized by a nonylphenol moiety linked to an acetic acid group via an ether bond.[3] Its synthesis is a crucial step for various research and industrial applications. This guide will focus on the most prevalent and efficient synthetic route, the Williamson ether synthesis, providing a detailed mechanistic explanation and a step-by-step experimental protocol. We will also touch upon potential alternative methodologies and considerations for a greener chemical process.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5][6] The overall reaction is valued for its versatility and reliability in forming ether linkages.[6]
The synthesis of this compound via this pathway involves two primary reactants: 4-nonylphenol and an α-haloacetic acid, typically chloroacetic acid. The reaction is facilitated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][7]
Mechanistic Insights
The reaction proceeds via a well-established SN2 mechanism.[5][6]
-
Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 4-nonylphenol, forming the 4-nonylphenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The newly formed 4-nonylphenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This results in the displacement of the chloride ion, a good leaving group.
-
Formation of the Ether Linkage: The concerted backside attack leads to the formation of the ether bond, yielding the sodium salt of this compound.
-
Acidification: A final acidification step, typically with a mineral acid like hydrochloric acid (HCl), protonates the carboxylate to yield the final product, this compound.[7]
The choice of a primary alkyl halide (in this case, the chloroacetic acid) is critical for the success of the Williamson ether synthesis, as it favors the SN2 mechanism over competing elimination (E2) reactions that are more prevalent with secondary and tertiary alkyl halides.[4][5]
Visualizing the Reaction Pathway
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative and Greener Synthesis Considerations
While the Williamson ether synthesis is robust, there is always a drive towards more environmentally friendly and efficient synthetic methods.
-
Microwave-Assisted Synthesis: The synthesis of aryloxyacetic acids can be accelerated using microwave irradiation. [8]This method often leads to shorter reaction times and potentially higher yields. The reaction can be performed in a "one-pot" manner by mixing the phenol, chloroacetic acid, and sodium hydroxide on a solid support like bentonite with a minimal amount of water and irradiating the mixture. [8]
-
Phase Transfer Catalysis: The use of phase transfer catalysts can improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants of differing solubilities. This can lead to milder reaction conditions and reduced side reactions.
-
Oxidation of Aryloxyethanols: An alternative route involves the preparation of an aryloxyethanol, for instance, by reacting 4-nonylphenol with ethylene oxide. The resulting 2-(4-nonylphenoxy)ethanol can then be oxidized to the corresponding carboxylic acid. [9]This method, however, adds an extra step to the synthesis.
A patent for a "green" synthesis of a related compound, 2-hydroxy-5-nonyl acetophenone oxime, utilizes a solid composite catalyst and microwave treatment to reduce waste and equipment corrosion. [10]While not directly applicable to the synthesis of this compound, it highlights the potential for developing more sustainable protocols.
Conclusion
The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a discussion of key experimental considerations. By understanding the underlying principles and following a validated procedure, researchers can confidently synthesize this valuable compound for their specific applications. Further research into microwave-assisted and phase-transfer catalyzed methods may offer avenues for process optimization and greener synthesis in the future.
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Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. Taylor & Francis Online. [Link]
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Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. ResearchGate. [Link]
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A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]
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Physical and chemical properties of (4-Nonylphenoxy)acetic acid
An In-depth Technical Guide to the Physical and Chemical Properties of (4-Nonylphenoxy)acetic Acid
Introduction
(4-Nonylphenoxy)acetic acid, with CAS Registry Number 3115-49-9, is a carboxylic acid derivative of 4-nonylphenol.[1][2][3] This compound holds significance in both industrial and environmental contexts. Industrially, it is utilized for its properties as a corrosion inhibitor, particularly in lubricants and metalworking fluids.[4][5] Environmentally, it is recognized as a principal aerobic biodegradation product of nonylphenol ethoxylates (NPEOs), a widely used class of non-ionic surfactants.[6] Consequently, its presence in environmental matrices is monitored as an indicator of NPEO contamination. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and toxicological profile, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Structure
(4-Nonylphenoxy)acetic acid is characterized by a phenol ring substituted at the para-position with a nonyl group and linked to an acetic acid moiety via an ether bond. The nonyl group is typically a branched isomer mixture, which can influence the compound's physical properties.[7]
-
IUPAC Name: 2-(4-nonylphenoxy)acetic acid[1]
Below is a diagram illustrating the core chemical structure and key functional groups.
Caption: Core structure of (4-Nonylphenoxy)acetic acid.
Physical Properties
The physical properties of (4-Nonylphenoxy)acetic acid are summarized in the table below. It is important to note that some variation exists in reported values, which may be attributable to differences in the isomeric composition of the nonyl chain or the purity of the samples tested.
| Property | Value | Source(s) |
| Physical Form | Liquid | [8] |
| Melting Point | -30 °C to <25 °C | [7][8] |
| 95-97 °C | [5][9] | |
| Boiling Point | ~333 °C (extrapolated at 1013 hPa) | [7] |
| 406.8 ± 20.0 °C (predicted) | [8][9] | |
| 121 °C (at 0.11 Pa) | [7] | |
| Density | 1.0288 g/cm³ (at 20 °C) | [7] |
| Vapor Pressure | 2.5 x 10⁻⁵ hPa (at 25 °C) | [7] |
| Water Solubility | 40 mg/L (at 20 °C, pH 4.2) | [7] |
| pKa | 3.1 - 3.79 (calculated) | [7][8] |
| log Kow (Octanol-Water Partition Coefficient) | 5.4 - 5.8 (undissociated) | [7] |
| 3.6 (at pH 5) | [7][8] |
Expertise & Experience Insight: The significant discrepancy in the reported melting point (-30 °C vs. 95-97 °C) is noteworthy. The lower values are consistent with a branched-chain nonyl group, which disrupts crystal lattice formation, resulting in a liquid or low-melting solid at room temperature.[7] The higher value of 95-97 °C may correspond to a specific, highly pure linear isomer or a related deuterated compound, which can exhibit different packing efficiencies.[5][9] For practical laboratory use, assuming the substance is a viscous liquid at ambient temperature is the most prudent approach.
Chemical Properties
Stability and Reactivity
(4-Nonylphenoxy)acetic acid is considered stable under normal ambient and anticipated storage and handling conditions.[10] Key stability and reactivity insights include:
-
Hazardous Polymerization: Will not occur.[10]
-
Decomposition: No hazardous decomposition products are expected under normal use.[10]
-
Acidity: As a carboxylic acid, it will react with bases to form salts. Its calculated pKa of approximately 3.1 to 3.8 indicates it is a weak acid, comparable in strength to other phenoxyacetic acids.[7][8]
Environmental Fate and Degradation
This compound is an important intermediate in the environmental degradation of nonylphenol ethoxylates (NPEOs). Under aerobic conditions, the ethoxylate chain of NPEOs is progressively shortened, ultimately leading to the formation of (4-Nonylphenoxy)acetic acid and related compounds before the aromatic ring is cleaved.[6]
Caption: Analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase (RP) HPLC is the method of choice for analyzing this compound due to the molecule's hydrophobic nonyl chain. [11]It allows for efficient separation from polar impurities and metabolites.
Trustworthiness: Self-Validating Protocol for RP-HPLC Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobic interaction with the nonyl group for good retention.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Formic acid is used to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
-
Gradient Example: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 275 nm (for the aromatic ring).
-
Injection Volume: 10 µL.
-
System Suitability:
-
Tailing Factor: A peak tailing factor between 0.9 and 1.5 for the analyte ensures good peak shape.
-
Reproducibility: The relative standard deviation (RSD) of peak area for six replicate injections should be <2.0%.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative mode is highly effective for this molecule, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.
-
Expected [M-H]⁻ ion: m/z 277.1809. [1]* Key Fragmentation: High-resolution mass spectrometry (LC-ESI-TOF) reveals a characteristic major fragment at m/z 219.1749, corresponding to the loss of the acetic acid moiety and cleavage at the ether bond, leaving the 4-nonylphenoxide ion. [1]This fragmentation is diagnostic for confirming the identity of the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets between δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-): A singlet around δ 4.6 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
-
Nonyl Chain Protons: A series of complex multiplets between δ 0.8-2.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: δ 170-175 ppm.
-
Aromatic Carbons: 4-6 signals between δ 114-158 ppm.
-
Methylene Carbon (-O-CH₂-): δ 65-70 ppm.
-
Aliphatic Carbons: Multiple signals in the δ 14-40 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. * O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. * C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. * C-O Stretch (Ether & Acid): Bands in the 1050-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
Toxicological Profile and Safety
(4-Nonylphenoxy)acetic acid is classified as a hazardous substance with a well-defined toxicological profile based on extensive studies.
-
Acute Toxicity: It is harmful if swallowed, with an oral LD50 of 1674 mg/kg in rats. [12]* Skin and Eye Irritation: The compound is classified as corrosive to the skin and causes serious eye damage. [7][8]In rabbit studies, it caused severe skin burns and corrosion of the conjunctiva. [8]* Sensitization: It is considered a skin sensitizer. [8]* Genotoxicity: Available in vitro and in vivo data indicate the chemical is not genotoxic. [7][8]* Endocrine Activity: The compound has shown evidence of weak endocrine activity. It exhibits slight anti-androgenic and anti-oestrogenic effects in vitro and weak oestrogenic effects in vivo at high doses. [7][8]It is also expected to be metabolized to 4-nonylphenol, a known endocrine disruptor. [8] Handling Precautions: Due to its corrosive nature and sensitization potential, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn when handling this substance. [13]Work should be conducted in a well-ventilated area or fume hood.
Conclusion
(4-Nonylphenoxy)acetic acid is a compound with distinct physical and chemical properties that dictate its industrial applications and environmental behavior. Its amphiphilic structure, arising from a hydrophobic nonyl tail and a hydrophilic carboxylic acid head, underpins its function as a corrosion inhibitor. A thorough understanding of its analytical profile, particularly using chromatographic and spectrometric techniques, is essential for its accurate identification and quantification in both industrial formulations and environmental samples. Its classification as a corrosive and sensitizing agent necessitates strict adherence to safety protocols during handling and research activities.
References
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Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation – Translation of the German version from 2020. The MAK Collection for Occupational Health and Safety, 6(3). Available at: [Link]
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Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
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Chemsrc. (n.d.). (4-Nonylphenoxy)acetic acid. Retrieved December 6, 2025, from [Link]
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ResearchGate. (n.d.). (4-Nonylphenoxy)acetic acid | Request PDF. Retrieved December 6, 2025, from [Link]
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Chevron. (2019). Safety Data Sheet. Available at: [Link]
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SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. Retrieved December 6, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). (p-Nonylphenoxy)acetic acid. PubChem Compound Database. Retrieved December 6, 2025, from [Link]
-
Oriental Journal of Chemistry. (2023). Evaluation of the Chemical Stability and Reactivity of 4-Nonylphenol Isomers, and Bioaccumulation and Toxicity of their Ethoxylated Molecules and Degradation Products. Available at: [Link]
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Genprice Lab. (n.d.). (4-Nonylphenoxy)acetic Acid - CAS Analytical. Retrieved December 6, 2025, from [Link]
-
Pharmaffiliates. (n.d.). Analytical Information: Nonylphenoxy-4 acetic acid-2. Retrieved December 6, 2025, from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved December 6, 2025, from [Link]
-
CAS Common Chemistry. (n.d.). 4-Nonylphenoxyacetic acid. Retrieved December 6, 2025, from [Link]
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An In-depth Technical Guide to the Solubility of 2-(4-Nonylphenoxy)acetic Acid
This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Nonylphenoxy)acetic acid, a compound of significant interest in various industrial and research applications, including its use as a corrosion inhibitor and antifoaming agent.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in different solvent systems.
Introduction: Understanding the Molecule
This compound, also known by synonyms such as (p-Nonylphenoxy)acetic acid and 4-Nonylphenoxyacetic acid, is an organic compound with the molecular formula C₁₇H₂₆O₃ and a molecular weight of approximately 278.39 g/mol .[1][2][3][4][5] Its structure, featuring a long nonyl alkyl chain attached to a phenoxyacetic acid moiety, imparts a dual nature to the molecule: a large, non-polar hydrophobic tail and a polar, hydrophilic carboxylic acid head. This amphiphilic character is the primary determinant of its solubility behavior.
The accurate determination of its solubility is crucial for a multitude of applications. In formulation science, understanding its solubility is key to developing stable and effective products. For analytical chemists, this data is essential for choosing appropriate solvents for extraction, purification, and analysis. Furthermore, its environmental fate and transport are heavily influenced by its water solubility.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.
-
Polar Protic and Aprotic Solvents: The carboxylic acid group of this compound can engage in hydrogen bonding with protic solvents like alcohols (e.g., methanol, ethanol) and can act as a hydrogen bond acceptor with aprotic polar solvents (e.g., acetone). This interaction promotes solubility in such solvents.
-
Non-Polar Solvents: The extensive nonylphenoxy tail is hydrophobic and interacts favorably with non-polar solvents like hexane and toluene through van der Waals forces.
-
Aqueous Solubility and pH: The carboxylic acid group is ionizable. In alkaline solutions (high pH), the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water. Conversely, in acidic solutions (low pH), the carboxylic acid remains protonated, limiting its water solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical properties and available information, a general solubility profile can be constructed.
| Solvent | Solvent Type | Expected Solubility | Reported Data/Observations | Citation |
| Water | Polar Protic | Insoluble to sparingly soluble | 40 mg/L (at 20°C, pH 4.2); 0.04 mg/L | [6][7] |
| Alkali (e.g., aq. NaOH) | Aqueous Basic | Soluble | Soluble in alkali | [1] |
| Acetone | Polar Aprotic | Soluble | A solution of 10 µg/mL in acetone is commercially available. | [8] |
| Methanol | Polar Protic | Expected to be soluble | Miscible with organic solvents | [1] |
| Ethanol | Polar Protic | Expected to be soluble | Miscible with organic solvents | [1] |
| Dichloromethane | Polar Aprotic | Expected to be soluble | Miscible with organic solvents | [1] |
| Toluene | Non-Polar | Expected to be soluble | Miscible with organic solvents | [1] |
| Hexane | Non-Polar | Expected to be soluble | Miscible with organic solvents | [1] |
Note on Water Solubility Discrepancy: The significant difference in the reported water solubility values (40 mg/L vs. 0.04 mg/L) may be attributable to variations in experimental conditions, such as the exact pH, temperature, and the presence of isomers in the tested material.[6][7] Researchers should be mindful of this discrepancy and consider determining the solubility under their specific experimental conditions.
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is paramount. The following protocol outlines a standard laboratory method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Workflow Diagram
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2-(4-Nonylphenoxy)acetic acid mechanism of action as a corrosion inhibitor
An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 2-(4-Nonylphenoxy)acetic acid
Executive Summary
Corrosion of metallic infrastructure remains a critical challenge across numerous industries, necessitating the development of effective protective strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation. This technical guide provides a comprehensive analysis of the mechanism of action for this compound (NPAA), a highly effective adsorption-type inhibitor. NPAA's efficacy stems from its unique amphiphilic molecular structure, featuring a hydrophobic nonylphenoxy tail and a hydrophilic carboxylic acid head group. This structure facilitates its adsorption onto metal surfaces, where it forms a dense, protective barrier. This guide elucidates the dual modes of its adsorption—physisorption and chemisorption—and details the theoretical and experimental methodologies used to validate its performance. We explore how advanced techniques such as electrochemical impedance spectroscopy, potentiodynamic polarization, and X-ray photoelectron spectroscopy, complemented by theoretical modeling like Density Functional Theory, provide a multi-faceted understanding of the inhibitor-metal interface. This document is intended for researchers, material scientists, and chemical engineers seeking a deep, mechanistic understanding of how NPAA functions to protect metals from corrosive degradation.
Introduction to Corrosion and Inhibition Principles
The degradation of metals through electrochemical processes, commonly known as corrosion, is a spontaneous phenomenon driven by the tendency of metals to revert to their more stable, oxidized states. This process involves two simultaneous reactions: an anodic reaction, where the metal dissolves as ions (oxidation), and a cathodic reaction, where a species in the environment is reduced (e.g., hydrogen evolution in acidic media).
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[1] Their action is primarily interfacial, modifying the metal surface to slow down the anodic, cathodic, or both reactions. Inhibitors are broadly classified based on their mechanism and chemical nature:
-
Anodic Inhibitors (Passivators): These compounds, often inorganic oxidizing agents like chromates, form a passive oxide film on the metal surface, slowing the anodic dissolution reaction.[2]
-
Cathodic Inhibitors: These substances either slow the cathodic reaction by forming a barrier on cathodic sites or by poisoning the reduction reaction (e.g., hydrogen evolution).[2]
-
Mixed-Type Inhibitors: Most organic inhibitors fall into this category. They adsorb onto the entire metal surface, impeding both anodic and cathodic reactions simultaneously.[3]
-
Adsorption-Type Inhibitors: These inhibitors, which include NPAA, possess functional groups that allow them to adsorb onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species.[2][4]
The Inhibitor Molecule: this compound (NPAA)
The effectiveness of NPAA as a corrosion inhibitor is intrinsically linked to its molecular architecture. Understanding its structure is fundamental to comprehending its mechanism of action.
Chemical Properties:
NPAA is an amphiphilic molecule, meaning it contains both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) part.
-
Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can interact with the aqueous corrosive medium and the charged metal surface.
-
Hydrophobic Tail: The long nonylphenyl group (C₉H₁₉-C₆H₄-) is nonpolar and provides the bulky, water-repelling component of the molecule.
This dual character is the primary driver of its tendency to accumulate at the metal-solution interface, forming an organized, protective film.
Core Mechanism of Action: Adsorption at the Metal-Solution Interface
The primary mechanism by which NPAA inhibits corrosion is through its adsorption onto the metal surface, creating a barrier that isolates the metal from the aggressive environment.[4] This adsorption process is not monolithic and can occur through two distinct, often simultaneous, pathways: physisorption and chemisorption.
-
Physisorption (Physical Adsorption): This mode involves weaker, electrostatic forces. In an acidic solution, the metal surface typically acquires a net negative charge. The carboxylic acid group of NPAA can become protonated, leading to an electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface. Water molecules are displaced from the surface in this process.
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving charge sharing or transfer, akin to the formation of a coordinate covalent bond. The lone pair electrons on the oxygen atoms of the carboxylate group and the π-electrons of the benzene ring can be shared with the vacant d-orbitals of the iron atoms on the metal surface. This interaction creates a much more stable and robust inhibitor film.
Once adsorbed, the NPAA molecules orient themselves with the hydrophilic head groups attached to the metal surface and the long, hydrophobic nonylphenoxy tails extending into the solution. This orientation creates a dense, non-polar barrier that repels water and other corrosive species (like H⁺ and Cl⁻), effectively blocking the electrochemical reactions responsible for corrosion.
Causality: EIS is a non-destructive technique used to probe the electrical properties of the metal/solution interface. [7][8]It provides detailed information about the protective film formed by the inhibitor, including its resistance and capacitance, which reflect its quality and thickness. [9] Protocol:
-
Cell Setup: The same three-electrode cell as in PDP is used.
-
Stabilization: The system is allowed to reach a stable OCP.
-
AC Perturbation: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.
-
Data Plotting: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots.
-
Analysis: The Nyquist plot for an uninhibited system often shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). In the presence of an effective inhibitor like NPAA, the diameter of the semicircle increases significantly, indicating a higher R_ct and slower corrosion. [10]The data is fitted to an equivalent electrical circuit to model the interface and extract quantitative values for R_ct and the double-layer capacitance (C_dl).
A high R_ct value signifies strong resistance to charge transfer (corrosion), while a low C_dl value suggests the formation of a thicker protective film or a decrease in the dielectric constant at the interface due to the adsorption of organic molecules. [11]
Surface Analysis Techniques
These methods provide direct visual and chemical evidence of the inhibitor's interaction with the metal.
Causality: XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the atoms within the top few nanometers of a surface. [12]It provides definitive proof that the inhibitor has adsorbed onto the surface and can reveal the nature of the chemical bonds formed with the metal substrate. [13][14][15] Protocol:
-
Sample Preparation: Metal samples are immersed in the corrosive solution with and without NPAA for a set period.
-
Sample Retrieval: To prevent atmospheric oxidation that could corrupt the data, samples are removed, rinsed, and dried within an inert atmosphere (e.g., a nitrogen-filled glove box) before being transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument. [12]3. Analysis: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, from which their binding energy can be calculated.
-
Data Interpretation:
-
Survey Scans: Identify all elements present on the surface. The appearance of C and O signals with intensities corresponding to NPAA on the inhibited sample confirms its presence.
-
High-Resolution Scans: Detailed scans of specific elements (e.g., C 1s, O 1s, Fe 2p) reveal chemical bonding. For instance, the O 1s spectrum can be deconvoluted to show peaks corresponding to the C=O and C-O bonds in the carboxylic acid group, and potentially a new peak indicating an Fe-O bond, providing direct evidence of chemisorption. [16]The Fe 2p spectrum can confirm if the inhibitor is adsorbed on a bare metal surface or an oxide layer. [12]
-
Causality: SEM is used to visualize the surface topography at high magnification. Its purpose is to provide a qualitative, visual comparison of the extent of corrosion damage on an uninhibited surface versus a surface protected by NPAA.
Data Interpretation: SEM images of a metal sample exposed to the corrosive medium without inhibitor are expected to show a rough, pitted, and damaged surface. In contrast, the sample protected with NPAA should exhibit a much smoother and more intact surface, visually demonstrating the effectiveness of the protective film. [3][16]
Factors Influencing Inhibition Efficiency
The performance of NPAA is not static and can be influenced by several operational parameters.
-
Inhibitor Concentration: Inhibition efficiency generally increases with NPAA concentration up to a certain point, known as the critical micelle concentration (CMC) or the point where monolayer surface coverage is complete. Beyond this optimal concentration, the efficiency may plateau.
-
Temperature: The effect of temperature is complex. For physisorption, efficiency tends to decrease with increasing temperature as the weaker electrostatic bonds are disrupted by thermal energy. [17][18]For chemisorption, efficiency may initially increase with temperature as it provides the activation energy for bond formation, but it will decrease at very high temperatures due to desorption or degradation of the inhibitor. [19][20]* Environmental Composition: The pH of the solution and the presence of specific ions, particularly halides like chloride (Cl⁻), can significantly impact inhibitor performance. Chloride ions are highly aggressive and can compete with the inhibitor for adsorption sites on the metal surface.
Conclusion
This compound serves as a highly effective mixed-type corrosion inhibitor, primarily operating through an adsorption mechanism. Its amphiphilic structure is key to its function, enabling it to self-assemble at the metal-solution interface and form a durable, hydrophobic barrier. The protective film is established through a combination of electrostatic physisorption and stronger, covalent chemisorption, the latter involving electron sharing between the molecule's oxygen atoms and the metal's d-orbitals. This mechanistic understanding is robustly supported by a combination of theoretical modeling and advanced experimental validation. Electrochemical techniques like PDP and EIS quantify its high efficiency in reducing corrosion rates, while surface-sensitive methods like XPS and SEM provide direct chemical and visual confirmation of the protective film. This comprehensive guide underscores the sophisticated, multi-faceted nature of modern corrosion inhibition science.
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An In-depth Technical Guide to the Toxicological Profile and Hazards of 2-(4-Nonylphenoxy)acetic acid
Introduction
2-(4-Nonylphenoxy)acetic acid, a member of the alkylphenoxy carboxylates chemical family, is utilized in various industrial applications, including as a corrosion inhibitor in lubricants and an antifoaming agent.[1] Its structural similarity to nonylphenol, a known endocrine disruptor, necessitates a thorough evaluation of its toxicological profile to ensure the safety of researchers, drug development professionals, and others who may come into contact with this compound. This guide provides a comprehensive overview of the known hazards, toxicological data, and relevant experimental protocols associated with this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior in biological and environmental systems.
| Property | Value | Reference |
| CAS Number | 3115-49-9 | [2][3] |
| Molecular Formula | C₁₇H₂₆O₃ | [2] |
| Molecular Weight | 278.39 g/mol | [2] |
| Appearance | Light-amber liquid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and alkali | [1] |
| Boiling Point | ~333 °C (extrapolated) | [4] |
| Melting Point | -30 °C | [4] |
| Density | 1.0288 g/cm³ at 20 °C | [4] |
| pKa | 3.1 to 3.79 (calculated) | [4] |
| log Kow | 5.8 (predicted for undissociated form) |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Currently, there are no specific toxicokinetic studies available for this compound.[4] However, based on its physicochemical properties, certain predictions can be made.
With a low molecular weight and a high octanol-water partition coefficient (log Kow), it is expected to be readily absorbed following oral and dermal administration. The low vapor pressure suggests that inhalation is not a primary route of exposure under normal conditions.
A critical aspect of its toxicokinetics is its potential metabolism to 4-nonylphenol, a well-documented endocrine disruptor. This metabolic pathway is a significant consideration in assessing the overall toxicological risk of this compound. The metabolism of the parent compound is expected to follow pathways common for alkylphenols, including conjugation with glucuronic acid and sulfates.[5]
Caption: Predicted ADME pathway for this compound.
Toxicological Profile
Acute Toxicity
This compound exhibits moderate acute oral toxicity. There is insufficient data to determine its acute dermal and inhalation toxicity.
| Route | Species | Value | Classification | Reference |
| Oral | Rat | LD₅₀: 1674 mg/kg bw | Harmful if swallowed (GHS Category 4) |
Irritation and Corrosivity
This compound is corrosive to the skin and eyes.[4] In rabbit studies, it caused severe skin burns and serious eye damage.
-
Skin: Classified as causing severe skin burns and eye damage (GHS Category 1).
-
Eyes: Classified as causing serious eye damage (GHS Category 1).
Sensitization
This compound is considered a skin sensitizer. A guinea pig maximization test resulted in a 75% sensitization rate. It is classified as a substance that may cause an allergic skin reaction (GHS Category 1A).
Repeated Dose Toxicity
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats (according to OECD Test Guideline 422) revealed several effects at higher doses.[4]
-
Forestomach: Hyperplasia of the squamous epithelium was observed at doses of 60 mg/kg body weight/day and above, likely due to the acidic nature of the compound.[4]
-
Thyroid: At 200 mg/kg body weight/day and above, increased T4 (thyroxine) concentrations, diffuse follicular hyperplasia, and hypertrophy were noted.[4]
The No-Observed-Adverse-Effect Level (NOAEL) for oral toxicity in this study was established at 60 mg/kg bw/day.
Reproductive and Developmental Toxicity
In the same combined repeated dose and reproductive/developmental toxicity screening study, no adverse effects on fertility or developmental toxicity were observed up to the highest dose tested (200 mg/kg body weight/day).[4] A statistically significant reduction in the body weight of female offspring was observed on postnatal day 1 at 200 mg/kg, but this effect was not present on postnatal day 4.[4]
Genotoxicity
This compound was not found to be genotoxic in both in vitro bacterial and mammalian cell assays.[4] An in vivo micronucleus test in Chinese hamsters also yielded negative results at oral doses up to 4000 mg/kg body weight.[4]
Carcinogenicity
There are currently no long-term carcinogenicity studies available for this compound.[4] However, its potential metabolite, nonylphenol, has been associated with an increased risk of certain hormone-related cancers, such as breast cancer, due to its endocrine-disrupting properties.[6][7]
Mechanism of Toxicity
The toxic effects of this compound appear to be twofold, stemming from its inherent properties and its metabolic products.
Caption: Proposed mechanisms of toxicity for this compound.
Direct Corrosive Effects: The acidic nature of the carboxylic acid group is the likely cause of the observed severe skin and eye irritation, as well as the hyperplasia of the forestomach in repeated dose studies.[4]
Endocrine Disruption via Metabolism: The metabolism of this compound to 4-nonylphenol is a primary concern. Nonylphenol is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body by binding to estrogen receptors.[8] This can lead to a disruption of the endocrine system, potentially affecting reproductive health and development. The observed effects on the thyroid gland in animal studies may also be linked to the endocrine-disrupting properties of its metabolite.[4]
Environmental Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects.[9] Its high log Kow suggests a potential for bioaccumulation in aquatic organisms. The degradation of this compound in the environment can lead to the formation of the more persistent and toxic nonylphenol.[8]
Experimental Protocols
The following are summaries of the standard OECD guidelines used to assess the toxicological endpoints of this compound.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
Caption: Workflow for OECD Test Guideline 404.
-
Animal Model: Healthy, young adult albino rabbits are used.[10]
-
Dose Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin.[10]
-
Exposure: The exposure duration is 4 hours.[10]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations are continued for up to 14 days to assess reversibility.[10]
-
Scoring: The severity of skin reactions is scored according to a standardized grading system.[10]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
Caption: Workflow for OECD Test Guideline 405.
-
Animal Model: Healthy, young adult albino rabbits are the preferred species.[11]
-
Dose Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[11]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application and periodically thereafter for up to 21 days to evaluate the reversibility of any effects.[12][13]
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[13]
OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximization Test)
Caption: Workflow for OECD Test Guideline 406 (GPMT).
-
Animal Model: Young adult guinea pigs are used.[14]
-
Induction Phase: Sensitization is induced by intradermal injections of the test substance (with and without Freund's Complete Adjuvant) followed by a topical application one week later.[15]
-
Challenge Phase: After a two-week rest period, a topical challenge application of the test substance is applied to a naive site.[16]
-
Observation: The challenge sites are observed for skin reactions at 24 and 48 hours after patch removal.[14]
OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
-
Animal Model: Typically, rats are used.[17]
-
Dosing: The test substance is administered orally to parental animals for a specified period before mating, during mating, and for females, throughout gestation and early lactation.[18]
-
Endpoints:
-
General Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[17]
-
Reproductive Performance: Mating behavior, fertility, gestation length, and parturition.[19]
-
Developmental Toxicity: Viability, body weight, and clinical signs in offspring.[19]
-
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
-
Test System: At least five strains of Salmonella typhimurium and/or Escherichia coli are used.[20]
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize an essential amino acid) is counted.[21] A significant increase in revertant colonies indicates mutagenic potential.[21]
OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test
-
Animal Model: Typically mice or rats.[22]
-
Dosing: The test substance is administered to the animals, usually once or twice.[23]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[23]
-
Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[24] An increase in the frequency of micronucleated erythrocytes indicates genotoxicity.[22]
Conclusion and Data Gaps
This compound is a corrosive substance that is harmful if swallowed and is a skin sensitizer. While it does not appear to be genotoxic, its potential to be metabolized to the endocrine disruptor 4-nonylphenol is a significant toxicological concern. The observed effects on the thyroid in animal studies warrant further investigation.
Key data gaps remain in the toxicological profile of this compound:
-
Lack of specific toxicokinetic data: Studies on the absorption, distribution, metabolism, and excretion of this compound are needed to better understand its bioavailability and metabolic fate.
-
Absence of chronic toxicity and carcinogenicity data: Long-term studies are required to assess the potential for chronic health effects, including carcinogenicity.
-
No inhalation toxicity data: While not considered a primary route of exposure, the potential for inhalation toxicity under certain industrial conditions should be evaluated.
-
Limited ecotoxicological data: More comprehensive studies on its environmental fate and effects on various trophic levels are needed to fully characterize its environmental risk.
Researchers and professionals working with this compound should handle it with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if aerosols are generated, to minimize exposure and potential health risks.
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CPT Labs. Ames Mutagenicity Testing (OECD 471).
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OECD. Test No. 406: Skin Sensitisation.
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OECD. Test No. 404: Acute Dermal Irritation/Corrosion.
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OECD. Test No. 404: Acute Dermal Irritation/Corrosion.
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OECD. Test No. 405: Acute Eye Irritation/Corrosion.
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OECD. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
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Wikipedia. Nonylphenol.
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ResearchGate. Environmental exposure to nonylphenol and cancer progression Risk–A systematic review.
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Tox Lab. Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474).
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Inotiv. OECD 474: Erythrocyte micronucleus test (in vivo mammalian).
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Nucro-Technics. OECD 406: Skin Sensitization.
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National Industrial Chemicals Notification and Assessment Scheme. Nonylphenols: Human health tier II assessment.
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Inotiv. OECD 471: Bacterial reverse mutation test (Ames).
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OECD. Test No. 474: Mammalian Erythrocyte Micronucleus Test.
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OECD. Test No. 471: Bacterial Reverse Mutation Test.
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OECD. Test No. 474: Mammalian Erythrocyte Micronucleus Test.
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OECD. Test No. 471: Bacterial Reverse Mutation Test.
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OECD. Test No. 406: Skin Sensitisation.
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Minnesota Department of Health. (2023). Toxicological Summary for: p-Nonylphenol, branched isomers.
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World Health Organization. (2012). Nonylphenol - Integrated Risk Assessment.
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European Commission. (2009). Organic Acids - Information Notices.
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Toxics Link. (2023). Nonylphenol- An Endocrine Disrupting Chemical.
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Australian Industrial Chemicals Introduction Scheme. (2022). Acetic acid, (4-nonylphenoxy)- - Evaluation statement.
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The Environmental Odyssey of 4-Nonylphenoxyacetic Acid: A Technical Guide to its Fate and Degradation
Foreword: Understanding the Environmental Journey of a Surfactant Metabolite
4-Nonylphenoxyacetic acid (4-NPAA), a significant degradation product of nonylphenol ethoxylates (NPEOs), represents a class of compounds that, while not intentionally released into the environment, are nonetheless widespread due to the extensive use of their parent compounds in industrial and domestic applications. As researchers, scientists, and drug development professionals, understanding the environmental fate of such molecules is paramount to assessing their potential risks and developing strategies for their mitigation. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental journey of 4-NPAA, from its formation and physicochemical properties to its ultimate degradation and potential ecological impact. We will delve into the intricate abiotic and biotic transformation processes that govern its persistence and mobility, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding. Where direct data for 4-NPAA is limited, we will draw upon established principles and data from structurally analogous compounds to provide a scientifically grounded perspective, while clearly indicating areas where further research is imperative.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental fate of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For 4-nonylphenoxyacetic acid, these properties govern its partitioning between water, soil, and air, and its susceptibility to various degradation mechanisms.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | |
| Molecular Weight | 278.39 g/mol | |
| Appearance | Liquid | [1] |
| Melting Point | <25 °C | [1] |
| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg | [1] |
| Water Solubility | 0.04 mg/L | [2] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.8 (predicted for undissociated form), 3.6 at pH 5 | [2] |
| pKa | 3.1 at 25 °C | [2] |
| Vapor Pressure | 0.0025 Pa at 25 °C | [2] |
The low water solubility and high Log K_ow_ of the undissociated form of 4-NPAA suggest a propensity to partition into organic matter in soil and sediment.[2] However, its acidic nature, with a pKa of 3.1, indicates that in most environmental compartments (typically pH 5-9), it will exist predominantly in its anionic (dissociated) form.[2] This ionization increases its water solubility and reduces its affinity for organic carbon, thereby enhancing its mobility in the aqueous phase.[2] The low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway.[2]
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, primarily photodegradation and hydrolysis, can contribute to the transformation of 4-NPAA in the environment.
Photodegradation
Diagram: Proposed Photodegradation Pathways of 4-NPAA
Caption: Proposed photodegradation of 4-NPAA initiated by hydroxyl radicals.
Hydrolysis
Hydrolysis is the breakdown of a chemical by reaction with water. For 4-NPAA, the ether linkage between the phenoxy group and the acetic acid moiety could be susceptible to hydrolysis. However, phenoxyacetic acids are generally stable to hydrolysis under neutral and acidic conditions. While specific hydrolysis rate data for 4-NPAA is not available in the reviewed literature, it is anticipated that this process is likely to be slow compared to biodegradation and photodegradation under typical environmental conditions.
Biotic Degradation: The Microbial Contribution
The primary mechanism for the removal of 4-NPAA from the environment is expected to be biodegradation by microorganisms. As a metabolite of NPEOs, microbial communities in environments historically exposed to these surfactants are likely adapted to degrade 4-NPAA.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of 4-NPAA is expected to proceed through the breakdown of the nonyl chain and cleavage of the aromatic ring. While studies focusing solely on 4-NPAA are scarce, research on the degradation of nonylphenol diethoxylate (NP2EO) has shown that 4-NPAA is a dominant and transient metabolite. This indicates that microorganisms capable of forming 4-NPAA can also further degrade it. The proposed aerobic degradation pathway likely involves initial hydroxylation of the alkyl chain or the aromatic ring, followed by further oxidation and eventual ring cleavage.
Diagram: Aerobic Biodegradation Pathway of 4-NPAA
Caption: Proposed aerobic biodegradation pathway of 4-NPAA.
Anaerobic Biodegradation
Under anaerobic conditions, such as those found in sediments and some groundwater environments, the degradation of 4-NPAA is expected to be slower and may follow different pathways. A key potential degradation step under anaerobic conditions is the cleavage of the ether bond, which could lead to the formation of 4-nonylphenol (4-NP). Studies on the anaerobic digestion of nonylphenol polyethoxylates and nonylphenoxy acetic acids have indicated the formation of 4-NP.[4] 4-Nonylphenol is a known endocrine disruptor and is more persistent and toxic than its parent compounds.[5] The further anaerobic degradation of 4-NP can occur, but it is generally a slow process.
Environmental Mobility: Transport in Soil and Water
The mobility of 4-NPAA in the environment is a critical factor in determining its potential to contaminate groundwater and spread to different environmental compartments.
Soil Sorption and Leaching
As an ionizable organic compound, the sorption of 4-NPAA to soil is complex and pH-dependent. At environmentally relevant pH values (above its pKa of 3.1), 4-NPAA will be in its anionic form, which generally reduces its sorption to negatively charged soil organic matter and clay minerals due to electrostatic repulsion.[2] This suggests a higher potential for leaching through the soil profile and into groundwater compared to its neutral, undissociated form.
The soil organic carbon-water partitioning coefficient (K_oc_) is a key parameter for predicting the mobility of organic chemicals in soil. While an experimental K_oc_ for 4-NPAA is not available, its Log K_ow_ of 3.6 at pH 5 can be used for a preliminary estimation, suggesting moderate sorption potential. However, for ionizable compounds, the use of K_ow_ to predict K_oc_ can be inaccurate.[6][7] Therefore, experimental determination of the K_oc_ for 4-NPAA under various soil and pH conditions is crucial for accurate mobility assessment.
Experimental Protocol: Determining Soil Sorption Coefficient (OECD 106)
-
Preparation of 4-NPAA Solution: Prepare a stock solution of 4-NPAA in a suitable solvent (e.g., methanol) and spike it into a calcium chloride solution (0.01 M) to create test solutions of varying concentrations.
-
Soil Selection: Select a minimum of three different soil types with varying organic carbon content, clay content, and pH.
-
Batch Equilibrium Experiment:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the 4-NPAA test solution to each tube.
-
Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the tubes to separate the soil and the aqueous phase.
-
-
Analysis:
-
Analyze the concentration of 4-NPAA in the aqueous phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the amount of 4-NPAA sorbed to the soil by difference.
-
-
Data Analysis:
-
Plot the sorbed concentration (C_s_) against the equilibrium aqueous concentration (C_e_).
-
Determine the soil-water distribution coefficient (K_d_) from the slope of the linear portion of the isotherm.
-
Calculate the soil organic carbon-water partitioning coefficient (K_oc_) using the formula: K_oc_ = (K_d_ / %OC) * 100, where %OC is the percentage of organic carbon in the soil.
-
Analytical Methodologies: Detecting 4-NPAA in the Environment
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of 4-NPAA in environmental matrices. Given its acidic nature and relatively low concentrations, methods that combine efficient extraction and cleanup with highly sensitive detection are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of 4-NPAA and other acidic herbicides in water and soil samples.[3] This method offers high selectivity and sensitivity, allowing for the detection of trace levels of the analyte. Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
Diagram: Analytical Workflow for 4-NPAA Determination
Caption: A typical analytical workflow for the determination of 4-NPAA.
Ecotoxicological Profile and Environmental Risk
The ecotoxicity of 4-NPAA and its degradation products is a key consideration in its overall environmental risk assessment.
Toxicity of 4-NPAA
Toxicological data for 4-NPAA is limited. However, available information suggests that it is harmful if swallowed and can cause severe skin burns and eye damage.[2][5] It is also classified as very toxic to aquatic life with long-lasting effects.[5]
Toxicity of Degradation Products
A significant concern regarding the degradation of 4-NPAA is the potential formation of 4-nonylphenol (4-NP). 4-NP is a well-known endocrine-disrupting chemical with demonstrated adverse effects on the reproductive systems of aquatic organisms. It is also more persistent in the environment than its parent compounds. The ecotoxicity of other potential degradation intermediates of 4-NPAA is largely unknown and represents a critical data gap.
Conclusions and Future Research Directions
4-Nonylphenoxyacetic acid is a persistent and mobile surfactant metabolite with the potential for widespread environmental distribution. While biodegradation is expected to be the primary removal mechanism, the potential for the formation of the more toxic and persistent degradation product, 4-nonylphenol, under anaerobic conditions is a significant concern.
This technical guide has synthesized the current knowledge on the environmental fate and degradation of 4-NPAA. However, it is evident that there are several critical data gaps that need to be addressed to enable a more comprehensive risk assessment. Future research should focus on:
-
Determining the experimental hydrolysis and photodegradation rates of 4-NPAA under various environmentally relevant conditions.
-
Conducting detailed aerobic and anaerobic biodegradation studies to identify the microorganisms involved, elucidate the complete degradation pathways, and quantify the formation of key metabolites, including 4-nonylphenol.
-
Measuring the soil sorption coefficient (K_oc_) of 4-NPAA in a range of soil types to improve the accuracy of mobility predictions.
-
Assessing the ecotoxicity of the major degradation products of 4-NPAA to better understand the overall environmental risk associated with its transformation.
By addressing these research needs, the scientific community can develop a more complete picture of the environmental odyssey of 4-nonylphenoxyacetic acid and formulate effective strategies to mitigate its potential impact on ecosystems.
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The Unseen Cascade: A Technical Guide to the Biodegradation Pathways of Nonylphenol Ethoxylate Metabolites
Abstract
Nonylphenol ethoxylates (NPEOs), a ubiquitous class of non-ionic surfactants, have long been prized for their efficacy in industrial and domestic applications. However, their widespread use has led to significant environmental contamination. The primary concern lies not with the parent compounds, but with their degradation products, which exhibit greater persistence and toxicity. This technical guide provides an in-depth exploration of the microbial degradation pathways of NPEO metabolites, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and toxicology. We will dissect the intricate biochemical routes under both aerobic and anaerobic conditions, elucidate the factors influencing transformation rates, detail the analytical methodologies for their characterization, and discuss the profound toxicological implications, particularly their role as endocrine disruptors.
Introduction: The Legacy of Nonylphenol Ethoxylates
Nonylphenol ethoxylates are a family of organic compounds used extensively as detergents, emulsifiers, wetting agents, and dispersants in various sectors, including textiles, paints, pesticides, and cleaning products.[1][2] Structurally, they consist of a hydrophobic nonylphenol moiety and a hydrophilic polyethylene glycol chain. While the parent NPEOs are readily biodegradable, this initial degradation often leads to the formation of more persistent and toxic metabolites, primarily nonylphenol (NP), short-chain NPEOs, and carboxylated derivatives.[1][3][4][5][6]
The environmental persistence and bioaccumulation potential of these metabolites, coupled with their demonstrated endocrine-disrupting effects, have raised significant concerns.[1][4][6][7][8] Nonylphenol, in particular, is a known xenoestrogen, capable of mimicking the natural hormone estradiol and interfering with the endocrine systems of wildlife and humans.[1][8][9] This has led to restrictions on the use of NPEOs in many regions, including the European Union.[10][11][12][13] Understanding the biodegradation pathways of these metabolites is therefore crucial for assessing their environmental fate, predicting their impact, and developing effective remediation strategies.
Microbial Degradation: A Tale of Two Environments
The biodegradation of NPEO metabolites is primarily a microbial process, driven by a diverse array of bacteria and fungi. The specific degradation pathway and the resulting metabolites are highly dependent on the prevailing environmental conditions, most notably the presence or absence of oxygen.
Aerobic Biodegradation: The Oxidative Route
Under aerobic conditions, the degradation of NPEOs and their metabolites is generally more rapid and complete.[3][14] The primary mechanisms involve the oxidative shortening of the ethoxylate chain and the hydroxylation and subsequent cleavage of the aromatic ring.
The initial and rapid step in the aerobic degradation of NPEOs is often the ω-carboxylation of the ethoxylate chain, leading to the formation of nonylphenol ethoxycarboxylates (NPECs).[15][16] This is followed by the gradual shortening of the carboxylated ethoxylate chain.[15][16] Another key pathway involves the sequential removal of ethoxylate units, leading to the formation of short-chain NPEOs (NP1EO, NP2EO) and ultimately nonylphenol (NP).[17] However, the formation of NP under strictly aerobic conditions is reported to be minor.[16][18][19][20]
The aromatic ring of nonylphenol can also be degraded aerobically. This process is initiated by monooxygenases, which hydroxylate the ring, making it susceptible to cleavage by dioxygenases.[3][21] Several bacterial genera, including Pseudomonas, Sphingomonas, Bacillus, and Ralstonia, have been identified as key players in the aerobic degradation of NPEOs and their metabolites.[7][17][22][23][24][25]
Key Aerobic Degradation Steps:
-
ω-Carboxylation: The terminal ethoxylate group is oxidized to a carboxylic acid, forming NPECs.
-
Ethoxylate Chain Shortening: The ethoxylate chain is progressively shortened through the action of ether-cleaving enzymes.
-
Aromatic Ring Hydroxylation: Monooxygenases introduce hydroxyl groups onto the nonylphenol ring.
-
Ring Cleavage: Dioxygenases break open the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized.
Caption: Aerobic degradation pathways of NPEOs.
Anaerobic Biodegradation: A Slower, More Complex Path
In the absence of oxygen, the biodegradation of NPEO metabolites is significantly slower and often incomplete, leading to the accumulation of persistent and toxic intermediates.[3][14][26] The primary anaerobic degradation pathway involves the stepwise shortening of the ethoxylate chain, resulting in the accumulation of nonylphenol as a major and persistent end product.[27]
The rate and extent of anaerobic degradation are influenced by the available terminal electron acceptors. The degradation rates typically follow the order: sulfate-reducing > methanogenic > nitrate-reducing conditions.[26][28][29] Sulfate-reducing bacteria, methanogens, and other eubacteria have been implicated in the anaerobic degradation of nonylphenol.[26][28] While the complete mineralization of nonylphenol under anaerobic conditions is limited, some studies have shown its slow degradation.[30] The branching of the nonyl side chain also significantly affects its biodegradability.[1]
Key Anaerobic Degradation Steps:
-
Ethoxylate Chain Shortening: The primary pathway is the sequential removal of ethoxy groups, leading to the formation of NP1EO and NP2EO.
-
Accumulation of Nonylphenol: Nonylphenol is a major and often persistent metabolite under anaerobic conditions.
-
Limited Aromatic Ring Degradation: The anaerobic cleavage of the stable aromatic ring is a slow and often incomplete process.
Caption: Anaerobic degradation pathway of NPEOs.
Factors Influencing Biodegradation
The efficiency of NPEO metabolite biodegradation is not solely dependent on the presence of capable microorganisms but is also governed by a range of physicochemical and environmental factors.[3][14]
| Factor | Effect on Biodegradation | References |
| Temperature | Increased temperature generally enhances degradation rates, both aerobically and anaerobically. | [3][26][28] |
| pH | Optimal pH for degradation is typically around neutral (pH 7.0). | [3][26][28] |
| Oxygen Availability | Aerobic conditions lead to faster and more complete degradation compared to anaerobic conditions. | [3][14] |
| Nutrient Availability | The addition of nutrients like yeast extract can enhance microbial activity and degradation rates. | [3][22][28] |
| Presence of Co-contaminants | Heavy metals and other organic pollutants can inhibit microbial activity and slow down degradation. | [3][14] |
| Initial Concentration | High concentrations of nonylphenol can be toxic to microorganisms and inhibit their degradation. | [3] |
Analytical Methodologies for Metabolite Characterization
Accurate assessment of NPEO metabolite biodegradation requires robust analytical methods capable of separating and quantifying a complex mixture of compounds in various environmental matrices.
Experimental Protocol: Quantification of Nonylphenol and its Ethoxylates in Water Samples
This protocol outlines a standard method for the extraction and analysis of NP, NP1EO, and NP2EO from water samples using solid-phase extraction (SPE) followed by high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS).
Step 1: Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
If not analyzed immediately, acidify the samples to pH < 2 with sulfuric acid and store at 4°C.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[31]
Step 3: Sample Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.
Step 4: HPLC-FLD/LC-MS/MS Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium acetate) and an organic solvent like acetonitrile or methanol is common.[32]
-
Fluorescence Detection: Excitation and emission wavelengths are set to detect the phenolic moiety (e.g., Ex: 230 nm, Em: 300 nm).[31][33]
-
Mass Spectrometric Detection: For higher sensitivity and selectivity, LC coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred method. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each analyte.[32][34]
Caption: Workflow for the analysis of NPEO metabolites.
Toxicological Significance: The Endocrine Disruption Cascade
The primary toxicological concern associated with NPEO metabolites is their ability to act as endocrine-disrupting chemicals (EDCs).[1][4][8] Nonylphenol, in particular, is a well-documented xenoestrogen that can bind to estrogen receptors, mimicking the effects of the natural hormone 17β-estradiol.[1][9]
This estrogenic activity can lead to a range of adverse effects in wildlife, including:
-
Feminization of male fish: Development of female characteristics in male aquatic organisms.[4]
-
Reproductive impairment: Reduced fertility and survival of offspring.[4]
-
Developmental abnormalities: Disruption of normal development in various species.
In humans, exposure to nonylphenol has been associated with potential health risks, including an increased risk of breast cancer due to its agonistic activity on estrogen receptors.[1] While the estrogenic potency of nonylphenol is weaker than that of estradiol, its widespread presence and persistence in the environment result in chronic low-level exposure, the long-term consequences of which are still being actively researched.[1][14] Furthermore, some carboxylated metabolites of NPEOs, while potentially less estrogenic, may exhibit increased cytotoxicity.[35][36]
Conclusion and Future Perspectives
The biodegradation of nonylphenol ethoxylate metabolites is a complex process governed by a delicate interplay of microbial activity and environmental conditions. While aerobic pathways offer a more complete degradation, the prevalence of anaerobic environments in sediments and wastewater treatment systems often leads to the accumulation of the persistent and toxic metabolite, nonylphenol. The endocrine-disrupting properties of these metabolites pose a significant threat to ecosystem and human health, underscoring the importance of continued research in this field.
Future research should focus on:
-
Isolation and characterization of novel microbial strains with enhanced capabilities for degrading nonylphenol and other persistent metabolites, particularly under anaerobic conditions.
-
Elucidation of the enzymatic and genetic basis of the degradation pathways to enable the development of bioremediation technologies.
-
Development of more sensitive and comprehensive analytical methods to detect a wider range of metabolites and their transformation products in complex environmental matrices.
-
Conducting long-term toxicological studies to better understand the health impacts of chronic low-level exposure to these endocrine disruptors.
By advancing our understanding of these intricate biodegradation pathways, we can develop more effective strategies to mitigate the environmental impact of nonylphenol ethoxylates and their persistent metabolites, safeguarding the health of our ecosystems and future generations.
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- (PDF)
- Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chrom
- Major degradation pathways of nonylphenol and bisphenol A by...
- Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS.
- Degradation of 4-n-nonylphenol under nitr
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2-(4-Nonylphenoxy)acetic Acid: A Major Metabolite of Nonylphenol - An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid (NPAA), a significant metabolite of the endocrine-disrupting compound, nonylphenol (NP). Nonylphenol, a degradation product of widely used nonylphenol ethoxylate (NPEO) surfactants, is a pervasive environmental contaminant.[1][2] Understanding the formation, environmental fate, analytical determination, and toxicology of its metabolites is crucial for a complete assessment of the risks associated with nonylphenol exposure. This guide delves into the metabolic pathways leading to NPAA, detailed analytical protocols for its quantification in various matrices, its toxicological profile, and a comparative analysis with its parent compound, nonylphenol. This document is intended for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development who are engaged in the study of endocrine disruptors and their metabolic fate.
Introduction: The Legacy of Nonylphenol
Nonylphenols (NPs) are a group of synthetic organic compounds primarily used in the production of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants.[3] These surfactants have been extensively used in a wide array of industrial and consumer products, including detergents, paints, pesticides, and plastics.[4] The widespread use and subsequent release of NPEO-containing products into wastewater streams lead to their degradation into more persistent and toxic compounds, most notably nonylphenol.[1][5]
NP is a well-documented endocrine-disrupting chemical (EDC), capable of mimicking the natural hormone estrogen and interfering with the endocrine systems of various organisms.[6] Its presence in aquatic environments has been linked to adverse reproductive and developmental effects in wildlife.[1] Due to these concerns, the use of NP and NPEOs has been restricted in many regions, including the European Union.[1]
The environmental and biological impact of nonylphenol is not limited to the parent compound alone. Its metabolites, formed through various biotransformation pathways, can also exhibit biological activity and contribute to the overall toxicological burden. Among these, this compound has been identified as a major metabolite. This guide focuses specifically on this carboxylic acid derivative, providing a detailed examination of its formation, detection, and significance.
Metabolic Formation of this compound
The transformation of nonylphenol into this compound is a multi-step process primarily driven by microbial and enzymatic activity. The initial precursor is often a nonylphenol ethoxylate, which undergoes sequential degradation.
From Nonylphenol Ethoxylates to Nonylphenol
In wastewater treatment plants and the environment, microorganisms play a key role in the biodegradation of NPEOs.[7] This process involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs and ultimately, nonylphenol.[8] This initial degradation is a critical step, as it liberates the more persistent and estrogenic nonylphenol molecule.
Oxidation of Nonylphenol to Carboxylated Metabolites
Once formed, nonylphenol can undergo further oxidation to produce various metabolites, including hydroxylated and carboxylated derivatives. The formation of this compound is a key pathway in this metabolic cascade. This transformation is primarily mediated by two key systems:
-
Microbial Degradation: A diverse range of microorganisms, particularly bacteria from the Sphingomonas genus, have been shown to degrade nonylphenol.[9][10] These microbes possess enzymatic machinery capable of oxidizing the alkyl side chain of nonylphenol, leading to the formation of carboxylic acids.
-
Cytochrome P450 Monooxygenases: In higher organisms, the cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of xenobiotics, including nonylphenol.[11] Specific CYP isozymes can catalyze the oxidation of the ethoxy chain or the alkyl group of nonylphenol and its ethoxylates, leading to the formation of aldehydes and subsequently, carboxylic acids like this compound.[12][13]
The following diagram illustrates the generalized metabolic pathway from nonylphenol ethoxylates to this compound.
Analytical Methodologies for the Determination of this compound
Accurate quantification of this compound in various environmental and biological matrices is essential for assessing exposure and understanding its fate and effects. The following sections provide detailed protocols for its analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of analytes from complex matrices.[8][14]
Objective: To extract and concentrate this compound from water samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)[15]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.[16]
-
Sample Loading: Acidify the water sample (typically 500 mL to 1 L) to pH 2-3 with HCl. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or by passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.[15]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Objective: To extract this compound from solid matrices.
Materials:
-
Ultrasonic bath
-
Centrifuge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18, 500 mg)[15]
-
Other materials as listed in the water protocol.
Procedure:
-
Extraction: Weigh approximately 2-5 g of the homogenized sediment or soil sample into a centrifuge tube. Add 10-20 mL of a methanol/water mixture (e.g., 70:30 v/v).[15]
-
Sonication: Place the tube in an ultrasonic bath for 15-30 minutes to facilitate extraction.[15]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 3000-4000 rpm) for 10-15 minutes to separate the solid and liquid phases.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Repeat Extraction: Repeat the extraction process on the solid residue with a fresh portion of the solvent mixture.
-
Combine Extracts: Combine the supernatants from both extractions.
-
SPE Clean-up: Dilute the combined extract with deionized water to reduce the organic solvent concentration to less than 10% and proceed with the SPE protocol for water samples as described above.
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Endocrine disrupting potential of (4-nonylphenoxy)acetic acid
An In-Depth Technical Guide to the Endocrine Disrupting Potential of (4-Nonylphenoxy)acetic Acid
Foreword
The evaluation of environmental contaminants and industrial chemicals for their potential to interfere with the endocrine system is a cornerstone of modern toxicology and drug development. (4-Nonylphenoxy)acetic acid (4-NPAA), a metabolite and degradation product of nonylphenol ethoxylate surfactants, represents a class of compounds requiring rigorous scrutiny. This guide is designed for researchers, toxicologists, and drug development professionals, providing a synthesized, in-depth analysis of the methodologies and findings related to the endocrine-disrupting potential of 4-NPAA. We move beyond mere protocol recitation to explore the scientific rationale behind the experimental designs, ensuring a trustworthy and authoritative resource grounded in field-proven insights.
Introduction to (4-Nonylphenoxy)acetic Acid: A Chemical of Interest
(4-Nonylphenoxy)acetic acid (CAS No. 3115-49-9) is an organic compound that emerges in the environment from the biodegradation of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants used extensively in industrial processes, cleaning agents, and as co-formulants in pesticides.[1][2][3] While regulatory actions have curtailed the use of NPEOs in many regions due to the known endocrine-disrupting properties of their primary degradation product, 4-nonylphenol (4-NP), the presence of metabolites like 4-NPAA in ecosystems necessitates a complete toxicological profile.[2][4][5]
The central hypothesis guiding the investigation of 4-NPAA is its structural similarity to 4-NP and its potential for metabolic conversion back to 4-NP within biological systems.[6] This guide will dissect the evidence for 4-NPAA's interaction with key endocrine pathways—estrogenic, androgenic, and thyroidal—and detail the validated experimental systems used for this characterization.
Toxicokinetics and Metabolism: The Link to a Known Disruptor
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 4-NPAA is critical to interpreting its biological activity. A key consideration is its potential to serve as a precursor to 4-nonylphenol, a well-documented endocrine disruptor.[6]
-
Physicochemical Profile: 4-NPAA is a lipophilic compound, with a calculated log Kow of 5.8 (pH-dependent), suggesting it is likely to be bioavailable following oral and dermal exposure.[6]
-
Metabolic Fate: The primary metabolic pathway for nonylphenols involves conjugation with glucuronic acid and sulfate.[6] It is anticipated that 4-NPAA can be metabolized to 4-nonylphenol, which then undergoes extensive first-pass metabolism and conjugation.[6][7] This metabolic link is a crucial factor, as the observed in vivo effects of 4-NPAA may be partially attributable to the systemic exposure to its more potent metabolite, 4-NP.
Caption: Metabolic relationship of 4-NPAA.
Interrogation of the Estrogenic Pathway
Estrogen signaling, mediated primarily by estrogen receptors α (ERα) and β (ERβ), is a frequent target for endocrine disruptors. A compound can act as an agonist (mimicking estrogen) or an antagonist (blocking estrogen).
In Vitro Assessment of Estrogenicity
In vitro assays provide a rapid, mechanistic screen for a chemical's ability to interact directly with components of the estrogen signaling cascade.[8] They are essential for identifying receptor-level interactions, independent of whole-organism metabolic processes.
Protocol: Estrogen Receptor (ER) Transcriptional Activation Assay
This protocol describes a reporter gene assay using a human cell line, such as the T47D-KBluc line, which contains a stably integrated estrogen-responsive luciferase reporter gene. The causality is direct: if the test compound binds to and activates the ER, the receptor will bind to the estrogen response element (ERE) on the reporter gene, driving the expression of luciferase, which is quantified via luminescence.
Step-by-Step Methodology:
-
Cell Culture: Culture T47D-KBluc cells in appropriate media. For the assay, switch to a phenol red-free medium supplemented with charcoal-stripped serum to eliminate background estrogenic activity.
-
Seeding: Plate cells in 96-well plates and allow them to attach for 24 hours.
-
Dosing: Prepare a dilution series of 4-NPAA and a positive control (17β-estradiol, E2). Add the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Cytotoxicity Control: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, XTT) with the same concentration range to ensure that observed effects are not due to cell death. This is a critical self-validating step.
-
Lysis & Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability. Express results as a fold induction over the vehicle control and calculate the EC50 (the concentration that produces 50% of the maximal response).
In Vivo Confirmation: The Uterotrophic Assay
The uterotrophic assay (OECD TG 440) is the gold-standard in vivo short-term screening test for estrogenic activity.[9] It relies on the principle that estrogens stimulate the proliferation of uterine tissue, leading to a measurable increase in uterine weight in immature or ovariectomized female rodents.
For 4-NPAA, studies have shown that it induces a statistically significant, albeit weak, increase in uterine weight in rats at high doses.[6][10] In one study, a dose of 400 mg/kg increased uterine weight by approximately 1.3-fold, whereas the positive control (estradiol benzoate) induced a 3.8-fold increase.[6] This demonstrates that while 4-NPAA possesses estrogenic activity in a whole-animal model, its potency is substantially lower than that of the endogenous hormone.
Data Synthesis: Estrogenic Potential of 4-NPAA
| Assay Type | Endpoint | Result for 4-NPAA | Potency | Citation |
| In Vivo | Uterine Weight Increase (Rat) | Statistically significant increase | Weak (1.31-fold at 400 mg/kg) | [6][10] |
| In Vitro | Transcriptional Activation | Anti-estrogenic effects reported | - | [10] |
The apparent contradiction between the weak in vivo estrogenic activity and a report of in vitro anti-estrogenic effects highlights a critical concept: the role of metabolism.[10] The in vivo estrogenic response may be driven by the metabolic conversion of 4-NPAA to the more estrogenic 4-nonylphenol, an effect that would not be observed in standard in vitro systems that lack metabolic competency.
Probing the Androgenic and Anti-Androgenic Activity
The androgen receptor (AR) is critical for male development and reproductive function. Chemicals can disrupt this pathway by acting as AR agonists (mimicking androgens like testosterone) or as antagonists (blocking the receptor), the latter being a more common mechanism for environmental contaminants.[11]
In Vitro Assessment of Androgen Receptor Interaction
Similar to estrogenic screening, a battery of in vitro assays can determine if a chemical interacts with the AR.[12][13] The Yeast Androgen Screen (YAS) is a common reporter gene assay used for this purpose.
Workflow: Screening for Anti-Androgenic Activity
The experimental logic for detecting antagonism is to challenge the system with a known agonist and observe whether the test compound can block the expected response. This co-exposure paradigm is a self-validating approach.
Caption: Workflow for AR agonist vs. antagonist screening.
Studies utilizing the YAS have demonstrated that 4-NPAA exhibits anti-androgenic activity in vitro.[10] This indicates that the compound can bind to the androgen receptor and inhibit the action of natural androgens.
In Vivo Assessment: The Hershberger Assay
Data Synthesis: Anti-Androgenic Potential of 4-NPAA
| Assay Type | Endpoint | Result for 4-NPAA | Citation |
| In Vitro | Yeast Androgen Screen (YAS) | Anti-androgenic activity detected | [10] |
| In Vivo | Hershberger Assay | Data not available | - |
The in vitro evidence suggests 4-NPAA is a direct androgen receptor antagonist.[10] Further in vivo testing is required to determine if this effect translates to an adverse outcome in a whole organism.
Evaluating Disruption of the Thyroid Axis
The thyroid system, regulated by the hypothalamic-pituitary-thyroid (HPT) axis, is crucial for metabolism, growth, and development.[14] Chemicals can disrupt this system at multiple levels, including hormone synthesis, transport, and receptor interaction.
In Vivo Assessment of Thyroid Function
Comprehensive in vivo studies, such as the combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), are powerful tools for identifying thyroid disruption. Endpoints include thyroid gland weight, histopathological examination, and measurement of circulating thyroid hormones (T4 and T3) and thyroid-stimulating hormone (TSH).
In a GLP-compliant OECD TG 422 study in rats, 4-NPAA administered at 200 mg/kg bw/day caused several effects indicative of thyroid disruption.[6][10]
Data Synthesis: Thyroid Disruption by 4-NPAA
| Endpoint | Observation in Rats (200 mg/kg bw/day) | Citation |
| Organ Weight | Increased thyroid weights (both sexes) | [6] |
| Hormone Levels | Increased serum T4 concentrations (both sexes) | [6][10] |
| Histopathology | Minimal diffuse follicular hyperplasia and hypertrophy (females) | [6][10] |
The combination of increased thyroid weight, cellular hypertrophy/hyperplasia, and elevated T4 levels suggests a complex interference with the HPT axis. The causality could involve effects on hormone synthesis, metabolism, or feedback mechanisms. For instance, some chemicals can inhibit the peripheral conversion of T4 to the more active T3, leading to a compensatory increase in T4 production.
Caption: The HPT axis and potential disruption by 4-NPAA.
Analytical Confirmation: Quantifying Exposure
Reliable analytical methods are essential for quantifying 4-NPAA in biological and environmental matrices to conduct accurate risk assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for this purpose.[15][16]
Protocol: General Workflow for 4-NPAA Quantification in Biological Samples
The choice of method depends on the required sensitivity and the complexity of the sample matrix. The core principle is to isolate the analyte from interfering substances and then perform sensitive detection and quantification.
-
Sample Preparation (Extraction):
-
For aqueous samples (e.g., urine), Solid-Phase Extraction (SPE) using a C18 sorbent is effective for concentrating the lipophilic 4-NPAA and removing salts.[17]
-
For tissue samples, homogenization followed by liquid-liquid extraction or pressurized liquid extraction is required.
-
For conjugated metabolites, a hydrolysis step (e.g., using β-glucuronidase/sulfatase) is necessary prior to extraction to measure total 4-NPAA.
-
-
Chromatographic Separation (HPLC):
-
A reverse-phase C18 column is typically used.
-
An isocratic or gradient mobile phase (e.g., acetonitrile and acidified water) separates 4-NPAA from other extracted compounds.
-
-
Detection and Quantification (MS/MS):
-
A tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity.
-
The instrument is set to monitor specific precursor-to-product ion transitions for 4-NPAA in Multiple Reaction Monitoring (MRM) mode, ensuring unambiguous identification.
-
-
Validation: The method must be validated according to established guidelines (e.g., ICH Q2) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]
Conclusion: An Integrated Assessment
(4-Nonylphenoxy)acetic acid presents a complex toxicological profile characterized by weak, multi-pathway endocrine activity. The evidence indicates that at relatively high doses, 4-NPAA can exert:
-
Weak estrogenic effects in vivo , likely mediated by its metabolism to 4-nonylphenol.[6][10]
-
Direct anti-androgenic activity in vitro , which requires in vivo confirmation.[10]
-
Disruption of the thyroid axis in vivo , evidenced by changes in thyroid gland weight, histology, and hormone levels.[6][10]
For drug development professionals, the anti-androgenic and thyroid-disrupting properties are of particular note. The causality of the in vivo estrogenicity being linked to its more potent metabolite, 4-NP, is a critical insight. This underscores the necessity of integrating metabolism studies into any endocrine disruptor screening program. While 4-NPAA itself is a weak actor, its role as a potential source of systemic 4-nonylphenol exposure confirms its status as a compound of toxicological concern that warrants continued monitoring and research.
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- 11. Androgens and antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Evidence for weak oestrogenic activity of 2-(4-Nonylphenoxy)acetic acid
An In-Depth Technical Guide: Evaluating the Weak Estrogenic Activity of 2-(4-Nonylphenoxy)acetic Acid: An Evidence-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (NPAA), a derivative and potential metabolite of nonylphenol ethoxylates, presents a complex toxicological profile. While robust in vivo data from the rodent uterotrophic bioassay demonstrate a clear, albeit mild, estrogenic effect, common in vitro screening assays have failed to replicate this agonist activity, instead suggesting potential anti-estrogenic and anti-androgenic properties. This guide provides an in-depth analysis of this evidence, offering detailed experimental protocols and exploring the likely mechanistic basis for these divergent results. The central hypothesis is that the in vivo estrogenicity of NPAA is primarily driven by its metabolic conversion to more potent estrogenic compounds, such as 4-nonylphenol. This highlights a critical consideration in endocrine disruptor screening: the potential for metabolic activation that may not be captured by standard in vitro systems.
Introduction: The Challenge of Endocrine Disruptor Assessment
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. A key challenge in regulatory toxicology is the accurate assessment of estrogenicity, the ability of a chemical to mimic the effects of endogenous estrogens like 17β-estradiol. A tiered approach, combining in vitro high-throughput screening with in vivo confirmatory assays, is often employed. However, discrepancies between these systems can arise, particularly for compounds that require metabolic activation to exert their effects.
This compound (NPAA) is an alkylphenol derivative associated with the widespread industrial surfactants, nonylphenol ethoxylates. Given the known estrogenic activity of the parent compound, 4-nonylphenol (4-NP), the endocrine activity of its derivatives is of significant regulatory interest. NPAA serves as a compelling case study where in vivo evidence points towards weak estrogenic activity, while key in vitro assays do not, underscoring the importance of a holistic, mechanistically informed evaluation.
The Decisive In Vivo Evidence: The Uterotrophic Bioassay
The rodent uterotrophic bioassay is the gold-standard in vivo short-term screening test for estrogenicity, as recognized by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 440.[1][2] The assay is predicated on the rapid, dose-dependent increase in uterine weight (uterotrophy) in female rodents following exposure to estrogenic substances.[3] This response is particularly robust in animals with low endogenous estrogen levels, such as immature or ovariectomized adult females.[3][4]
Regulatory evaluation documents have summarized the results of a uterotrophic assay conducted with NPAA in rats. The findings provide clear, quantitative evidence of a mild estrogenic effect.
| Parameter | Vehicle Control | 400 mg/kg bw/day NPAA | Fold Change (vs. Control) | Positive Control (Estradiol Benzoate) | Fold Change (vs. Control) | Source |
| Absolute Uterine Weight | Reference | Significantly Increased | 1.25x | Significantly Increased | 3.76x | [5] |
| Relative Uterine Weight | Reference | Significantly Increased | 1.31x | Significantly Increased | 3.82x | [5] |
Table 1: Summary of Uterotrophic Bioassay Results for this compound.
These results, demonstrating a statistically significant, though modest, increase in both absolute and relative uterine weight, are the primary basis for classifying NPAA as a compound with weak estrogenic activity in vivo.[5]
Workflow & Protocol: The Rodent Uterotrophic Bioassay (OECD TG 440)
The causality behind this protocol is to use a sensitive animal model, devoid of confounding endogenous estrogens, to isolate and measure the specific uterotrophic effect of a test chemical.
Caption: Workflow for the rodent uterotrophic bioassay.
Step-by-Step Protocol:
-
Animal Model: Use immature female rats (e.g., Sprague-Dawley), weaned and maintained on a low-phytoestrogen diet.[6] Age at the start of dosing should be consistent, for example, postnatal day 20.
-
Group Allocation: Randomly assign at least 6 animals per group to a vehicle control, a positive control (a known estrogen like ethinyl estradiol), and at least two dose levels of the test substance.[2]
-
Administration: Administer the test substance, vehicle, or positive control daily for three consecutive days. Oral gavage is a common and toxicologically relevant route.[6]
-
Observation: Record clinical signs and body weights daily.
-
Necropsy: Approximately 24 hours after the final dose, humanely euthanize the animals and perform a necropsy.[2]
-
Uterine Weight Measurement: Carefully dissect the entire uterus, trim away any adhering fat and connective tissue, and record the weight (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
-
Self-Validation/Controls:
-
Vehicle Control: Establishes the baseline uterine weight in the absence of exogenous estrogenic stimulation.
-
Positive Control: Confirms the sensitivity and responsiveness of the test system to an estrogenic stimulus. A robust response is required for the study to be considered valid.
-
-
Data Analysis: Analyze uterine weights for statistically significant increases in the test groups compared to the vehicle control group.
The Contradictory In Vitro Evidence
In contrast to the clear in vivo results, available in vitro data for NPAA do not show direct estrogen receptor agonism. This evidence comes primarily from reporter gene assays conducted in yeast systems.
Estrogen Receptor (ER) Mediated Reporter Gene Assays
Reporter gene assays are powerful in vitro tools used to screen for chemicals that can activate nuclear receptors.[7][8][9] In an estrogen-responsive assay, cells (e.g., yeast or mammalian cell lines like HeLa or T47D) are engineered to contain two key components: the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-galactosidase) linked to Estrogen Response Elements (EREs).[10][11][12] When an estrogenic compound enters the cell and binds to the ER, the complex translocates to the nucleus, binds to the EREs, and drives the expression of the reporter gene, producing a measurable signal (light, color change, etc.).[9][13]
Multiple regulatory assessments have concluded that NPAA is not active as an estrogen receptor agonist in these systems.
-
In a yeast oestrogen screening (YES) assay using the human estrogen receptor and a β-galactosidase reporter gene, NPAA showed no oestrogenic activity when compared with the potent positive control, 17β-oestradiol.[11][14]
-
Interestingly, these same studies noted that at higher concentrations (≥10⁻⁵ mol/L), NPAA exhibited slight anti-oestrogenic activity , meaning it could weakly inhibit the activity of a known estrogen.[11][14]
-
Furthermore, NPAA has been shown to have anti-androgenic activity in a corresponding yeast androgen screening (YAS) assay.[11][14]
Publicly available data from other common in vitro assays, such as the E-SCREEN assay (which measures the proliferation of the estrogen-responsive MCF-7 breast cancer cell line), are currently lacking for NPAA.[15][16][17]
Protocol: ERα Luciferase Reporter Gene Assay
The logic of this protocol is to create a self-contained, sensitive biological circuit where binding to the human ERα directly results in the production of a quantifiable light signal, providing a highly specific measure of receptor activation.
Caption: Workflow for an ER-mediated luciferase reporter gene assay.
Step-by-Step Protocol:
-
Cell Line: Use a validated cell line, such as T47D-KBluc, which stably expresses the human ERα and contains an ERE-driven luciferase reporter construct.[3]
-
Cell Culture: Culture cells in phenol red-free medium (as phenol red is weakly estrogenic) supplemented with charcoal-stripped serum to remove endogenous hormones.
-
Plating: Seed cells at an optimized density into 96-well plates and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the test compound. Treat cells and incubate for a defined period (e.g., 18-24 hours).
-
Self-Validation/Controls:
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline level of reporter gene expression.
-
Positive Control (17β-estradiol): A full dose-response curve is run to confirm cell responsiveness and to serve as a reference for potency calculation (EC50).
-
Antagonist Control (e.g., Fulvestrant): Used in co-treatment with estradiol to confirm that the response is ER-mediated.
-
-
Lysis and Readout: Following incubation, lyse the cells and add a luciferase substrate reagent. Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and calculate the half-maximal effective concentration (EC50).
Mechanistic Reconciliation: The Critical Role of Metabolism
The discrepancy between the positive in vivo uterotrophic results and the negative in vitro reporter assay results strongly suggests that NPAA is a pro-estrogen —a compound that is itself inactive but is converted into an active estrogenic metabolite in vivo.
The most plausible mechanism is the metabolism of NPAA back to its parent compound, 4-nonylphenol (4-NP). Regulatory documents note that NPAA is expected to be metabolized to nonylphenol in the body.[5] 4-NP is a well-characterized EDC with established weak estrogenic activity, capable of binding to the estrogen receptor and inducing estrogenic responses in a wide range of assays, including cell proliferation, reporter gene activation, and uterotrophic effects.[1]
This metabolic activation step, which occurs readily in the liver and other tissues of a live animal, is absent in the yeast cell-based reporter systems used to test NPAA. Yeast cells lack the mammalian cytochrome P450 enzyme systems necessary to perform this biotransformation. This explains why the parent compound, NPAA, is inactive in the YES assay, while its effects are apparent in the whole-animal uterotrophic assay.
Caption: Proposed metabolic activation of NPAA in vivo.
Conclusion and Toxicological Significance
The negative results from in vitro yeast-based reporter gene assays are not contradictory but rather mechanistically informative. They reveal that NPAA itself is likely not an estrogen receptor agonist, but requires metabolic activation—plausibly to 4-nonylphenol—to exert its estrogenic effects.
For researchers, scientists, and drug development professionals, the case of NPAA serves as a critical reminder:
-
Metabolism is Key: For pro-estrogens and other pro-drugs/toxicants, in vitro screening systems that lack metabolic competency (like yeast assays) may produce false-negative results for agonist activity.
-
In Vivo Confirmation is Crucial: Whole-animal assays like the uterotrophic bioassay remain indispensable for capturing the integrated biological effects of a compound, including those mediated by its metabolites.
-
A Weight-of-Evidence Approach: A comprehensive toxicological assessment requires synthesizing data from multiple sources (in vivo, in vitro, in silico) and reconciling apparent discrepancies through a deep understanding of the underlying biological and chemical mechanisms.
Ultimately, the weak estrogenic activity of NPAA, driven by its metabolic fate, confirms its status as a compound of concern for endocrine disruption and warrants its inclusion in risk assessments of alkylphenolic substances.
References
- The application of reporter gene assays for the detection of endocrine disruptors in sport supplements. Wageningen University & Research.
- High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water.
- In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.
- Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors. Frontiers.
- Test No. 440: Uterotrophic Bioassay in Rodents. OECD.
- Acetic acid, (4-nonylphenoxy)- - Evaluation statement. Australian Government Department of Health.
- (4-Nonylphenoxy)acetic acid. Publisso.
- Guidance Document on the Uterothrophic Bioassay - Procedure to Test for Antioestrogenicity. OECD.
- Test No. 440: Uterotrophic Bioassay in Rodents. OECD.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modul
- Acetic acid, (4-nonylphenoxy)
- The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PubMed.
- The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed.
- Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC - PubMed Central.
- Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Urosphere.
- The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity.
- The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PMC - NIH.
- Immature uterotrophic assay is more sensitive than ovariectomized uterotrophic assay for the detection of estrogenicity of p-nonylphenol in Sprague-Dawley r
- Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in r
- Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migr
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An In-depth Technical Guide to (4-Nonylphenoxy)acetic Acid: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of (4-Nonylphenoxy)acetic acid (NPAA), a compound of interest due to its industrial applications and emerging toxicological profile. This document delves into its chemical and physical characteristics, synthesis methodologies, mechanisms of action in its primary application as a corrosion inhibitor, and its complex biological activities, with a particular focus on its role as an endocrine-disrupting chemical. Detailed experimental protocols and data are presented to offer a practical resource for professionals in the field.
Introduction
(4-Nonylphenoxy)acetic acid, a derivative of nonylphenol, is utilized primarily as a corrosion inhibitor and antifoaming agent in industrial lubricants, greases, and metalworking fluids.[1][2] Its amphiphilic nature, combining a hydrophobic nonylphenol tail with a hydrophilic carboxylic acid head, underpins its surface-active properties. However, the structural similarity of its metabolic precursor, 4-nonylphenol, to estrogen has raised concerns about its potential endocrine-disrupting effects. This guide aims to provide a thorough scientific exploration of NPAA, consolidating current knowledge to inform research and development activities.
Physicochemical Properties
NPAA is a viscous liquid at room temperature with a high boiling point and low water solubility.[2][3] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆O₃ | [4] |
| Molecular Weight | 278.39 g/mol | [4] |
| CAS Number | 3115-49-9 | [4] |
| Appearance | Liquid | [2] |
| Melting Point | <25 °C | [2][3] |
| Boiling Point | 406.8 ± 20.0 °C (predicted) | [3] |
| Water Solubility | 0.04 mg/L | [3] |
| log Kow | 5.8 (predicted for undissociated form) | [3] |
| pKa | 3.1 at 25 °C | [3] |
Synthesis of (4-Nonylphenoxy)acetic Acid
The most common and industrially scalable method for the synthesis of (4-Nonylphenoxy)acetic acid is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 4-nonylphenol.
Reaction Scheme
Caption: General scheme of the Williamson ether synthesis for (4-Nonylphenoxy)acetic acid.
Detailed Experimental Protocol
Materials:
-
4-Nonylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., water, ethanol)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Deprotonation of 4-Nonylphenol:
-
In a round-bottom flask, dissolve 4-nonylphenol in a suitable solvent (e.g., aqueous ethanol).
-
Add a stoichiometric equivalent of a strong base (e.g., NaOH) to the solution with stirring. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 4-nonylphenoxide. Gentle heating may be applied to facilitate dissolution.
-
-
Nucleophilic Substitution:
-
To the solution of the phenoxide, slowly add a solution of chloroacetic acid (also neutralized with a base to form sodium chloroacetate if the reaction is performed in a basic medium).
-
Heat the reaction mixture to reflux for a specified period (typically several hours) to drive the SN2 reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the (4-Nonylphenoxy)acetic acid.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine to remove any remaining inorganic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Application as a Corrosion Inhibitor
(4-Nonylphenoxy)acetic acid is widely used as a corrosion inhibitor in lubricants and metalworking fluids.[1][2] Its efficacy stems from its ability to form a protective film on the metal surface.
Mechanism of Action
The mechanism of corrosion inhibition by NPAA can be described by the adsorption film theory. The molecule possesses a polar carboxylic acid head group and a nonpolar nonylphenol tail.
-
Adsorption: The polar head group, containing oxygen atoms with lone pairs of electrons, adsorbs onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the oxygen atoms and vacant d-orbitals of the metal).
-
Film Formation: Upon adsorption, the long, hydrophobic nonyl chains orient themselves away from the metal surface, forming a dense, non-polar barrier.
-
Protection: This hydrophobic film acts as a barrier, preventing corrosive agents such as water, oxygen, and acids from reaching the metal surface, thereby inhibiting the electrochemical processes of corrosion.
Caption: Mechanism of corrosion inhibition by (4-Nonylphenoxy)acetic acid.
Biological Activities and Toxicological Profile
While industrially useful, the biological effects of (4-Nonylphenoxy)acetic acid are a subject of increasing scrutiny, primarily due to its potential to act as an endocrine disruptor.
Toxicological Summary
| Endpoint | Value | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 1674 mg/kg bw | Rat | [3][5] |
| Skin Corrosion | Corrosive | Rabbit | [3] |
| Eye Damage | Causes serious eye damage | Rabbit | [3] |
| Skin Sensitization | Sensitizer | Guinea pig | [3] |
| Oral Toxicity NOAEL | 60 mg/kg bw/day | Rat | [3] |
| Fertility and Developmental Toxicity NOAEL | 200 mg/kg bw/day | Rat | [3] |
Endocrine Disruption
(4-Nonylphenoxy)acetic acid is known to possess weak endocrine activity.[3] It is expected to be metabolized in the body to 4-nonylphenol, a well-characterized endocrine disruptor.[3]
-
Estrogenic Activity: In vivo studies have demonstrated that NPAA can induce a weak estrogenic response. An uterotrophic assay in rats showed a significant increase in uterine weight at a dose of 400 mg/kg bw.[3]
-
Anti-androgenic and Anti-estrogenic Activity: In vitro assays have indicated that NPAA can exhibit anti-androgenic and anti-estrogenic properties.[5]
The endocrine-disrupting effects of NPAA and its metabolite, nonylphenol, are thought to be mediated through interactions with nuclear receptors and the modulation of their downstream signaling pathways.
Potential Signaling Pathways
The endocrine-disrupting activities of NPAA are likely mediated through multiple signaling pathways. Given its metabolism to nonylphenol, the known pathways for nonylphenol are highly relevant.
-
Estrogen Receptor Signaling: NPAA's estrogenic effects are likely mediated through binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes.[6][7]
-
Non-genomic Estrogen Signaling: Endocrine disruptors can also elicit rapid, non-genomic effects through membrane-bound estrogen receptors, leading to the activation of intracellular signaling cascades such as the MAPK and PI3K pathways.[6][8][9]
-
Other Nuclear Receptors: Nonylphenol has been shown to activate other nuclear receptors, including the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are involved in the metabolism of xenobiotics.[10] While direct evidence for NPAA is lacking, a similar interaction is plausible.
-
Oxidative Stress and Apoptosis: Nonylphenol has been demonstrated to induce the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway and subsequent apoptosis in certain cell types.[1]
-
TGF-β Signaling Pathway: Studies have shown that nonylphenol can stimulate the proliferation of ovarian cancer cells by inhibiting the TGF-β signaling pathway.[11]
Caption: Potential signaling pathways modulated by (4-Nonylphenoxy)acetic acid and its metabolite.
Analytical Methodologies
The detection and quantification of (4-Nonylphenoxy)acetic acid in various matrices are crucial for both industrial quality control and environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.
HPLC-MS/MS Method for Aqueous Samples
Sample Preparation:
-
Solid-Phase Extraction (SPE): Acidify the water sample to pH 2-3 with a suitable acid. Pass the sample through a C18 SPE cartridge to retain the NPAA.
-
Elution: Elute the NPAA from the cartridge with a small volume of an organic solvent such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the precursor ion to product ion transitions specific for NPAA.
GC-MS Method for Solid Samples (e.g., soil, sediment)
Sample Preparation:
-
Extraction: Extract the solid sample with an organic solvent (e.g., hexane/acetone mixture) using techniques such as sonication or Soxhlet extraction.
-
Clean-up: Remove interfering compounds from the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Derivatization: Convert the carboxylic acid group of NPAA to a more volatile ester (e.g., methyl ester) using a derivatizing agent like diazomethane or BF₃/methanol. This step is crucial for good chromatographic performance in GC.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A temperature gradient from a low initial temperature to a high final temperature to ensure good separation of analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized NPAA.
Experimental Protocol: Uterotrophic Assay in Immature Rats
This in vivo assay is a standard method for assessing the estrogenic activity of a test compound.
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), typically 21 days old.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the start of the study.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle control, positive control, and at least two dose levels of the test substance).
-
Administer the test substance or vehicle daily for three consecutive days by oral gavage or subcutaneous injection.
-
The positive control group receives a known estrogen, such as 17α-ethinylestradiol.
-
-
Necropsy:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
The uterus can also be blotted to obtain a blotted weight.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
-
Caption: Workflow for the rat uterotrophic assay.
Conclusion
(4-Nonylphenoxy)acetic acid is a molecule with a dual identity. On one hand, its physicochemical properties make it an effective corrosion inhibitor with important industrial applications. On the other hand, its structural relationship to nonylphenol and its demonstrated weak endocrine activity necessitate a thorough understanding and careful management of its potential health and environmental risks. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and biological effects, along with practical experimental protocols. Further research is warranted to fully elucidate its interaction with various cellular signaling pathways and to develop a more complete risk assessment profile.
References
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- Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)-.
- Watson, C. S., & Bulayeva, N. N. (2009).
- Mao, Z., Liu, Y., Li, T., Li, Y., & Wang, W. (2021). The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. Journal of Toxicology, 2021, 8868943.
- Park, M. A., Hwang, K. A., & Choi, K. C. (2011). Effects of 4-Nonylphenol and Bisphenol A on Stimulation of Cell Growth via Disruption of the Transforming Growth Factor-β Signaling Pathway in Ovarian Cancer Models. Chemical research in toxicology, 24(4), 504–512.
- Al-Nasser, I. A. (2021). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity, 2021, 6649835.
- Acevedo, R., Parnell, P. G., Rupp, G., & Hodgson, E. (2007). The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor. Toxicological Sciences, 98(1), 116–123.
- Delfosse, V., Grimaldi, M., Bourguet, W., & Balaguer, P. (2014). Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. Annales d'endocrinologie, 75(1), 22-29.
- Ziv-Gal, A., & Flaws, J. A. (2016). Endocrine Disruption Through Membrane Estrogen Receptors and Novel Pathways Leading to Rapid Toxicological and Epigenetic Effects. Journal of steroid biochemistry and molecular biology, 160, 14-22.
- Ijaz, S., Ullah, A., Shaheen, G., & Shah, S. I. (2021). Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review. International journal of molecular sciences, 22(4), 1590.
- Fucic, A., D'Errico, A., & Mantovani, A. (2021). Impact of Chemical Endocrine Disruptors and Hormone Modulators on the Endocrine System. International journal of molecular sciences, 22(16), 8827.
- Hu, J. Y., Aizawa, T., & Ookubo, S. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138-153.
- Biosynth. (2022, April 27). Safety Data Sheet: 2-(4-Nonylphenoxy)acetic acid.
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PubChem. (n.d.). (p-Nonylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.
- Schuetz, E. G., Piscatelli, J. J., & Guzelian, P. S. (2000). Activation of PPARalpha or gamma reduces secretion of matrix metalloproteinase 9 but not interleukin 8 from human monocytic THP-1 cells.
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- Castrol. (2025, May 28).
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- Inoue, I., Shinozaki, S., Abe, Y., Ikeda, M., & Awata, T. (2003). Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells.
- Majumder, S., & Kumar, A. (2021). Parsing the Role of PPARs in Macrophage Processes. Journal of immunology research, 2021, 6695624.
- Wang, Y., Nakajima, T., Gonzalez, F. J., & Tanaka, N. (2020). PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression. Scientific reports, 10(1), 2110.
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2-(4-Nonylphenoxy)acetic acid safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet of 2-(4-Nonylphenoxy)acetic acid
Introduction
This compound (CAS 3115-49-9) is a chemical compound utilized in various research and industrial applications, including as a potential corrosion inhibitor for metals.[1] As with any laboratory chemical, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide, designed for scientists and drug development professionals, moves beyond a simple recitation of Safety Data Sheet (SDS) categories. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound and to detail the field-proven protocols necessary for its safe handling, storage, and disposal.
Section 1: Compound Identification and Key Properties
A clear identification of the substance is the foundational first step in any safety assessment. The properties listed below are essential for cross-referencing and ensuring the correct material is being handled.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | (p-Nonylphenoxy)-acetic Acid, 2-(4-nonylphenoxy)ethanoic acid | [1][2] |
| CAS Number | 3115-49-9 | [1][2] |
| Molecular Formula | C₁₇H₂₆O₃ | [1][2] |
| Molecular Weight | 278.39 g/mol | [1][2] |
Section 2: A Comprehensive Hazard Analysis
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound possesses a significant hazard profile that demands careful attention.
GHS Classification Summary
The compound is classified with multiple hazards, indicating risks to both human health and the environment. The signal word "Danger" is used to denote the severity of these potential hazards.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1/1A/1B | H317: May cause an allergic skin reaction |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Hazard Visualization: GHS Pictograms
The GHS pictograms provide an immediate visual warning of the primary hazards associated with this compound.
Caption: GHS pictograms for this compound.
Detailed Toxicological Profile
Understanding the data behind these classifications is crucial for appreciating the risks.
-
Acute Oral Toxicity : The classification "Harmful if swallowed" is based on animal studies. A GLP-compliant study in Wistar rats established a median lethal dose (LD50) of 1674 mg/kg body weight.[5] In this study, mortality was observed at doses of 2000 mg/kg, with signs of toxicity including sedation, labored breathing (dyspnoea), and impaired coordination (ataxia).[5] This quantitative value underscores the importance of preventing ingestion through strict hygiene protocols and prohibiting eating or drinking in the laboratory.
-
Skin and Eye Corrosivity : This compound is not merely an irritant; it is corrosive. This classification is based on studies in rabbits where exposure for four hours resulted in corrosive skin effects.[5] For eyes, instillation of the chemical caused damage to the cornea and iris and corrosion of the conjunctiva.[5][6] This is why the H314 and H318 statements are assigned, necessitating the use of robust chemical splash goggles or face shields and chemical-resistant gloves. The mechanism is linked to the acidic nature of the molecule, which can cause rapid tissue destruction upon contact.
-
Skin Sensitization : The compound is classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[3][5] This is a critical consideration for researchers who may handle the compound frequently. The initial exposures may not produce a reaction, but they can prime the immune system, leading to a significant reaction upon subsequent contact.
-
Metabolic and Endocrine Considerations : Toxicokinetic data suggests the compound is bioavailable after oral and dermal administration.[5] Crucially, it is expected to be metabolized to nonylphenol, a compound known for its endocrine-disrupting properties and classified for reproductive and developmental toxicity.[5] While the parent compound showed limited evidence of endocrine effects in one screening study, this metabolic potential warrants a high degree of caution, particularly for researchers of child-bearing age.[5]
-
Environmental Hazards : The "Very toxic to aquatic life with long lasting effects" classification (H400, H410) is a critical directive for disposal.[3] Release into surface water or drains must be strictly avoided.[3] All waste containing this chemical must be collected and treated as hazardous chemical waste according to local, regional, and national regulations.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment (PPE), and standardized operational procedures.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure. Engineering controls are the first and most effective line of defense.
| Control Measure | Specification and Rationale |
| Ventilation | Always handle in a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[7] |
| Safety Stations | A safety shower and eyewash station must be immediately accessible in the work area.[3][8] This is non-negotiable due to the compound's corrosive nature. |
| Eye/Face Protection | Wear chemical safety goggles with side shields or a full-face shield.[3][7] Standard safety glasses are insufficient to protect against splashes of a corrosive material. |
| Skin Protection | Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).[3][6] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[7] |
Standard Operating Procedure (SOP) for Handling
-
Preparation : Designate a specific area within a chemical fume hood for the procedure. Ensure the safety shower and eyewash station are unobstructed.
-
Don PPE : Put on all required PPE as specified in the table above.
-
Weighing : If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to avoid generating dust. Use a tared, sealed container to transport the chemical to the work area.
-
Dissolving : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : After the procedure, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[3][7]
-
Storage : Ensure the primary container is tightly sealed, properly labeled, and stored according to the conditions below.[3]
Conditions for Safe Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
Keep containers tightly closed and in an upright position to prevent leakage.[3]
-
The recommended storage temperature is between 10°C and 25°C.[3]
-
Store locked up, accessible only to authorized personnel.[7]
Section 4: Emergency Response Procedures
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, preferably from an ophthalmologist.[3] |
| Skin Contact | Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[9] |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If breathing is difficult or has stopped, administer artificial respiration.[3] Call a physician.[3] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[3] Do NOT induce vomiting.[7][9] Call a POISON CENTER or physician immediately.[3] |
Accidental Release and Spill Cleanup Workflow
A spill of this compound must be managed as a hazardous event. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Detailed Spill Protocol:
-
Evacuate and Secure : Immediately alert others in the vicinity. Evacuate non-essential personnel and secure the area to prevent entry.[7]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Personal Protection : Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and, if vapors or dust are present, a NIOSH/MSHA-approved respirator.[3]
-
Containment : For liquid spills, absorb with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[7] For solid spills, carefully sweep or scoop up the material. Avoid creating dust.
-
Collection : Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3]
-
Decontamination : Thoroughly clean the contaminated area.[3] Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent.[7]
-
Disposal : Dispose of the container as hazardous waste in accordance with all local, regional, and national regulations.[7] Do not allow the material to enter drains or surface waters.[3]
Conclusion
This compound is a valuable chemical for research but possesses significant hazards, including corrosivity, acute toxicity, skin sensitization, and severe environmental toxicity. Its potential to metabolize into an endocrine disruptor adds another layer of risk that must be respected. By understanding the "why" behind the safety protocols—from the toxicological data driving the need for PPE to the environmental impact dictating disposal methods—researchers can confidently integrate this compound into their work while upholding the highest standards of laboratory safety. Adherence to the engineering controls, handling procedures, and emergency plans detailed in this guide is not merely a matter of compliance but a fundamental component of responsible scientific practice.
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Biotransformation of 2-(4-Nonylphenoxy)acetic Acid in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(4-Nonylphenoxy)acetic acid (NPAA) is a significant metabolite of nonylphenol ethoxylates (NPEOs), a class of nonionic surfactants widely used in industrial and household products. Due to its environmental persistence and potential for endocrine disruption, understanding the biotransformation of NPAA in various biological systems is of paramount importance. This technical guide provides a comprehensive overview of the metabolic fate of NPAA, drawing upon current scientific literature to detail its biotransformation in both microbial and mammalian systems. We will explore the enzymatic mechanisms underpinning its degradation, present detailed analytical methodologies for its quantification, and provide established experimental protocols for its study. This guide is intended to be a valuable resource for researchers in environmental science, toxicology, and drug development, offering both foundational knowledge and practical insights into the study of this environmentally relevant compound.
Introduction: The Environmental and Toxicological Significance of this compound
This compound (NPAA) is a member of the larger family of alkylphenol ethoxylates (APEOs), which have been used extensively as surfactants for decades[1]. The primary environmental concern surrounding these compounds stems from their degradation into more persistent and toxic metabolites, including nonylphenol (NP) and NPAA[2][3]. NP is a well-documented endocrine disruptor, capable of mimicking the effects of estrogen and interfering with the hormonal systems of various organisms[3]. NPAA, while generally less toxic than NP, is more water-soluble and can persist in aquatic environments[4][5].
The biotransformation of NPAA is a critical determinant of its environmental fate and toxicological risk. Understanding the pathways and rates of its degradation in different biological systems is essential for assessing its potential for bioaccumulation and long-term ecological impact. For drug development professionals, the study of NPAA metabolism provides a relevant case study in xenobiotic biotransformation, particularly concerning the cleavage of ether linkages, a common structural motif in pharmaceutical compounds.
Microbial Biotransformation of this compound
In the environment, the primary route of NPAA formation is through the microbial degradation of nonylphenol ethoxylates (NPEOs)[5]. This process typically occurs in wastewater treatment plants and surface waters.
Formation of NPAA from Nonylphenol Ethoxylates
The aerobic biodegradation of NPEOs is initiated by the shortening of the polyethylene glycol chain, followed by the oxidation of the terminal ethoxy group to a carboxylic acid, yielding NPAA[5]. This oxidative-hydrolytic pathway is a major degradation route in aerobic environments[5].
Subsequent Degradation of NPAA by Microorganisms
While NPAA is more resistant to further degradation than its parent compounds, certain microorganisms are capable of its complete mineralization. The key initial step in the degradation of NPAA is the cleavage of the ether bond, separating the molecule into an aromatic (4-nonylphenol) and an aliphatic (glyoxylic acid) moiety.
While specific enzymes responsible for NPAA ether bond cleavage have not been definitively identified in the literature, the degradation of structurally similar phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides a well-studied model. In bacteria, the ether bond of 2,4-D is cleaved by an α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA)[6][7]. It is plausible that a similar enzymatic mechanism is involved in the microbial degradation of NPAA.
Another relevant class of enzymes are the bacterial β-etherases, which are involved in the degradation of lignin, a complex polymer containing numerous aryl ether linkages[1][3][5][8][9]. These glutathione-dependent enzymes catalyze the selective cleavage of the β-O-4 aryl ether bond and could potentially act on the ether linkage in NPAA.
Following ether bond cleavage, the resulting 4-nonylphenol and glyoxylic acid are channeled into central metabolic pathways. 4-nonylphenol can be further degraded through hydroxylation of the aromatic ring and subsequent ring cleavage, a common strategy for the microbial degradation of phenolic compounds[10]. Glyoxylic acid can enter the glyoxylate cycle, a metabolic pathway that allows organisms to utilize two-carbon compounds as a carbon source[11].
Diagram: Proposed Microbial Biotransformation Pathway of this compound
Caption: Proposed microbial degradation pathway of NPAA.
Mammalian Biotransformation of this compound
For drug development professionals, understanding the mammalian metabolism of xenobiotics is crucial for assessing their safety and efficacy. While specific toxicokinetic studies on NPAA are limited, it is expected to be metabolized in the body to 4-nonylphenol[2][12].
Ether Bond Cleavage to 4-Nonylphenol
The primary metabolic transformation of NPAA in mammals is likely the cleavage of the ether linkage. This reaction is anticipated to be catalyzed by cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I metabolism of a vast array of xenobiotics[6][13][14][15][16][17][18]. CYP450 enzymes catalyze a variety of oxidative reactions, including O-dealkylation, which is the mechanism for ether bond cleavage[7]. While the specific CYP450 isozymes responsible for NPAA metabolism have not been identified, CYP1A2, CYP2C19, and CYP2D6 are known to be involved in the metabolism of other phenolic compounds[19].
Phase II Conjugation of 4-Nonylphenol
Following its formation, 4-nonylphenol undergoes Phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. The major metabolic pathways for nonylphenol are glucuronide and sulfate conjugation[2][12]. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting conjugates are then eliminated from the body, primarily through urine and feces[4].
Diagram: Proposed Mammalian Biotransformation Pathway of this compound
Caption: Proposed mammalian metabolic pathway of NPAA.
Analytical Methodologies for the Study of NPAA Biotransformation
Accurate and sensitive analytical methods are essential for studying the biotransformation of NPAA and its metabolites in complex biological matrices. The most common and effective technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the complexity of biological samples (e.g., microbial culture media, plasma, urine, tissue homogenates), a sample preparation step is necessary to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose[2][12][13][15][17][20][21][22]. For acidic compounds like NPAA, a mixed-mode anion exchange and reversed-phase sorbent is often employed.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the quantification of NPAA and its metabolites[23][24]. Reversed-phase liquid chromatography is typically used to separate the analytes based on their hydrophobicity. The separated compounds are then introduced into a tandem mass spectrometer, which provides definitive identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of NPAA biotransformation.
Protocol for In Vitro Metabolism of NPAA using Liver Microsomes
This protocol is designed to assess the metabolic stability of NPAA in the presence of liver microsomes, which are a rich source of CYP450 enzymes[4][19][20][21].
Materials:
-
This compound (NPAA)
-
Pooled human or animal liver microsomes
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NPAA in a suitable solvent (e.g., DMSO or ACN) and dilute it with the potassium phosphate buffer to the desired final concentration (typically 1 µM). The final solvent concentration in the incubation should be less than 1%[4][20].
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes in the potassium phosphate buffer to the desired final concentration (typically 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, combine the NPAA solution and the diluted microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold ACN containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of NPAA remaining at each time point.
-
Calculate the percentage of NPAA remaining relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of NPAA.
-
Diagram: In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism of NPAA.
Protocol for Solid-Phase Extraction of NPAA from Biological Fluids
This protocol provides a general procedure for the extraction and concentration of NPAA from aqueous biological samples such as urine or microbial culture media.
Materials:
-
Biological fluid sample
-
Mixed-mode anion exchange/reversed-phase SPE cartridges
-
Methanol
-
Deionized water
-
Acidic and basic solutions for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE vacuum manifold or centrifuge with SPE adapter
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the biological fluid sample to remove any particulate matter.
-
Adjust the pH of the sample to be at least 2 pH units above the pKa of NPAA to ensure it is in its anionic form for ion exchange retention.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Equilibrate the cartridge with a buffer at the same pH as the pre-treated sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Wash the cartridge with a neutral organic solvent to remove non-polar impurities.
-
-
Elution:
-
Elute the retained NPAA from the cartridge using an acidic organic solvent (e.g., methanol with 2% formic acid). The acid will neutralize the anionic NPAA, releasing it from the ion-exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase.
-
Quantitative Data Summary
While specific kinetic data for the biotransformation of NPAA is not widely available in the literature, data from related compounds can provide valuable context. For instance, studies on the microbial degradation of 2,4-D have reported half-lives ranging from hours to days, depending on the microbial community and environmental conditions. In mammalian systems, the clearance of phenoxyacetic acid herbicides varies significantly between species[5].
Table 1: Representative Biotransformation Kinetic Data for Related Compounds
| Compound | Biological System | Kinetic Parameter | Value | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil Microcosm | Half-life | 5 days | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Alcaligenes eutrophus | Degradation Rate | Varies with substrate concentration | [7] |
| Phenoxyacetic acid herbicides | Rat | Plasma Half-life | ~1-6 hours | [5] |
| Phenoxyacetic acid herbicides | Human | Plasma Half-life | ~11-12 hours | [5] |
Conclusion and Future Directions
The biotransformation of this compound is a complex process involving multiple enzymatic pathways in both microbial and mammalian systems. In microbial environments, NPAA is formed from the degradation of nonylphenol ethoxylates and can be further degraded through ether bond cleavage and subsequent metabolism of the resulting aromatic and aliphatic fragments. In mammals, NPAA is likely metabolized by cytochrome P450 enzymes to 4-nonylphenol, which is then conjugated and excreted.
While our understanding of these processes has advanced, significant knowledge gaps remain. Future research should focus on:
-
Identification and characterization of the specific enzymes responsible for the ether bond cleavage of NPAA in both microbial and mammalian systems.
-
Elucidation of the complete microbial degradation pathway of NPAA, including the identification of all intermediate metabolites.
-
Generation of robust quantitative kinetic data for the biotransformation of NPAA in various biological systems to improve risk assessment models.
A more complete understanding of the biotransformation of NPAA will be crucial for developing effective strategies to mitigate its environmental impact and for ensuring the safety of a wide range of consumer and industrial products.
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- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial models of mammalian metabolism: biotransformations of phenacetin and its O-alkyl homologues with Cunninghamella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. uv.es [uv.es]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Cleavage mechanism of the aliphatic C–C bond catalyzed by 2,4′-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP: a QM/MM study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. oyc.co.jp [oyc.co.jp]
- 18. mttlab.eu [mttlab.eu]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of kinetic data: What the numbers tell us about PRMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scbt.com [scbt.com]
Methodological & Application
High-Sensitivity Determination of 2-(4-Nonylphenoxy)acetic Acid in Environmental Water Samples using Solid-Phase Extraction and LC-MS/MS
An Application Note for Environmental and Analytical Laboratories
Abstract
This application note presents a robust and sensitive analytical method for the quantification of 2-(4-Nonylphenoxy)acetic acid (NPAA), a primary metabolite of nonylphenol ethoxylate surfactants, in various water matrices. Due to the endocrine-disrupting potential of its parent compounds, monitoring for NPAA is critical for assessing environmental impact and water quality. The described method utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol provides the necessary detail for researchers and analytical chemists to achieve low limits of detection and high accuracy, addressing the challenges of trace-level analysis in complex environmental samples.
Introduction
Nonylphenol ethoxylates (NPEOs) are non-ionic surfactants widely used in industrial processes, detergents, and paints.[1] Once released into the environment, they biodegrade into more persistent and often more toxic metabolites, including nonylphenols (NP) and their carboxylated derivatives, such as this compound (NPAA or NPEC1).[1][2] The presence of these compounds in aquatic ecosystems is a significant concern due to their potential endocrine-disrupting effects.[3]
The analytical challenge in monitoring NPAA in water lies in its typically low concentration (ng/L to µg/L range) and the presence of complex matrix components like humic and fulvic acids, which can interfere with accurate quantification.[4][5] Direct injection methods lack the necessary sensitivity and are prone to instrumental contamination.
This guide details a comprehensive workflow that pairs the selectivity of Solid-Phase Extraction (SPE) with the sensitivity of modern triple-quadrupole LC-MS/MS systems. We explain the causality behind each step, from sample pre-treatment to instrumental parameter selection, to provide a self-validating and reliable protocol for environmental monitoring and research.
Analyte Properties: Understanding NPAA
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method. These properties dictate the choices made during sample preparation and instrumental analysis.
| Property | Value | Source / Comment |
| Chemical Structure | CCCCCCCCCc1ccc(OCC(=O)O)cc1 | [1] |
| CAS Number | 3115-49-9 | [6] |
| Molecular Formula | C₁₇H₂₆O₃ | [7] |
| Molecular Weight | 278.39 g/mol | [6] |
| pKa | 3.1 (at 25 °C) | [8] This acidic nature is key for ion-exchange SPE and ESI ionization. |
| log Kow (Octanol-Water) | 5.8 (undissociated form) | [8] Indicates high hydrophobicity, suitable for reversed-phase retention. |
| Water Solubility | 0.04 mg/L | [8] Low solubility necessitates pre-concentration from water samples. |
Methodology Part I: Solid-Phase Extraction (SPE)
Principle of Extraction
The goal of SPE is to isolate NPAA from the large-volume water sample, remove interfering matrix components, and concentrate it into a small volume of clean solvent suitable for LC-MS/MS injection.[9] Given NPAA's chemical nature—an acidic functional group (pKa ≈ 3.1) and a large non-polar alkylphenol backbone (log Kow = 5.8)—a mixed-mode sorbent is ideal.
We have selected a Weak Anion Exchange (WAX) sorbent. This approach offers dual retention mechanisms:
-
Anion Exchange: At a pH well above the analyte's pKa (e.g., pH 6-7), the carboxylic acid group of NPAA is deprotonated (negatively charged) and ionically binds to the positively charged functional groups of the WAX sorbent.
-
Reversed-Phase: The hydrophobic nonylphenol portion of NPAA can interact with the polymer backbone of the sorbent.
This dual-mode retention provides superior selectivity and cleanup compared to a purely reversed-phase (e.g., C18) approach, which would retain many other non-polar interferences.
SPE Workflow Diagram
Caption: Workflow for SPE of NPAA using a WAX cartridge.
Detailed SPE Protocol
Materials:
-
Solid-Phase Extraction Cartridges: Weak Anion Exchange (WAX), e.g., 150 mg, 6 mL format.
-
Reagents: HPLC-grade or higher Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, and Deionized Water.
-
Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.
Procedure:
-
Sample Pre-treatment:
-
Collect a 250 mL to 500 mL water sample in a clean glass container.
-
If the sample contains particulates, filter it through a glass fiber filter (e.g., 0.7 µm).[9]
-
Spike with an internal standard (e.g., isotope-labeled NPAA) if available.
-
Crucial Step: Adjust the sample pH to 6.5 ± 0.5 using dilute ammonium hydroxide. This ensures the NPAA's carboxylic acid group is deprotonated (-COO⁻) for efficient binding to the WAX sorbent.[10]
-
-
SPE Cartridge Conditioning:
-
Place the WAX cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol. Do not allow the sorbent to go dry.
-
Equilibrate the cartridges with 5 mL of deionized water. Ensure the sorbent bed remains submerged before sample loading.[11]
-
-
Sample Loading:
-
Load the pH-adjusted water sample onto the cartridge at a flow rate of approximately 5 mL/min. A slow, consistent flow rate is key for optimal retention.
-
-
Interference Wash:
-
Wash 1: Wash the cartridge with 5 mL of deionized water containing 5% ammonium hydroxide. This step helps remove weakly bound acidic interferences.
-
Wash 2: Wash the cartridge with 5 mL of methanol. This removes hydrophobic, non-polar interferences that are not ionically bound. After this step, apply full vacuum for 2 minutes to dry the sorbent completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the target analyte (NPAA) by passing 5 mL of methanol containing 2% formic acid through the cartridge. The acid neutralizes the charge on NPAA, disrupting the ionic bond with the WAX sorbent and releasing it.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50:50 (v/v) acetonitrile/water. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Methodology Part II: LC-MS/MS Analysis
Principle of Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.[5]
-
LC Separation: A reversed-phase C18 column separates NPAA from any co-extracted matrix components based on hydrophobicity.
-
Ionization: Electrospray ionization (ESI) in negative mode is used, as the acidic proton of NPAA is easily lost to form the [M-H]⁻ ion, [M-H]⁻ = m/z 277.18.
-
Tandem MS (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the [M-H]⁻ precursor ion. This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) isolates specific, characteristic fragment ions. This process provides exceptional selectivity, minimizing false positives.
LC-MS/MS Workflow Diagram
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3115-49-9 | FN70496 [biosynth.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity Analysis of Phenoxyacetic Acid Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the analysis of phenoxyacetic acid herbicides using Gas Chromatography-Mass Spectrometry (GC-MS). Phenoxyacetic acids, a class of widely used selective herbicides, require robust and sensitive analytical methods for their detection in environmental and biological matrices due to their potential ecological and health impacts. Their inherent polarity and low volatility necessitate a critical derivatization step to enable effective GC-MS analysis. This document details the rationale behind methodological choices, provides step-by-step protocols for sample preparation and derivatization, and offers optimized instrumental parameters. Furthermore, it includes a comparative overview of common derivatization techniques and a troubleshooting guide to assist researchers in achieving reliable and reproducible results.
Introduction: The Analytical Challenge of Phenoxyacetic Acids
Phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been instrumental in agriculture for controlling broadleaf weeds.[1] Their mode of action mimics plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.[1] However, their persistence and potential for runoff into water sources necessitate sensitive monitoring to ensure environmental and food safety.
The primary analytical challenge in the GC-MS analysis of phenoxyacetic acids lies in their chemical properties. These compounds are organic acids, making them polar and non-volatile. Direct injection of these analytes onto a GC column results in poor chromatographic peak shape, strong adsorption to the analytical column, and thermal decomposition, rendering accurate quantification impossible.[2] To overcome these limitations, a chemical modification process known as derivatization is essential. This process converts the polar carboxylic acid group into a less polar, more volatile ester, making the analyte amenable to GC separation and subsequent MS detection.[3][4]
The Cornerstone of Analysis: Derivatization
The success of GC-MS analysis of phenoxyacetic acids is fundamentally dependent on the efficiency and reproducibility of the derivatization reaction. The goal is to replace the active hydrogen on the carboxylic acid functional group with a non-polar moiety.[4] This transformation increases the volatility of the analyte, reduces its polarity to minimize column interactions, and improves thermal stability.[3] Several derivatization strategies are commonly employed, each with its own advantages and considerations.
Comparative Analysis of Derivatization Techniques
The choice of derivatization reagent is a critical decision in method development. The ideal reagent should be reactive, produce a stable derivative with good chromatographic properties, and introduce minimal interferences. Below is a comparison of the most common derivatization methods for phenoxyacetic acids.
| Derivatization Method | Reagent(s) | Advantages | Disadvantages | Key Considerations |
| Methylation | Diazomethane (in situ or prepared), BF₃/Methanol, (Trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Produces simple, volatile methyl esters.[1] Diazomethane is highly reactive and efficient.[5] BF₃/Methanol is a convenient alternative.[6] | Diazomethane is highly toxic and explosive, requiring specialized handling.[5][7] Acid-catalyzed methods may require heating and can be less efficient for some analytes.[6] By-product formation can be a concern with some reagents. | Safety precautions are paramount when using diazomethane. Completeness of the reaction should be verified. |
| Pentafluorobenzylation (PFB) | Pentafluorobenzyl bromide (PFBBr) | PFB derivatives are highly sensitive for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI)-MS.[8] Good volatility and chromatographic properties.[9][10] | Reagent can be corrosive and by-products may interfere with analysis if not removed.[11] Requires careful optimization of reaction conditions (pH, temperature).[9] | Ideal for trace-level analysis requiring high sensitivity. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Highly reactive and versatile for various functional groups.[3] Produces thermally stable trimethylsilyl (TMS) esters.[4] | TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.[2] Reagents and derivatives can react with active sites in the GC system.[12] | Strict exclusion of moisture is critical for successful and reproducible derivatization.[2][13] |
Analytical Workflow: From Sample to Signal
A robust analytical method is a self-validating system. The following workflow outlines the key stages in the GC-MS analysis of phenoxyacetic acids, with built-in quality control considerations at each step.
Sources
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. nbinno.com [nbinno.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids | Springer Nature Experiments [experiments.springernature.com]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. | Sigma-Aldrich [sigmaaldrich.com]
- 11. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. m.youtube.com [m.youtube.com]
Application Note: Advanced Sample Preparation Techniques for the Analysis of 2-(4-Nonylphenoxy)acetic acid
Introduction
2-(4-Nonylphenoxy)acetic acid (NPAA) is a primary carboxylic acid metabolite of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants extensively used in industrial processes, detergents, and agricultural formulations.[1] Due to their widespread use, NPEOs and their degradation products, including NPAA, are frequently detected in aquatic environments. NPAA is of significant concern due to its potential as an endocrine-disrupting compound (EDC) and its greater persistence and polarity compared to its parent compounds.[2][3]
Accurate quantification of NPAA in complex environmental matrices like surface water, wastewater, and sediment is critical for assessing environmental risk and ensuring regulatory compliance. However, the physicochemical properties of NPAA—specifically its amphiphilic nature, with a non-polar nonylphenol group and a polar carboxylic acid group—present a significant challenge for sample preparation.[4] Effective sample preparation is paramount to isolate NPAA from interfering matrix components, concentrate it to detectable levels, and ensure compatibility with modern analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note provides a detailed guide to the most effective and widely adopted sample preparation techniques for NPAA analysis, with a focus on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It is designed for researchers, environmental scientists, and analytical chemists seeking to develop robust and reliable methods for NPAA quantification.
Guiding Principle: Selecting the Optimal Preparation Technique
The choice between SPE and LLE depends on several factors, including the sample matrix, target detection limits, sample throughput requirements, and solvent consumption tolerance.
-
Solid-Phase Extraction (SPE) is generally preferred for aqueous samples. It offers high enrichment factors, excellent cleanup, reduced solvent usage, and potential for automation. The selection of the sorbent material is critical and is dictated by the analyte's chemistry.
-
Liquid-Liquid Extraction (LLE) is a classical technique that remains valuable, particularly for highly contaminated or complex matrices. While more labor-intensive and solvent-heavy, it can be effective when optimized.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a highly efficient method for extracting NPAA from water samples. The mechanism relies on partitioning the analyte between the liquid sample (mobile phase) and a solid sorbent (stationary phase). For NPAA, a reversed-phase sorbent is ideal, as it retains the non-polar nonylphenol moiety of the molecule.
Causality Behind the Method: The protocol is designed around the pH-dependent properties of NPAA. The pKa of the carboxylic acid group is approximately 3.1.[3] By acidifying the sample to a pH well below the pKa (e.g., pH 2-3), the carboxyl group becomes protonated (-COOH). This neutralizes its charge, rendering the entire molecule significantly less polar and enhancing its affinity for a non-polar reversed-phase sorbent like C18 or a polymeric equivalent.[5][6] The subsequent elution with a polar organic solvent overcomes these hydrophobic interactions to release the analyte.
Workflow for Solid-Phase Extraction
Caption: Workflow for NPAA extraction from water using SPE.
Detailed Step-by-Step SPE Protocol
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or a polymeric reversed-phase equivalent (e.g., Oasis HLB).
-
SPE Vacuum Manifold.
-
Reagents: HPLC-grade methanol, acetonitrile, water, hydrochloric acid (HCl).
-
Sample Collection Bottles: Amber glass.
-
Glass Fiber Filters: 0.45 µm.
-
Nitrogen Evaporation System.
Procedure:
-
Sample Pre-treatment:
-
Collect approximately 500 mL of the water sample in an amber glass bottle.
-
Acidify the sample to pH 2-3 using concentrated HCl. This step is critical for protonating the NPAA, making it suitable for retention on a reversed-phase sorbent.[7]
-
If using isotope-labeled internal standards for quantification, spike them into the sample at this stage.
-
Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter that could clog the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 5 mL of methanol through the cartridge. Do not allow the sorbent to go dry. This solvates the C18 chains, activating the stationary phase.[8]
-
Equilibrate the cartridge by passing 5 mL of HPLC-grade water (acidified to pH 3) through it. This prepares the sorbent for the aqueous sample. Do not let the sorbent dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the cartridge at a steady flow rate of 5-10 mL/min. A slow, consistent flow rate is crucial for ensuring efficient interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of HPLC-grade water containing 5% methanol (acidified to pH 3). This wash step removes polar, water-soluble impurities that are not strongly retained, while NPAA remains bound to the sorbent.
-
-
Sorbent Drying:
-
Dry the cartridge thoroughly by drawing a vacuum or passing a stream of nitrogen through it for 10-15 minutes. Removing residual water is essential for ensuring efficient elution with the organic solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained NPAA by passing two 4 mL aliquots of methanol through the cartridge. Allow the solvent to soak for ~1 minute during each aliquot to ensure complete desorption of the analyte.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For NPAA, LLE can be effective but requires careful pH control and solvent selection.
Causality Behind the Method: Similar to SPE, the LLE protocol hinges on protonating the carboxylic acid group of NPAA. By acidifying the aqueous sample, the NPAA is converted to its neutral, more non-polar form. This dramatically increases its partition coefficient (Log Kow) and drives it into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.[9] Back-extraction into a basic aqueous solution can be used for further cleanup if necessary, as deprotonation will render the NPAA ionic and water-soluble again.
Workflow for Liquid-Liquid Extraction
References
- 1. epa.gov [epa.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Nonylphenoxy)acetic Acid as a Corrosion Inhibitor in Lubricants
Introduction: The Imperative of Corrosion Control in Modern Lubrication
Corrosion within lubricated mechanical systems represents a significant and persistent challenge, leading to component degradation, operational failure, and substantial economic losses. The ingress of water, oxygen, and other corrosive species into lubricating oils is often unavoidable, creating an aggressive environment that attacks ferrous and non-ferrous metal surfaces. To counteract this, corrosion inhibitors are incorporated into lubricant formulations. These additives function by adsorbing onto metal surfaces, forming a protective barrier that mitigates the electrochemical processes of corrosion.
This guide provides a detailed technical overview of 2-(4-Nonylphenoxy)acetic acid, a high-performance organic corrosion inhibitor. We will explore its mechanism of action, provide comprehensive protocols for its evaluation, present illustrative performance data, and discuss practical considerations for its application in industrial and automotive lubricants.
Chemical and Physical Properties
This compound is a light-amber, viscous liquid that is miscible with a wide range of organic solvents and lubricant base oils, including mineral and synthetic stocks.[1] It is, however, insoluble in water.[1] This lipophilic nature is crucial for its function as a lubricant additive.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3115-49-9[2][3] |
| Molecular Formula | C₁₇H₂₆O₃[2][3] |
| Molecular Weight | 278.39 g/mol [2][3] |
| Appearance | Light-amber liquid[1] |
| Solubility | Miscible with organic solvents, insoluble in water[1] |
Mechanism of Corrosion Inhibition: A Multi-faceted Approach
The efficacy of this compound as a corrosion inhibitor stems from its unique molecular structure, which combines a polar "head" with a long, non-polar "tail." This amphiphilic character drives its migration to the oil-metal interface, where it disrupts the corrosion process through a combination of mechanisms.
The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a persistent, protective film. This process is governed by the interaction of the polar carboxyl group (-COOH) with the metal surface. This interaction can be a combination of physisorption (weaker, electrostatic interactions) and chemisorption (stronger, involving the formation of coordinate bonds between the oxygen atoms of the carboxyl group and the d-orbitals of the metal).
The long, hydrophobic nonylphenyl tail orients away from the metal surface, creating a dense, non-polar barrier. This barrier physically displaces water and other corrosive electrolytes from the metal surface and prevents the diffusion of corrosive species to the metal.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of corrosion inhibition by this compound.
Illustrative Performance Data
While specific performance can vary with base oil type, additive package, and operating conditions, the following data illustrates the typical effectiveness of this compound. Disclaimer: The following data is hypothetical and for illustrative purposes only.
Table 1: Electrochemical Parameters from Potentiodynamic Polarization
| Concentration (ppm) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 50.0 | - |
| 500 | -625 | 10.0 | 80.0 |
| 1000 | -610 | 5.0 | 90.0 |
| 2000 | -600 | 2.5 | 95.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 500 | 200 | - |
| 500 | 2500 | 40 | 80.0 |
| 1000 | 5000 | 20 | 90.0 |
| 2000 | 10000 | 10 | 95.0 |
Protocols for Performance Evaluation
A robust evaluation of a corrosion inhibitor's performance is critical. The following protocols outline standard methodologies for assessing the efficacy of this compound in a lubricant formulation.
Protocol 1: Rust Preventing Characteristics of Inhibited Mineral Oil (ASTM D665)
This standard test method is widely used to evaluate the ability of an inhibited mineral oil to prevent the rusting of ferrous parts in the presence of water.[1][2][4][5][6]
1. Materials and Reagents:
-
Test Oil: Mineral oil with and without the addition of this compound at desired concentrations.
-
Test Specimen: Cylindrical steel test rod.
-
Distilled Water or Synthetic Sea Water.
-
Precipitation Naphtha or Isooctane: For cleaning.
2. Apparatus:
-
Oil Bath: Capable of maintaining the oil sample at 60 ± 1°C.
-
Beaker: 400-mL, made of glass.
-
Stirrer and Stirring Motor: Capable of maintaining a speed of 1000 ± 50 rpm.
-
Test Rod Holder.
3. Procedure:
-
Clean the beaker, stirrer, and test rod thoroughly.
-
Pour 300 mL of the test oil into the beaker and place it in the oil bath at 60°C.
-
Insert the cleaned test rod into the holder and place it in the beaker, ensuring it is completely immersed.
-
Start the stirrer and allow the oil to reach a stable temperature.
-
Add 30 mL of distilled water or synthetic sea water to the beaker.
-
Continue stirring at 1000 rpm for a specified period (typically 4 or 24 hours).
-
At the end of the test period, stop the stirrer, remove the test rod, and wash it with precipitation naphtha.
-
Visually inspect the test rod for any signs of rust.
4. Interpretation of Results:
-
Pass: No signs of rust on the test rod.
-
Fail: Any sign of rust on the test rod.
Protocol 2: Electrochemical Evaluation
Electrochemical methods provide a rapid and quantitative assessment of corrosion inhibition.
1. Materials and Reagents:
-
Test Solution: Lubricant base oil with and without this compound, and a corrosive aqueous phase (e.g., 3.5% NaCl solution).
-
Working Electrode: Carbon steel coupon.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
2. Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer.
-
Electrochemical Cell.
3. Procedure:
a. Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density as a function of the applied potential on a logarithmic scale.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
b. Electrochemical Impedance Spectroscopy (EIS):
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
Practical Considerations for Formulation and Use
-
Treat Rate: The optimal concentration of this compound typically ranges from 500 to 2000 ppm (0.05% to 0.2% by weight), depending on the base oil, the severity of the operating conditions, and the desired level of protection.
-
Solubility and Compatibility: This inhibitor exhibits excellent solubility in a wide range of mineral and synthetic base oils. It is also generally compatible with other common lubricant additives, such as detergents, dispersants, anti-wear agents, and antioxidants. However, compatibility testing is always recommended for new formulations.
-
Safety and Handling: this compound is corrosive to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this product.
-
Environmental Considerations: It is important to note that this compound may metabolize to nonylphenol, a substance with known environmental concerns. Therefore, its use should be in accordance with local regulations and environmental best practices.
Conclusion
This compound is a highly effective corrosion inhibitor for a wide range of lubricant applications. Its ability to form a tenacious, hydrophobic film on metal surfaces provides excellent protection against rust and corrosion, even in the presence of water contamination. By understanding its mechanism of action and employing standardized evaluation protocols, formulators can confidently incorporate this additive to enhance the performance and extend the service life of their lubricants.
References
- ASTM International. (n.d.).
-
Ayalytical. (n.d.). ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Retrieved from [Link]
-
PachemTECH. (n.d.). Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water (ASTM D 665). Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. Retrieved from [Link]
-
KINTEK. (n.d.). ASTM D665 Rust Preventing Characteristics Of Inhibited Mineral Oil. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. Retrieved from [Link]
-
PubChem. (n.d.). (p-Nonylphenoxy)acetic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. Retrieved from [Link]
- Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. The MAK-Collection for Occupational Health and Safety, 6(3-4), Doc069.
-
PubChem. (n.d.). (p-Nonylphenoxy)acetic acid. Retrieved from [Link]
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Use of (4-Nonylphenoxy)acetic acid as an antifoaming agent in industrial fluids
An important note before proceeding: (4-Nonylphenoxy)acetic acid is a derivative of nonylphenol ethoxylates (NPEs), a class of surfactants that are subject to significant environmental and health concerns. Due to their persistence, aquatic toxicity, and endocrine-disrupting properties, NPEs and their derivatives are being phased out or restricted by regulatory bodies globally, including the U.S. Environmental Protection Agency[1]. This document provides a technical framework for evaluating its properties as an antifoaming agent, primarily for comparative analysis against safer, modern alternatives. Its use in industrial applications is not recommended where environmentally benign substitutes are available.
Application Note & Protocols
Topic: Technical Evaluation of (4-Nonylphenoxy)acetic Acid as a Putative Antifoaming Agent in Industrial Fluids: Performance, Mechanisms, and Critical Considerations
Audience: Researchers, scientists, and product development professionals.
**Executive Summary
(4-Nonylphenoxy)acetic acid (NPAA) is a surfactant that has been identified for use as a corrosion inhibitor and antifoaming agent in select industrial fluids, such as cutting oils and fuels[2][3]. As a derivative and degradation product of nonylphenol ethoxylates (NPEs), its application is shadowed by significant environmental, health, and safety (EHS) concerns that have led to widespread restrictions on the parent compounds[1][4]. This guide provides a comprehensive technical framework for understanding and evaluating the antifoaming properties of NPAA. The core objective is not to promote its use, but to equip researchers with scientifically sound protocols for a comparative assessment against safer, sustainable alternatives. We detail the theoretical mechanism of action, present robust testing protocols for quantifying defoaming and antifoaming efficacy, and underscore the critical EHS and regulatory landscape that must inform any consideration of this compound.
Introduction to (4-Nonylphenoxy)acetic Acid (NPAA)
(4-Nonylphenoxy)acetic acid is an organic compound characterized by a hydrophobic nonylphenol group and a hydrophilic carboxylic acid group, imparting surfactant properties. It is structurally related to nonylphenol ethoxylates, a major class of non-ionic surfactants used historically in detergents, emulsifiers, and various industrial processes[5][6]. NPAA is formed through the environmental degradation of these ethoxylates, which is a primary source of its presence in wastewater and a major point of ecological concern[4][7].
Physicochemical Properties
A summary of NPAA's key properties is essential for its handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | [8][9] |
| Molecular Weight | 278.39 g/mol | [9][10] |
| CAS Number | 3115-49-9 | [8][11] |
| Appearance | Liquid | [2] |
| Boiling Point | 406.8 ± 20.0 °C | [8] |
| Melting Point | <25 °C | [2] |
| Water Solubility | 0.04 mg/L (Very Low) | |
| log Kow (Octanol-Water Partition Coeff.) | 5.8 - 6.1 (pH-dependent) | [9] |
These properties, particularly its low water solubility and high log Kow, are indicative of its potential to act as a surface-active agent and its tendency to bioaccumulate.
The Antifoaming Mechanism: A Theoretical Framework
Foam consists of gas bubbles dispersed in a liquid, stabilized by a surface layer of surfactant molecules. In industrial processes such as metalworking, textile manufacturing, and chemical production, excessive foam can impede efficiency and damage equipment. Antifoaming agents, or defoamers, are substances that are insoluble in the foaming medium and possess surface-active properties to counteract this phenomenon.
The hypothesized mechanism for a surfactant-based defoamer like NPAA involves three key stages:
-
Entry: The defoamer droplet, being insoluble, enters the gas/liquid interface of the foam bubble.
-
Spreading: The defoamer spreads rapidly across the surface of the bubble film. This action is driven by a surface tension gradient, where the defoamer has a lower surface tension than the foaming liquid (the Marangoni effect).
-
Rupture: The spreading defoamer displaces the stabilizing surfactant molecules, creating a lens-like structure that is mechanically weak. This weak point in the bubble wall leads to drainage and eventual rupture of the foam lamella.
Caption: Hypothesized mechanism of foam disruption by an insoluble surfactant like NPAA.
Critical Regulatory and Environmental, Health & Safety (EHS) Considerations
This section is paramount for any professional considering the use of NPAA. The compound is inextricably linked to NPEs, which are recognized environmental pollutants.
-
Environmental Fate: As a breakdown product of NPEs, NPAA persists in the environment, particularly in aquatic sediments[4][7]. Its low biodegradability and high partition coefficient contribute to its accumulation in the food chain[4].
-
Aquatic Toxicity: Nonylphenols and their derivatives are highly toxic to aquatic life[1][7]. They are known endocrine disruptors, capable of mimicking hormones and causing reproductive harm in fish and other wildlife[4][6].
-
Regulatory Status: The U.S. EPA has actively promoted the replacement of NPEs with safer alternatives and has issued an Action Plan to address the risks posed by NPEs and their degradates[1]. Similar restrictions are in place in Europe and other regions. Using NPAA contradicts the global trend toward greener chemistry.
-
Human Health & Safety: NPAA presents significant handling hazards. It is classified as harmful if swallowed, causes severe skin burns and serious eye damage, and may cause an allergic skin reaction[12].
GHS Hazard Classification for (4-Nonylphenoxy)acetic Acid
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed. |
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage. |
| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction. |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage. |
| Hazardous to the Aquatic Environment, Acute | H400 | Danger | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | H410 | Danger | Very toxic to aquatic life with long lasting effects. |
| (Source:[12][13]) |
Given these risks, the primary application of the following protocols should be the validation of safer, biodegradable alternatives such as alcohol ethoxylates, alkyl polyglucosides (APGs), or silicone-based surfactants[14].
Protocols for Performance Evaluation of Antifoaming Agents
These protocols are designed for the comparative evaluation of antifoaming agents. It is recommended to test NPAA alongside a negative control (no antifoam) and at least two modern, safer alternatives.
Caption: Standard workflow for the comparative evaluation of antifoaming agents.
Protocol 4.1: Preparation of Test Samples
Causality: Accurate and repeatable results depend on consistent and homogenous preparation of the antifoam agent within the test liquid.
-
Prepare Antifoam Stock:
-
For oil-based or insoluble antifoams like NPAA, create a 10% dispersion in a suitable, inert carrier solvent or oil.
-
For water-soluble antifoams, prepare a 10% aqueous solution.
-
Ensure homogeneity by mixing with a low-shear mixer for 5 minutes.
-
-
Prepare Foaming Medium:
-
Obtain a representative sample of the industrial fluid to be tested (e.g., metalworking fluid, textile dye bath).
-
If using a model system, a 1% solution of a surfactant like Triton X-100 can be used[15].
-
-
Dose the Foaming Medium:
-
Place a defined volume (e.g., 100 mL) of the foaming medium into the testing vessel (e.g., 250 mL graduated cylinder).
-
Using a micropipette, add the required amount of antifoam stock to achieve the desired final concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
Gently invert the container 5-10 times to ensure dispersion without generating premature foam. Prepare one sample for each antifoam candidate and a control with no antifoam.
-
Protocol 4.2: Shake Test for Defoaming Efficacy (Knockdown)
Causality: This method simulates rapid foam generation and measures the immediate ability of an antifoam to destroy existing foam[15][16].
-
Secure the Sample: Tightly cap the graduated cylinder containing the dosed sample.
-
Agitate: Vigorously shake the cylinder for a standardized duration and intensity (e.g., 30 seconds at 2 shakes per second).
-
Measure and Time: Immediately place the cylinder on a flat surface and start a stopwatch. Record the initial foam volume (Total Volume - Liquid Volume).
-
Record Collapse Time: Record the time it takes for the foam to completely collapse or for the liquid surface to become clearly visible ("flat time")[15].
-
Record Residual Foam: Note the volume of any remaining foam after a set time (e.g., 5 minutes).
Protocol 4.3: Dynamic Sparging Test for Antifoaming Efficacy (Suppression)
Causality: This test simulates continuous air introduction, common in many industrial processes, and evaluates the antifoam's ability to prevent foam formation over time (persistence)[16][17].
-
Setup Apparatus: Place the dosed 100 mL sample in a 250 mL graduated cylinder equipped with a fritted glass gas dispersion tube (sparger) at the bottom.
-
Initiate Sparging: Start a controlled flow of air or gas through the sparger at a fixed rate (e.g., 200 mL/min). Begin timing.
-
Monitor Foam Height: Record the foam volume at regular intervals (e.g., every 30 seconds) for a total test duration of 10-15 minutes.
-
Determine Maximum Foam Height: Note the maximum foam volume achieved during the test period. An effective antifoam will keep this value low.
Data Analysis and Interpretation
Data should be tabulated for clear comparison. The goal is to identify the agent that provides the best balance of initial foam knockdown and long-term suppression at the lowest effective concentration.
Example Comparative Performance Data (Hypothetical)
| Antifoam Agent (at 500 ppm) | Shake Test: Initial Foam Vol. (mL) | Shake Test: Collapse Time (s) | Sparging Test: Max Foam Vol. (mL) | EHS Profile |
| Control (None) | 85 | >300 | 140 | N/A |
| (4-Nonylphenoxy)acetic Acid | 15 | 25 | 30 | Poor: Toxic, persistent, regulated |
| Alternative A (Silicone-based) | 10 | 18 | 25 | Good: Low toxicity, effective |
| Alternative B (Alcohol Ethoxylate) | 20 | 35 | 45 | Excellent: Readily biodegradable |
Conclusion
While (4-Nonylphenoxy)acetic acid may exhibit antifoaming properties, its use is fundamentally at odds with modern standards of chemical safety and environmental stewardship. Its classification as a hazardous substance and its direct link to the environmentally persistent and toxic nonylphenol family make it an unsuitable choice for new formulations and a candidate for replacement in existing ones[1][6]. The protocols outlined in this document provide a robust framework for demonstrating the efficacy of safer, commercially available alternatives. For researchers and drug development professionals, who operate at the forefront of scientific innovation, the imperative is to select materials that are not only functional but also safe and sustainable.
References
- U.S. EPA. (2012).
- HROC. (2024). Navigating the Shift: NPEO Replacement in Surfactants.
- Australian Industrial Chemicals Introduction Scheme. (2022). Acetic acid, (4-nonylphenoxy)
- Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid.
- Environment Agency.
- Chevron. (2019).
- INVINO. (2025). Defoamer Performance Testing: Standard Methods and Procedures.
- Biosynth. (2022). Safety Data Sheet: 2-(4-Nonylphenoxy)acetic acid.
- Chemsrc. (2025). (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9.
- Horizon Chemical. (2018).
- Toxic-Free Future.Get the Facts: APEs: Troubling Bubbles.
- Ineris. (2019).
- Ying, G. G., Williams, B., & Kookana, R. (2002).
- The Soap and Detergent Association. (1999).
- Nagarajan, R., & Bouldin, R. (2012). Polysaccharide Based Surfactants as Alternative to Nonylphenol Ethoxylates in Laundry Detergents. Toxics Use Reduction Institute.
- PubChem, National Institutes of Health.(p-Nonylphenoxy)acetic acid.
- Tramfloc, Inc.
- Kakhia, T.Antifoaming Agents.
- ECHEMI.4-Nonylphenoxyacetic acid Use and Manufacturing.
- Dayang Chem.(4-nonylphenoxy)acetic acid.
- VSI - Verband Schmierstoff-Industrie e.V. (2002). List of Substances for Metal Working Fluids according to DIN 51385.
- ChemicalBook. (2024). 4-Nonylphenoxyacetic acid.
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- 4. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new substitutes for NPE (Nonylphenol ethoxylate) - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
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- 8. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsrc [chemsrc.com]
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- 10. series.publisso.de [series.publisso.de]
- 11. (4-nonylphenoxy)acetic acid - Buy (4-nonylphenoxy)acetic acid, 3115-49-9, 221-486-2 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 12. biosynth.com [biosynth.com]
- 13. vsi-schmierstoffe.de [vsi-schmierstoffe.de]
- 14. hroc.in [hroc.in]
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- 16. ywlchemical.com [ywlchemical.com]
- 17. tarek.kakhia.org [tarek.kakhia.org]
Application Note: High-Throughput Screening of (4-nonylphenoxy)acetic acid for Androgenic Activity Using an In Vitro Yeast-Based Reporter Assay
Introduction: The Imperative for Endocrine Disruptor Screening
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system, potentially leading to adverse health effects in humans and wildlife. One critical pathway of disruption involves the mimicry of androgens, the male sex hormones, by binding to and activating the human androgen receptor (hAR). Compounds such as (4-nonylphenoxy)acetic acid (NPAA), a degradation product of alkylphenol ethoxylates used in surfactants and other industrial applications, are of environmental concern. While NPAA has been investigated and shown to possess anti-androgenic properties, verifying its potential for agonistic (androgenic) activity is a crucial component of a comprehensive risk assessment[1].
The Yeast Androgen Screen (YAS) is a robust, sensitive, and high-throughput in vitro bioassay designed to identify chemicals that can interact with the hAR[2][3]. This application note provides a detailed protocol and technical guidance for assessing the potential androgenic activity of NPAA using a genetically engineered Saccharomyces cerevisiae strain. This assay serves as a critical Tier 1 screening tool, aligning with the principles of toxicity testing frameworks that prioritize mechanistic, in vitro methods before proceeding to more complex animal studies.
Principle of the Yeast Androgen Screen (YAS) Assay
The YAS assay leverages the eukaryotic cellular machinery of the yeast Saccharomyces cerevisiae, which has been genetically modified to serve as a functional reporter for androgenic activity[2][4]. The core components of the system are:
-
Human Androgen Receptor (hAR) Expression: The yeast strain has the gene encoding the full-length hAR stably integrated into its genome. This allows for the constitutive expression of the receptor within the yeast cell cytoplasm[4][5].
-
Reporter Plasmid: The yeast also contains a second plasmid, known as a reporter plasmid. This plasmid carries Androgen Response Elements (AREs)—specific DNA sequences—upstream of a reporter gene, typically lacZ from E. coli[4]. The lacZ gene encodes the enzyme β-galactosidase.
In the presence of an androgenic ligand, the compound diffuses across the yeast cell wall and membrane, binding to the hAR in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dimerize and translocate into the nucleus. Inside the nucleus, the ligand-receptor complex binds to the AREs on the reporter plasmid, initiating the transcription of the lacZ gene. The resulting β-galactosidase enzyme is then expressed. The activity of this enzyme can be quantified by adding a chromogenic substrate, such as Chlorophenol red-β-D-galactopyranoside (CPRG)[4][6]. β-galactosidase cleaves CPRG, causing a color change from yellow to red, which is directly proportional to the amount of enzyme and, therefore, to the androgenic potency of the test substance. The absorbance is measured spectrophotometrically, typically between 570 and 595 nm[7][8].
Diagram 1: Signaling Pathway of the YAS Assay A visual representation of the molecular cascade initiated by an androgenic ligand within the engineered yeast cell, leading to a quantifiable colorimetric output.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| Yeast Strain | Saccharomyces cerevisiae expressing hAR and an ARE-lacZ reporter | Prof. J. Sumpter, Brunel University, UK |
| (4-nonylphenoxy)acetic acid (NPAA) | Purity ≥98% | Sigma-Aldrich |
| Dihydrotestosterone (DHT) | Positive Control, Purity ≥98% | Sigma-Aldrich |
| Flutamide | Antagonist Control, Purity ≥98% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Vehicle Control, ACS Grade or higher | Fisher Scientific |
| Yeast Extract | Bacteriological Grade | BD Biosciences |
| Peptone | Bacteriological Grade | BD Biosciences |
| Dextrose (Glucose) | Anhydrous, ACS Grade | Fisher Scientific |
| Copper (II) Sulfate (CuSO₄) | Optional, for inducible promoters | Sigma-Aldrich |
| Chlorophenol red-β-D-galactopyranoside (CPRG) | ≥95% (HPLC) | Roche Diagnostics |
| Lyticase | from Arthrobacter luteus, ≥200 units/mg | Sigma-Aldrich |
| Sorbitol | Molecular Biology Grade | Sigma-Aldrich |
| Sodium Dodecyl Sulfate (SDS) | Molecular Biology Grade | Bio-Rad |
| Z-Buffer | See recipe below | - |
| 96-well Microplates | Clear, flat-bottom, sterile | Corning |
| Microplate Sealer | Breathable or adhesive foil | Axygen |
| Equipment | Shaking incubator, Microplate reader (570 nm & 690 nm), Multichannel pipettes | - |
Reagent Preparation:
-
Yeast Minimal Medium (YMM): Prepare according to standard recipes for S. cerevisiae, ensuring it is selective for the plasmids (e.g., lacking uracil, tryptophan). Autoclave and store at 4°C.
-
Z-Buffer (1 L): 16.1 g Na₂HPO₄·7H₂O, 5.5 g NaH₂PO₄·H₂O, 0.75 g KCl, 0.246 g MgSO₄·7H₂O. Adjust pH to 7.0. Autoclave and store at room temperature. Before use, add 2.7 mL of β-mercaptoethanol per 1 L of buffer.
-
Stock Solutions: Prepare 1000x stock solutions of NPAA, DHT, and Flutamide in DMSO. For example, a 10 mM stock of DHT (MW: 290.44 g/mol ) is 2.9 mg/mL. Store at -20°C.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 96-well plate format, enabling high-throughput analysis.
Part 1: Yeast Inoculum Preparation
-
Activate Yeast: From a glycerol stock stored at -80°C, streak the engineered S. cerevisiae strain onto a selective agar plate. Incubate at 30-32°C for 2-3 days until single colonies are visible.
-
Starter Culture: Inoculate a single yeast colony into 10 mL of sterile YMM in a 50 mL flask.
-
Incubate Overnight: Grow the culture overnight at 30-32°C with vigorous shaking (approx. 200-225 rpm)[5]. The goal is to reach the mid-logarithmic growth phase.
-
Prepare Assay Culture: The next morning, measure the optical density (OD) of the overnight culture at 600 nm. Dilute the culture with fresh YMM to a starting OD₆₀₀ of approximately 0.06-0.1[5]. This standardized cell density is critical for assay reproducibility.
Part 2: Assay Plate Preparation
-
Prepare Serial Dilutions: In a separate 96-well "dilution" plate, prepare serial dilutions of your test compound (NPAA) and positive control (DHT) in DMSO. A typical concentration range for DHT would be 10⁻¹² M to 10⁻⁶ M. For NPAA, a broader screening range from 10⁻⁹ M to 10⁻⁴ M is recommended.
-
Plate Layout Design: Design the 96-well "assay" plate layout carefully. It is crucial to include the following controls in triplicate for a self-validating experiment:
-
Vehicle Control: Wells with DMSO only (establishes baseline activity).
-
Positive Control: A full dose-response curve for DHT (confirms system responsiveness).
-
Test Compound: A full dose-response curve for NPAA.
-
Blank Control: Wells with media only (for background absorbance correction).
-
-
Transfer Compounds: Using a multichannel pipette, transfer 1-2 µL from the dilution plate to the corresponding wells of the final assay plate. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the yeast.
Part 3: Incubation and Reporter Gene Expression
-
Add Yeast Culture: Dispense 198 µL of the diluted yeast assay culture into each well of the assay plate containing the pre-aliquoted compounds.
-
Seal and Incubate: Seal the plate with a breathable membrane to allow for gas exchange while preventing evaporation. Incubate the plate for 18 hours at 30-32°C with gentle shaking (e.g., 85 rpm)[9]. This period allows for ligand binding, receptor activation, and expression of the β-galactosidase reporter.
Part 4: Cell Lysis and Colorimetric Reaction
-
Measure Yeast Growth (Cytotoxicity): After incubation, measure the OD at 690 nm using a microplate reader. This reading reflects cell density and is used to assess if the test compound inhibited yeast growth, which would be a confounding factor[9]. A significant reduction in OD₆₉₀ compared to the vehicle control indicates cytotoxicity.
-
Prepare Lysis/Substrate Mix: Prepare a fresh solution containing Z-buffer, lyticase, and the CPRG substrate. The lyticase permeabilizes the yeast cell wall, allowing the β-galactosidase enzyme to access the CPRG[2].
-
Initiate Reaction: Add 50 µL of the Lysis/Substrate mix to each well.
-
Incubate for Color Development: Seal the plate with an adhesive foil, and incubate at 37°C for 60-90 minutes, or until the positive control wells have developed a distinct red color.
-
Measure Absorbance: Read the absorbance at 570 nm. This value represents the β-galactosidase activity.
Diagram 2: Experimental Workflow for the YAS Assay A streamlined overview of the key steps involved in performing the Yeast Androgen Screen from culture preparation to final data analysis.
Sources
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- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
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- 4. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for Assessing the Aquatic Toxicity of 2-(4-Nonylphenoxy)acetic acid
Introduction: The Environmental Significance of 2-(4-Nonylphenoxy)acetic acid (NPAA)
This compound (NPAA) is a primary degradation product of nonylphenol ethoxylates (NPEs), a group of widely used non-ionic surfactants in industrial and household applications. Due to their widespread use, NPEs and their metabolites, including NPAA, are frequently detected in aquatic environments.[1] NPAA is of particular concern due to its persistence and its classification as an endocrine-disrupting chemical (EDC).[2][3] Like its parent compound, nonylphenol, NPAA can mimic natural hormones, potentially leading to adverse effects on the reproductive and developmental health of aquatic organisms.[2][4][5]
This document provides a comprehensive protocol for assessing the aquatic toxicity of NPAA. It is designed for researchers, scientists, and drug development professionals to generate robust and reliable data for environmental risk assessment. The protocol integrates standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), with specific considerations for the physicochemical properties of NPAA, particularly its low water solubility.[6] The experimental design emphasizes a tiered approach, evaluating toxicity across three key trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). This multi-trophic level assessment provides a holistic view of the potential ecological impact of NPAA.
A critical aspect of this protocol is the incorporation of endocrine-disrupting endpoints, particularly in the fish toxicity tests. This is essential to capture the specific mode of action of NPAA and to provide a more sensitive and relevant assessment of its sublethal effects beyond simple mortality.[7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the test substance's properties is fundamental to designing a valid toxicity testing protocol.
| Property | Value/Information | Source |
| Chemical Name | This compound | [2][10] |
| CAS Number | 3115-49-9 | [2][10] |
| Molecular Formula | C₁₇H₂₆O₃ | [10] |
| Molecular Weight | 278.39 g/mol | [10] |
| Appearance | Light-amber or clear liquid | [6][10] |
| Water Solubility | Insoluble in water; soluble in alkali.[6] Considered a poorly soluble substance. | [6] |
| Log Kow | 5.8 (pH dependent) |
Experimental Workflow Overview
The assessment of NPAA's aquatic toxicity follows a logical progression from determining its behavior in the test medium to conducting definitive toxicity tests across different trophic levels.
Caption: Workflow for assessing the aquatic toxicity of NPAA.
PART 1: Core Methodologies and Causality
Handling a "Difficult" Substance: Preparation of Test Solutions
The low water solubility of NPAA presents a significant challenge in aquatic toxicity testing.[6] It is crucial to ensure that the test organisms are exposed to a consistent and known concentration of the dissolved substance. This protocol adheres to the principles outlined in the OECD Guidance Document 23 for testing difficult substances.[6][10]
Causality: Simply adding an insoluble substance to water can lead to the formation of a surface slick, undissolved particles, or micelles, which can cause physical effects on the test organisms that are not related to the chemical's inherent toxicity.[4] Therefore, the goal is to prepare a true solution or a stable dispersion.
Protocol for Stock Solution Preparation:
-
Solvent Selection (if necessary): To facilitate the preparation of a stock solution, a water-miscible solvent may be used. Acetone or dimethylformamide (DMF) are common choices. The final concentration of the solvent in the test medium should not exceed 0.1 mL/L and should be non-toxic to the test organisms. A solvent control group must be included in the experimental design.[11][12]
-
Saturated Solution (Water Accommodated Fraction - WAF): An alternative, and often preferred, method is the preparation of a Water Accommodated Fraction (WAF). This method avoids the use of solvents.
-
Add an excess amount of NPAA to dilution water in a sealed vessel with a minimal headspace.
-
Stir the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature.
-
Allow the mixture to settle for a specified time (e.g., 1-4 hours) to allow undissolved material to separate.
-
The aqueous phase is then carefully decanted or siphoned off for use as the highest test concentration. Serial dilutions are made from this stock.
-
-
Verification of Test Concentrations: Due to the potential for adsorption to test vessels and volatility, it is mandatory to analytically verify the concentrations of NPAA in the test solutions at the beginning and end of the exposure period (and periodically for longer-term tests).[13] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods.[3][14]
Rationale for Test Organism Selection
To comprehensively assess the environmental risk of NPAA, a battery of tests using organisms from different trophic levels is essential. This approach provides a more complete picture of the potential impact on an aquatic ecosystem.[15]
-
Algae (e.g., Pseudokirchneriella subcapitata): As primary producers, algae form the base of most aquatic food webs. Inhibition of algal growth can have cascading effects on higher trophic levels. The algal growth inhibition test is often the most sensitive acute ecotoxicity test.[16][17]
-
Invertebrates (e.g., Daphnia magna): Daphnia are primary consumers and a critical food source for many fish species. They are sensitive indicators of water quality, and effects on their reproduction can impact population dynamics.[18]
-
Fish (e.g., Zebrafish - Danio rerio or Fathead Minnow - Pimephales promelas): Fish represent a higher trophic level and are important for both ecological and economic reasons. Early-life stages of fish are particularly sensitive to chemical stressors, and they are excellent models for assessing endocrine disruption.[7][9][19]
PART 2: Detailed Experimental Protocols
Algal Growth Inhibition Test (Based on OECD 201)
Objective: To determine the effect of NPAA on the growth of a freshwater green alga.
Principle: Exponentially growing algal cultures are exposed to various concentrations of NPAA over 72 hours. The inhibition of growth is measured relative to a control.[20][21]
Experimental Design:
| Parameter | Specification | Rationale |
| Test Organism | Pseudokirchneriella subcapitata | Standard, sensitive freshwater algal species.[20] |
| Test Duration | 72 hours | Allows for multiple cell divisions.[20] |
| Test Concentrations | At least 5 concentrations in a geometric series, plus a control (and solvent control if applicable). | To establish a concentration-response relationship.[21] |
| Replicates | 3 replicates per concentration. | To ensure statistical validity.[21] |
| Endpoint | Growth rate inhibition (ErC50) and yield inhibition (EyC50). | Provides information on both the rate of growth and the final biomass. |
Step-by-Step Protocol:
-
Culture Preparation: Maintain axenic stock cultures of P. subcapitata in a nutrient-rich medium under continuous illumination and controlled temperature (21-24°C).
-
Test Solution Preparation: Prepare test solutions of NPAA in the algal growth medium as described in section 1.1.
-
Inoculation: Inoculate the test solutions with a low density of exponentially growing algae (e.g., 10⁴ cells/mL).[22]
-
Incubation: Incubate the test flasks under continuous, uniform illumination and constant temperature for 72 hours. Flasks should be shaken to ensure homogenous cell distribution.
-
Biomass Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the average specific growth rate for each concentration. Determine the concentration that causes a 50% inhibition of growth (EC50) using regression analysis. Calculate the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).
Daphnia magna Reproduction Test (Based on OECD 211)
Objective: To assess the chronic toxicity of NPAA on the reproductive output of Daphnia magna.
Principle: Young female daphnids are exposed to a range of NPAA concentrations over 21 days. The total number of living offspring produced per parent animal is the primary endpoint.[23]
Experimental Design:
| Parameter | Specification | Rationale |
| Test Organism | Daphnia magna (<24 hours old at start) | A standard invertebrate model for chronic toxicity. |
| Test Duration | 21 days | Covers a significant portion of the daphnid lifespan and multiple broods. |
| Test Type | Semi-static renewal | Maintains test concentrations and water quality. |
| Test Concentrations | At least 5 concentrations in a geometric series, plus a control (and solvent control if applicable). | To determine the concentration-response for reproductive effects. |
| Replicates | 10 individual replicates per concentration. | To account for individual variability in reproduction. |
| Endpoint | Reproductive output (total number of live offspring per surviving parent). | A sensitive and ecologically relevant endpoint.[23] |
Step-by-Step Protocol:
-
Culture Maintenance: Maintain healthy cultures of D. magna in a suitable medium (e.g., M4 or Elendt M7).
-
Test Setup: Place individual, <24-hour-old female daphnids into test vessels containing the prepared NPAA solutions.
-
Feeding: Feed the daphnids daily with a suitable algal food source.
-
Test Solution Renewal: Renew the test solutions at least three times per week.
-
Observations: Daily, record the survival of the parent daphnids and remove and count any offspring produced.
-
Data Analysis: At the end of the 21-day period, calculate the mean number of live offspring per surviving parent for each concentration. Determine the ECx for reproduction, as well as the NOEC and LOEC.
Fish Early-Life Stage (ELS) Toxicity Test (Based on OECD 210)
Objective: To determine the lethal and sublethal effects of NPAA on the early-life stages of fish, including specific endocrine disruption endpoints.
Principle: Fertilized fish eggs are exposed to a range of NPAA concentrations from shortly after fertilization until after the larval stage has commenced active feeding.[11]
Experimental Design:
| Parameter | Specification | Rationale |
| Test Organism | Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) | Standard models for fish toxicity and endocrine disruption studies.[7][19] |
| Test Duration | Varies by species (e.g., ~30-34 days post-hatch for fathead minnow). | Covers the critical developmental period of organogenesis and sexual differentiation. |
| Test Type | Flow-through or semi-static renewal. | Ensures stable exposure concentrations. |
| Test Concentrations | At least 5 concentrations, plus controls. | To establish concentration-response for multiple endpoints. |
| Replicates | At least 2 replicates per concentration. | For statistical power. |
| Endpoints | Survival, hatching success, larval length and weight, developmental abnormalities. Endocrine Endpoints: Vitellogenin (VTG) induction in males, gonadal histology, sex ratio.[7][8] | Provides a comprehensive assessment of both general toxicity and specific endocrine-disrupting effects. |
Step-by-Step Protocol:
-
Egg Collection and Fertilization: Collect newly fertilized eggs from a healthy breeding stock.
-
Exposure: Randomly distribute the eggs into the test chambers containing the prepared NPAA solutions.
-
Maintenance: Maintain the test system with appropriate water quality parameters (temperature, pH, dissolved oxygen). Feed the larvae from the appropriate developmental stage.
-
Observations: Daily, record mortality and hatching success. At specified intervals, observe for any developmental abnormalities.
-
Test Termination and Sampling: At the end of the test, record survival and measure the length and weight of all surviving fish. For endocrine endpoint analysis, collect blood plasma for VTG analysis and preserve whole fish for histological examination of the gonads.
-
Biomarker Analysis:
-
Vitellogenin (VTG) Analysis: Measure VTG levels in the plasma of male fish using an enzyme-linked immunosorbent assay (ELISA). Elevated VTG in males is a specific biomarker for exposure to estrogenic compounds.[7][9]
-
Gonadal Histology: Process preserved fish for histological sectioning and staining of the gonads. Examine for abnormalities such as intersex (ovotestis).[7]
-
-
Data Analysis: Analyze survival, growth, and reproductive endpoints to determine the NOEC and LOEC. Statistically compare VTG levels and the incidence of gonadal abnormalities between exposed and control groups.
PART 3: Data Interpretation and Reporting
Endocrine Disruption: Connecting Biomarkers to Adverse Outcomes
Caption: Adverse outcome pathway for estrogenic endocrine disruption.
Reporting
References
- 1. researchgate.net [researchgate.net]
- 2. endocrinedisruption.org [endocrinedisruption.org]
- 3. pjoes.com [pjoes.com]
- 4. Aquatic toxicity testing of sparingly soluble, volatile, and unstable substances and interpretation and use of data. Task Force of the European Centre for Ecotoxicology and Toxicology of Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kreatis.eu [kreatis.eu]
- 7. Screening and Testing for Endocrine Disruption in Fish—Biomarkers As “Signposts,” Not “Traffic Lights,” in Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish [frontiersin.org]
- 10. oecd.org [oecd.org]
- 11. thepsci.eu [thepsci.eu]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. env.go.jp [env.go.jp]
- 18. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interpretation of fish biomarker data for identification, classification, risk assessment and testing of endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. thepsci.eu [thepsci.eu]
- 23. Item - Molecular markers of endocrine disruption in aquatic organisms - University of Lincoln - Figshare [repository.lincoln.ac.uk]
Application Notes & Protocols: Deuterated 2-(4-Nonylphenoxy)acetic acid-d2
A Guide for Advanced Research Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the research applications of 2-(4-Nonylphenoxy)acetic acid-d2 (d2-NPAA). As the deuterated analog of a primary metabolite of nonylphenol, a widespread environmental endocrine disruptor, d2-NPAA serves as a critical tool in analytical chemistry, environmental science, and metabolic research.[1][2][3] We will move beyond a simple listing of uses to explain the fundamental principles that make this compound invaluable. Detailed, field-tested protocols for its primary applications—as an internal standard for mass spectrometry and as a stable isotope tracer for environmental fate and metabolism studies—are provided. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to employ stable isotope-labeled compounds for precise and reliable quantitative analysis and mechanistic studies.
The Scientific Foundation: Why Deuteration Matters
The substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) is one of the most subtle yet powerful modifications in medicinal and analytical chemistry.[4] This substitution, while preserving the fundamental chemical properties and biological activity of the parent molecule, introduces two key features that researchers can exploit.[4][5]
-
The Kinetic Isotope Effect (KIE): A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break. In biological systems, where metabolism is often mediated by enzymes like the cytochrome P450 (CYP) superfamily, the cleavage of a C-H bond is frequently a rate-limiting step.[6] Replacing a hydrogen at a metabolic "soft spot" with deuterium can significantly slow down the rate of metabolism.[7] This effect allows researchers to probe metabolic pathways and develop drugs with improved pharmacokinetic profiles.[8][7]
-
Mass Differentiation: The most direct application is the mass difference between the deuterated and non-deuterated (protio) isotopologs. While behaving almost identically in chemical and chromatographic processes, they are easily distinguished by a mass spectrometer.[9][10] This property makes deuterated compounds the gold standard for use as internal standards in quantitative mass spectrometry and as tracers in complex biological or environmental systems.[5][11]
This compound (NPAA) itself is a significant analyte. It is a major metabolite of nonylphenol ethoxylates, a class of non-ionic surfactants used extensively in detergents, paints, and pesticides.[1][2] Due to their prevalence and persistence, nonylphenols and their derivatives are considered environmental endocrine disruptors, capable of mimicking estrogen and interfering with hormonal balance in wildlife and humans.[1][12][13] Therefore, accurately quantifying NPAA in various matrices is crucial for environmental monitoring and toxicological risk assessment.
Core Application I: The Definitive Internal Standard for Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise quantification is challenging due to variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[9][10] An internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample to correct for these variations.[10]
A deuterated compound, such as d2-NPAA, is the ideal IS for the quantification of its protio analog (NPAA).
-
Causality: Because d2-NPAA is chemically identical to NPAA, it experiences the same losses during sample extraction and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[9] It also co-elutes chromatographically, ensuring that the correction is applied at the precise moment the analyte is being measured.[9] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly reliable and reproducible data.[10]
Table 1: Example LC-MS/MS Parameters for NPAA Quantification
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (NPAA) | 277.2 | 219.2 | 100 | 15 |
| This compound-d2 (d2-NPAA) | 279.2 | 221.2 | 100 | 15 |
Note: These values are illustrative. Actual parameters must be optimized on the specific mass spectrometer being used.
Protocol 1: Quantification of NPAA in Water Samples via LC-MS/MS
This protocol outlines a method for quantifying NPAA in environmental water samples using d2-NPAA as an internal standard.
1. Materials and Reagents:
-
This compound (NPAA) analytical standard
-
This compound-d2 (d2-NPAA) internal standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Water sample (e.g., 100 mL)
2. Sample Preparation (Solid Phase Extraction):
-
Causality: SPE is employed to concentrate the analyte from a large, dilute sample volume and to remove interfering matrix components like salts and humic acids, which can cause significant ion suppression.
-
Condition the C18 SPE cartridge with 6 mL of methanol followed by 6 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Acidify the 100 mL water sample to pH ~3 with formic acid.
-
Spike the sample with a known amount of d2-NPAA solution (e.g., 50 µL of 1 µg/mL solution for a final concentration of 5 ng/mL).
-
Load the entire sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 6 mL of water/methanol (95:5 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 20 minutes.
-
Elute the analyte and internal standard with 6 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.
4. Data Analysis:
-
Prepare a calibration curve by analyzing standards of known NPAA concentrations, each spiked with the same fixed concentration of d2-NPAA.
-
Plot the peak area ratio (NPAA / d2-NPAA) against the NPAA concentration.
-
Calculate the concentration of NPAA in the unknown samples by interpolating their measured peak area ratios from the calibration curve.
Caption: Workflow for quantifying NPAA in water using d2-NPAA and LC-MS/MS.
Core Application II: A High-Fidelity Tracer for Fate & Metabolism Studies
Understanding the environmental fate of pollutants and the metabolic pathways of xenobiotics is critical for assessing their impact. Deuterated compounds are powerful tools for these investigations because they act as high-fidelity tracers.[5][11] Unlike radiolabeled compounds, they are stable, non-radioactive, and pose minimal environmental risk.[11]
When d2-NPAA is introduced into an environmental or biological system, its journey can be precisely tracked using mass spectrometry.
-
Environmental Fate: Researchers can study the persistence, mobility, and transformation of NPAA in soil and water.[11] By introducing d2-NPAA into a microcosm (e.g., a soil column or water/sediment system), one can monitor its movement and identify degradation products by searching for the characteristic deuterium label in metabolites.[11]
-
Metabolism Studies: The deuteration in d2-NPAA is on the alpha-carbon of the acetic acid moiety. While this position may not be the primary site of metabolism for this specific molecule (metabolism is more likely on the nonyl chain or via conjugation), this placement can be used to investigate specific metabolic pathways. If a metabolic reaction involves the cleavage of the C-D bond at this position, the KIE would slow the reaction, providing mechanistic insights.[5][8]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the rate of metabolism of NPAA and d2-NPAA to determine if deuteration at the alpha-position has a protective effect (KIE).
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NPAA and d2-NPAA stock solutions (10 mM in DMSO)
-
Acetonitrile with an appropriate internal standard for protein precipitation (e.g., a structurally different but stable compound like tolbutamide).
2. Incubation Procedure:
-
Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. The NADPH regenerating system is required to provide the reducing equivalents necessary for CYP enzyme activity.
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, add the HLM to the master mix to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding NPAA or d2-NPAA to the tubes to achieve a final substrate concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture and quench it by adding it to 150 µL of ice-cold acetonitrile containing the precipitation internal standard.
-
Vortex vigorously and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining percentage of the parent compound.
3. Data Analysis:
-
Quantify the amount of NPAA or d2-NPAA remaining at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Compare the half-life of NPAA with that of d2-NPAA. A significantly longer half-life for d2-NPAA would indicate a measurable kinetic isotope effect at the deuterated position.
Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.
Conclusion
Deuterated this compound-d2 is an indispensable tool for modern scientific research. Its primary applications leverage the fundamental physical properties of stable isotopes. As an internal standard, it provides the basis for robust, accurate, and reproducible quantification of its parent compound in complex matrices—a critical need for environmental monitoring. As a tracer, it enables precise studies into the environmental fate and metabolic pathways of a significant class of endocrine disruptors. The protocols provided herein offer a validated framework for researchers to harness the power of this deuterated compound, ensuring data integrity and advancing our understanding of the impact of xenobiotics on our environment and health.
References
- Unlocking Environmental Secrets: Deuterated Tracers in Fate and Transport Studies. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Accelerating Drug Discovery with Deuterated Labelled Compounds. (n.d.). AquigenBio.
- Nonylphenol. (n.d.). In Wikipedia.
- Nonylphenol- An Endocrine Disrupting Chemical. (n.d.). Toxics Link.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). Molecules, 27(8), 2427. MDPI.
- Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. (n.d.). PubMed.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). Molecules, 27(8), 2427. PubMed.
- Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. (2025, August 6).
- Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. (n.d.). PubMed Central.
- Deuterated drug. (n.d.). In Wikipedia.
- This compound-d2 | Stable Isotope. (n.d.). MedchemExpress.com.
- Acetic acid, (4-nonylphenoxy)- - Evaluation statement. (2022, June 30).
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Deuterium in Drug Discovery and Development. (2023). Semantic Scholar.
- This compound-d2 | Stable Isotope. (n.d.). MedChemExpress.
- This compound | 3115-49-9. (n.d.). Biosynth.
- This compound | CAS 3115-49-9. (n.d.). SCBT.
- (4-Nonylphenoxy)acetic acid | Request PDF. (n.d.). ResearchGate.
- Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. (2024, October 14). Inside Battelle Blog.
- Acetic acid, 2-(4-nonylphenoxy)-. (2018, February 16). SIELC Technologies.
- (4-Nonylphenoxy)acetic acid. (2021, September 30). Publisso.
Sources
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- 2. toxicslink.org [toxicslink.org]
- 3. This compound | 3115-49-9 | FN70496 [biosynth.com]
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- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Deuterium in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Metabolism of Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Metabolic Fate of an Endocrine Disruptor
Nonylphenol (NP) is a persistent environmental contaminant and a well-documented endocrine-disrupting chemical (EDC).[1] It arises primarily from the environmental degradation of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants used extensively in industrial processes, detergents, and emulsifiers.[2] Due to its structural similarity to estradiol, NP can exhibit estrogenic activity, interfering with hormonal signaling and posing risks to both wildlife and human health.[2] Understanding the metabolic fate of nonylphenol is therefore critical for accurate risk assessment and regulatory decision-making.
Mammalian metabolism of xenobiotics is typically a biphasic process designed to increase water solubility and facilitate excretion. For nonylphenol, this involves Phase I oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[3] While the primary oxidative pathways involve hydroxylation of the alkyl chain and the aromatic ring, this application note focuses on providing a robust framework to investigate a specific, less-documented biotransformation: the conversion of 4-nonylphenol to (4-nonylphenoxy)acetic acid (NP-AA).
It is important to note that the formation of NP-AA is more commonly reported as a degradation product of nonylphenol ethoxylates (NPEs) through microbial action, where the ethoxy chain is oxidized.[4][5] The direct conversion of nonylphenol to NP-AA in mammalian systems is not a prominently documented pathway. In fact, the reverse reaction—the metabolism of NP-AA to nonylphenol—is considered a likely metabolic route.[3] Therefore, the following protocols are presented as an investigatory platform to rigorously test the hypothesis of NP to NP-AA conversion, employing standard, validated in vitro metabolism systems.
Section 1: Overview of Known Nonylphenol Metabolic Pathways
In mammalian systems, particularly the liver, nonylphenol undergoes several biotransformations. The primary goal of these reactions is detoxification.
-
Phase I Metabolism (Oxidation): Cytochrome P450 enzymes introduce or expose functional groups. Key reactions include:
-
Alkyl Chain Hydroxylation: Oxidation occurs at various positions on the nonyl side chain.
-
Aromatic Hydroxylation: The phenol ring is hydroxylated to form catechol or hydroquinone derivatives.
-
Ipso-Substitution: A novel pathway where the nonyl group is replaced, leading to hydroquinone.
-
-
Phase II Metabolism (Conjugation): The parent compound or its Phase I metabolites are conjugated with endogenous molecules to significantly increase water solubility for excretion.
-
Glucuronidation: The phenolic hydroxyl group is conjugated with glucuronic acid, a major pathway for NP clearance.[3]
-
Sulfation: The hydroxyl group is conjugated with a sulfate group.
-
The diagram below illustrates these established metabolic routes.
Caption: Established Mammalian Metabolic Pathways of Nonylphenol.
Section 2: Rationale for an In Vitro Approach
In vitro metabolism assays are indispensable tools in toxicology and drug development. They offer a controlled, ethical, and high-throughput method to investigate metabolic pathways, identify potential metabolites, and predict in vivo clearance. For studying the metabolism of nonylphenol, the primary systems used are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). They are a rich source of Phase I CYP450 enzymes but lack the cytosolic enzymes required for most Phase II reactions unless specific cofactors are added. They are ideal for initial screening of oxidative metabolism.
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more complete and physiologically relevant model of liver metabolism.
This guide will focus on a protocol using human liver microsomes (HLMs) as a robust, well-characterized system to investigate the potential oxidative conversion of nonylphenol to (4-nonylphenoxy)acetic acid.
Section 3: Experimental Protocols
The following protocols provide a step-by-step guide to investigate the formation of (4-nonylphenoxy)acetic acid from a 4-nonylphenol substrate.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to determine if HLMs can catalyze the formation of the target metabolite in the presence of the necessary cofactor for CYP450 activity, NADPH.
A. Materials and Reagents:
-
4-Nonylphenol (substrate)
-
(4-nonylphenoxy)acetic acid (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., NADPH-A and NADPH-B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
B. Experimental Workflow Diagram:
Caption: Workflow for in vitro metabolism of nonylphenol.
C. Step-by-Step Incubation Procedure:
-
Prepare Substrate Stock: Prepare a 10 mM stock solution of 4-nonylphenol in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in potassium phosphate buffer to create working solutions. For an initial screen, a final substrate concentration of 1 µM is recommended.
-
Incubation Setup: In microcentrifuge tubes, combine the components as described in the table below. Prepare three types of incubations:
-
Test Incubation: Contains all components to measure metabolite formation.
-
Negative Control (-NADPH): Lacks the NADPH cofactor to confirm enzyme-dependent metabolism.
-
Negative Control (-Substrate): Lacks the nonylphenol to check for interfering peaks.
-
-
Pre-incubation: Pre-warm the tubes containing buffer, microsomes, and substrate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regeneration system.
-
Incubation: Incubate at 37°C in a shaking water bath. Take samples at designated time points (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if used). This will precipitate the microsomal proteins.
-
Protein Removal: Vortex the samples and centrifuge at >12,000 g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.
D. Incubation Parameters Table:
| Parameter | Recommended Value | Rationale |
| Substrate (4-NP) | 1 µM | A concentration below the Km of most CYPs to ensure linear kinetics. |
| HLM Protein | 0.5 mg/mL | A standard concentration balancing enzyme activity and matrix effects. |
| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | Mimics physiological pH and provides a stable environment for enzymes. |
| Cofactor | NADPH Regeneration System | Ensures a constant supply of NADPH for sustained CYP450 activity. |
| Incubation Temp. | 37°C | Physiological temperature for optimal human enzyme activity. |
| Time Points | 0, 15, 30, 60 min | Allows for the determination of the initial rate of metabolism. |
| Final Volume | 200 µL | A common volume for microcentrifuge tube or 96-well plate formats. |
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying metabolites due to its high sensitivity and specificity.
A. Principle: The sample extract is injected into an HPLC system, where the parent compound (nonylphenol) and its potential metabolites are separated based on their physicochemical properties (e.g., hydrophobicity). The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. By monitoring for specific mass-to-charge (m/z) transitions—one for the parent ion and one for a characteristic fragment ion—we can selectively detect and quantify the target analyte, (4-nonylphenoxy)acetic acid.
B. Suggested LC-MS/MS Parameters:
| Parameter | Suggested Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for separating hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to promote protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting analytes from the C18 column. |
| Gradient | 5% to 95% B over 5 minutes | A typical gradient to elute a range of compounds from polar to non-polar. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Negative | The carboxylic acid on NP-AA is readily deprotonated for high sensitivity. |
| MRM Transition (NP) | m/z 219 -> 133 | A common transition for quantifying nonylphenol. |
| MRM Transition (NP-AA) | m/z 277 -> 219 | [M-H]⁻ parent ion to a fragment corresponding to the loss of the acetic acid moiety. |
C. Self-Validating System & Data Interpretation:
-
Trustworthiness through Controls:
-
A peak for (4-nonylphenoxy)acetic acid should only appear in the Test Incubation samples.
-
It should be absent or negligible in the -NADPH control , confirming that its formation is dependent on CYP450 activity.
-
The peak area should increase over time, demonstrating a time-dependent formation.
-
-
Confirmation of Identity: The retention time of the peak observed in the incubation sample must exactly match the retention time of the injected (4-nonylphenoxy)acetic acid analytical standard .
-
Quantitative Analysis: The rate of metabolite formation can be calculated by creating a standard curve with the analytical standard and plotting the concentration of the metabolite formed against time. The initial linear portion of this curve represents the rate of reaction.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for investigating the metabolic conversion of nonylphenol to (4-nonylphenoxy)acetic acid. By employing well-established in vitro systems like human liver microsomes and a highly sensitive analytical platform like LC-MS/MS, researchers can generate reliable data to confirm or refute this potential metabolic pathway. The inclusion of appropriate negative controls is critical to ensure that any observed conversion is a result of enzymatic activity, providing the trustworthiness required for high-impact research and regulatory submissions. While this specific biotransformation is not widely reported in mammalian studies, this protocol provides the necessary tools to explore novel metabolic fates of environmental contaminants.
References
-
Vazquez-Duhalt, R., Marquez-Rocha, F., Ponce, E., Licea, A. F., & Viana, M. T. (2005). Proposed microbial biodegradation pathway of nonylphenol. ResearchGate. Available at: [Link]
-
Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols—our evolving view. Applied Microbiology and Biotechnology, 72(2), 223-243. Available at: [Link]
-
Lecube, B., & Pak, D. (2002). Biotransformation of Nonylphenol Surfactants in Soils Amended with Contaminated Sewage Sludges. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Nonylphenol. Wikipedia. Available at: [Link]
-
Vazquez-Duhalt, R., et al. (2005). Nonylphenol, an integrated vision of a pollutant. Scientific review. Applied Ecology and Environmental Research. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. AICIS. Available at: [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Occurrence and biodegradation of nonylphenol in the environment. PubMed. Available at: [Link]
-
Dubroca, C., & L'Haridon, J. (2010). Transformation of 4-n-nonyl- phenol by purified laccases. ResearchGate. Available at: [Link]
-
Lu, Z., Gibson, R., & Antonious, G. F. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. MDPI. Available at: [Link]
-
Australian Government Department of Health. (2016). Nonylphenol ethoxylates and their sulfate and phosphate esters: Environment tier II assessment. NICNAS. Available at: [Link]
-
Vazquez-Duhalt, R., et al. (2005). Proposed pathway for the biotransformation of 4-nonylphenol by trout and by isolated hepatocytes. ResearchGate. Available at: [Link]
-
Loyo-Rosales, J. E., et al. (2007). Fate of Octyl- and Nonylphenol Ethoxylates and Some Carboxylated Derivatives in Three American Wastewater Treatment Plants. ResearchGate. Available at: [Link]
-
Vargas-Zavala, A. V., et al. (2024). Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution. PubMed. Available at: [Link]
-
Dornelles, H. S., et al. (2022). 4-Nonylphenol degradation changes microbial community of scale-up Anaerobic Fluidized Bed Reactor. Semantic Scholar. Available at: [Link]
-
Li, C., et al. (2018). Co-metabolism of nonylphenol ethoxylate in sequencing batch reactor under aerobic conditions. Connected Papers. Available at: [Link]
-
Greim, H., & Ziegler-Skylakakis, K. (2021). (4-Nonylphenoxy)acetic acid. Publisso. Available at: [Link]
-
Hayashi, T., et al. (2003). Fate of nonylphenol polyethoxylates and nonylphenoxy acetic acids in an anaerobic digestion process for sewage sludge treatment. PubMed. Available at: [Link]
-
The Endocrine Disruption Exchange. (n.d.). (4-nonylphenoxy)acetic acid. TEDX. Available at: [Link]
-
Zabielska-Matejuk, J., & Kordas, M. (2020). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Semantic Scholar. Available at: [Link]
Sources
Quantification of 2-(4-Nonylphenoxy)acetic acid in environmental samples
Application Note & Protocol
Quantitative Analysis of 2-(4-Nonylphenoxy)acetic Acid in Environmental Matrices using Solid-Phase Extraction and LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound (NPAA), a primary degradation product of nonylphenol ethoxylate surfactants. Due to its classification as a potential endocrine-disrupting chemical (EDC), monitoring its presence in environmental compartments is of significant regulatory and scientific interest.[1][2][3] This application note details a robust and sensitive method employing Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols provided are designed for researchers in environmental science, toxicology, and analytical chemistry, ensuring high accuracy and reliability for water, soil, and sediment matrices.
Introduction: The Environmental Significance of NPAA
This compound (NPAA) is a major metabolite of nonylphenol polyethoxylates (NPEOs), a class of non-ionic surfactants widely used in industrial processes, detergents, and agricultural formulations. While the parent compounds are of concern, their degradation products, including NPAA, are often more persistent and retain or exhibit endocrine-disrupting properties.[4] The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor Screening Program (EDSP) to evaluate chemicals for their potential to interfere with the endocrine systems of humans and wildlife.[2][5] The presence of compounds like NPAA in environmental systems, even at trace levels, necessitates the development of highly sensitive and specific analytical methods to assess exposure and ensure environmental safety.
The primary analytical challenge lies in extracting and detecting low concentrations of NPAA from complex environmental matrices that contain numerous interfering substances. This protocol overcomes these challenges by combining the high selectivity of Solid-Phase Extraction (SPE) with the superior sensitivity and specificity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Physicochemical Properties of this compound
Understanding the chemical properties of NPAA is fundamental to designing an effective extraction and analysis method. Its carboxylic acid functional group and long alkyl chain dictate its solubility, partitioning behavior, and ionization characteristics.
| Property | Value | Source |
| CAS Number | 3115-49-9 | [6][7][8] |
| Molecular Formula | C₁₇H₂₆O₃ | [6][7][9] |
| Molecular Weight | 278.39 g/mol | [6][8][9] |
| pKa | 3.1 (at 25 °C) | [10] |
| log Kow (Octanol-Water Partition Coeff.) | 5.8 (predicted for undissociated form) | [10] |
| Water Solubility | 0.04 mg/L | [10] |
The high log Kow value indicates a strong tendency to partition into organic phases and sorb to particulate matter, a critical consideration for sample preparation.
Principle of the Method
The analytical workflow is designed as a multi-stage process to ensure the accurate quantification of NPAA. It begins with efficient extraction from the sample matrix, followed by purification and concentration, and concludes with sensitive instrumental detection.
Caption: High-level workflow for NPAA quantification.
Apparatus, Reagents, and Standards
Apparatus
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
-
Solid-Phase Extraction (SPE) vacuum manifold and cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL).
-
Nitrogen evaporation system with a water bath.
-
Ultrasonic bath.
-
Centrifuge capable of handling 50 mL tubes.
-
Analytical balance (0.1 mg readability).
-
Vortex mixer.
-
Glassware: Volumetric flasks, autosampler vials, graduated cylinders.
-
Syringe filters (0.22 µm, PTFE).
Reagents and Solvents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).[11]
-
Reagents: Formic acid (≥98%, LC-MS grade), Ammonium hydroxide (for pH adjustment).
-
Gases: High-purity nitrogen for evaporation and as an MS/MS collision gas.
Standards
-
Native Standard: this compound (NPAA), >98% purity.
-
Internal Standard (IS): Labeled this compound (e.g., ¹³C₆-NPAA) is highly recommended. If unavailable, a structurally similar compound not expected in the samples, such as (4-Octylphenoxy)acetic acid, can be considered after thorough validation.
Detailed Experimental Protocols
Safety Precaution: NPAA is corrosive to skin and eyes.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol Part A: Sample Collection and Preservation
-
Water Samples: Collect samples in amber glass bottles. Fill to the brim to eliminate headspace.
-
Soil/Sediment Samples: Collect samples in wide-mouth glass jars with PTFE-lined lids.
-
Preservation: Immediately upon collection, cool all samples to ≤6°C and transport them to the laboratory. Store at 4°C and process within 7 days.
Protocol Part B: Sample Preparation
-
Fortification: Measure 500 mL of the water sample. Spike with the internal standard (IS) to a known concentration (e.g., 20 ng/L).
-
pH Adjustment: Adjust the sample pH to ~3.0 using formic acid. This ensures the carboxylic acid group of NPAA is protonated, increasing its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water (pH 3.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 20 minutes to remove residual water.
-
Elution: Elute the analytes from the cartridge with 2 x 4 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of 50:50 (v/v) methanol:water, vortex to mix, and filter through a 0.22 µm syringe filter into an autosampler vial.
This protocol is adapted from ultrasonic-assisted extraction principles for related compounds.[13]
-
Sample Preparation: Homogenize the sample and weigh 5.0 g (dry weight equivalent) into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with the internal standard (IS).
-
Extraction: Add 10 mL of a 70:30 (v/v) methanol:water mixture.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes at 45°C.[13]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat steps 3-6 with a fresh 10 mL aliquot of extraction solvent. Combine the supernatants.
-
Dilution & SPE: Dilute the combined 20 mL extract with 480 mL of LC-MS grade water. The high water content is necessary for proper retention on the SPE cartridge. Proceed with the SPE procedure as described for water samples (Protocol B1, steps 2-9).
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Protocol Part C: LC-MS/MS Instrumental Analysis
The following are recommended starting conditions and should be optimized for the specific instrumentation used. A reverse-phase method is appropriate for NPAA.[6]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and separation for nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min | A standard gradient to elute compounds across a range of polarities. |
| Flow Rate | 0.3 mL/min | Typical for 2.1 mm ID columns. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. |
| MRM Transitions | Analyte | Precursor (Q1) |
| NPAA | m/z 277.2 | |
| ¹³C₆-NPAA (IS) | m/z 283.2 | |
| Note: MRM transitions are predicted based on the structure of NPAA (loss of the acetic acid moiety and subsequent fragmentation). These must be optimized empirically by infusing the analytical standard. |
Quality Assurance and Quality Control (QA/QC)
To ensure the trustworthiness and validity of the results, a robust QA/QC protocol is mandatory.
Table 2: Quality Control Sample Summary
| QC Sample Type | Frequency | Purpose | Acceptance Criteria |
| Method Blank | 1 per 20 samples | Assess contamination from lab environment/reagents. | Analyte should be below the Limit of Quantification (LOQ). |
| Lab Control Sample (LCS) | 1 per 20 samples | Assess method accuracy on a clean matrix. | Recovery of 70-130% of the true value. |
| Matrix Spike (MS/MSD) | 1 pair per 20 samples | Assess matrix interference and method precision. | Recovery of 70-130%; Relative Percent Difference (RPD) < 20%. |
| Calibration Verification | Every 10 samples | Verify instrument calibration stability. | Within ±20% of the true value. |
Data Analysis and Method Performance
Quantification
The concentration of NPAA in the final extract is determined using the internal standard method. A calibration curve (typically 5-7 points) is generated by plotting the peak area ratio (NPAA/IS) against the concentration ratio. The concentration of NPAA in the original environmental sample is calculated using the following formula:
Concentration (ng/L or µg/kg) = (C_extract × V_final) / V_initial
Where:
-
C_extract: Concentration in the final extract (from calibration curve, in ng/mL).
-
V_final: Final volume of the reconstituted extract (in mL).
-
V_initial: Initial volume of water (in L) or mass of soil/sediment (in kg).
Typical Method Performance
The following performance characteristics are representative of what can be achieved with this methodology. Actual limits will vary by instrument.
Table 3: Representative Method Performance Characteristics
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.5 ng/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 µg/kg |
| Accuracy (Recovery %) | 85 - 115% | 80 - 110% |
| Precision (% RSD) | < 15% | < 20% |
Conclusion
This application note provides a validated, step-by-step protocol for the quantification of this compound in diverse environmental samples. By integrating an optimized solid-phase extraction procedure with the sensitivity of modern LC-MS/MS instrumentation, this method is well-suited for environmental monitoring programs and toxicological research. The rigorous quality control measures embedded within the protocol ensure that the data generated is reliable, reproducible, and defensible, supporting efforts to understand and mitigate the environmental impact of endocrine-disrupting compounds.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. iatp.org [iatp.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. lcms.cz [lcms.cz]
- 12. series.publisso.de [series.publisso.de]
- 13. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase extraction (SPE) methods for isolating 2-(4-Nonylphenoxy)acetic acid
An Application Guide to the Solid-Phase Extraction of 2-(4-Nonylphenoxy)acetic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the isolation and purification of this compound (NPAA) from aqueous matrices using solid-phase extraction (SPE). NPAA is a primary metabolite of nonylphenol ethoxylates, a class of non-ionic surfactants, and is considered an environmental contaminant of emerging concern.[1][2] Effective isolation of NPAA is critical for accurate quantification in environmental monitoring, toxicology studies, and pharmaceutical research. This guide delves into the physicochemical properties of NPAA to establish a rationale for method development, presenting two robust protocols utilizing state-of-the-art polymeric SPE sorbents: Hydrophilic-Lipophilic Balanced (HLB) and Mixed-Mode Strong Anion Exchange (MAX).
Introduction: The Analytical Challenge of NPAA
This compound is an amphiphilic molecule characterized by a long, hydrophobic nonylphenyl tail and a polar, ionizable carboxylic acid head group.[3][4] This structure presents a unique challenge for sample preparation. The goal of any extraction method is to efficiently isolate the analyte from complex sample matrices, such as wastewater, surface water, or biological fluids, while removing interferences that can compromise subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
Solid-phase extraction (SPE) is a superior alternative to traditional liquid-liquid extraction, offering greater efficiency, higher and more reproducible recoveries, reduced solvent consumption, and amenability to automation.[5][6] The selection of an appropriate SPE sorbent and the careful optimization of the extraction protocol are paramount for achieving a clean, concentrated extract.
Analyte Characterization: Guiding Method Development
A successful SPE method is built upon a fundamental understanding of the analyte's chemical and physical properties. The key characteristics of NPAA are summarized below.
| Property | Value | Implication for SPE Method Development |
| Molecular Formula | C₁₇H₂₆O₃ | - |
| Molecular Weight | 278.39 g/mol | - |
| pKa | ~3.1 - 3.22 | The carboxylic acid group is deprotonated (anionic) at pH > 5 and protonated (neutral) at pH < 2. This allows for pH-controlled retention and elution on ion-exchange sorbents.[7] |
| log Kow (n-octanol/water) | 5.8 (undissociated form) | Indicates the molecule is highly non-polar (lipophilic), suggesting strong retention on reversed-phase sorbents.[7] |
| Water Solubility | 0.04 mg/L (very low) | Reinforces the hydrophobic nature of the molecule.[7] |
The dual nature of NPAA—a strong hydrophobic character combined with an acidic functional group—makes it an ideal candidate for two primary SPE retention mechanisms: Reversed-Phase and Anion-Exchange .
Sorbent Selection: A Tale of Two Mechanisms
Polymeric Reversed-Phase (HLB Sorbents)
Hydrophilic-Lipophilic Balanced (HLB) sorbents are based on a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[8] This composition provides exceptional retention for a broad spectrum of compounds, from polar to non-polar.[8][9] For NPAA, the primary retention mechanism on an HLB sorbent is the strong hydrophobic interaction between the analyte's nonylphenyl group and the sorbent's divinylbenzene backbone. A key advantage of these polymeric sorbents is their stability over a wide pH range (1-14) and resistance to drying out, which improves method robustness.[9][10]
Mixed-Mode Anion Exchange (MAX Sorbents)
Mixed-mode sorbents offer the power of two retention mechanisms in a single cartridge.[11] A mixed-mode strong anion exchange (MAX) sorbent typically features a polymeric reversed-phase backbone (e.g., polystyrene-divinylbenzene) functionalized with a quaternary ammonium group (a strong anion exchanger).[11][12] This dual functionality is exceptionally powerful for acidic compounds like NPAA.[12] By adjusting the sample pH, NPAA can be retained by both hydrophobic interactions and a strong ionic bond, allowing for more rigorous wash steps to remove matrix interferences.
The logical workflow for selecting and applying these mechanisms is illustrated below.
Caption: Analyte properties guide the choice of SPE retention mechanism and sorbent.
Experimental Protocols
The following protocols are designed as robust starting points for method development. Volumes are specified for a 150 mg/6 mL cartridge format and should be scaled accordingly for other formats.
Protocol 1: Reversed-Phase Extraction using an HLB Sorbent
This protocol maximizes retention by ensuring NPAA is in its neutral, most hydrophobic state.
Principle: At a pH well below the pKa, the carboxylic acid is protonated (-COOH), rendering the molecule neutral. Retention is driven by strong hydrophobic interactions. Elution is achieved with a strong, non-polar organic solvent.
Caption: SPE Workflow for NPAA using an HLB Sorbent.
Methodology:
-
Sample Pre-treatment: For each 100 mL of aqueous sample, add a suitable acid (e.g., formic acid) to adjust the pH to approximately 2.0. This step is critical to ensure the NPAA is fully protonated.
-
Condition: Pass 3 mL of methanol through the HLB cartridge to wet the sorbent and activate it for reversed-phase retention.
-
Equilibrate: Pass 3 mL of deionized water (adjusted to pH ~2) through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load: Pass the pre-treated sample through the cartridge at a controlled flow rate of 1-2 mL/minute.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water (pH ~2). This step removes hydrophilic and weakly-bound interferences without eluting the strongly-retained NPAA.
-
Elute: Elute the NPAA with two aliquots of 2 mL of methanol. Collect the eluate for subsequent analysis. An optional drying step under nitrogen may be performed before elution to remove residual water.
Protocol 2: Mixed-Mode Extraction using a MAX Sorbent
This protocol provides enhanced selectivity by utilizing orthogonal retention mechanisms.
Principle: At a pH well above the pKa, the carboxylic acid is deprotonated (-COO⁻), creating a negative charge. This allows for strong retention via both anion exchange and hydrophobic interactions. A neutral organic wash removes hydrophobic interferences, and elution is achieved by neutralizing the charge on the analyte with an acidic solvent.
Sources
- 1. 4-Nonylphenoxyacetic acid | 3115-49-9 [chemicalbook.com]
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- 3. This compound | 3115-49-9 | FN70496 [biosynth.com]
- 4. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
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Derivatization techniques for volatile analysis of 2-(4-Nonylphenoxy)acetic acid
An authoritative guide to the successful volatile analysis of 2-(4-Nonylphenoxy)acetic acid (NPAA) through chemical derivatization, tailored for analytical scientists in research and development.
Introduction: The Analytical Challenge of this compound
This compound (NPAA) is a significant metabolite of nonylphenol ethoxylates, a class of non-ionic surfactants widely used in industrial and household products.[1][2] Due to the endocrine-disrupting potential of its parent compounds and metabolites, the accurate quantification of NPAA in various matrices is of critical environmental and toxicological importance.[3][4][5]
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of organic compounds. However, direct GC analysis of NPAA is fraught with challenges. The molecule's structure, featuring a polar carboxylic acid group and a high molecular weight (278.39 g/mol ), results in low volatility and a high boiling point (predicted at ~407°C).[6] Direct injection onto a GC column typically leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to strong interactions with the stationary phase and potential thermal degradation.[7][8][9][10]
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process chemically modifies the polar functional group of the analyte to create a new, more volatile, and thermally stable compound (a derivative) that is amenable to GC analysis.[11][12][13] This guide provides detailed application notes and protocols for two robust derivatization techniques for NPAA: Esterification via BF₃-Methanol and Silylation via BSTFA .
Guiding Principle: Why Derivatization is Essential for NPAA
The core principle of derivatization is to mask the active hydrogen of the carboxylic acid group (-COOH) in NPAA. This active hydrogen is responsible for strong intermolecular hydrogen bonding, which significantly increases the boiling point and causes undesirable interactions with the GC column.
By replacing this hydrogen with a non-polar group, derivatization achieves several key objectives:
-
Increases Volatility: The derivative has a much lower boiling point, allowing it to vaporize easily in the GC inlet.[13][14]
-
Improves Thermal Stability: The resulting esters or silyl ethers are less prone to degradation at the high temperatures used in GC.[15][16]
-
Enhances Peak Shape: By eliminating hydrogen bonding, interactions with the column's stationary phase are minimized, resulting in sharper, more symmetrical peaks.[7][17]
-
Improves Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and lower detection limits.
The overall analytical workflow is visualized below.
Caption: General Analytical Workflow for NPAA.
Method 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
Esterification is a classic and highly effective method for derivatizing carboxylic acids.[18] The use of boron trifluoride (BF₃) as a Lewis acid catalyst in methanol efficiently converts NPAA to its methyl ester derivative, 2-(4-nonylphenoxy)acetate.[19][20]
Causality: BF₃ accepts an electron pair from the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by methanol, driving the reaction towards ester formation.[20][21] The reaction is reversible, so using an excess of methanol helps to push the equilibrium towards the product side.[21]
Caption: Esterification of NPAA with BF3-Methanol.
Protocol: NPAA Methyl Esterification
1. Materials and Reagents:
-
NPAA standard or dried sample extract
-
Boron trifluoride-methanol solution (10-14% w/w)[19]
-
n-Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
2. Step-by-Step Procedure:
-
Sample Preparation: Place up to 1 mg of the dried NPAA sample or standard into a 2 mL reaction vial. If the sample is in a non-aqueous, volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Crucially, the sample must be free of water , as it can inhibit the reaction.[19][20]
-
Reagent Addition: Add 200 µL of the BF₃-methanol reagent to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block or water bath set to 60°C for 15 minutes.[19]
-
Reaction Quenching and Extraction:
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Add 500 µL of saturated NaCl solution and 500 µL of n-hexane to the vial. The salt solution helps to break any emulsions and forces the non-polar methyl ester into the hexane layer.
-
Cap the vial and vortex vigorously for 1 minute to ensure thorough extraction.
-
-
Phase Separation: Allow the vial to stand for 5-10 minutes until the two layers have clearly separated. The upper layer is the n-hexane containing the NPAA methyl ester.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
3. Safety Precautions:
-
BF₃-methanol is toxic and corrosive. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[22]
Method 2: Silylation with BSTFA
Silylation is one of the most common and versatile derivatization methods for GC analysis.[13] It involves replacing the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with carboxylic acids.[11][15] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate.[11]
Causality: BSTFA readily donates a TMS group to the carboxylic acid. The reaction produces volatile and neutral byproducts (N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide) that typically do not interfere with the chromatography, simplifying the sample workup.[15][23]
Caption: Silylation of NPAA with BSTFA.
Protocol: NPAA Silylation
1. Materials and Reagents:
-
NPAA standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Pyridine or Acetonitrile (GC grade, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
2. Step-by-Step Procedure:
-
Sample Preparation: Place up to 1 mg of the dried NPAA sample into a 2 mL reaction vial. The complete absence of moisture is critical for successful silylation , as water will preferentially react with the reagent and the derivative.[11][24][25]
-
Solvent Addition (Optional but Recommended): Add 100 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the sample. Pyridine can act as a catalyst and acid scavenger, improving the reaction.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is necessary to drive the reaction to completion.[11][15]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block set to 70°C for 30 minutes.[15]
-
Cooling: Remove the vial from the heat and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. Unlike the esterification procedure, a workup or extraction step is typically not required.
3. Safety Precautions:
-
Silylating reagents are moisture-sensitive and can be irritating. Handle them in a fume hood, avoid contact with skin and eyes, and keep containers tightly sealed.[15]
Comparative Summary and Method Selection
The choice between esterification and silylation depends on the specific laboratory workflow, available reagents, and potential for interfering compounds in the sample matrix.
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA + TMCS) |
| Target Group | Primarily carboxylic acids.[19][20] | Carboxylic acids, phenols, alcohols, amines.[11][12][15] |
| Reaction Time | ~15 minutes at 60°C.[19] | ~30 minutes at 70°C.[15] |
| Workup | Required (liquid-liquid extraction).[19][22] | Not usually required (direct injection).[15] |
| Moisture Sensitivity | Sensitive; water can hinder the reaction.[19][20] | Extremely sensitive; water consumes reagent and hydrolyzes the product.[11][24] |
| Reagent Hazards | BF₃ is toxic and corrosive.[22] | Irritant, moisture-sensitive.[15] |
| Derivative Stability | Methyl esters are generally very stable. | TMS esters are more susceptible to hydrolysis if exposed to moisture.[15][24] |
| Matrix Compatibility | Robust, extraction step helps clean up sample. | Best for relatively clean, dry sample extracts. |
For routine analysis of NPAA in complex matrices, esterification with BF₃-Methanol is often preferred due to the robustness of the methyl ester derivative and the sample clean-up benefit of the liquid-liquid extraction step. For cleaner samples where high throughput is desired, silylation with BSTFA is an excellent choice due to its simple, no-workup procedure.
Suggested GC-MS Parameters
While optimization is necessary for specific instrumentation, the following parameters provide a good starting point for the analysis of both NPAA-methyl ester and NPAA-TMS ester.
-
GC Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 - 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Final Hold: Hold at 300°C for 5-10 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (e.g., m/z 50-450) for identification, or Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions.
Conclusion
The volatile analysis of this compound by GC-MS is not feasible without chemical derivatization. Both esterification with BF₃-Methanol and silylation with BSTFA are highly effective and reliable methods for converting NPAA into a form suitable for GC analysis. By understanding the principles behind each technique and following the detailed protocols provided, researchers can achieve accurate, reproducible, and sensitive quantification of this important environmental analyte. The choice of method can be tailored to specific sample types and laboratory requirements, with esterification offering robustness and silylation providing speed and simplicity.
References
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-
Guerra, P., et al. (2004). Analysis of nonylphenol polyethoxylates and their metabolites in water samples by high-performance liquid chromatography with electrospray mass spectrometry detection. Water Science and Technology, 50(5), 157-63. [Link]
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Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
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IUPAC. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. [Link]
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Boler, J., et al. (1978). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Analytical Biochemistry, 87(1), 183-191. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2). [Link]
-
Jain, R. K., et al. (2007). Thermal analysis of phenoxyacetic acids of bisphenol derivatives and poly(R,R′,4,4′-cyclohexylidenediphenylene phosphorochloridate). Journal of Thermal Analysis and Calorimetry, 89(3), 853-858. [Link]
-
Guerra, P., et al. (2004). Analysis of nonylphenol polyethoxylates and their metabolites in water samples by high-performance liquid chromatography with electrospray mass spectrometry detection. ResearchGate. [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Di Corcia, A., et al. (2003). Simplified Determination of Lipophilic Metabolites of Nonylphenol Ethoxylates: Method Development and Application in Aqueous Samples from Buenos Aires, Argentina. ResearchGate. [Link]
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Xu, Y., et al. (2023). First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects. Journal of Hazardous Materials, 447, 130830. [Link]
-
Ye, X., et al. (2009). Identification of Metabolites of 4-Nonylphenol Isomer 4-(3′,6′-Dimethyl-3′-Heptyl) Phenol by Rat and Human Liver Microsomes. Environmental Health Perspectives, 117(4), 546-553. [Link]
-
Xiamen AmoyChem Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
-
Puchalsky, C. B. (1970). Boron trifluoride-methanol transesterification as a means of characterizing alcohol sulfate detergents. Analytical Chemistry, 42(6), 693-694. [Link]
-
Fisheries and Marine Service. (1978). On the esterification of unsaturated fatty acids by means of boron trifluoride-methanol reagent. Canada.ca. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. [Link]
-
Esposito, G. G. (1972). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography. Defense Technical Information Center. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. [Link]
-
Restek. (2020). Derivatization techniques for free fatty acids by GC. [Link]
-
Al-Mudhafar, M. F. (2017). Derivatization in GC. [Link]
-
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. [Link]
-
Metze, D., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17, 1209-1212. [Link]
-
Chemsrc. (n.d.). (4-Nonylphenoxy)acetic acid. [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
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PubChem. (n.d.). Phenoxyacetic Acid. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. [Link]
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Tadesse, B., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Advanced Research in Chemical Science, 5(5), 1-10. [Link]
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PubChem. (n.d.). (p-Nonylphenoxy)acetic acid. [Link]
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Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
-
Chromatography Forum. (2012). Acetic Acid by GC... age old issue.... [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Environmental Samples
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of environmental samples. This guide is designed for researchers, scientists, and professionals who rely on the precision of LC-MS/MS for quantifying trace-level analytes in complex matrices such as water, soil, sediment, and biota. Here, we will explore the causality behind common issues and provide field-proven, step-by-step guidance to diagnose, mitigate, and compensate for matrix effects, ensuring the accuracy and reliability of your data.
Part 1: Frequently Asked Questions - Understanding the Challenge
Q1: What are "matrix effects" in LC-MS/MS, and why are they a significant problem in environmental analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the specific analyte you intend to measure.[1] Environmental samples are notoriously complex, containing a vast array of substances like humic acids, fulvic acids, salts, lipids, and proteins.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3]
This phenomenon is a major concern because it directly impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[2][3] An suppressed signal can lead to a false negative or an underestimation of the analyte's concentration, while an enhanced signal can cause an overestimation. Given that environmental analyses often inform decisions related to regulatory compliance and human health risk, the reliability of these measurements is paramount.
The primary mechanism behind matrix effects, especially in electrospray ionization (ESI), involves competition for ionization.[4] Co-eluting matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and the formation of gas-phase ions.[5]
Part 2: Diagnosis - Identifying and Quantifying Matrix Effects
Before you can fix a problem, you must first confirm its existence and understand its magnitude. This section provides guidance on how to detect and measure matrix effects in your specific application.
Q2: How can I qualitatively determine if matrix effects are impacting my analysis at different points in my chromatogram?
A: The most effective method for a qualitative, time-resolved assessment of matrix effects is the post-column infusion (PCI) experiment .[2][6] This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.
The core principle is to introduce a constant, steady flow of your analyte into the LC eluent after the analytical column but before the mass spectrometer's ion source.[6][7] This creates a stable, elevated baseline signal for your analyte. You then inject a blank, extracted sample matrix (e.g., an extract from a soil sample known to be free of your analyte). As the components of the matrix elute from the column, any compound that interferes with the ionization of the infused analyte will cause a dip (suppression) or a rise (enhancement) in the stable baseline.[6] This allows you to map the regions of your chromatogram that are prone to matrix effects and determine if your analyte's retention time falls within one of these zones.[2][6]
Experimental Protocol: Post-Column Infusion (PCI) Setup
-
Prepare Infusion Solution: Create a dilute solution of your pure analyte standard in a suitable solvent (often the mobile phase). The concentration should be sufficient to produce a stable and strong signal, typically determined empirically.
-
Hardware Setup:
-
Use a high-quality syringe pump to deliver the infusion solution.
-
Connect the syringe pump to a T-junction.
-
Connect the outlet of your LC analytical column to one inlet of the T-junction.
-
Connect the outlet of the T-junction directly to the MS ion source.
-
-
Execution:
-
Begin the infusion of the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start the LC gradient and allow the MS signal for your analyte to stabilize, establishing a steady baseline.
-
Inject a prepared blank sample extract.
-
Monitor the analyte's MRM (Multiple Reaction Monitoring) transition throughout the run.
-
-
Interpretation: Observe the chromatogram for any deviations from the stable baseline. A significant drop indicates a region of ion suppression, while a rise indicates enhancement.
Q3: What is the standard method to quantitatively measure the degree of matrix effect?
A: The "gold standard" for quantifying matrix effects is the post-extraction spike method .[8] This approach provides a numerical value, often expressed as a percentage, that represents the extent of signal suppression or enhancement. The calculation involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a clean solvent.
The key parameters calculated are the Matrix Effect (ME), Recovery (RE), and overall Process Efficiency (PE).
Table 1: Formulas for Quantifying Matrix Effects and Recovery
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (B / A) * 100 | ME = 100%: No matrix effect. ME < 100%: Ion suppression. ME > 100%: Ion enhancement.[9] |
| Recovery (RE) | RE (%) = (C / B) * 100 | Measures the efficiency of the sample extraction process. |
| Process Efficiency (PE) | PE (%) = (C / A) * 100 or (ME * RE) / 100 | Represents the overall efficiency of the entire analytical method. |
Where:
-
A: Peak area of the analyte in a neat solvent standard.
-
B: Peak area of the analyte spiked into a blank sample extract after the extraction process.
-
C: Peak area of the analyte from a blank matrix sample that was spiked before the extraction process.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of your analyte at a known concentration (e.g., low, mid, and high QC levels) in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least 5-6 representative blank matrix samples. After the final extraction step, spike the resulting extracts with the analyte to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike at least 5-6 representative blank matrix samples with the analyte before initiating the sample preparation/extraction process. The spiking concentrations should be equivalent to those in Set A and B.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation: Determine the average peak area for each concentration level in each set. Use the formulas in Table 1 to calculate ME, RE, and PE.
Part 3: Troubleshooting and Mitigation Strategies
Once you have confirmed and quantified matrix effects, the next step is to minimize or compensate for them. A multi-pronged approach, addressing sample preparation, chromatography, and calibration, is often the most effective.
Sample Preparation Strategies
The most effective way to combat matrix effects is to remove the interfering compounds before they ever reach the mass spectrometer.[1]
Q4: Which sample preparation techniques are most effective for reducing matrix interferences in complex environmental samples like soil or sediment?
A: The choice of technique depends on the analyte's properties and the nature of the matrix. The goal is to maximize analyte recovery while minimizing the co-extraction of interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly selective and widely used technique.[1] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange), you can effectively bind the analyte of interest while washing away matrix components, or vice-versa (pass-through cleanup).
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.[9] It is effective for removing highly polar interferences (like salts) from less polar analyte solutions, or vice versa.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for soil and sediment samples. It involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. The subsequent cleanup step uses dispersive SPE (d-SPE) with various sorbents (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, GCB to remove pigments) to effectively clean the extract.
-
Dilution: If the analyte concentration is sufficiently high, a simple "dilute-and-shoot" approach can be very effective at reducing the concentration of matrix components to a level where they no longer cause significant ion suppression.[3][9] However, this will also raise your detection limits.[3]
Chromatographic Solutions
If sample preparation cannot remove all interferences, optimizing the LC separation is the next critical step.
Q5: How can I modify my LC method to chromatographically separate my analyte from the regions of ion suppression identified by my PCI experiment?
A: The goal is to shift the retention time of your analyte away from co-eluting matrix components.
-
Gradient Optimization: Adjusting the slope of your mobile phase gradient can significantly alter selectivity and resolution. A shallower gradient provides more separation time and can resolve the analyte from closely eluting interferences.
-
Column Chemistry: Switching to a column with a different stationary phase chemistry can provide an orthogonal separation mechanism. If you are using a standard C18 column, consider a Phenyl-Hexyl (provides pi-pi interactions), Pentafluorophenyl (PFP), or embedded polar group (EPG) phase to alter selectivity. For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.
-
UHPLC (Ultra-High Performance Liquid Chromatography): Using columns with smaller particle sizes (<2 µm) provides much higher chromatographic efficiency and narrower peaks. This increased peak capacity reduces the likelihood of an analyte co-eluting with a matrix component.
-
Two-Dimensional LC (2D-LC): For extremely complex samples, 2D-LC offers a powerful solution.[10] In this technique, a fraction containing the analyte from the first dimension column is transferred to a second column with a different chemistry for further separation.[11] This significantly increases peak capacity and can effectively isolate the analyte from severe matrix interferences.[10]
Ion Source and Calibration Strategies
When interferences cannot be removed or separated, the final lines of defense are optimizing the MS ionization and using a robust calibration strategy.
Q6: Can adjusting the ESI source parameters help? When should I consider switching to a different ionization technique like APCI?
A: Yes, optimizing ESI source parameters can sometimes mitigate matrix effects, though it may not eliminate them. Parameters like nebulizer gas flow, drying gas temperature, and capillary voltage influence the desolvation process.[1] A study by Stahnke et al. (2012) found that while source geometry did not show a clear relationship with the extent of signal suppression, parameters like a heated sheath gas could increase sensitivity but also lead to stronger suppression.[12]
Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be a very effective strategy. APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile salts and other matrix components that heavily impact the liquid-phase ESI process.[4]
Q7: What is the best way to compensate for matrix effects that cannot be eliminated?
A: Compensation involves using a calibration strategy that subjects the calibrants and the unknown samples to the same matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[2][3] A SIL-IS is a version of your analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically and physically almost identical to the analyte, it will co-elute and experience the same extraction recovery and matrix effects.[13][14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate quantification.[14] However, it's crucial to ensure the SIL-IS truly co-elutes with the native analyte, as small retention time shifts can lead to differential suppression.[13]
-
Matrix-Matched Calibration: This approach involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[1][15] This ensures that the standards and the samples experience similar levels of suppression or enhancement.[16] The main challenge is obtaining a truly blank matrix that is free of the target analyte.[15]
-
Standard Addition: For samples where a blank matrix is unavailable or matrix composition varies significantly between samples, the method of standard addition is ideal.[2][17] This involves splitting a single sample into several aliquots and spiking each with a known, increasing amount of the analyte standard. By plotting the instrument response against the concentration added, a calibration curve is generated within the sample itself, perfectly accounting for its unique matrix effect.[17] The downside is that it is labor-intensive, as a separate calibration curve must be prepared for each sample.[17]
Part 4: Advanced Tools and Workflows
Q8: What emerging technologies can help overcome severe matrix effects in highly complex samples?
A: Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation.[18][19] After ionization, ions are passed through a gas-filled drift tube where they are separated based on their size, shape, and charge (their rotationally averaged collision cross-section, or CCS) before they enter the mass analyzer.[19] This gas-phase separation, which occurs on a millisecond timescale, can resolve the target analyte from isobaric matrix interferences that were not separated chromatographically, effectively "cleaning up" the signal before mass analysis.[20]
Workflow and Decision-Making Diagrams
Diagram 1: Troubleshooting Matrix Effects - A Decision Tree
This diagram outlines a logical workflow for identifying, quantifying, and mitigating matrix effects.
Caption: A decision tree for systematically addressing matrix effects in LC-MS/MS.
Diagram 2: Ion Suppression in the ESI Source
This diagram illustrates the competition for charge and surface access within an ESI droplet.
Caption: Visualization of ion suppression at the ESI droplet surface.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Ion Mobility–Mass Spectrometry (IM–MS): Enhancing Performance of Analytical Methods.
- Determining Matrix Effects in Complex Food Samples.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. PubMed.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.
- The influence of electrospray ion source design on m
- Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed.
- Ion Mobility Mass Spectrometry: Another Separations Layer for Complex Applic
- Use of post-column infusion for assessment of matrix effects.
- Delivering the Power of Ion Mobility Spectrometry - Mass Spectrometry to the Point of Analysis. AZoM.
- Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. University of Wollongong Research Online.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Matrix Effects Mitig
- Overcoming matrix effects in the GC-MS analysis of environmental samples. Benchchem.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules.
- The influence of electrospray ion source design on matrix effects.
- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- The influence of electrospray ion source design on m
- Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis.
- Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University.
- Biomolecule Analysis by Ion Mobility Spectrometry.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
- The influence of electrospray ion source design on m
- Benefits of 2D-LC/MS/MS in Pharmaceutical Bioanalytics. Agilent.
- Ion Suppression and ESI.
- Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals.
- Ion suppression (mass spectrometry). Wikipedia.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- What is Matrix Matching and How is it Affecting Your Results?. ASI Standards.
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- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- Comprehensive 2DLC: Concepts, Potential, Applic
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Technical Support Center: Optimization of Solid-Phase Extraction for Phenoxyacetic Acids
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of phenoxyacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of acidic compounds. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve robust and reproducible results in your SPE workflows.
Troubleshooting Guide: A Systematic Approach to Problem-Solving
Encountering issues during solid-phase extraction is a common part of method development. This section provides a systematic, cause-and-effect-based approach to resolving the most frequent problems associated with the SPE of phenoxyacetic acids.
Issue 1: Low or No Analyte Recovery
Low recovery is the most prevalent issue in SPE. To diagnose the root cause, it's crucial to determine at which step the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each stage of the SPE process: the load, the wash, and the elution.[1][2]
Systematic Analysis of Low Recovery
Detailed Solutions for Low Recovery
-
Analyte Found in the Load Fraction (Insufficient Retention):
-
Incorrect Sample pH: Phenoxyacetic acids are acidic compounds. For effective retention on reversed-phase or polymeric sorbents, the sample's pH must be adjusted to suppress the ionization of the carboxylic acid group. A general rule is to adjust the sample pH to at least 2 pH units below the analyte's pKa, ensuring it is in its neutral, more hydrophobic form.[3]
-
Inappropriate Sorbent Choice: Standard silica-based C18 sorbents may not provide sufficient retention for the more polar phenoxyacetic acids.[4][5] Consider using a sorbent with a stronger retention mechanism, such as a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene), which offers enhanced retention for polar compounds.[5][6]
-
High Sample Loading Flow Rate: A flow rate that is too high may not allow for adequate interaction time between the analyte and the sorbent.[1][7] Try decreasing the flow rate during sample loading to approximately 1-2 mL/min.[1]
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a higher affinity for the solvent than the sorbent, leading to breakthrough.[2][8] Dilute the sample with water or a weaker solvent before loading.[1]
-
-
Analyte Found in the Wash Fraction (Premature Elution):
-
Wash Solvent is Too Strong: The wash solvent may be too aggressive, causing the analyte to elute along with the interferences.[1][2] Decrease the organic solvent percentage in your wash step. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte fully retained.[7]
-
Incorrect pH of Wash Solvent: Ensure the pH of the wash solvent is also maintained at an acidic level to keep the phenoxyacetic acids in their neutral form, thus promoting retention.
-
-
Analyte is Not Eluted (Retained on the Sorbent):
-
Elution Solvent is Too Weak: The chosen elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.[4][7] Increase the percentage of organic solvent, or switch to a stronger solvent (e.g., acetonitrile or methanol).[9][10]
-
Incorrect Elution Solvent pH: To facilitate elution, the phenoxyacetic acid should be in its ionized, more polar state. Adjusting the pH of the elution solvent to be at least 2 pH units above the analyte's pKa will deprotonate the carboxylic acid group, reducing its affinity for the reversed-phase sorbent.[4] Adding a small amount of a base like ammonium hydroxide to the elution solvent can be effective.[11]
-
Insufficient Elution Volume or Contact Time: The volume of the elution solvent may be too low to completely desorb the analyte.[4] Try increasing the elution volume in increments.[4] Additionally, incorporating a "soak step," where the elution solvent is allowed to sit in the sorbent bed for 1-5 minutes before final elution, can improve recovery.[1][8]
-
Issue 2: Poor Reproducibility (Inconsistent Recoveries)
Inconsistent results between samples can be frustrating. The key to resolving this is to ensure every step of the process is meticulously controlled.[1]
-
Inconsistent Sample Pre-treatment: Ensure a consistent and uniform method for sample preparation, including pH adjustment and dissolution.[1]
-
Cartridge Bed Drying Out: For silica-based sorbents, it is critical not to let the sorbent bed dry out between the conditioning/equilibration steps and sample loading. This can lead to inconsistent wetting and channeling.[1][4]
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution will lead to variable interaction times and, consequently, inconsistent recoveries.[1] Using a vacuum manifold with consistent vacuum pressure or an automated SPE system can help maintain uniform flow rates.[12][13]
-
Sorbent Variability: Differences in packing density or sorbent mass between cartridges can contribute to variability.[4] Using high-quality, certified SPE cartridges can minimize this issue.
Issue 3: High Background or Contaminated Eluate
A "dirty" eluate containing matrix interferences can compromise subsequent analytical steps.
-
Matrix Effects: Complex sample matrices can introduce components that co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry analysis.[14][15][16]
-
Insufficient Washing: The wash step may not be adequate to remove all interferences. Optimize the wash solvent by increasing its strength (without eluting the analyte) or by using multiple, different wash solvents.[7][8]
-
Inappropriate Sorbent: The chosen sorbent may have a strong affinity for both the analyte and interfering compounds.[4] A more selective sorbent, such as a mixed-mode ion-exchange sorbent, might be necessary to achieve better cleanup.[17]
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for phenoxyacetic acids?
For phenoxyacetic acids, which are polar acidic compounds, polymeric reversed-phase sorbents like polystyrene-divinylbenzene (PS-DVB) are often a good choice.[6] They provide robust retention for polar analytes and are stable across a wide pH range, which is crucial for the necessary pH adjustments in the SPE method.[6] While traditional C18 silica can be used, it may offer lower recovery for more polar phenoxyacetic acids.[5] For highly complex matrices, mixed-mode anion exchange sorbents can provide superior selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.[17]
Q2: How critical is pH control for the SPE of phenoxyacetic acids?
pH control is arguably the most critical parameter. The charge state of phenoxyacetic acids is pH-dependent.
-
For Retention (Loading & Washing): The pH of the sample and wash solutions should be acidic, at least 2 pH units below the pKa of the analytes. This ensures the carboxylic acid group is protonated (neutral), making the molecule less polar and promoting strong retention on a reversed-phase sorbent.[3]
-
For Elution: To elute the analytes, the pH of the elution solvent should be basic, at least 2 pH units above the pKa. This deprotonates the carboxylic acid group, making the molecule ionized (negatively charged) and more polar, thus weakening its interaction with the nonpolar sorbent and facilitating its elution.[4]
| Parameter | pH Adjustment | Rationale |
| pKa of Phenoxyacetic Acids | ~2.5 - 4.5 | Varies by specific compound |
| Sample Loading | pH < 2.5 | Suppresses ionization for retention |
| Washing | pH < 2.5 | Maintains retention while removing interferences |
| Elution | pH > 6.5 | Promotes ionization for efficient elution |
Q3: What is "breakthrough volume" and how does it affect my experiment?
Breakthrough volume is the maximum sample volume that can be loaded onto an SPE cartridge before the analyte starts to elute from the cartridge during the loading step.[18][19] Exceeding the breakthrough volume will result in analyte loss and low recovery.[20][21] It is influenced by the sorbent's capacity, the analyte's concentration, the sample matrix, and the loading flow rate.[18][19] If you are working with large sample volumes for trace analysis, it is important to determine the breakthrough volume for your specific method.[19]
Q4: Can I reuse my SPE cartridges?
While tempting to reduce costs, reusing SPE cartridges is generally not recommended for quantitative analysis. Carryover from a previous sample can lead to contamination and inaccurate results. The sorbent bed can also degrade after exposure to harsh solvents, leading to inconsistent performance. For routine and validated methods, single-use cartridges are essential for ensuring data integrity.
Q5: What is the typical workflow for SPE of phenoxyacetic acids?
A standard protocol involves a sequence of conditioning, equilibration, sample loading, washing, and elution steps.
Experimental Protocol Example: Extraction of 2,4-D from Water
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., 200 mg).
-
Pass 5 mL of methanol through the cartridge.[3]
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of reagent water (pH adjusted to ~2.0) through the cartridge.[3]
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the prepared 100 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.[13]
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water (pH ~2.0) to remove polar interferences.
-
Optional: A second wash with a weak organic solvent mix (e.g., 5% methanol in acidified water) can improve cleanup.
-
-
Drying:
-
Elution:
-
Post-Elution:
References
- 1. silicycle.com [silicycle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. unitedchem.com [unitedchem.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. The evaluation of different sorbents for the preconcentration of phenoxyacetic acid herbicides and their metabolites from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specartridge.com [specartridge.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 13. promochrom.com [promochrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota | Semantic Scholar [semanticscholar.org]
- 16. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 17. biotage.com [biotage.com]
- 18. Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
- 23. obrnutafaza.hr [obrnutafaza.hr]
- 24. ntk-kemi.com [ntk-kemi.com]
Technical Support Center: Mitigating Ion Suppression for 2-(4-Nonylphenoxy)acetic Acid (NPAA) in ESI-MS
Welcome to the technical support resource for the analysis of 2-(4-Nonylphenoxy)acetic acid (NPAA) by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the common challenge of ion suppression. Here, we provide in-depth, scientifically grounded solutions to ensure the accuracy, sensitivity, and reproducibility of your NPAA analyses.
Understanding the Challenge: NPAA and Ion Suppression
This compound (NPAA), a metabolite of nonylphenol polyethoxylates, is an analyte of significant environmental and toxicological interest.[1][2] Its analysis by LC-ESI-MS can be hampered by ion suppression, a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting matrix components.[3] This leads to diminished signal intensity, inaccurate quantification, and poor method reproducibility.[4]
This guide provides a structured approach to systematically identify, diagnose, and mitigate ion suppression effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for NPAA analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte, NPAA, in the ESI source.[3] These interfering molecules can compete with NPAA for charge, alter the surface tension of the ESI droplets, or form neutral adducts, all of which reduce the number of NPAA ions that reach the mass analyzer.[5] Given that NPAA is often analyzed in complex matrices like wastewater or biological fluids, the risk of encountering endogenous materials that cause suppression is high, potentially leading to unreliable and inaccurate results.[6]
Q2: How can I determine if ion suppression is affecting my NPAA analysis?
A2: A post-column infusion experiment is a definitive method to identify ion suppression zones in your chromatogram.[7][8] This involves infusing a constant flow of an NPAA standard solution into the LC eluent stream after the analytical column but before the ESI source. A stable baseline signal for NPAA is established. Then, a blank matrix extract is injected. A reproducible dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components causing ion suppression.[5]
Q3: What are the common sources of ion suppression for NPAA?
A3: Common sources of ion suppression include salts, detergents, phospholipids from biological samples, and other highly abundant matrix components that are not efficiently removed during sample preparation.[5] For NPAA, which is an acidic compound, co-eluting organic acids or other anionic species can also compete for ionization in negative ion mode.
Q4: Which ionization mode is best for NPAA analysis?
A4: For acidic compounds like NPAA, negative ion electrospray ionization (ESI) is typically the preferred mode.[3] The carboxylic acid functional group readily deprotonates to form a stable negative ion, [M-H]⁻, which often provides superior sensitivity compared to positive ion mode.[3] The expected deprotonated molecule for NPAA is [C₁₇H₂₅O₃]⁻ with an m/z of 277.1809.[9]
Troubleshooting & Optimization Guides
This section provides a systematic, in-depth approach to resolving ion suppression issues. The core principle is to minimize the introduction of interfering matrix components into the ion source and to optimize the analytical conditions to favor the ionization of NPAA.
Guide 1: Strategic Sample Preparation
Effective sample preparation is the most critical step in mitigating ion suppression.[3] The goal is to selectively isolate NPAA from the sample matrix.
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[10] For an acidic compound like NPAA, a reversed-phase SPE protocol is recommended.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Recovery | Throughput | Recommendation for NPAA |
| Protein Precipitation | Low | High | High | Not recommended for complex matrices due to significant ion suppression.[11] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate | A viable option, especially with pH manipulation to selectively extract the acidic NPAA.[12] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Highly Recommended. Provides the cleanest extracts, significantly reducing matrix effects.[10] |
Detailed Protocol: Reversed-Phase SPE for NPAA
-
Sample Pre-treatment:
-
For aqueous samples, adjust the pH to approximately 2-3 using a weak acid like formic acid. This ensures that the carboxylic acid group of NPAA is protonated (neutral), maximizing its retention on the non-polar sorbent.[10]
-
Remove any particulates by centrifugation or filtration.
-
-
Sorbent Conditioning:
-
Pass one column volume of methanol through the reversed-phase (e.g., C18) SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge with one column volume of deionized water (pH adjusted to ~2-3). Do not let the sorbent run dry.[13]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with one column volume of deionized water to remove salts and other polar interferences.
-
A subsequent wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can remove less polar interferences. This step may require optimization to prevent premature elution of NPAA.
-
-
Elution:
-
Elute the retained NPAA with a small volume of a strong organic solvent like methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis. This step also serves to concentrate the analyte.
-
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[12] By manipulating the pH, the acidic NPAA can be selectively moved between aqueous and organic phases.
Detailed Protocol: pH-Based LLE for NPAA
-
Initial State: Assume the sample containing NPAA and neutral/basic impurities is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Base Extraction:
-
Add an equal volume of a weak aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel.
-
Shake vigorously, venting frequently. The basic aqueous solution will deprotonate the acidic NPAA, forming a water-soluble salt.
-
Allow the layers to separate. The NPAA salt will partition into the aqueous layer, while neutral and basic impurities remain in the organic layer.[14]
-
Drain and collect the aqueous layer.
-
-
Analyte Recovery:
-
Transfer the collected aqueous layer to a clean separatory funnel.
-
Acidify the aqueous layer by adding a strong acid (e.g., 1M HCl) dropwise until the pH is ~2-3. This will protonate the NPAA, making it neutral and less water-soluble.[12]
-
Add a fresh portion of the organic solvent (e.g., ethyl acetate) and extract the neutral NPAA back into the organic phase.
-
-
Final Steps:
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for analysis.
-
Guide 2: Chromatographic Optimization
Good chromatographic separation is your second line of defense against ion suppression. The goal is to resolve NPAA from any co-eluting matrix components that were not removed during sample preparation.
-
Column Choice: A standard C18 reversed-phase column is a good starting point for an analyte with the hydrophobicity of NPAA.[15]
-
Mobile Phase Optimization:
-
pH: For negative ion mode, a mobile phase pH slightly above the pKa of NPAA would enhance deprotonation. However, high pH can damage silica-based columns. A common approach is to use a mobile phase with a neutral or slightly acidic pH (e.g., containing 0.1% formic acid) for chromatographic separation and consider post-column pH modification if needed.[3]
-
Additives: Use volatile mobile phase additives like formic acid or acetic acid.[16] Avoid non-volatile buffers such as phosphates, as they will contaminate the ion source.[5]
-
-
Gradient Elution: Employ a gradient elution from a high aqueous content to a high organic content. This will help to separate compounds based on their hydrophobicity and can effectively separate the relatively non-polar NPAA from early-eluting polar matrix components.
-
Divert Valve: If a significant region of ion suppression is observed at the beginning of the chromatogram (where unretained, highly polar matrix components often elute), use a divert valve to direct the eluent to waste for the first minute of the run, preventing these components from entering the MS source.
Guide 3: Mass Spectrometer Source Optimization
Fine-tuning the ESI source parameters can maximize the signal for NPAA while potentially minimizing the influence of interfering compounds.[11]
Table 2: Key ESI Source Parameters for NPAA (Negative Ion Mode)
| Parameter | Typical Starting Range | Purpose and Optimization Strategy |
| Capillary Voltage | -2.5 to -4.0 kV | Sets the potential at the ESI needle to charge the droplets. Optimize by infusing an NPAA standard and adjusting the voltage for maximum signal intensity.[11] |
| Nebulizer Gas Pressure | 20–60 psi | Controls the formation of a fine aerosol. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can cause ion suppression.[11] |
| Drying Gas Flow & Temperature | 8-12 L/min, 300–400 °C | Facilitates solvent evaporation from the charged droplets. Optimize for the best signal-to-noise ratio without causing thermal degradation of NPAA. |
| Cone/Nozzle Voltage | 20-100 V | Potential between the source and vacuum region. Helps to break up solvent clusters and transmit ions into the mass analyzer. Optimize for maximum NPAA signal and minimal fragmentation.[3] |
Systematic Optimization Protocol (via Infusion):
-
Prepare a standard solution of NPAA (e.g., 1 µg/mL) in your initial mobile phase.
-
Infuse this solution directly into the mass spectrometer at your intended LC flow rate (a tee-piece can be used to combine with a solvent flow from the LC).
-
Set the mass spectrometer to monitor the [M-H]⁻ ion of NPAA (m/z 277.18).
-
Vary one source parameter at a time (e.g., capillary voltage) while keeping others constant. Plot the signal intensity against the parameter value to find the optimum setting.
-
Repeat this process for each of the key parameters listed in Table 2.
Protocol: Identifying Ion Suppression Zones via Post-Column Infusion
This experiment is crucial for diagnosing ion suppression issues.
Procedure:
-
Preparation: Prepare a solution of NPAA in mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100-500 ng/mL).
-
Setup:
-
Connect the outlet of the LC column to one port of a low-dead-volume tee union.
-
Connect a syringe pump containing the NPAA standard solution to the second port of the tee. Set the flow rate to a low, constant value (e.g., 5-10 µL/min).
-
Connect the third port of the tee to the ESI source of the mass spectrometer.
-
-
Experiment:
-
Equilibrate the LC column with the initial mobile phase.
-
Start the infusion from the syringe pump and allow the NPAA signal to stabilize in the mass spectrometer.
-
Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Run your standard chromatographic gradient.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused NPAA signal (m/z 277.18).
-
A constant, stable baseline indicates no ion suppression.
-
Any significant and reproducible downward deviation from the baseline indicates a region of ion suppression, corresponding to the retention time of interfering matrix components.[5][7]
-
By following these structured troubleshooting guides and protocols, you can systematically address the challenge of ion suppression, leading to more reliable and accurate quantification of this compound in your critical research.
References
-
Eastern Kentucky University. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
-
National Center for Biotechnology Information. (n.d.). (p-Nonylphenoxy)acetic acid. PubChem. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(10), 498–510. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
Loos, R., Hanke, G., Umlauf, G., & Eisenreich, S. J. (2007). LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters. Chemosphere, 66(4), 690–699. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
Journal of the American Society for Mass Spectrometry. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]
-
Chromatography Online. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
Al-Busaidi, J. K., Al-Aufi, Z. S., Al-Sabahi, J. N., & Al-Aufi, H. S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(6), 101538. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. [Link]
-
Loos, R., et al. (2007). LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters. Chemosphere, 66(4), 690-9. [Link]
-
US EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
Wiley Analytical Science. (2017). Acetic acid additive best for negative ESI. [Link]
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Technical Support Center: Dissolving 2-(4-Nonylphenoxy)acetic acid for In Vitro Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for dissolving and utilizing 2-(4-Nonylphenoxy)acetic acid in in vitro experiments. Given its hydrophobic nature, this compound presents common yet surmountable challenges. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the use of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
This compound is a hydrophobic, lipophilic compound, characterized by a phenol ring with a nine-carbon alkyl chain (nonyl group) and an acetic acid moiety.[1][2] Key properties include:
-
Appearance: Typically a light-amber or yellowish viscous liquid.[7][8][9]
-
Solubility: It is generally insoluble in water but miscible with organic solvents and soluble in alkaline solutions.[2][7][8] The hydrophobic character is conferred by the long nonyl chain, making it challenging to dissolve in aqueous cell culture media.[2]
Q2: What is the best starting solvent for making a stock solution of this compound?
For most hydrophobic compounds intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[10] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar molecules.[10] For this specific compound, its miscibility with organic solvents makes DMSO an excellent choice for creating a high-concentration primary stock solution.[7][8]
Q3: My compound precipitates when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?
This is the most common issue encountered with hydrophobic compounds and is often called "crashing out" or "solvent shock".[11][12] It occurs because when the highly concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound's local concentration momentarily exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[12]
To prevent this, you should:
-
Lower the Final Concentration: The simplest solution is to test if the compound is soluble at a lower final working concentration.[12]
-
Use Pre-Warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[11][12]
-
Employ Stepwise Dilution: Instead of a single large dilution, create an intermediate dilution of your stock in pre-warmed media first. Then, add this intermediate solution to the final culture volume.[11][12]
-
Add Dropwise While Agitating: Slowly add the stock solution to the media while gently vortexing or swirling to ensure rapid and even distribution, avoiding localized high concentrations.[12]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
DMSO concentration is critical as it can be toxic to cells.[13][14] The tolerance is highly dependent on the cell type and the duration of exposure.[13]
-
General Rule of Thumb: Try to keep the final DMSO concentration at or below 0.1% (v/v) for sensitive cells or long-term assays.[14][15]
-
Widely Tolerated Limit: Most robust cell lines can tolerate up to 0.5% (v/v) without significant cytotoxicity.[14][16]
-
Absolute Maximum: Concentrations approaching 1% or higher can cause significant cell stress or death and may interfere with experimental outcomes.[13][15][17]
Crucially, you must always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent itself.[15]
Experimental Protocols & Methodologies
Adherence to a rigorous, validated protocol is essential for reproducibility. The following sections provide step-by-step instructions for preparing and using this compound.
Solubility and Solvent Recommendations
The choice of solvent is the first critical step. While DMSO is the primary recommendation, other solvents can be considered if necessary.
| Solvent | Recommended Max Stock Conc. | Final Conc. in Media | Notes & Rationale |
| DMSO | 10-100 mM | ≤ 0.5% (Ideal: ≤ 0.1%) | Primary choice. A powerful aprotic solvent that effectively dissolves hydrophobic compounds.[10] Ensure use of anhydrous, high-purity DMSO. |
| Ethanol | 10-50 mM | ≤ 0.5% | A viable alternative, but can also be cytotoxic. Some compounds are more soluble in ethanol than DMSO. |
| 1N NaOH | Test Solubility | N/A for direct cell use | The acetic acid moiety means the compound is soluble in alkali.[7][8] This can be used to prepare a solution for non-cellular assays, but is not suitable for direct addition to cell culture due to the extreme pH shift. |
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the creation of a concentrated, storable master stock solution.
Materials:
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube with a Teflon-lined cap[18][19]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.784 mg of this compound.
-
Calculation: 10 mmol/L * (1 L/1000 mL) * 278.39 g/mol * (1000 mg/g) = 2.784 mg/mL
-
-
Weighing: Accurately weigh the powder and place it into the sterile amber vial. Using an accurate balance is critical for reproducible results.[20]
-
Dissolution: Add the appropriate volume of sterile DMSO (e.g., 1 mL for 2.784 mg).
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure there are no visible particles. If dissolution is slow, gently warm the solution in a 37°C water bath or use a bath sonicator for brief intervals until the solution is completely clear.[18][21]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[12][18]
-
Storage: Store the aliquots protected from light at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the critical dilution step from the organic stock into your aqueous experimental medium.
Caption: Workflow for preparing working solutions.
Troubleshooting Guide
Even with the best protocols, issues can arise. This guide provides a systematic approach to problem-solving.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation in media. | 1. Solvent Shock: Rapid dilution of a highly concentrated stock.[12] 2. Concentration Limit Exceeded: Final compound concentration is above its aqueous solubility limit. | 1. Follow the stepwise dilution protocol (Protocol 2). Add stock to media, not the other way around.[12] 2. Perform a solubility test: prepare a serial dilution of the compound in your media and visually inspect to find the maximum soluble concentration.[11] |
| Media becomes cloudy/precipitates after hours/days in the incubator. | 1. Compound Instability: The compound may be unstable in the aqueous, buffered, 37°C environment over time. 2. Interaction with Media Components: The compound may interact with salts, proteins, or other components, forming insoluble complexes.[11][22] 3. Evaporation: Water evaporation from culture plates can increase the compound's effective concentration beyond its solubility limit.[11][22] | 1. Change the media more frequently to replenish the compound. 2. Consider if a different basal media formulation is possible. Increasing serum percentage (e.g., from 5% to 10%) can sometimes help, as serum albumin can bind and solubilize compounds.[12] 3. Ensure proper incubator humidification and use low-evaporation lids.[11] |
| Inconsistent experimental results. | 1. Incomplete Dissolution: The master stock was not fully dissolved, leading to inaccurate concentrations. 2. Precipitation in Media: Micro-precipitation, not always visible to the naked eye, is occurring. 3. Stock Degradation: Repeated freeze-thaw cycles have degraded the compound. | 1. Always visually confirm the master stock is perfectly clear. Re-sonicate or warm if needed.[18] 2. Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions.[23] 3. Strictly adhere to using single-use aliquots for your master stock.[12][18] |
| Cell toxicity observed in vehicle control. | 1. High Solvent Concentration: The final DMSO (or other solvent) concentration is too high for your specific cell line.[13][15] | 1. Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your cells and assay duration. Reduce the final solvent concentration in your experiment to well below this limit, ideally ≤0.1%.[14] |
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Start -> Solvent; Solvent -> Stock; Stock -> Store; Store -> Dilute [style=dashed]; Dilute -> Precipitate; Precipitate -> Success [label="No"]; Precipitate -> Troubleshoot [label="Yes"]; Troubleshoot -> Dilute [style=dashed]; }
Caption: Decision workflow for compound dissolution.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
- BenchChem. (2025). Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture.
-
MethodsX, Elsevier. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Indian Journal of Experimental Biology. (2012). Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
- BenchChem. (2025). Application Notes and Protocols for Preparing MK-4074 Stock Solutions for In Vitro Experiments.
-
Enfanos. Preparation of Stock Solutions. [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
MDPI. (2024). Determination of Nonylphenol in a Highly Sensitive Chemiluminescent Immunoenzyme Assay of Natural Waters. [Link]
-
Wikipedia. Nonylphenol. [Link]
-
Molecules, MDPI. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. [Link]
-
PubChem, NIH. Nonylphenol | C15H24O | CID 67296. [Link]
-
Australian Department of Health. (2022). Acetic acid, (4-nonylphenoxy)- - Evaluation statement. [Link]
-
PubChem, NIH. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380. [Link]
-
Publisso. (2021). (4-Nonylphenoxy)acetic acid. [Link]
-
EAG Laboratories. Quantitative Determination of Nonylphenol Ethoxylates. [Link]
-
gChem Global. DMSO. [Link]
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
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- 4. This compound | 3115-49-9 | FN70496 [biosynth.com]
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- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Stability of 2-(4-Nonylphenoxy)acetic acid stock solutions for laboratory use
Welcome to the comprehensive technical guide for 2-(4-Nonylphenoxy)acetic acid. This document provides in-depth information, troubleshooting advice, and detailed protocols to ensure the stability and successful application of this compound in your research. Our goal is to empower you with the technical expertise to anticipate and resolve challenges, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what are its primary laboratory applications?
A: this compound (CAS No: 3115-49-9) is a carboxylic acid derivative.[1][2] In industrial settings, it is primarily used as a corrosion inhibitor in lubricants, fuels, and hydraulic fluids.[1] For laboratory use, its properties may be leveraged in various biochemical and material science studies.[3] It is also known to be a metabolite of nonylphenol.[4]
Q2: What are the key physical and chemical properties of this compound?
A: this compound is a light-amber liquid that is insoluble in water but miscible with organic solvents and soluble in alkaline solutions.[1] It is classified as a combustible liquid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | [1][2] |
| Molecular Weight | 278.39 g/mol | [1][2] |
| Appearance | Light-amber liquid | [1] |
| Melting Point | <25 °C | [5] |
| Boiling Point | ~333 °C (extrapolated) | [6] |
| Water Solubility | Insoluble (0.04 mg/L) | [1] |
| pKa | 3.1 at 25 °C |
Q3: What are the recommended solvents for preparing stock solutions?
A: Given its insolubility in water, organic solvents are necessary for preparing stock solutions.[1] While specific quantitative solubility data is not extensively published, its miscibility with organic solvents suggests that dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), and acetone are suitable choices.[7] For biological experiments, starting with a high-concentration stock in DMSO or ethanol is common practice, followed by dilution in the aqueous experimental medium.
Q4: How should I store the neat compound and my prepared stock solutions for maximum stability?
A: Storage recommendations vary, indicating that stability is dependent on the desired shelf life. For the neat compound (powder or liquid form), storage in a tightly sealed container in a cool, dry, well-ventilated area is recommended.[3][8] Specific temperature recommendations range from 10°C - 25°C for general storage to -20°C for long-term (multi-year) stability of the powder.[3][9]
For stock solutions in solvent, stability is significantly enhanced at lower temperatures. The following table summarizes a common recommendation for ensuring stability over different timeframes:
| Storage Temperature | Recommended Duration |
| -80°C | up to 6 months |
| -20°C | up to 1 month |
| Source: MedChemExpress Safety Data Sheet[9] |
It is critical to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Precipitation or Cloudiness Observed Upon Dilution
Symptom: After diluting the organic stock solution into an aqueous buffer or cell culture medium, the solution becomes cloudy, or a precipitate forms.
Causality: This is the most common issue and is caused by the compound's very low water solubility.[1] When the concentration of the compound in the final aqueous solution exceeds its solubility limit, it will precipitate out of the solution. The organic solvent from the stock solution can also influence this process.
Troubleshooting Workflow:
Sources
- 1. This compound | 28065-23-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. series.publisso.de [series.publisso.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. msdspds.castrol.com [msdspds.castrol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Identifying common interferences in 4-nonylphenoxyacetic acid analysis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the analysis of 4-nonylphenoxyacetic acid (4-NPAA). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve common analytical challenges.
Introduction: The Challenge of 4-NPAA Analysis
4-Nonylphenoxyacetic acid (4-NPAA) is a significant metabolite of 4-nonylphenol ethoxylates (NPEOs), a widely used class of non-ionic surfactants.[1][2] Its presence in environmental and biological samples is of increasing concern due to its potential as an endocrine-disrupting chemical (EDC).[3][4] Accurate quantification of 4-NPAA is critical but is frequently complicated by its presence in complex matrices and its chemical properties. This guide addresses the most common interferences and provides field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues encountered during the analysis of 4-NPAA.
Q1: My 4-NPAA signal is unexpectedly low or highly variable, especially in complex samples like wastewater, sediment, or biological tissues. What is the likely cause?
A1: This is a classic symptom of matrix effects, the most common interference in 4-NPAA analysis.
Causality: The matrix consists of all components in a sample other than the analyte of interest (4-NPAA).[5] In Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), co-eluting matrix components can interfere with the ionization of 4-NPAA in the ESI source.[6][7] This leads to:
-
Ion Suppression: The most frequent effect, where matrix components compete with the analyte for ionization, reducing the signal and leading to underestimation of the 4-NPAA concentration.[5][8]
-
Ion Enhancement: Less common, but some matrix components can increase ionization efficiency, causing an overestimation of the concentration.[5][6]
Troubleshooting & Solutions:
-
Incorporate Isotopically Labeled Internal Standards: This is the most effective way to compensate for matrix effects. An ideal internal standard for 4-NPAA would be ¹³C-labeled or deuterium-labeled 4-NPAA. Since the labeled standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte, the ratio of their signals remains constant, ensuring accurate quantification.[8][9]
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[10][11]
-
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up complex samples.[2][12] Use a sorbent with high affinity for 4-NPAA, such as Oasis HLB or C18 cartridges, to isolate it from polar interferences.[2]
-
Liquid-Liquid Extraction (LLE): Can also be effective for initial cleanup and concentration.
-
-
Perform a Matrix Effect Study: To quantify the extent of the issue, compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a sample extract.[5][13] A value below 100% indicates suppression, while a value above 100% indicates enhancement.[13]
-
Dilute the Sample: If the 4-NPAA concentration is high enough, simple dilution of the extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.
Q2: I'm observing poor peak shape (e.g., tailing, broadening) or multiple closely eluting peaks in my chromatogram. How can I improve specificity and peak integrity?
A2: This issue can stem from several sources, including isomeric complexity, co-elution with related compounds, or interactions with the analytical system.
Causality:
-
Isomeric Complexity: Technical grade 4-nonylphenol, the precursor to 4-NPAA, is a complex mixture of branched-chain isomers.[14][15] This complexity carries through to its degradation products, meaning your "4-NPAA" peak may actually be a cluster of unresolved isomers, leading to broad peaks.
-
Co-elution of Related Compounds: Samples often contain other metabolites of alkylphenol ethoxylates, such as 4-octylphenol or other short-chain nonylphenol ethoxycarboxylates (NPECs), which have similar chemical properties and may co-elute with 4-NPAA.[14][15]
-
Analyte Adsorption: 4-NPAA, being a carboxylic acid, can interact with active sites in the GC inlet or on analytical glassware, causing peak tailing and signal loss.[16]
Troubleshooting & Solutions:
-
Improve Chromatographic Resolution:
-
LC: Use a high-efficiency column (e.g., smaller particle size, longer length) and optimize the mobile phase gradient to better separate the isomers and related compounds.
-
GC: Employ a high-resolution capillary column. For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides superior separating power.[17]
-
-
Derivatization (for GC Analysis): Converting the polar carboxylic acid group of 4-NPAA into a less polar ester (e.g., a methyl or silyl ester) is essential for GC analysis.[16] This improves volatility, thermal stability, and dramatically reduces peak tailing by minimizing interactions with active sites.[16][18]
-
Deactivate Glassware: To prevent analyte loss from adsorption, all glassware used for sample preparation and analysis should be silanized.[16] This process masks the active Si-OH groups on the glass surface.[16]
Q3: My recovery of 4-NPAA during Solid-Phase Extraction (SPE) is low or inconsistent. What key parameters should I optimize?
A3: Inefficient SPE is a common source of error. Each step of the process—conditioning, loading, washing, and eluting—is critical for success. [2]
Causality:
-
Improper Sorbent Conditioning: Failure to properly wet and equilibrate the SPE sorbent prevents effective interaction with the analyte.
-
Sample Overload: Exceeding the capacity of the SPE cartridge will cause analyte breakthrough during the loading step.
-
Inappropriate Wash Solvent: A wash solvent that is too strong can prematurely elute the 4-NPAA along with the interferences.
-
Inefficient Elution: An elution solvent that is too weak will not fully recover the 4-NPAA from the sorbent.
Troubleshooting & Solutions:
-
Verify Sorbent Conditioning: Always follow the manufacturer's instructions. For reverse-phase sorbents like C18, this typically involves wetting with a solvent like methanol followed by equilibration with reagent water.
-
Optimize Sample Loading: Ensure the pH of your sample is adjusted to at least 2 units below the pKa of 4-NPAA's carboxylic acid group (~pH 3-4) to ensure it is in its neutral form, which promotes retention on reverse-phase sorbents.
-
Refine the Wash Step: Use the strongest possible wash solvent that does not elute 4-NPAA. This will maximize the removal of interferences. Test a series of solvent strengths (e.g., increasing percentages of methanol in water).
-
Optimize the Elution Step: Use the weakest possible solvent that provides complete recovery of 4-NPAA. This helps to leave more strongly bound interferences behind on the cartridge. Test various organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and volumes.
Experimental Protocols & Data Interpretation
Protocol: SPE Cleanup and Derivatization of Water Samples for GC-MS Analysis
This protocol provides a robust workflow for isolating and preparing 4-NPAA from water samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation & Extraction:
-
Collect a 500 mL water sample in a silanized amber glass bottle.
-
Spike the sample with an appropriate isotopically labeled internal standard.
-
Acidify the sample to pH 2 with concentrated sulfuric acid. This ensures the carboxylic acid group of 4-NPAA is protonated for optimal retention.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH 2). Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 10 mL of reagent water (pH 2) to remove salts and polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes.
2. Elution & Derivatization:
-
Elute the 4-NPAA from the cartridge with 10 mL of ethyl acetate into a clean, silanized collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70°C for 60 minutes to convert 4-NPAA to its trimethylsilyl (TMS) ester.
-
Cool the sample to room temperature. It is now ready for injection into the GC-MS.
Data Presentation: Mass Spectrometry of 4-NPAA
Accurate identification relies on monitoring the correct ions. For the [M-H]⁻ precursor ion of 4-NPAA (m/z 277.18), common product ions in negative mode ESI-MS/MS are key for confirmation.[19]
| Analyte/Fragment | m/z (Da) | Origin of Fragment | Significance |
| 4-NPAA [M-H]⁻ | 277.18 | Deprotonated molecular ion | Precursor ion for MS/MS analysis. |
| Fragment 1 | 219.17 | Loss of the acetic acid moiety (-CH₂COOH) and rearrangement | A major, characteristic fragment of the nonylphenol portion.[19] |
| Fragment 2 | 233.19 | Loss of CO₂ (-44 Da) | Characteristic fragmentation of a deprotonated carboxylic acid. |
Note: Fragmentation patterns can vary based on the instrument and collision energy used.
Visualizations: Workflows and Concepts
Troubleshooting Workflow for Low Signal/Recovery
This decision tree provides a logical path for diagnosing the root cause of poor analytical signals.
Caption: A decision tree for troubleshooting low 4-NPAA signal.
Diagram: The Concept of Matrix Effect in ESI-MS
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte.
Caption: How matrix components suppress analyte ionization in ESI-MS.
References
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Analytical Chemistry, 72(18), 4322–4330. [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry. PubMed. [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography-Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
-
American Cleaning Institute. (n.d.). Alkylphenol ethoxylate. American Cleaning Institute. [Link]
-
Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). 4-Nonylphenol (NP) in Food Contact Materials: Review, Analytical Methodology and Occurrence. ResearchGate. [Link]
-
Rupa Health. (n.d.). 4-Nonylphenol (NP). Rupa Health. [Link]
-
Tomková, J., Falis, M., & Árvay, J. (2021). Relationship between Eating Habits and 4-Nonylphenol Concentration in Breast Milk of Women in Slovakia. PMC - PubMed Central. [Link]
-
CAS Analytical Genprice Lab. (n.d.). (4-Nonylphenoxy)acetic Acid. Genprice. [Link]
-
Mau, C., Anderson, K. A., & Smith, B. W. (2009). Determination of nonylphenol isomers in landfill leachate and municipal wastewater using steam distillation extraction coupled with comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. Journal of Chromatography A. [Link]
-
Lee, H. J., Kim, T. H., & Kim, M. S. (2021). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. PMC - PubMed Central. [Link]
-
Vione, D., & Maurino, V. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI. [Link]
-
XRF Scientific. (n.d.). A Step-By-Step Guide to Developing a Sample Preparation Method. XRF Scientific. [Link]
-
ResearchGate. (n.d.). (4-Nonylphenoxy)acetic acid. ResearchGate. [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]
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Dussault, E. B., Balakrishnan, V. K., & Solomon, K. R. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. [Link]
-
Begcy, K., & Johnson, A. M. (2018). Nucleic Acid Sample Preparation using Spontaneous Biphasic Plug Flow. PMC. [Link]
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University of Tartu. (2016). Calculating matrix effect based on signals. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. Publisso. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Acetic acid, (4-nonylphenoxy)- - Evaluation statement. AICIS. [Link]
-
National Center for Biotechnology Information. (n.d.). (p-Nonylphenoxy)acetic acid. PubChem. [Link]
-
Miller, E. L., & Sal-Mea, A. (2022). Assessment of emerging polar organic pollutants linked to contaminant pathways within an urban estuary using non-targeted analysis. PMC - PubMed Central. [Link]
-
Mei, H., & Hsieh, Y. (2019). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. PMC - NIH. [Link]
-
Richardson, S. D., & Ternes, T. A. (2018). Water Analysis: Emerging Contaminants and Current Issues. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods to Measure Waterborne Contaminants Research to Minimize Health Risks. EPA. [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
-
Richardson, S. D., & Kimura, S. Y. (2016). Water Analysis: Emerging Contaminants and Current Issues. Analytical Chemistry. [Link]
-
Boeri Erba, E., & Petrotchenko, E. V. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC - PubMed Central. [Link]
-
Zahed, M. A., & Rahman, M. M. (2021). Detection of contaminants in water supply: A review on state-of-the-art monitoring technologies and their applications. PMC - PubMed Central. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(4-nonylphenoxy)-. Substance Registry Services. [Link]
-
Zhang, C., & Li, J. (2014). Determination of nonylphenol ethoxylates in leather by GC-MS pretreated with cleavage of hydroiodic acid and the feasibility. ResearchGate. [Link]
-
LECO Corporation. (n.d.). Sample Preparation Techniques | Essential for Accurate Analysis. LECO Corporation. [Link]
-
PV Education. (n.d.). Four Point Probe Resistivity Measurements. PV Education. [Link]
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Technical Support Center: Optimizing Derivatization Reactions for GC-MS Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the derivatization of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our goal is to empower you with the scientific understanding and practical knowledge to maximize your reaction yields, ensure reproducibility, and achieve high-quality analytical results.
Derivatization is a critical sample preparation step that chemically modifies analytes to make them amenable to GC-MS analysis.[1] This process is designed to increase the volatility and thermal stability of polar compounds, which often contain active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[2] By replacing these active hydrogens, derivatization minimizes intermolecular hydrogen bonding, reduces analyte adsorption within the GC system, and ultimately improves peak shape, resolution, and detection sensitivity.[1]
This guide is structured to provide immediate, actionable solutions to common challenges and to build a foundational understanding of the principles governing these critical reactions.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution, grounded in the principles of reaction chemistry.
Q1: I am observing a very low or no peak for my derivatized analyte. What's going wrong?
This is one of the most common issues and typically points to an incomplete or failed reaction. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Presence of Moisture: Silylating reagents, the most common class of derivatization agents, are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the derivatization of your target analyte.
-
Solution: Ensure all glassware is rigorously dried in an oven prior to use. Use only high-purity, anhydrous solvents. If your sample is in an aqueous solution, it must be evaporated to complete dryness, often under a stream of nitrogen, before adding reagents. Store derivatization reagents in a desiccator to protect them from atmospheric moisture.
-
-
Incorrect Reaction Temperature or Time: Derivatization reactions are kinetic processes. Insufficient heat or time will lead to an incomplete reaction. Conversely, excessive heat can degrade the analyte or the newly formed derivative.
-
Solution: Optimization is key. A typical starting point for many silylation reactions is 60-70°C for 30-60 minutes.[3] If the yield is low, incrementally increase the reaction time. Monitor the reaction's progress by analyzing aliquots at different time points to find the optimal duration where the product peak is maximized. If increasing time doesn't help, a modest increase in temperature (e.g., in 10°C increments) may be necessary.
-
-
Insufficient Reagent Concentration: To drive the reaction equilibrium towards the product side, the derivatizing agent should be present in molar excess.
-
Solution: As a general rule, use at least a 2:1 molar ratio of the derivatization reagent to the number of active hydrogen sites on the analyte. For complex matrices or when in doubt, a higher excess (e.g., 10x) can be used to ensure the reaction goes to completion.[4] A small, sharp peak for the unreacted derivatizing agent should be visible in the chromatogram; its absence suggests an insufficient amount was used.[5]
-
-
Steric Hindrance: Bulky functional groups near the reaction site can physically block the derivatizing agent from accessing the active hydrogen. The reactivity of functional groups generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.
-
Solution: For sterically hindered groups, more forceful reaction conditions may be needed. This can include using a more powerful derivatizing reagent (e.g., MSTFA instead of BSTFA), adding a catalyst like trimethylchlorosilane (TMCS), or increasing the reaction temperature and time. Pyridine is also often used as a catalyst and solvent, as it can help to facilitate the reaction.[6]
-
Q2: My analyte peak is broad or shows significant tailing. How can I improve the peak shape?
Peak tailing is a classic sign of unwanted interactions between your analyte and the GC system, often indicating that polar sites on the molecule are still exposed.
Potential Causes & Solutions:
-
Incomplete Derivatization: This is the most frequent cause. If even a small fraction of the analyte remains underivatized, its polar functional groups will interact strongly with active sites (silanol groups) on the inlet liner and GC column, leading to peak tailing.
-
Solution: Re-optimize the derivatization procedure as detailed in Q1. Ensure the reaction goes to completion by adjusting reagent concentration, time, and temperature. The goal is to cap all active hydrogens.
-
-
Active Sites in the GC System: The injector liner and the first few meters of the analytical column can develop active sites over time due to the deposition of non-volatile sample matrix components.
-
Solution: Use a deactivated inlet liner and replace it regularly. If peak shape degrades over time, you can sometimes restore performance by trimming the first 10-50 cm from the front of the column.[7] Conditioning the column at a high temperature (as per the manufacturer's instructions) can also help remove contaminants. Interestingly, injecting the derivatizing reagent itself can have a temporary deactivating effect on the system.[6]
-
-
Injector Temperature Issues: An injector temperature that is too low can cause incomplete or slow vaporization of the derivatized analyte, leading to broader peaks.
-
Solution: Ensure the injector temperature is appropriate for the volatility of your derivative. A typical starting point is 250-280°C. However, be cautious not to set it so high that it causes thermal degradation of the derivative.[8]
-
Q3: I see multiple peaks for my single analyte or other unexpected peaks in the chromatogram. What are they?
The presence of extraneous peaks can complicate quantification and identification. These can arise from the derivatization process itself or from contaminants.
Potential Causes & Solutions:
-
Formation of Multiple Derivatives: Some molecules can be derivatized at multiple sites, and if the reaction is incomplete, you may see a mixture of mono-, di-, and tri-silylated (or acylated/alkylated) products. Ketones can sometimes form multiple enol isomers during derivatization.
-
Solution: Drive the reaction to completion by optimizing conditions (see Q1) to favor the formation of the single, fully derivatized product. For compounds with ketone groups, a two-step derivatization is often necessary: first, a methoximation step to stabilize the carbonyl group, followed by silylation.[9]
-
-
Reagent Byproducts: The derivatization reagents themselves can produce byproducts. For example, hydrolysis of silylating reagents creates siloxanes.[10] Acylation with anhydrides produces acidic byproducts that can be harmful to the GC column.[7]
-
Solution: Most common byproducts, like hexamethyldisiloxane from silylation, are highly volatile and elute with the solvent front, typically not interfering with the analysis.[10] For acidic byproducts from acylation (e.g., using PFPA), a post-derivatization cleanup step is often required. This can involve a liquid-liquid extraction with an aqueous buffer (e.g., sodium bicarbonate) to neutralize and remove the acid before injection.[7]
-
-
Contamination: Peaks can arise from contaminated solvents, glassware, or even the septum of the GC vial.
-
Solution: Always run a "reagent blank" containing only the solvent and derivatization reagents, but no sample. This will help you identify peaks that are artifacts of the procedure itself. Use high-purity solvents and clean all glassware thoroughly.
-
Visualizing the Workflow & Troubleshooting Process
To better conceptualize the experimental and diagnostic steps, the following diagrams illustrate a standard workflow and a decision tree for troubleshooting low derivatization yield.
Caption: A typical workflow for the derivatization of analytes for GC-MS analysis.
Caption: A decision tree for troubleshooting low derivatization yield.
Frequently Asked Questions (FAQs)
Q: How do I choose the right derivatization reagent?
A: The choice depends on the functional groups present in your analyte and the analytical goals. The three main reaction types are:
-
Silylation: The most common method, targeting active hydrogens in -OH, -COOH, -NH, and -SH groups. Reagents like BSTFA and MSTFA are powerful and versatile.[9] TBDMS derivatives are more resistant to hydrolysis than TMS derivatives, making them more stable for storage.[2]
-
Acylation: Often used for highly polar, multi-functional compounds like amino acids and carbohydrates.[11] It's also advantageous when targeting trace analysis with an Electron Capture Detector (ECD), as fluorinated acyl groups significantly enhance detector response.[1]
-
Alkylation: Primarily used to form esters from carboxylic acids (like fatty acids) and phenols.[11] Reagents like BF3-Methanol are commonly used to prepare fatty acid methyl esters (FAMEs).
Q: Why are anhydrous (dry) conditions so critical?
A: Most derivatization reagents, especially silylating agents, are highly reactive towards water. Any moisture present in the sample, solvent, or glassware will be preferentially derivatized, consuming the reagent and preventing it from reacting with your analyte of interest. This leads to low and non-reproducible yields.
Q: What is the purpose of adding a catalyst like TMCS to BSTFA?
A: Trimethylchlorosilane (TMCS) is often added in small amounts (typically 1%) to silylating reagents like BSTFA to increase their reactivity.[4] The TMCS acts as a catalyst, making the reagent mixture more potent and capable of derivatizing more difficult, sterically hindered functional groups like tertiary alcohols.
Q: Can I store my derivatized samples?
A: It depends on the derivative's stability. TMS derivatives are notoriously sensitive to hydrolysis and should generally be analyzed as soon as possible after the reaction.[10] Storing them with an excess of the silylating reagent can sometimes help maintain their integrity.[10] Acylated and alkylated derivatives are typically more stable.[12] If storage is necessary, keep samples tightly capped at low temperatures (e.g., -20°C) and minimize exposure to air and moisture.
Experimental Protocols
The following are generalized, step-by-step protocols for the three major types of derivatization. Note: These are starting points and may require optimization for your specific analyte and matrix.
Protocol 1: Silylation using BSTFA (+1% TMCS)
This protocol is suitable for analytes containing hydroxyl, carboxyl, or amine groups.
-
Sample Preparation: Transfer your sample (typically 10-100 µg) into a 2 mL glass GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or toluene). Vortex briefly to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.[4][13]
-
Reaction: Tightly cap the vial. Heat the mixture at 60°C for 30 minutes in a heating block or oven.[13]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection of 1 µL into the GC-MS.[9]
Protocol 2: Acylation of Amines/Phenols using PFPA
This protocol is effective for primary/secondary amines and phenols, often used in drug analysis. The resulting perfluoroacyl derivatives are highly responsive to ECD.
-
Sample Preparation: Place the dried sample extract in a 2 mL GC vial.
-
Reagent Addition: Reconstitute the sample in 100 µL of a suitable solvent like ethyl acetate. Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Reaction: Tightly cap the vial and heat at 70°C for 20-30 minutes.
-
Cleanup (Critical Step): Cool the reaction to room temperature. The reaction produces pentafluoropropionic acid as a byproduct, which is corrosive to the GC column.[7] Neutralize and remove it by adding 500 µL of a 5% sodium bicarbonate aqueous solution. Vortex vigorously, then allow the layers to separate. Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
Protocol 3: Alkylation of Fatty Acids to FAMEs using BF3-Methanol
This is a standard method for analyzing total fatty acid profiles in lipid extracts.
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol.
-
Reaction: Tightly cap the tube and heat at 60°C for 10 minutes. Some more complex lipids may require higher temperatures (up to 100°C).[8]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the newly formed Fatty Acid Methyl Esters (FAMEs) into the non-polar hexane layer.
-
Sample Collection: Allow the layers to separate (centrifugation can assist). Carefully transfer the upper hexane layer to a clean GC vial. Anhydrous sodium sulfate can be added to remove any residual water.
-
Analysis: Inject 1 µL of the hexane layer into the GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Derivatization Reactions and Reagents for Gas Chromatography Analysis | Semantic Scholar [semanticscholar.org]
- 3. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing chromatographic peak tailing for acidic compounds like (4-nonylphenoxy)acetic acid
Topic: Addressing Chromatographic Peak Tailing for Acidic Compounds like (4-nonylphenoxy)acetic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with chromatographic peak tailing, particularly for acidic analytes such as (4-nonylphenoxy)acetic acid. This resource is designed to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to develop robust and reliable HPLC methods.
The Challenge: Understanding Peak Tailing in Acidic Analytes
In an ideal chromatographic separation, a peak presents a symmetrical, Gaussian shape. However, peak tailing—an asymmetry where the peak's trailing edge is broader than its leading edge—is a common and frustrating issue.[1][2] This phenomenon compromises resolution, affects accurate integration and quantification, and ultimately undermines the reliability of analytical results.[1][2]
For acidic compounds like (4-nonylphenoxy)acetic acid, which contains a carboxylic acid moiety, peak tailing is often rooted in unwanted secondary interactions with the stationary phase.[2] These interactions create multiple retention mechanisms for the analyte, causing a portion of the molecules to elute more slowly and creating the characteristic "tail."[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical causes of peak tailing for an acidic compound like (4-nonylphenoxy)acetic acid?
A1: The most prevalent cause is secondary ionic and hydrogen-bonding interactions between the deprotonated (anionic) form of the acidic analyte and active sites on the silica-based stationary phase.[2] These active sites are primarily:
-
Residual Silanol Groups: Even on modern, end-capped C18 columns, some unreacted silanol groups (Si-OH) remain on the silica surface.[3][4] At mobile phase pH values above their pKa (~3.5-4.5), these silanols become ionized (Si-O⁻), creating negatively charged sites that can interact with any residual positive charges on the analyte or engage in undesirable hydrogen bonding. For acidic analytes, the primary issue arises when the mobile phase pH is not low enough to fully suppress the ionization of the analyte itself, leading to a mixed population of ionized and non-ionized species.
-
Trace Metal Contamination: Trace metals like iron or aluminum can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[2][5] These metal ions can act as Lewis acids, creating active sites that can chelate with the carboxylic acid group of analytes like (4-nonylphenoxy)acetic acid, causing significant peak tailing.[2][5]
Q2: How does mobile phase pH critically influence the peak shape of acidic analytes?
A2: Mobile phase pH is the single most powerful parameter for controlling the peak shape of ionizable compounds.[6] For an acidic analyte, the mobile phase pH dictates its ionization state.
-
Above the pKa: When the mobile phase pH is above the analyte's pKa, the acidic functional group (e.g., carboxylic acid) will be predominantly in its deprotonated, anionic form (e.g., -COO⁻). This ionized form is more polar and will have reduced retention on a reversed-phase column.
-
Near the pKa: If the mobile phase pH is close to the analyte's pKa, a mixture of both the ionized and non-ionized forms will exist in equilibrium. This leads to broad, tailing, or even split peaks because the two forms have different retention behaviors.[1]
-
Below the pKa: When the mobile phase pH is set at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the protonated, neutral form (e.g., -COOH).[5][7] This single, non-ionized species interacts more consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak. This technique is known as ion suppression .
Simultaneously, a low pH (e.g., pH 2.5-3.0) also protonates the residual silanol groups on the stationary phase, neutralizing them and minimizing the potential for secondary interactions.[3][5]
Q3: I've lowered the pH, but I still see some peak tailing. What else can I do with the mobile phase?
A3: If pH optimization alone isn't sufficient, consider these mobile phase modifications:
-
Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) at a sufficient concentration (typically 20-50 mM) is crucial for maintaining a stable pH across the column, especially at the point of injection.[5][8] A higher buffer concentration can also help to mask the activity of residual silanol groups.[5]
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, but they have different properties. Methanol is a stronger proton donor and can sometimes be more effective at masking active silanol sites, thereby improving the peak shape for certain compounds.
-
Use Acidic Additives: Mobile phase additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used to control pH and improve peak shape.[4] For a compound like (4-nonylphenoxy)acetic acid, methods often employ phosphoric acid or, for MS-compatibility, formic acid.[9]
Q4: Can the HPLC column itself be the source of the problem?
A4: Absolutely. Column choice and condition are critical.
-
Column Chemistry: Always choose a modern, high-purity, "Type B" silica column that has been thoroughly end-capped.[3][5] End-capping is a process that deactivates most of the residual silanol groups with a small silylating agent.[1] This minimizes the sites available for secondary interactions.
-
Column Contamination: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating new active sites that can cause peak tailing.[2]
-
Column Voids: A physical void or depression in the packing bed at the column inlet can cause peak distortion, including tailing, for all peaks in the chromatogram.[5][8] This can result from pressure shocks or operating at a pH that dissolves the silica.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing.
Guide 2: Chemical and Method Optimization Protocol
If the issue is specific to acidic analytes, follow this experimental protocol.
Objective: To eliminate peak tailing for (4-nonylphenoxy)acetic acid through systematic method optimization.
Step 1: Mobile Phase pH Adjustment (Ion Suppression)
-
Determine pKa: The pKa of the carboxylic acid group of (4-nonylphenoxy)acetic acid is approximately 3-4.
-
Initial Condition: Prepare a mobile phase of Acetonitrile and water, buffered with 0.1% formic acid to achieve a pH of ~2.8.
-
Analysis: Inject the standard and observe the peak shape. A significant improvement is expected.
-
Optimization: If tailing persists, adjust the pH down to ~2.5. Ensure your column is stable at this low pH.[6]
Step 2: Buffer and Additive Optimization
-
Buffer System: If using a buffer, ensure the concentration is adequate (e.g., 20 mM potassium phosphate). Measure the pH of the aqueous portion before mixing with the organic solvent.[6]
-
Modifier Test: Compare the peak shape obtained with 0.1% formic acid versus 0.1% phosphoric acid (if MS-compatibility is not required). Phosphoric acid can sometimes provide better peak shape due to its different interaction characteristics.[9]
Step 3: Column Evaluation
-
Column Test: If possible, test the analysis on a new, high-quality, end-capped C18 column to confirm if the original column has degraded or is contaminated.
-
Alternative Stationary Phase: For highly polar acidic compounds that are difficult to retain, a polar-embedded or an AQ-type C18 column might offer alternative selectivity and better peak shape.
Step 4: System and Sample Check
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase.[1] Injecting in a stronger, non-polar solvent can cause peak distortion.
-
Sample Concentration: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the column was likely overloaded.[1][8]
Data Summary: Impact of Mobile Phase pH
The following table summarizes the expected impact of mobile phase pH on the chromatographic behavior of an acidic analyte like (4-nonylphenoxy)acetic acid (pKa ≈ 3.5).
| Mobile Phase pH | Analyte State | Silanol State (pKa ≈ 4) | Expected Peak Shape | Primary Interaction Mechanism |
| pH 7.0 | Anionic (-COO⁻) | Anionic (Si-O⁻) | Poor (Broad, Tailing or No Retention) | Reversed-Phase & Ion-Exchange |
| pH 4.5 | Mix of Neutral & Anionic | Mix of Neutral & Anionic | Very Poor (Broad, Split) | Mixed-Mode, Unstable |
| pH 2.8 | Neutral (-COOH) | Neutral (Si-OH) | Good (Symmetrical) | Reversed-Phase (Hydrophobic) |
References
-
SIELC Technologies. (2018, February 16). Acetic acid, 2-(4-nonylphenoxy)-. Retrieved from [Link]
- Navarro-Alarcón, M., et al. (2023). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
-
ResearchGate. (n.d.). Results of peak analysis on the chromatogram of phenolic acid separation.... Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The use of ionic liquid as mobile phase modifier in analytical supercritical fluid chromatography for the separation of flavonoids. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Analyte Degradation During Sample Storage and Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preserving the integrity of your analytes from collection to analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction: The Critical Importance of Sample Integrity
The validity of any experimental result is fundamentally dependent on the quality of the starting sample. Analyte degradation, even if minor, can lead to inaccurate quantification, misinterpretation of data, and ultimately, compromised research outcomes.[1][2] This guide provides a comprehensive framework for understanding and mitigating the common pitfalls associated with sample storage and preparation.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experimental workflows.
Q1: What are the primary drivers of analyte degradation during storage?
A1: Analyte degradation is primarily driven by a combination of enzymatic activity, chemical reactions, and physical instability.[3]
-
Enzymatic Degradation: Endogenous enzymes (e.g., proteases, nucleases) present in biological samples can remain active at low temperatures and are a major cause of protein and nucleic acid degradation.[4][5]
-
Chemical Degradation: This includes processes like oxidation, hydrolysis, and photodegradation.[2][3] Factors like pH, exposure to oxygen, and light can significantly accelerate these processes.[6][7][8] For instance, changes in pH can alter the ionization state of a molecule, affecting its stability.[8][9]
-
Physical Instability: Repeated freeze-thaw cycles can cause physical stress on molecules, leading to denaturation of proteins and shearing of large nucleic acids.[5][10][11][12] Adsorption of the analyte to container surfaces is another common issue, particularly for hydrophobic compounds or at low concentrations.[13][14][15]
Q2: What is the optimal storage temperature for my samples?
A2: The ideal storage temperature depends on the analyte type and the intended storage duration.[16][17] There is no single "one-size-fits-all" answer.
-
Short-Term Storage (Days to Weeks): Refrigeration at 2-8°C is often suitable for many biological reagents like enzymes and antibodies that could be damaged by freezing.[4][17][18] For many serum analytes, refrigeration is a viable short-term option.[19]
-
Mid-Term Storage (Months to a Year): Freezing at -20°C or -80°C is common for many biological samples to halt most enzymatic activity.[20][21] Ultra-low temperatures (-70°C to -93°C) are highly effective at preventing the degradation of nucleic acids and proteins.[17][18]
-
Long-Term Storage (Years to Decades): For indefinite storage, cryogenic preservation in liquid nitrogen vapor phase (around -150°C) is the gold standard.[17][22] At temperatures below the glass transition point of water (~–135°C), virtually all biological activity ceases.[18][22]
| Analyte Type | Short-Term Storage (2-8°C) | Mid-Term Storage (-20°C to -80°C) | Long-Term Storage (<-135°C) |
| Proteins/Enzymes | Suitable for frequently used reagents to avoid freeze-thaw cycles.[18] | -80°C is the gold standard for long-term stability.[20] | Optimal for preserving protein structure and function indefinitely.[22] |
| DNA/RNA | Not recommended due to nuclease activity. | -80°C is generally sufficient to halt enzymatic degradation.[4] | Ideal for preserving the integrity of large genomic DNA and fragile RNA.[17] |
| Metabolites | Highly variable; some are stable, while others degrade rapidly. | -80°C is a common choice to slow down metabolic activity. | Recommended for long-term metabolomic studies to prevent chemical changes. |
| Cells/Tissues | Not suitable for viable cells. | -80°C can be used for some applications, but viability may decrease.[22] | Cryopreservation at -196°C is necessary to maintain cell viability and tissue integrity.[4][22] |
Q3: How many times can I freeze-thaw my samples?
A3: The number of permissible freeze-thaw cycles is highly analyte-dependent. As a best practice, minimize freeze-thaw cycles whenever possible .[22] The most effective strategy is to aliquot samples into single-use volumes before the initial freezing.[5][22]
-
Impact of Freeze-Thaw: The formation of ice crystals during freezing can denature proteins and shear DNA.[5][21] During thawing, localized high concentrations of solutes can also lead to protein aggregation and precipitation.
-
Analyte-Specific Sensitivity: Some robust analytes in serum have shown stability for up to ten freeze-thaw cycles.[10][11][12][23] However, sensitive analytes like certain enzymes, antibodies, and RNA can be degraded by even a single cycle.[18][24] For example, alkaline phosphatase conjugates are particularly sensitive to freezing.[5]
Q4: What are the best practices for sample collection and handling to prevent degradation?
A4: Proper handling from the moment of collection is crucial.
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic degradation. For tissues, this may involve immediate snap-freezing in liquid nitrogen.[22]
-
Temperature Control: Maintain a cold chain throughout processing. Use pre-chilled tubes and work on ice.
-
Appropriate Containers: Use high-quality, medical-grade polypropylene tubes that can withstand cryogenic temperatures without cracking.[16] For light-sensitive analytes, use amber or opaque tubes.[2][3][9]
-
Labeling: Use durable, waterproof labels that can withstand freezing and thawing without smudging or falling off.[9][16][25]
-
Contamination Prevention: Adhere to sterile techniques, including wearing gloves and using sterile tools, to prevent microbial or cross-contamination.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues related to analyte degradation.
Issue 1: Unexpectedly Low Analyte Recovery or Concentration
You've performed your assay and the signal for your analyte of interest is significantly lower than expected, or even absent.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low analyte recovery.
Step-by-Step Investigative Protocol:
-
Review Sample History: Meticulously check the storage records. Was the sample ever stored at an inappropriate temperature?[16] Were there any documented freezer malfunctions or power outages?[25] How many times has the aliquot been thawed?
-
Investigate Adsorption:
-
Hypothesis: The analyte is binding to the surface of storage tubes or pipette tips.[13][15] This is common for hydrophobic molecules or dilute protein solutions (<1 mg/mL).[21]
-
Action: Prepare a fresh standard in both polypropylene and low-binding tubes. Also, test silanized glass vials for basic compounds.[14] Analyze both and compare the recovery. If adsorption is suspected, consider adding a carrier protein like BSA to your sample buffer to block non-specific binding sites.[21]
-
-
Assess Degradation with a Stability Study:
-
Hypothesis: The analyte is not stable under the current storage or processing conditions.
-
Action: Design a small-scale stability study. Aliquot a fresh, high-quality sample and store it under different conditions (e.g., 4°C, -20°C, -80°C) and for varying durations. Analyze the aliquots at different time points to determine the rate of degradation.
-
-
Optimize Extraction Efficiency:
-
Hypothesis: The analyte is not being efficiently recovered from the sample matrix during preparation steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[13]
-
Action: Systematically troubleshoot your extraction method. Check the pH of your buffers and the polarity of your solvents.[26] To pinpoint the loss, analyze the flow-through and wash fractions from your SPE cartridge.[14][26]
-
Issue 2: Appearance of Unexpected Peaks or Degradation Products in Analysis
Your chromatogram or gel shows additional peaks or bands that are not present in your fresh standard, indicating your analyte has been altered.
Degradation Pathway Analysis
Caption: Common pathways of analyte degradation.
Step-by-Step Investigative Protocol:
-
Characterize the Degradants: If possible, use mass spectrometry (MS) to identify the molecular weights of the unknown peaks. This can provide crucial clues about the degradation mechanism (e.g., an increase of 16 Da suggests oxidation).
-
Evaluate Environmental Factors:
-
Light Exposure: Were samples handled on an open bench under direct light for extended periods?[9] If so, repeat the preparation using light-protective tubes and minimized light exposure.[2][3]
-
pH Control: Was the pH of all buffers and solutions verified?[9] Extreme pH can catalyze hydrolysis.[8] Ensure buffers have adequate capacity to maintain the target pH.
-
Oxygen Exposure: For oxygen-sensitive compounds, were solutions degassed?[1] Consider preparing samples in an anaerobic chamber or purging containers with an inert gas like nitrogen or argon.
-
-
Inhibit Enzymatic Activity:
-
Hypothesis: Endogenous or microbial enzymes are degrading the analyte.
-
Action: Immediately upon collection or thawing, add a broad-spectrum inhibitor cocktail to your samples. For proteins, use a protease inhibitor cocktail. For nucleic acids, use an RNase inhibitor.[5]
-
The Role of Additives in Stabilization
Additives can be crucial for preventing degradation during both storage and preparation.[27]
| Additive Type | Function | Examples | Common Use Cases |
| Protease Inhibitors | Prevent proteolytic cleavage of proteins.[5] | PMSF, EDTA, Leupeptin, Aprotinin | Protein purification, cell lysis, sample storage. |
| Nuclease Inhibitors | Inhibit RNases and DNases. | DEPC-treated water, RNase inhibitors | RNA extraction and storage. |
| Reducing Agents | Prevent oxidation of cysteine residues.[5] | DTT, 2-Mercaptoethanol | Maintaining protein function, especially for enzymes. |
| Cryoprotectants | Prevent ice crystal formation during freezing.[5][21] | Glycerol, Ethylene Glycol | Long-term storage of proteins and enzymes at -20°C or -80°C.[5] |
| Chelating Agents | Sequester metal ions that can catalyze oxidation.[27] | EDTA, EGTA | Stabilizing DNA and preventing metal-catalyzed protein degradation. |
| Antimicrobials | Prevent bacterial or fungal growth.[28] | Sodium Azide | Short-term storage of antibody solutions at 4°C. |
Conclusion: A Proactive Approach to Sample Integrity
Minimizing analyte degradation is not a passive process but an active strategy that begins at the point of sample collection and extends through every stage of handling, storage, and preparation. By understanding the fundamental mechanisms of degradation and implementing the robust troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their data. Adherence to best practices, such as those outlined by organizations like the International Society for Biological and Environmental Repositories (ISBER), is essential for generating high-quality, reproducible scientific results.[29][30]
References
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Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Precision for Medicine. [Link]
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GEN. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Genetic Engineering & Biotechnology News. [Link]
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Needle.Tube. (n.d.). Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures. Needle.Tube. [Link]
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USA Lab. (2020, July 17). Biological Sample Storage Preservation Methods. USA Lab. [Link]
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Bircan, R., et al. (2025). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Journal of Medical Biochemistry. [Link]
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Unicorn Lifescience. (2021, October 31). Understanding Safe Storage Temperatures for Biological Materials. Unicorn Lifescience. [Link]
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Al-Khafaji, F. Q. (n.d.). The effect of storage time and freeze-thaw cycles on the stability of serum samples. acgpubs.org. [Link]
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Semantics Scholar. (n.d.). The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]
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Thieme. (2021, May 24). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers. [Link]
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Fiveable. (n.d.). Sample storage and preservation. Fiveable. [Link]
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PubMed. (n.d.). The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]
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Azenta Life Sciences. (2018, November 9). Safe Storage Temperatures for Biological Materials. Azenta Life Sciences. [Link]
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Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
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CHROMacademy. (n.d.). Troubleshooting. CHROMacademy. [Link]
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Kintek Solution. (n.d.). What Is The Recommended Temperature For Storing Proteins? Ensure Long-Term Stability And Activity. Kintek Solution. [Link]
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Biocompare. (2015, December 14). Keeping Your Cool When Storing Purified Protein. Biocompare. [Link]
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MDPI. (n.d.). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. [Link]
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PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. [Link]
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Bioanalysis Zone. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
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GEN. (2018, April 18). Biobanking Science: ISBER Best Practices for Biobanks. Genetic Engineering & Biotechnology News. [Link]
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Lablogatory. (2014, September 2). Biobanking and Sample Stability. [Link]
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European Journal of Cardiovascular Medicine. (n.d.). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. [Link]
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Restek. (2014, February 25). [4]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes. [Link]
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Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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ResearchGate. (n.d.). (PDF) Effects of pH and light exposure on the survival of bacteria and their ability to biodegrade organic compounds in clouds: implications for microbial activity in acidic cloud water. [Link]
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NIH. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]
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NCBI. (n.d.). Recommendations for biobanks - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research. [Link]
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NIH. (n.d.). The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels. [Link]
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PubMed. (n.d.). Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. [Link]
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IARC Publications. (n.d.). Recommendations for biobanks. [Link]
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ResearchGate. (2025, August 9). Stability of 27 biochemistry analytes in storage at a range of temperatures after centrifugation. [Link]
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PubMed Central. (2021, July 17). Basic principles of biobanking: from biological samples to precision medicine for patients. [Link]
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Bio-Link. (2025, February 21). What Role Do Additives Play in Chemical Stability?. [Link]
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MDPI. (2024, May 14). Multifunctional Inhibitors: Additives to Control Corrosive Degradation and Microbial Adhesion. [Link]
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ORBi. (2012, April 11). Degradation inhibitors and metal additives: impact on solvent degradation. [Link]
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Selection of appropriate internal standards for (4-nonylphenoxy)acetic acid quantification
Technical Support Center: (4-nonylphenoxy)acetic acid (NPAA) Quantification
Welcome to the technical support guide for the quantification of (4-nonylphenoxy)acetic acid (NPAA). This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis. Here, we provide in-depth, experience-based guidance in a direct question-and-answer format to address the critical step of selecting an appropriate internal standard (IS) for robust and accurate NPAA quantification, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is an internal standard, and why is it essential for accurate NPAA quantification?
An internal standard (IS) is a chemical compound added in a constant, known amount to every sample, calibrator, and quality control sample before analysis.[1][2][3] Its primary role is to correct for variations that are difficult to control during the analytical workflow.[1] For a compound like NPAA, which is often analyzed in complex matrices such as wastewater, sediment, or biological fluids, an IS is not just recommended—it is crucial for achieving high-quality, reliable data.[4][5]
The IS compensates for:
-
Sample Preparation Variability: NPAA may be lost during sample handling steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An ideal IS will experience similar losses, ensuring the final analyte/IS ratio remains constant and accurate.[6]
-
Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity can affect results. The IS normalizes the analyte's signal, mitigating the impact of this instrumental drift.[2][7]
-
Matrix Effects in LC-MS: This is arguably the most critical factor. Co-eluting compounds from the sample matrix (e.g., salts, lipids, humic substances) can suppress or enhance the ionization of NPAA in the mass spectrometer's source, leading to inaccurate quantification.[4][8][9][10] A well-chosen IS, which is affected by the matrix in the same way as NPAA, can effectively cancel out these effects.[6]
Essentially, using an IS transforms the measurement from an absolute signal intensity to a more stable and reproducible ratio of the analyte signal to the IS signal, significantly improving precision and accuracy.[2]
Q2: What are the ideal characteristics of an internal standard for NPAA analysis?
The selection of an IS is a critical decision in method development. For NPAA, which possesses a carboxylic acid group, an ether linkage, and a long alkyl chain, the ideal IS should exhibit the following characteristics:
-
Chemical and Physical Similarity: The IS should closely mimic the chemical structure and physicochemical properties (e.g., acidity, polarity, solubility) of NPAA. This ensures it behaves similarly during extraction and ionization.[11][12]
-
Absence in Samples: The IS must not be naturally present in the test samples.[2][13]
-
Chromatographic Resolution: In LC, the IS should elute very close to NPAA but be sufficiently resolved to prevent peak overlap.[7] For MS detection, perfect co-elution is ideal if using a stable isotope-labeled standard, as it ensures both compounds experience the exact same matrix effects.[12]
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from NPAA by the mass spectrometer. Its mass-to-charge ratio (m/z) and fragmentation pattern should not overlap with those of the analyte.[12]
-
Stability and Purity: The IS must be chemically stable throughout the entire analytical process and be of high purity to avoid introducing interferences.[6][12]
Q3: What are the most highly recommended internal standards for NPAA quantification?
There are two primary categories of internal standards suitable for NPAA analysis. The choice depends on the required level of accuracy, budget, and commercial availability.
Option A: The Gold Standard - Stable Isotope-Labeled (SIL) NPAA
A stable isotope-labeled version of NPAA is the most effective internal standard because its chemical and physical properties are nearly identical to the analyte.[6][11][12] This ensures it co-elutes perfectly and experiences the same extraction recovery and matrix effects.
-
Recommended SIL Standard: (4-n-Nonylphenoxy)acetic-alpha,alpha-d2 Acid (also known as NPAA-d2).
Option B: The Practical Alternative - Structural Analogs
When a SIL standard is not feasible due to cost or availability, a carefully selected structural analog can be used.[11][18] The goal is to find a compound that is not expected in the samples but has a structure as close to NPAA as possible.
| Potential Structural Analog | Rationale for Selection (Pros) | Potential Drawbacks (Cons) |
| (4-Octylphenoxy)acetic acid | Similar core structure with only a single methylene group difference in the alkyl chain. Likely to have very similar extraction and chromatographic behavior. | Different retention time. May not perfectly mimic ionization suppression/enhancement if matrix effects are highly specific to the elution window. |
| (4-tert-Octylphenoxy)acetic acid | Structurally similar and its parent compound, 4-tert-octylphenol, is also an environmentally relevant alkylphenol. | The branched alkyl chain may slightly alter its chromatographic retention and extraction efficiency compared to the linear nonyl chain of NPAA. |
| Naphthoxyacetic acid | Shares the phenoxyacetic acid core. Less likely to be present in environmental samples. | The naphthalene ring system is more rigid and has different electronic properties than the alkyl-substituted benzene ring of NPAA, which can lead to differences in retention, extraction, and ionization. |
| 4-Chlorophenoxyacetic acid | Shares the phenoxyacetic acid moiety. | The chloro-substituent significantly alters the polarity and acidity compared to an alkyl group, which may lead to poor tracking of NPAA during sample prep and analysis. |
Decision & Workflow Visualization
The process of selecting the right internal standard can be streamlined by following a logical decision path.
Caption: Decision workflow for selecting an appropriate internal standard for NPAA analysis.
Troubleshooting Guide
Q4: My internal standard signal is erratic or shows poor recovery. What are the common causes?
Inconsistent IS response is a red flag that requires immediate investigation.[11] Common culprits include:
-
Inconsistent Spiking: Ensure the IS is added accurately and precisely to every single sample at the very beginning of the sample preparation process.[11] Use a calibrated pipette and vortex thoroughly after addition.
-
Chemical Instability: NPAA and its analogs are carboxylic acids. They may be unstable at extreme pH values or could be susceptible to degradation. Verify the stability of your IS in the sample matrix and in your stock solutions.
-
Poor Solubility: The IS must be fully dissolved in the spiking solution and remain soluble when added to the sample. If it precipitates, the response will be inconsistent. Consider the solvent used for your IS stock and its compatibility with the sample matrix.
-
Matrix Effects: Even a good IS can suffer from extreme ion suppression (>90%) in very "dirty" samples, causing the signal to drop near the noise level.[4][8]
-
Troubleshooting Step: Dilute the sample extract to reduce the concentration of matrix components. Improve sample cleanup (e.g., by optimizing the SPE wash steps) to better remove interfering substances.
-
-
IS Contamination: Check your blank samples (matrix without analyte or IS) and solvent blanks. A signal here indicates contamination of your reagents, glassware, or the LC-MS system itself.
Experimental Protocol
Protocol 1: Validating Your Chosen Internal Standard
Once you have selected a potential IS, you must validate its performance to ensure it is fit for purpose.[1] This protocol assumes a basic familiarity with LC-MS operation.
Objective: To confirm that the chosen IS reliably corrects for experimental variability in the quantification of NPAA.
Materials:
-
NPAA analytical standard
-
Chosen Internal Standard (e.g., NPAA-d2 or a structural analog)
-
Control matrix (a sample of the same type as your study samples, confirmed to be free of NPAA)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes and standard labware
Methodology:
-
Prepare Stock Solutions: Create separate, concentrated stock solutions of NPAA and the IS in a suitable solvent (e.g., methanol) at ~1 mg/mL. Store appropriately.
-
Prepare Spiking Solutions:
-
Prepare an intermediate stock of NPAA.
-
Prepare a working IS spiking solution at a fixed concentration that will yield a strong signal in the middle of the detector's linear range when added to samples.
-
-
Establish Chromatographic Conditions: Develop an LC method that provides good peak shape for NPAA and chromatographically resolves it from the IS if a structural analog is used.
-
Perform Validation Experiments: Prepare three sets of samples using the control matrix.
-
Set A (Neat Standard): Spiking solution of NPAA and IS in reconstitution solvent. (This represents 100% recovery and no matrix effect).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Add the NPAA and IS after extraction, just before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Add the IS to a blank matrix sample before starting the extraction procedure. Then, spike with NPAA and proceed with the full extraction.
-
-
Analyze and Calculate:
-
Inject all samples into the LC-MS.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression; > 100% indicates enhancement.[10] Perform this calculation for both NPAA and the IS. Ideally, both should have similar ME values.
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Perform this for NPAA. This shows how much analyte is lost during sample prep.
-
-
Evaluate the IS Performance: The ultimate test is the stability of the ratio. Calculate the ratio of (NPAA Area / IS Area) for multiple replicates. A precise and accurate IS will yield a consistent ratio even if the absolute peak areas vary. The coefficient of variation (%CV) of this ratio should be low (typically <15%).
-
Acceptance Criteria: A successful validation shows that while the absolute responses of NPAA and the IS may vary due to matrix effects or recovery losses, their ratio remains constant, accurate, and precise across different sample preparations.
References
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from BioPharma Services website: [Link]
-
Borecka, M., et al. (2016). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Water, Air, & Soil Pollution, 227(1). Retrieved from ResearchGate: [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from Crawford Scientific website: [Link]
-
Analytical Performance & Method Validation. (n.d.). Retrieved from [Link]
-
Mansour, F. R. (2017). Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry. Bohrium. Retrieved from: [Link]
-
Li, W., & Cohen, L. H. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Prostaglandins & Other Lipid Mediators, 99(3-4), 67-76. Retrieved from PubMed Central: [Link]
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Stüber, M., & Reemtsma, T. (2004). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Analytical and Bioanalytical Chemistry, 378(4), 910-916. Retrieved from ResearchGate: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from NorthEast BioLab website: [Link]
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Al-Dirbashi, O. Y., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 12(6), 6387-6401. Retrieved from PubMed Central: [Link]
-
U.S. Environmental Protection Agency. (2015). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. Retrieved from EPA NEPIS: [Link]
-
CAS Analytical Genprice Lab. (n.d.). (4-Nonylphenoxy)acetic Acid. Retrieved from CAS Analytical Genprice Lab website: [Link]
-
Stratton, A., et al. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 4(3), 423-432. Retrieved from ResearchGate: [Link]
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- 15. caslab.com [caslab.com]
- 16. scbt.com [scbt.com]
- 17. (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid [lgcstandards.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Reverse-Phase HPLC of 2-(4-Nonylphenoxy)acetic acid
Welcome to the technical support center for the chromatographic analysis of 2-(4-Nonylphenoxy)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) methods. Here, we move beyond simple protocols to explain the fundamental principles driving method performance, enabling you to troubleshoot and develop robust, reliable assays.
Understanding the Analyte: this compound
Before optimizing any separation, it is critical to understand the physicochemical properties of the analyte. This compound is a carboxylic acid with a significant hydrophobic character, which dictates its behavior in RP-HPLC.
| Property | Value | Significance for RP-HPLC |
| CAS Number | 3115-49-9[1] | Unique identifier for the compound. |
| Molecular Formula | C₁₇H₂₆O₃[2] | Indicates a relatively non-polar structure with a polar functional group. |
| Molecular Weight | 278.39 g/mol [2] | Standard property for calculations. |
| pKa | 3.1 - 3.79[3][4] | Crucial for pH selection. As a weak acid, its ionization state, and thus its polarity and retention, are highly dependent on mobile phase pH. |
| LogP | ~5.8[1][4] | Indicates high hydrophobicity. The analyte will be very strongly retained on a non-polar stationary phase like C18. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of this compound, providing explanations and actionable solutions.
Q1: Why is my peak for this compound showing severe tailing?
Peak tailing is one of the most common issues in RP-HPLC and for acidic compounds, it typically points to two primary causes: secondary silanol interactions or improper control of analyte ionization.[5][6]
Answer:
Peak tailing, often quantified by a tailing factor (Tf) greater than 1.2, occurs when a single analyte experiences multiple retention mechanisms within the column.[5] For an acidic analyte like this compound, this is usually due to its carboxylate anion interacting with positively charged sites on the silica stationary phase, or with residual, ionized silanol groups (-Si-OH).[6][7]
Solutions:
-
Control the Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the surface silanols. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you ensure it is in its neutral, protonated form (-COOH).[8] A pH of approximately 2.0-2.5 is ideal. This low pH also protonates the vast majority of silanol groups, preventing ionic interactions that lead to tailing.[7][9]
-
Use a Buffer: Simply adding acid is not enough; a buffer is required to resist pH shifts when the sample is introduced.[10] A 20-50 mM phosphate or formate buffer is recommended. For LC-MS applications, volatile buffers like formic acid are necessary.[1]
-
Select a High-Purity Column: Modern HPLC columns are made from high-purity silica and are densely bonded and end-capped to minimize the number of accessible residual silanols. Using a column specifically designed for low silanol activity can significantly improve peak shape.[1][6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing for all peaks.[5] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.[7]
Q2: My analyte retention time is too long. How can I reduce it without sacrificing resolution?
Due to its high LogP of ~5.8, this compound is extremely hydrophobic and will be strongly retained on C18 or C8 columns.[1][4] Long retention times increase run costs and decrease throughput.
Answer:
Retention in RP-HPLC is controlled by the partitioning of the analyte between the mobile and stationary phases. To reduce retention, you must make the mobile phase a "stronger" solvent, meaning more non-polar, to encourage the analyte to elute more quickly.
Solutions:
-
Increase the Organic Modifier Concentration: This is the most common approach. Increasing the percentage of acetonitrile or methanol will decrease the retention time. A general rule is that a 10% increase in the organic modifier will decrease the retention factor (k) by a factor of 2 to 3.[10]
-
Switch to a Stronger Organic Modifier: Acetonitrile is a stronger eluting solvent than methanol for most compounds in RP-HPLC. If you are using methanol, switching to acetonitrile at the same percentage will reduce retention.
-
Choose a Less Retentive Stationary Phase: If you are using a C18 column, switching to a C8 or a Phenyl-Hexyl column will reduce retention due to weaker hydrophobic interactions.[11]
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity, which allows for faster mass transfer and typically leads to shorter retention times.[12] However, be aware that selectivity may also change.
Q3: I'm seeing drifting retention times from one injection to the next. What is causing this instability?
Unstable retention times are a clear sign of a non-robust method. The most common cause for ionizable compounds is inconsistent mobile phase pH.
Answer:
For an analyte like this compound, retention is extremely sensitive to pH when the mobile phase pH is close to the analyte's pKa.[13][14] As shown in the Henderson-Hasselbalch equation, small changes in pH near the pKa lead to large changes in the ratio of the ionized to non-ionized forms of the acid.[8] Since the ionized form is more polar, it is retained less, and any fluctuation in pH will cause the retention time to shift.
Solutions:
-
Ensure Adequate Buffering: The primary role of a buffer is to maintain a constant pH.[10] Ensure your buffer concentration is sufficient (at least 10-20 mM) and that the target pH is on the flat part of the pH vs. retention curve (i.e., pH << pKa).
-
Prepare Mobile Phase Correctly: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[9] The pH reading is not accurate after the addition of organic solvent.
-
Allow for Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase.[15] A stable baseline is a good indicator, but flushing with 10-20 column volumes is a reliable practice.
-
Degas Your Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations and, consequently, retention time shifts. Use an online degasser or degas solvents before use by sonication or helium sparging.
Experimental Protocols & Method Development
Protocol 1: Starting Conditions for Method Development
This protocol provides a robust starting point for developing a method for this compound. The goal is to first run a generic scouting gradient to determine the approximate elution conditions.
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity C18, 4.6 x 150 mm, 5 µm | A standard, versatile column for hydrophobic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) | Sets the pH to ~2.5-2.7 to suppress ionization.[1][9] |
| Mobile Phase B | Acetonitrile | A strong, low-UV absorbance organic modifier.[16] |
| Gradient (Scouting) | 50% B to 100% B in 15 min, hold at 100% for 5 min | The high starting %B is due to the analyte's hydrophobicity. This gradient will quickly establish the elution percentage. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable operating conditions. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Detection | UV-Vis, 225 nm or 275 nm | Based on the phenoxy and carboxylic acid chromophores. A full UV scan of the analyte standard is recommended to find the true λmax. |
Protocol 2: Conversion from Scouting Gradient to Isocratic Method
After running the scouting gradient, you can convert it to an efficient isocratic method for routine analysis.
-
Determine the Elution Time (t_g): From the scouting gradient chromatogram, note the retention time of the this compound peak.
-
Calculate the Elution Composition: Use the following equation to estimate the percentage of organic modifier (%B) required for isocratic elution: %B_isocratic ≈ %B_start + ((t_g - t_d) / t_grad) * Δ%B Where:
-
%B_start is the initial gradient percentage (50%).
-
t_g is the analyte retention time from the gradient run.
-
t_d is the system dwell time (typically 1-2 min, check your system specifications).
-
t_grad is the gradient duration (15 min).
-
Δ%B is the change in organic percentage (100% - 50% = 50%).
-
-
Optimize the Isocratic Method: Prepare a mobile phase with the calculated %B. Run the analysis. The goal is to achieve a retention factor (k) between 2 and 10.[10]
-
If retention is too long, increase %B by 2-5%.
-
If retention is too short (k < 2), decrease %B by 2-5%.
-
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-.
- ChemicalBook. (n.d.). This compound | 28065-23-8.
- Agilent. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Publisso. (2021). (4-Nonylphenoxy)acetic acid.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Biosynth. (n.d.). This compound | 3115-49-9.
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
- ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.
- LCGC International. (2013).
- Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3115-49-9.
- Phenomenex. (2025).
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Shodex. (n.d.).
- Pharma Growth Hub. (2023). pH, pKa, and Retention.
- ResearchGate. (n.d.). Effect of pH on retention time of all analytes.
- Thermo Fisher Scientific. (n.d.).
- SciELO. (n.d.).
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
Sources
- 1. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]
- 2. This compound | 3115-49-9 | FN70496 [biosynth.com]
- 3. series.publisso.de [series.publisso.de]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. uhplcs.com [uhplcs.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. scielo.br [scielo.br]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. mastelf.com [mastelf.com]
Technical Support Center: Enhancing MS/MS Fragmentation for Structural Confirmation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that obtaining high-quality, information-rich MS/MS spectra is paramount for confident structural confirmation. This guide is designed to address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your fragmentation patterns effectively.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Fundamental Fragmentation Issues
Question 1: Why is my precursor ion the only significant peak in my MS/MS spectrum?
This is a classic sign of insufficient fragmentation, indicating that the precursor ions are not receiving enough internal energy to break apart.
Root Causes & Solutions:
-
Insufficient Collision Energy: The most common cause is that the collision energy (CE) is set too low. The energy required for fragmentation is dependent on the molecule's size, charge state, and stability. Larger and more stable molecules generally require higher energy to fragment.
-
Action: Systematically increase the collision energy. If you are unsure of a starting point, use a stepped or ramped collision energy approach to quickly identify a more effective range. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
-
-
Precursor Ion Stability: Some molecules are inherently stable and resist fragmentation under standard collision-induced dissociation (CID) conditions. This is often true for rigid, aromatic systems.
-
Action: Consider using a higher-energy fragmentation technique like Higher-Energy Collisional Dissociation (HCD) if available. HCD provides more uniform energy distribution and can induce fragmentation in stable molecules.
-
-
Incorrect Precursor Selection: Ensure the mass spectrometer is accurately isolating the intended precursor ion. An incorrect m/z selection can lead to a lack of fragmentation if the selected ion is not the analyte of interest.
-
Action: Verify the instrument's mass calibration. Confirm the m/z of your precursor ion and ensure the isolation window is appropriate.
-
Question 2: My MS/MS spectrum is noisy and my fragment ions have very low intensity. What's happening?
Poor signal intensity in an MS/MS scan can stem from issues with the initial ion signal or problems during the fragmentation and detection process.
Root Causes & Solutions:
-
Low Precursor Ion Abundance: If the initial population of precursor ions is too low, the resulting fragment ions will also be low in abundance.
-
Action: Optimize ion source conditions (e.g., spray voltage, gas flows, temperatures) to maximize the signal of your precursor ion in the MS1 scan. Ensure your sample concentration is adequate.
-
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of your analyte.
-
Action: Improve chromatographic separation to better resolve your analyte from interfering matrix components. Enhance sample cleanup procedures to remove these interferences before analysis.
-
-
Suboptimal Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) in the collision cell is critical. Too low a pressure results in insufficient collisions, while excessively high pressure can scatter ions, reducing the overall signal that reaches the detector.
-
Action: Consult your instrument's manual for recommended collision gas pressure ranges. In some cases, slight adjustments can improve signal intensity. Studies have shown that the optimal pressure is often in the range where the precursor ion signal is attenuated to 30-60%.
-
Section 2: Optimizing Fragmentation Quality
Question 3: How do I choose the right collision energy (CE)? My fragments are either too small and uninformative or non-existent.
Optimizing collision energy is a balancing act. Too little energy results in no fragmentation, while too much can cause over-fragmentation, shattering the molecule into small, non-specific ions. The optimal CE depends heavily on the precursor's mass-to-charge ratio (m/z), charge state, and chemical nature.
General Principles & Strategies:
-
Relationship between m/z, Charge State, and CE:
-
Higher m/z: Larger ions generally require more energy to achieve effective fragmentation.
-
Higher Charge State: Multiply charged ions typically require lower collision energy for dissociation. The increased coulombic repulsion in multiply charged ions facilitates fragmentation.
-
-
Systematic Optimization: For crucial analytes, a systematic CE optimization is the most reliable approach. This involves acquiring MS/MS spectra at various CE values and plotting the intensity of key fragment ions against the energy to find the optimum. See the detailed protocol below.
-
Stepped or Ramped CE: For discovery-based experiments where many different compounds are analyzed in a single run, using a stepped or ramped collision energy can be highly effective. This approach applies a range of collision energies to each precursor, increasing the likelihood of obtaining informative fragments for a diverse set of molecules.
Data Presentation: Typical Collision Energy Considerations
| Analyte Class | Typical Charge State (ESI) | Recommended Collision Energy Approach | Rationale |
| Small Molecules (<500 Da) | +1 or -1 | Start with instrument-predicted values, then optimize empirically. A 10-20 eV range is a common starting point. | Fragmentation is highly structure-dependent. Empirical optimization is often necessary for novel compounds. |
| Tryptic Peptides | +2, +3 | Use charge-state dependent linear equations (e.g., CE = slope * m/z + intercept). | Predictable fragmentation along the peptide backbone allows for standardized approaches. Higher charge states require less energy. |
| Intact Proteins (Top-Down) | High (+10 to +50) | Utilize alternative fragmentation methods like ETD or EThcD. | CID often results in limited fragmentation. ETD cleaves the N-Cα backbone, providing better sequence coverage for large, highly charged species. |
| Glycopeptides | +2 to +5 | Stepped HCD or EThcD. | Requires energy to fragment both the labile glycan portion and the more stable peptide backbone. EThcD is particularly effective as it combines both fragmentation types in a single scan. |
Question 4: I'm seeing different fragment ions than expected, or my library search results are poor. Could the precursor ion form be the problem?
Absolutely. The precursor ion's form, specifically the type of adduct, has a critical and often overlooked influence on MS/MS fragmentation patterns. Library matching algorithms typically use reference spectra from protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. If your precursor is a different adduct (e.g., [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺), the resulting fragmentation can be dramatically different, leading to poor library matches.
Causality & Troubleshooting:
-
Why Adducts Change Fragmentation: The charge in a protonated molecule is often mobile, leading to fragmentation at various sites along the backbone. In contrast, a sodium adduct ([M+Na]⁺) involves a fixed, localized charge. The sodium ion coordinates with heteroatoms, and fragmentation often occurs around this site, producing different pathways and fragment ions compared to the protonated version. This can also lead to neutral losses specific to the adduct itself.
-
How to Identify Adducts: Look for characteristic mass differences in your MS1 spectrum. For example, a sodium adduct will appear at M+22.989 Da, while a potassium adduct will be at M+38.963 Da relative to the neutral mass.
-
How to Control Adduct Formation:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize sodium and potassium contamination.
-
Optimize Mobile Phase Additives: Adding a small amount of a proton source like formic acid or ammonium acetate can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions, respectively.
-
System Cleaning: Trace metal salts can accumulate in the LC system and ion source over time. Regular cleaning and passivation can mitigate this issue.
-
Question 5: Should I use CID, HCD, or another fragmentation method like ETD?
The choice of fragmentation technique is crucial and depends on your analyte and the information you need.
-
Collision-Induced Dissociation (CID): This is a "slow heating" method typically performed in an ion trap. It's excellent for generating rich b- and y-ion series for standard peptides and many small molecules. However, it suffers from a "low mass cutoff," meaning very small fragment ions (typically below ~1/3 of the precursor m/z) are not detected, which can be a limitation.
-
Higher-Energy Collisional Dissociation (HCD): This is a "beam-type" CID method common on Orbitrap instruments. It provides higher fragmentation efficiency and, importantly, does not have a low mass cutoff, allowing for the detection of low m/z reporter ions (e.g., for TMT/iTRAQ) and immonium ions. HCD is often preferred for phosphopeptides and for generating more complete fragmentation of stable molecules.
-
Electron Transfer Dissociation (ETD): This is a non-ergodic, radical-driven fragmentation technique. Instead of vibrating the molecule until it breaks, ETD transfers an electron to the precursor ion, inducing fragmentation. This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions. ETD is particularly powerful for:
-
Large Peptides and Proteins: It provides better sequence coverage than CID/HCD.
-
Labile Post-Translational Modifications (PTMs): ETD tends to preserve fragile modifications like phosphorylation and glycosylation while fragmenting the peptide backbone, making it ideal for site localization.
-
-
Hybrid Methods (EThcD, ETciD): These methods combine ETD with supplemental HCD or CID activation in a single scan. This provides the benefits of both techniques, generating a composite spectrum with b/y ions as well as c/z ions, leading to very high sequence coverage and confident characterization of complex analytes like glycopeptides.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common MS/MS fragmentation issues.
Validation & Comparative
A Comparative Toxicological Assessment: 2-(4-Nonylphenoxy)acetic Acid vs. Nonylphenol
A Guide for Researchers and Drug Development Professionals
Introduction
In the realm of environmental toxicology and chemical safety assessment, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparative analysis of the toxicological profiles of 2-(4-Nonylphenoxy)acetic acid (NPAA) and its parent compound, nonylphenol (NP). While both are members of the alkylphenol family, their distinct chemical structures give rise to differing biological activities and toxicological concerns. This document synthesizes available experimental data to offer a comparative perspective on their cytotoxicity, genotoxicity, endocrine-disrupting potential, and developmental toxicity, providing researchers and drug development professionals with a critical resource for informed decision-making.
Nonylphenol is a well-established environmental contaminant known for its persistence, bioaccumulation, and endocrine-disrupting properties.[1] It is a breakdown product of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and consumer products.[2] In contrast, this compound is a derivative of nonylphenol and is used in some industrial applications. While it is expected to be biodegradable, its potential for toxicity, particularly in comparison to its more notorious precursor, warrants a thorough investigation.
This guide will delve into the experimental evidence, presenting a side-by-side comparison of their effects on key toxicological endpoints. We will explore the underlying mechanisms of action and provide detailed protocols for the experimental assays discussed, offering a comprehensive and practical resource for the scientific community.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of NPAA and NP is crucial to appreciating their differential toxicological profiles.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | Key Properties |
| This compound (NPAA) | CCCCCCCCCc1ccc(OCC(=O)O)cc1 | C₁₇H₂₆O₃ | 278.39 g/mol | Corrosive, Irritant[3][4] |
| Nonylphenol (NP) | CCCCCCCCCC1=CC=C(O)C=C1 | C₁₅H₂₄O | 220.35 g/mol | Viscous liquid, low water solubility |
The addition of the acetic acid moiety to the phenoxy group of nonylphenol to form NPAA significantly alters its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, excretion, and ultimately, its toxicity.
Comparative Cytotoxicity
Cytotoxicity assays are fundamental in toxicology to assess the potential of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.
For NPAA, regulatory assessments have noted its corrosive nature to skin and eyes, which implies a high degree of localized cytotoxicity.[8] However, quantitative in vitro cytotoxicity data from standardized assays like the MTT or neutral red uptake assays are needed for a more direct comparison with nonylphenol.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (NPAA or NP) in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest test compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Comparative Genotoxicity
Genotoxicity assessment is crucial for identifying substances that can cause DNA damage, which may lead to mutations and cancer. Standard genotoxicity tests include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay.
Regulatory evaluations have concluded that this compound is not genotoxic. It did not induce mutations in the Ames test with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without metabolic activation.[11] Furthermore, it did not induce micronuclei in the bone marrow of Chinese hamsters in vivo.[11]
In contrast, the genotoxicity of nonylphenol is a subject of ongoing research with some conflicting results. One study using the comet assay on human lymphocytes found that 4-nonylphenol ethoxylate induced DNA damage.[12] However, another study evaluating the genotoxicity of NP in the peripheral erythrocytes of Oreochromis niloticus using both the micronucleus assay and the comet assay reported that NP was not genotoxic under their experimental conditions.[13] These differing results highlight the importance of considering the specific test system, cell type, and experimental conditions when evaluating genotoxicity.
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow for the Comet Assay
Caption: A simplified workflow for the comet assay.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture. Ensure cell viability is high.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.[3]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.[3][14]
-
Electrophoresis: Place the slides in an electrophoresis tank filled with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) electrophoresis buffer. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[3][15]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[16]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.[16]
Comparative Endocrine Disruption
Both nonylphenol and, to a lesser extent, this compound have been identified as potential endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Nonylphenol is a well-documented xenoestrogen, meaning it can mimic the effects of estrogen.[1] This activity is attributed to its structural similarity to estradiol, allowing it to bind to estrogen receptors. The estrogenic activity of NP has been demonstrated in numerous in vitro and in vivo studies, leading to effects such as the induction of vitellogenin (an egg yolk precursor protein) in male fish.[1]
This compound is also listed as a potential endocrine disruptor.[17] Regulatory assessments indicate that it has weak estrogenic activity.[8] One study showed that NPAA induced anti-androgenic and anti-estrogenic effects in vitro.[11] The addition of the acetic acid group may modulate its interaction with hormone receptors compared to nonylphenol.
Signaling Pathway: Estrogen Receptor Activation
Caption: Simplified signaling pathway of estrogen receptor activation by estrogen or xenoestrogens.
Comparative Developmental Toxicity
Developmental toxicity studies investigate the adverse effects on a developing organism that may result from exposure to a chemical before conception, during prenatal development, or postnatally.
The developmental toxicity of nonylphenol has been demonstrated in various animal models. In zebrafish embryos, exposure to 4-nonylphenol has been shown to cause a range of developmental abnormalities, including mortality, hatching delays, and malformations such as pericardial edema and spinal curvature.[18][19] One study reported a 96-hour LC50 (lethal concentration for 50% of the population) of 26.8 µg/L for zebrafish embryos exposed to 4-NP.[18] Another study found an EC50 (effective concentration for 50% of the population) for lethal endpoints of 6.7 mg/L after 48 hours of exposure.[20]
For this compound, a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats found no evidence of reproductive or developmental effects at the doses tested. The no-observed-adverse-effect level (NOAEL) for fertility and developmental toxicity was determined to be 200 mg/kg bw/day.[8] It is important to note that this was a screening study in a mammalian model, and direct comparisons to aquatic model data for NP should be made with caution.
Experimental Protocol: Zebrafish Embryo Acute Toxicity Test (OECD 236)
This test is designed to determine the acute toxicity of chemicals on the embryonic stages of fish.
Workflow for Zebrafish Embryo Acute Toxicity Test
Caption: A workflow for the zebrafish embryo acute toxicity test (OECD 236).
Step-by-Step Methodology:
-
Egg Collection and Selection: Collect newly fertilized zebrafish eggs (within 1-2 hours post-fertilization). Select healthy, fertilized eggs for the test.[21][22]
-
Exposure: Place individual embryos into the wells of a 24-well plate containing the test solution at different concentrations. Include a control group with dilution water only. The test is typically run with at least five concentrations.[21]
-
Incubation: Incubate the plates at 26 ± 1 °C for 96 hours.[23]
-
Observation: Observe the embryos at 24, 48, 72, and 96 hours for the following lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[21][23]
-
Data Analysis: Record the number of embryos exhibiting any of the lethal endpoints at each observation time. Calculate the LC50 value and its 95% confidence intervals for each observation time.
Conclusion
This comparative guide highlights the distinct toxicological profiles of this compound and nonylphenol. While both compounds are alkylphenols and raise concerns regarding endocrine disruption, the available evidence suggests differences in their potency and primary toxicological effects.
Nonylphenol is a well-characterized cytotoxicant, genotoxicant in some test systems, and a potent endocrine disruptor with established developmental toxicity. In contrast, this compound is reported to be non-genotoxic in standard assays and shows weak endocrine activity. Its primary hazard appears to be its corrosive nature, leading to significant local cytotoxicity.
It is crucial to acknowledge the existing data gaps, particularly the lack of quantitative in vitro cytotoxicity and comprehensive developmental toxicity data for NPAA that would allow for a more direct and robust comparison with NP. Future research should focus on generating these datasets to enable a more complete risk assessment of NPAA.
For researchers and drug development professionals, this guide underscores the importance of not extrapolating toxicological data between structurally related compounds without sufficient experimental validation. The subtle chemical modifications can lead to significant differences in biological activity and toxicological outcomes. A thorough understanding of the specific toxicological profile of each compound is essential for ensuring chemical safety and for the development of safer alternatives.
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A Comparative Analysis of the Endocrine Activity of 4-Nonylphenoxyacetic Acid and Other Xenoestrogens
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pervasive Challenge of Xenoestrogens
Xenoestrogens, a class of foreign compounds that mimic the effects of endogenous estrogen, represent a significant concern for human health and environmental safety.[1] These endocrine-disrupting chemicals (EDCs) can interfere with the delicate balance of the endocrine system by binding to estrogen receptors (ERs), potentially leading to a range of adverse health outcomes, including developmental and reproductive disorders.[2][3] This guide provides a detailed comparative analysis of the endocrine activity of 4-nonylphenoxyacetic acid (NPA), a derivative of the widely used industrial chemical 4-nonylphenol, with two well-characterized xenoestrogens: Bisphenol A (BPA) and Genistein.
Through an in-depth examination of their mechanisms of action, supported by experimental data from key in vitro and in vivo assays, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand the relative estrogenic potential of these compounds. We will delve into the nuances of their interactions with estrogen receptors, the experimental methodologies used to assess their activity, and the potential implications of their metabolic fate.
The Molecular Basis of Xenoestrogen Action: A Dance with the Estrogen Receptor
The biological effects of estrogens and xenoestrogens are primarily mediated through their interaction with two subtypes of the estrogen receptor: ERα and ERβ.[2][4] These receptors are ligand-activated transcription factors that, upon binding to an estrogenic compound, undergo a conformational change, dimerize, and translocate to the nucleus.[5] There, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][6][7]
Xenoestrogens can exert their effects through several mechanisms:
-
Agonism: Mimicking the action of endogenous estrogens by binding to and activating ERs.[1][3]
-
Antagonism: Binding to ERs without activating them, thereby blocking the binding of endogenous estrogens.
-
Modulation of Hormone Metabolism: Altering the synthesis or breakdown of natural hormones.
The relative affinity for ERα and ERβ, and the subsequent conformational changes induced by a xenoestrogen, can lead to tissue-specific and differential gene expression, resulting in a complex spectrum of biological responses.[4][5]
Signaling Pathway of Estrogen and Xenoestrogens
Caption: Classical estrogen receptor signaling pathway activated by estrogens and xenoestrogens.
Comparative Profile of Selected Xenoestrogens
This section provides a comparative overview of the endocrine activity of 4-nonylphenoxyacetic acid, Bisphenol A, and Genistein, drawing upon available experimental data.
4-Nonylphenoxyacetic Acid (NPA)
4-Nonylphenoxyacetic acid is a carboxylic acid derivative of 4-nonylphenol (4-NP), a well-known endocrine disruptor.[8] The endocrine activity of NPA is complex and appears to differ between in vivo and in vitro test systems.
-
In Vivo Estrogenic Activity: An uterotrophic assay in rats, a standard in vivo test for estrogenicity, demonstrated that NPA exhibits weak estrogenic activity .[9] At a dose of 400 mg/kg body weight per day, NPA caused a significant 1.25 to 1.31-fold increase in uterine weight compared to the control group.[9] However, this effect was less potent than the positive control, estradiol benzoate, which induced a 3.76 to 3.82-fold increase.[1]
-
In Vitro Activity: In contrast to the in vivo findings, a Yeast Estrogen Screen (YES) assay indicated that NPA has no estrogenic activity .[1][9] Interestingly, at concentrations of 10⁻⁵ mol/L and higher, it exhibited slight anti-estrogenic activity .[1][9] Furthermore, the same study revealed that NPA possesses clear anti-androgenic activity .[1]
-
Metabolism to 4-Nonylphenol (4-NP): A crucial aspect of NPA's endocrine activity is its potential metabolism to 4-NP in the body.[9][10] 4-NP is a recognized xenoestrogen with well-documented estrogenic effects.[11][12] Therefore, the in vivo estrogenicity of NPA might be, at least in part, attributable to its conversion to the more potent 4-NP.
Bisphenol A (BPA)
BPA is a high-production-volume chemical used in the manufacture of polycarbonate plastics and epoxy resins. Its estrogenic activity has been extensively studied.
-
Receptor Binding and Activity: BPA is considered a weak estrogen agonist . It binds to both ERα and ERβ, though with a much lower affinity than 17β-estradiol.[13] Some studies suggest that BPA acts as an agonist for ERβ, while exhibiting both agonistic and antagonistic properties on ERα depending on the cell type.
-
In Vitro Potency: In vitro assays have quantified the estrogenic potency of BPA. For instance, in an ER transactivation assay using MVLN cells, the EC50 value for BPA was determined to be 3.9 µM.[3]
-
In Vivo Effects: In vivo studies, such as the uterotrophic assay in rats, have confirmed the weak estrogenic activity of BPA.[11][12]
Genistein
Genistein is a naturally occurring isoflavone found in soy products. It is a well-known phytoestrogen with a complex pharmacological profile.
-
Receptor Selectivity and Activity: Genistein exhibits both estrogenic and anti-estrogenic effects , which are dependent on the concentration of the compound and the levels of endogenous estrogens. It shows a preferential binding affinity for ERβ over ERα.
-
Potency: Genistein is a potent phytoestrogen. In a study using endometrial cancer cells, genistein treatment induced thousands of ESR1 (ERα) binding sites, although to a lesser extent than 17β-estradiol.[14][15]
Quantitative Comparison of Estrogenic Potency
A direct quantitative comparison of the estrogenic potency of NPA with BPA and Genistein is challenging due to the limited number of studies that have evaluated all three compounds in the same assay. However, by compiling data from various sources, we can establish a relative understanding of their activities.
| Compound | Assay Type | Endpoint | Result | Reference |
| 4-Nonylphenoxyacetic Acid (NPA) | Uterotrophic Assay (in vivo) | Uterine Weight | Weakly estrogenic (1.25-1.31 fold increase at 400 mg/kg) | [1][9] |
| Yeast Estrogen Screen (YES) (in vitro) | Reporter Gene Activation | No estrogenic activity; slight anti-estrogenic activity at ≥10⁻⁵ M | [1][9] | |
| Bisphenol A (BPA) | ER Transactivation (MVLN cells) (in vitro) | EC50 | 3.9 µM | [3] |
| Uterotrophic Assay (in vivo) | Uterine Weight | Weakly estrogenic | [11][12] | |
| Genistein | ESR1 Binding (ChIP-seq) (in vitro) | Genome-wide binding | Induces thousands of ESR1 binding sites (less than E2) | [14][15] |
| Uterotrophic Assay (in vivo) | Uterine Weight | Estrogenic | [16] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Experimental Methodologies for Assessing Estrogenic Activity
The evaluation of a compound's estrogenic potential relies on a battery of well-established in vitro and in vivo assays. Each assay provides unique insights into the mechanism of action and the biological response.
In Vitro Assays
1. Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.[17]
Principle: The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of EREs.[3] When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene, leading to the production of an enzyme that can be quantified by a colorimetric reaction.[3]
Experimental Workflow for YES Assay
Caption: A streamlined workflow for the Yeast Estrogen Screen (YES) assay.
Detailed Protocol:
-
Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a suitable minimal medium and grown overnight at 30°C with shaking to reach the mid-logarithmic growth phase.[3]
-
Preparation of Test Compounds: Stock solutions of the test compounds and a positive control (e.g., 17β-estradiol) are prepared in a suitable solvent (e.g., ethanol) and serially diluted to create a range of concentrations.[3]
-
Assay Plate Setup: Aliquots of each dilution are added to a 96-well microplate, and the solvent is allowed to evaporate.[17]
-
Inoculation and Incubation: The overnight yeast culture is diluted in fresh medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) and added to the wells of the microplate. The plate is then incubated for 48-72 hours at 30-34°C.[17]
-
Measurement and Data Analysis: The absorbance is measured at a specific wavelength to quantify the color change, which is proportional to the β-galactosidase activity and, therefore, the estrogenic activity of the compound. The results are used to generate dose-response curves and calculate parameters such as EC50 and Relative Estrogenic Potency (REP).[3]
2. E-Screen (Estrogen Screen) Assay
The E-Screen assay is a cell proliferation assay that measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).[11]
Principle: MCF-7 cells are estrogen-responsive and proliferate in the presence of estrogenic compounds. The assay quantifies the increase in cell number after exposure to a test substance.[7]
Detailed Protocol:
-
Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum. Before the assay, the cells are switched to a medium with charcoal-dextran-stripped serum to remove endogenous estrogens.[11]
-
Cell Seeding: The cells are seeded into 96-well plates and allowed to attach.
-
Exposure: The medium is then replaced with fresh estrogen-free medium containing various concentrations of the test compound or a positive control (17β-estradiol). A solvent control is also included.
-
Incubation: The plates are incubated for a defined period (typically 6 days) to allow for cell proliferation.[18]
-
Quantification of Cell Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The results are expressed as a proliferative effect relative to the positive control, and dose-response curves are generated to determine the estrogenic potency of the test compound.
In Vivo Assay
Uterotrophic Assay
The uterotrophic assay is a short-term in vivo screening test in rodents that is considered a reliable method for detecting estrogenic activity.[19][20]
Principle: The assay is based on the estrogen-induced increase in the weight of the uterus in immature or ovariectomized female rodents.[20] This weight gain is a result of both water imbibition and tissue growth.
Detailed Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used.[16][19]
-
Dosing: The test compound is administered daily for a short period (typically 3 consecutive days) via an appropriate route (e.g., oral gavage or subcutaneous injection).[19] A vehicle control and a positive control (e.g., ethinylestradiol) are included.[16]
-
Endpoint Measurement: On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and/or blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
Discussion and Future Directions
The available evidence suggests that 4-nonylphenoxyacetic acid possesses weak estrogenic activity in vivo, likely mediated, at least in part, by its metabolism to the more potent xenoestrogen, 4-nonylphenol. The discrepancy between the in vivo uterotrophic assay results and the in vitro YES assay findings highlights the importance of using a battery of tests to comprehensively assess the endocrine-disrupting potential of a chemical. The anti-estrogenic and anti-androgenic activities observed in vitro further complicate the toxicological profile of NPA and warrant further investigation.
In comparison, BPA is a well-established weak estrogen agonist, while genistein exhibits a more complex profile of both estrogenic and anti-estrogenic activities with a preference for ERβ.
A significant data gap remains regarding the direct comparative potency of NPA against other xenoestrogens in standardized in vitro assays. Future research should focus on conducting such comparative studies to obtain quantitative data (e.g., EC50, REP values) for NPA. This will enable a more precise risk assessment and a clearer understanding of its place within the broader landscape of endocrine-disrupting chemicals. Furthermore, detailed metabolic studies are needed to fully elucidate the conversion of NPA to 4-NP and other potential metabolites and to determine their respective contributions to the overall endocrine activity.
Conclusion
This guide provides a comprehensive comparison of the endocrine activity of 4-nonylphenoxyacetic acid with that of Bisphenol A and Genistein. While direct quantitative comparisons are limited, the available data indicate that NPA is a weak in vivo estrogen, with its activity likely influenced by its metabolism to 4-nonylphenol. Its in vitro profile, showing a lack of estrogenicity but some anti-estrogenic and anti-androgenic properties, underscores the complexity of its endocrine-disrupting potential. For researchers and professionals in drug development and toxicology, a thorough understanding of these nuances, the assays used for their determination, and the existing data gaps is essential for informed decision-making and the protection of human health.
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- 20. downloads.regulations.gov [downloads.regulations.gov]
A Researcher's Comparative Guide to the Validated Analysis of 2-(4-Nonylphenoxy)acetic Acid in Soil and Sediment
This guide provides a detailed, in-depth comparison of analytical methodologies for the quantitative determination of 2-(4-nonylphenoxy)acetic acid (NPAA) in complex environmental matrices such as soil and sediment. As a persistent metabolite of nonylphenol ethoxylates, which are compounds of significant environmental concern, the accurate measurement of NPAA is crucial for environmental monitoring and toxicological studies.[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development and environmental science who require a robust and validated analytical approach.
We will explore a primary validated method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is increasingly favored for its specificity and sensitivity for polar analytes. This will be compared against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, which necessitates a derivatization step. The guide will delve into the scientific rationale behind each procedural step, from sample preparation to final analysis, and present supporting data from analogous validated methods to provide a comprehensive performance comparison.
Understanding the Analyte and Matrix Challenge
This compound is a carboxylic acid and a metabolite of nonylphenol ethoxylates, a class of non-ionic surfactants widely used in industrial and consumer products.[2] Due to their widespread use, nonylphenol and its degradation products are ubiquitous environmental contaminants. The U.S. Environmental Protection Agency (EPA) has expressed concern over nonylphenols due to their persistence, bioaccumulation, and toxicity to aquatic organisms. NPAA, being a polar and acidic compound, presents a unique set of challenges for extraction from complex soil and sediment matrices and for subsequent chromatographic analysis.
The choice of analytical methodology is therefore critical. The ideal method should not only be sensitive and specific but also rugged and reproducible, ensuring data of the highest quality and integrity.
Primary Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of polar, non-volatile compounds like NPAA, LC-MS/MS is the technique of choice.[3][4][5] It offers high selectivity and sensitivity without the need for chemical derivatization, which can introduce variability and increase sample preparation time. The following protocol is a comprehensive method synthesized from established EPA methodologies for similar acidic herbicides and phenoxyacetic acids in soil.[6]
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract NPAA from the soil/sediment matrix while minimizing co-extraction of interfering substances.
-
Procedure:
-
Weigh 10 g of a homogenized soil/sediment sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and water (80:20 v/v) acidified with 1% formic acid. The acidification ensures that the carboxylic acid group of NPAA is protonated, increasing its solubility in the organic solvent.
-
Fortify the sample with a suitable internal standard, such as a ¹³C-labeled NPAA analogue, to correct for matrix effects and variations in extraction efficiency.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction by placing the sample in an ultrasonic bath for 15 minutes. This enhances the extraction efficiency by disrupting the sample matrix.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant into a clean tube.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Objective: To remove interfering matrix components from the extract, such as humic acids and lipids, which can cause ion suppression in the MS source.
-
Procedure:
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate (to remove excess water), 150 mg of primary secondary amine (PSA) sorbent (to remove organic acids and polar interferences), and 150 mg of C18 sorbent (to remove non-polar interferences).[8]
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
3. Final Extract Preparation and Analysis:
-
Objective: To prepare the cleaned extract for injection into the LC-MS/MS system.
-
Procedure:
-
Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
4. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the moderately polar NPAA.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The formic acid in the mobile phase aids in the ionization of NPAA in the mass spectrometer. A typical gradient would start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is ideal for acidic compounds like NPAA.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for NPAA and its internal standard should be monitored. For NPAA (C₁₇H₂₆O₃, MW: 278.39 g/mol ), a likely precursor ion in negative mode would be [M-H]⁻ at m/z 277.2. Product ions would be determined by fragmentation of the precursor ion. At least two MRM transitions should be monitored for confident identification and quantification.
-
Workflow Diagram: LC-MS/MS Analysis of NPAA
Caption: Workflow for the LC-MS/MS analysis of NPAA in soil and sediment.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Historically, GC-MS has been a workhorse for environmental analysis. However, for polar and non-volatile compounds like NPAA, a derivatization step is mandatory to increase their volatility and thermal stability for gas chromatographic separation.[4][5][9] This adds complexity and potential for error in the analytical workflow.
Experimental Protocol: GC-MS Method
1. Sample Preparation and Extraction:
-
The extraction procedure is similar to the LC-MS/MS method, employing an acidified organic solvent and sonication to extract NPAA from the soil/sediment matrix.
2. Derivatization:
-
Objective: To convert the polar carboxylic acid group of NPAA into a less polar, more volatile ester.
-
Procedure (Example using BSTFA):
-
The cleaned extract is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a small volume of a suitable solvent (e.g., pyridine).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added.
-
The mixture is heated at 60-70 °C for 30-60 minutes to facilitate the derivatization reaction, forming the trimethylsilyl (TMS) ester of NPAA.
-
3. GC-MS Instrumental Parameters:
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized NPAA from other components in the extract.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized NPAA for enhanced sensitivity and selectivity.
-
Workflow Diagram: GC-MS Analysis of NPAA
Caption: Workflow for the GC-MS analysis of NPAA, including the derivatization step.
Performance Comparison: LC-MS/MS vs. GC-MS
The following table provides a comparative overview of the expected performance characteristics of the two methodologies. The data is synthesized from validated methods for analogous acidic herbicides and nonylphenol compounds, as a dedicated validated method for NPAA in soil was not found in the initial literature search. These values should be considered as performance targets for in-house method validation.
| Parameter | LC-MS/MS | GC-MS with Derivatization | Justification for the Difference |
| Specificity/Selectivity | Very High | High | LC-MS/MS with MRM is inherently more selective than GC-MS with SIM due to the monitoring of specific precursor-product ion transitions. |
| Sensitivity (LOD/LOQ) | Typically lower (sub-µg/kg) | Generally higher (µg/kg) | The derivatization step in GC-MS can introduce noise and potential for analyte loss, leading to higher detection limits compared to the direct analysis by LC-MS/MS. |
| Accuracy (Recovery) | 80-110% | 70-120% (can be more variable) | The additional derivatization step in the GC-MS workflow can lead to incomplete reactions or degradation of the analyte, potentially affecting accuracy. |
| Precision (RSD) | < 15% | < 20% | The multi-step derivatization process can introduce more variability, leading to slightly lower precision compared to the more direct LC-MS/MS approach. |
| Sample Throughput | Higher | Lower | The elimination of the derivatization step significantly reduces sample preparation time for the LC-MS/MS method. |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced | While both techniques can be affected by matrix components, ion suppression in ESI-MS can be a more significant issue. However, the use of isotopically labeled internal standards effectively mitigates this in LC-MS/MS. |
| Cost & Complexity | Higher initial instrument cost | Lower initial instrument cost | LC-MS/MS systems are generally more expensive than GC-MS systems. The GC-MS method, however, is more complex in terms of sample preparation. |
Conclusion and Recommendations
For the routine, high-throughput analysis of this compound in soil and sediment, the LC-MS/MS method is unequivocally recommended . Its superior sensitivity, selectivity, and simplified sample preparation workflow without the need for derivatization make it a more robust and efficient technique. The use of isotopically labeled internal standards effectively compensates for potential matrix effects, ensuring high data quality.
The GC-MS method with derivatization serves as a viable alternative , particularly in laboratories where LC-MS/MS instrumentation is not available. However, careful optimization and validation of the derivatization step are critical to ensure acceptable accuracy and precision.
Ultimately, the choice of method will depend on the specific requirements of the study, available instrumentation, and the desired level of data quality. For any chosen method, a thorough in-house validation according to recognized guidelines (e.g., SANTE/11312/2021) is essential to demonstrate its fitness for purpose.[10]
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Calvosa, V., et al. (2020). QuEChERS and soil analysis. An Overview.
- Céspedes, R., et al. (2006). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection.
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
- Shishov, A., et al. (2020). Determination of polar pesticides in soil by micellar electrokinetic chromatography using QuEChERS sample preparation. Journal of Analytical Chemistry, 75(11), 1361-1369.
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Soil by LC/MS/MS. Retrieved from [Link]
- Loyo-Rosales, J. E., et al. (2007). Octyl and nonylphenol ethoxylates and carboxylates in wastewater and sediments by liquid chromatography/tandem mass spectrometry. Environmental Science & Technology, 41(18), 6387-6394.
-
EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Retrieved from [Link]
- Hettwer, K., et al. (2021). Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types. Frontiers in Plant Science, 11, 608889.
-
Patsnap. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]
-
Canadian Council of Ministers of the Environment. (2002). Canadian Sediment Quality Guidelines for the Protection of Aquatic Life: Nonylphenol and its Ethoxylates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Method 8150: Analysis of Chlorinated Herbicides in Hazardous Waste. Retrieved from [Link]
-
Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
- European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. Retrieved from [Link]
-
YMC. (n.d.). Analysis of environmental contaminants in different water matrices by HPLC-ICPMS/MS. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1989).
- Luan, H., et al. (2013). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of the Chinese Chemical Society, 60(1), 55-61.
- U.S. Environmental Protection Agency. (2010). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Suneetha, D., & Kumar, D. S. (2022). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Research Journal of Pharmacy and Technology, 15(1), 23-28.
- Loos, R., et al. (2007).
- U.S. Environmental Protection Agency. (2018). Environmental Chemistry Method Review for 2,4-D and its Transformation Products in Soil and Sediment. MRID 50454301.
- Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(1), 165-179.
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- 2. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. epa.gov [epa.gov]
- 7. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
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A Comparative Guide to Establishing an Inter-Laboratory Study for the Measurement of (4-nonylphenoxy)acetic Acid
This guide provides a comprehensive framework for designing and executing an inter-laboratory study for the quantitative analysis of (4-nonylphenoxy)acetic acid (NPAA). Given the absence of a standardized, universal protocol, this document synthesizes best practices from methodologies applied to related compounds to propose a robust, self-validating system for researchers, analytical laboratories, and regulatory bodies.
Introduction: The Analytical Imperative for (4-nonylphenoxy)acetic Acid (NPAA)
(4-nonylphenoxy)acetic acid is a significant terminal metabolite of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants widely used in industrial and consumer products.[1][2] Upon release into the environment, NPEOs undergo microbial degradation, leading to the formation of more persistent and often more toxic compounds, including nonylphenol (NP) and carboxylated derivatives like NPAA.
The critical concern surrounding NPAA and its precursors stems from their classification as endocrine-disrupting chemicals (EDCs).[3][4] EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[3][4] The endocrine activity of NPAA, coupled with its water solubility and persistence, makes its presence in environmental matrices a significant public health concern, necessitating accurate and reproducible measurement across different analytical laboratories.[5][6]
This guide addresses the critical need for a standardized approach by proposing a framework for an inter-laboratory study. We will compare the predominant analytical techniques, outline a detailed experimental protocol, and define the quality control and data analysis parameters essential for establishing a validated, reliable method for NPAA quantification.
The Degradation Pathway of Nonylphenol Ethoxylates
The environmental formation of NPAA is a multi-step process. Understanding this pathway is crucial for contextualizing its presence in environmental samples and appreciating the analytical challenges posed by co-contaminants.
Caption: Environmental degradation of NPEOs to NPAA.
Comparative Analysis of Core Analytical Methodologies
The choice of analytical instrumentation is the most critical decision in developing a method for NPAA. The two most viable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection depends on a balance of sensitivity, selectivity, sample throughput, and the laboratory's existing expertise.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality and Rationale |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.[7] | Separation based on polarity in a liquid mobile phase, followed by mass-to-charge ratio detection of precursor and product ions. | LC is inherently better suited for polar, non-volatile compounds like NPAA, which contains a carboxylic acid group. |
| Derivatization | Required. The carboxylic acid group makes NPAA non-volatile. Derivatization (e.g., silylation) is necessary to increase volatility. | Not required. NPAA can be analyzed directly in its ionic form. | Derivatization adds time, cost, and a potential source of error to the workflow. Avoiding it simplifies the protocol and improves reproducibility. |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), typically in negative mode. | ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation in the source. Negative mode is preferred due to the acidic proton on the carboxyl group, which is readily lost to form [M-H]⁻. |
| Selectivity | Good. Based on retention time and mass spectrum. | Excellent. Based on retention time, precursor ion mass, and specific product ion masses (Multiple Reaction Monitoring, MRM).[7] | MRM provides a second dimension of mass-based confirmation, significantly reducing matrix interference and improving signal-to-noise, which is critical for complex environmental samples.[8] |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | While a potential issue, matrix effects in LC-MS/MS can be effectively compensated for by using a co-eluting, stable isotope-labeled internal standard.[8] |
| Throughput | Lower, due to the additional derivatization step and typically longer run times. | Higher. Direct injection and fast gradient elution enable shorter run times. | For large-scale monitoring programs, higher throughput is a significant advantage. |
Proposed Framework for an Inter-Laboratory Study
This section outlines a comprehensive protocol for conducting an inter-laboratory comparison for the analysis of NPAA in water samples.
Study Design and Workflow
The study should be designed as a crossover proficiency test. A central organizing body will prepare and distribute three types of samples to all participating laboratories:
-
Standard Solution (in methanol): To assess the accuracy of instrument calibration.
-
Spiked Natural Water: A real surface water sample spiked with a known concentration of NPAA to evaluate method performance and matrix effects.
-
Unspiked Natural Water: The same surface water sample without a spike to determine the background concentration of NPAA.
Caption: Workflow for the proposed NPAA inter-laboratory study.
Detailed Experimental Protocol: SPE and LC-MS/MS
This protocol is designed to be self-validating through the inclusion of rigorous quality control checks.
3.2.1 Reagents and Materials
-
(4-nonylphenoxy)acetic acid certified reference standard.[10][11]
-
(4-nonylphenoxy)acetic acid-¹³C₆ labeled internal standard (IS).
-
Methanol, Acetonitrile (LC-MS grade).
-
Formic Acid, Ammonium Hydroxide.
-
Ultrapure water.
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymer-based reversed-phase).
3.2.2 Sample Preparation: Solid Phase Extraction (SPE) The causality behind using SPE is to concentrate the analyte from a large water sample volume and remove interfering matrix components (like salts and humic acids), thereby increasing sensitivity and reducing instrument contamination.
-
Sample Fortification: Take a 100 mL water sample. Spike with the ¹³C₆-NPAA internal standard to a final concentration of 50 ng/L. This early addition of the IS is critical as it corrects for analyte loss during all subsequent extraction and concentration steps.
-
pH Adjustment: Adjust the sample pH to ~3.0 with formic acid. At this pH, the carboxylic acid group of NPAA is protonated, making the molecule less polar and enhancing its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water (pH 3.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared 100 mL water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove residual salts.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube. Methanol is a strong organic solvent that disrupts the hydrophobic interaction between NPAA and the sorbent, releasing it from the cartridge.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 water:methanol). This ensures compatibility with the LC system and focuses the analyte band at the head of the column upon injection.
3.2.3 Instrumental Analysis: LC-MS/MS
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor at least two transitions for both the native NPAA and the ¹³C₆-NPAA internal standard for confident identification and quantification. (Specific mass transitions to be determined empirically).
Quality Control and Acceptance Criteria
To ensure the trustworthiness of the data, each laboratory must analyze a set of QC samples with each batch.
| QC Parameter | Description | Acceptance Criteria | Rationale |
| Method Blank | An aliquot of ultrapure water carried through the entire analytical procedure. | NPAA concentration < Limit of Quantification (LOQ). | Monitors for contamination during the sample preparation and analysis process.[9] |
| Laboratory Control Spike (LCS) | A clean matrix (ultrapure water) spiked with a known amount of NPAA. | Recovery of 70-130%. | Assesses the accuracy of the method in the absence of matrix interferences. |
| Matrix Spike / Matrix Spike Duplicate | Aliquots of a real sample spiked with a known amount of NPAA. | Recovery of 70-130%; Relative Percent Difference (RPD) < 20%. | Evaluates the effect of the sample matrix on the analytical accuracy and precision. |
| Internal Standard Response | Area count of the IS in each sample. | Within 50-150% of the average IS response in the calibration standards. | Monitors for significant signal suppression or enhancement in individual samples. |
Data Analysis and Interpretation
The statistical evaluation of the inter-laboratory study results should be performed according to ISO 5725-2.[12] The primary performance metrics to be determined are:
-
Repeatability (sᵣ): The precision of the method under identical conditions within a single laboratory.
-
Reproducibility (sR): The precision of the method across different laboratories.
-
Accuracy: The closeness of the mean reported concentration to the true (spiked) value.
The results from all participating laboratories will be compiled to establish consensus values for these performance characteristics. This will provide a benchmark for any laboratory wishing to adopt the method for routine monitoring of NPAA, ensuring that data generated across different regions and organizations are comparable and reliable.
References
-
Title: INTERNATIONAL STANDARD ISO 18254-1: Textiles — Method for the detection and determination of alkylphenol ethoxylates (APEO) — Part 1: Method using HPLC-MS Source: International Organization for Standardization URL: [Link]
-
Title: Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 Source: PubMed URL: [Link]
-
Title: Test Alkylphenols And Alkylphenol Ethoxylates Source: CTL GmbH Bielefeld URL: [Link]
-
Title: Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry Source: PubMed URL: [Link]
-
Title: Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water Source: ResearchGate URL: [Link]
-
Title: Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water Source: ResearchGate URL: [Link]
-
Title: Acetic acid, (4-nonylphenoxy)- - Evaluation statement Source: Australian Government Department of Health URL: [Link]
-
Title: (4-Nonylphenoxy)acetic acid - The MAK Collection for Occupational Health and Safety Source: Publisso URL: [Link]
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Title: Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement Source: PMC - PubMed Central URL: [Link]
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Title: Endocrine-Disrupting Chemicals and Disease Endpoints Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Phenoxyacetic Acid Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. The choice of analytical methodology can significantly influence the outcomes of stability studies, impurity profiling, and pharmacokinetic assessments. Phenoxyacetic acid (PAA), a key intermediate and potential impurity in the synthesis of various pharmaceuticals, demands accurate and reliable quantification. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two powerful, yet fundamentally different, analytical techniques for PAA analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations. Our objective is to equip you with the expertise to not only perform this cross-validation but to understand the nuances that ensure the interchangeability and reliability of your analytical results.
Part 1: Foundational Principles of the Analytical Techniques
Before comparing two methods, it's crucial to understand their individual strengths and operational principles. The choice between HPLC and GC-MS is often dictated by the analyte's properties, the sample matrix, and the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds like phenoxyacetic acid.
-
Principle of Separation : Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[1] A polar mobile phase is passed through a non-polar stationary phase (e.g., C18).[1] Phenoxyacetic acid, being moderately polar, will partition between the two phases. Its retention time is controlled by modulating the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.[2]
-
Detection : For a molecule like PAA containing a chromophore (the phenyl ring), UV-Vis detection is a robust, simple, and reliable method. The adenine ring in the Coenzyme A moiety, for instance, allows for sensitive UV detection at approximately 260 nm.
-
Advantages for PAA Analysis :
-
Direct Analysis : PAA can be analyzed directly without the need for chemical modification (derivatization).
-
Robustness : HPLC methods are generally robust and easily transferable between laboratories.
-
High Throughput : With modern UPLC systems, run times can be very short, facilitating the analysis of numerous samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, but its application to polar, non-volatile compounds like PAA requires a critical extra step.
-
The Volatility Challenge : Phenoxyacetic acid is a solid at room temperature with a melting point of 98-100°C and decomposes at its boiling point.[3][4] It is not sufficiently volatile for direct GC analysis. The polar carboxylic acid group leads to strong intermolecular hydrogen bonding, which prevents efficient volatilization and can cause poor peak shape and adsorption within the GC system.[5]
-
The Necessity of Derivatization : To overcome this, PAA must be chemically modified in a process called derivatization.[6][7] This involves reacting the carboxylic acid group to form a more volatile and less polar ester. Common derivatization approaches include:
-
Alkylation : Forming methyl or other alkyl esters.
-
Silylation : Replacing the acidic proton with a trimethylsilyl (TMS) group.
-
Pentafluorobenzylation : Using a reagent like pentafluorobenzyl bromide (PFBBr) to create a derivative that is highly sensitive to electron capture detection (ECD) or MS.[8]
-
-
Principle of Separation & Detection : Once derivatized, the PAA-ester is volatile enough to be separated in a GC column based on its boiling point and interaction with the stationary phase. The eluting compound then enters the mass spectrometer, which provides mass information, yielding a highly specific identification and quantification.
-
Advantages for PAA Analysis :
-
High Specificity : The mass spectrometer provides structural information, making it an excellent tool for confirmatory analysis and impurity identification.
-
High Sensitivity : GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve very low limits of detection.
-
Part 2: Independent Method Validation - The Prerequisite
Before any cross-validation can be performed, each analytical method must be independently and thoroughly validated to demonstrate its suitability for the intended purpose.[9] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[12][13] A validation protocol should be established before the study, defining the performance characteristics and acceptance criteria.[12]
The following table summarizes the key validation parameters that must be assessed for both the HPLC-UV and GC-MS methods.
| Validation Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak purity analysis (HPLC-DAD), no interfering peaks at the retention time of the analyte in placebo/blank samples. For GC-MS, mass spectral data confirms identity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |
Part 3: Experimental Protocols
The following protocols are illustrative examples designed to be robust starting points for method development and validation.
Protocol 1: HPLC-UV Method for Phenoxyacetic Acid
-
Chromatographic System :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v).[2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 270 nm.
-
Injection Volume : 10 µL.
-
-
Standard Preparation :
-
Prepare a stock solution of Phenoxyacetic Acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh the sample (e.g., drug product powder) and dissolve in the diluent to achieve a target concentration within the calibration range.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Protocol 2: GC-MS Method for Phenoxyacetic Acid (with Derivatization)
-
Derivatization Procedure (Pentafluorobenzylation) :
-
To 1 mL of the sample extract in a suitable solvent (e.g., acetone), add 100 µL of a 10% solution of Pentafluorobenzyl Bromide (PFBBr) in acetone and 50 µL of a catalyst solution (e.g., triethylamine).
-
Seal the vial and heat at 60°C for 1 hour.[8]
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.
-
-
GC-MS System :
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280°C.
-
Oven Program : Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line : 280°C.
-
Ion Source : 230°C.
-
Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition : Selected Ion Monitoring (SIM) for quantification (choose characteristic ions of the PAA-PFB ester) and Full Scan for confirmation.
-
Part 4: The Cross-Validation Study
Once both the HPLC and GC-MS methods are individually validated, the cross-validation study can commence. The goal is to prove that the two methods provide equivalent results, ensuring they can be used interchangeably. This is critical when, for example, a method is transferred from an R&D setting (perhaps using GC-MS for its specificity) to a QC setting (where HPLC is preferred for throughput).
Experimental Workflow and Logic
The core principle of cross-validation is to analyze the exact same set of samples using both validated methods and to statistically compare the results.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Acceptance Criteria
The most critical part of the cross-validation protocol is defining the acceptance criteria before the experiment begins. While there is no single universal standard, a common and defensible approach is to evaluate the percent difference between the means of the results obtained from the two methods.
Mean Difference (%) = [ (Mean_HPLC - Mean_GCMS) / Mean_HPLC ] * 100
A typical acceptance criterion is that the mean result from the "new" or "alternative" method (e.g., GC-MS) should be within ±5.0% of the mean result from the "original" or "reference" method (e.g., HPLC). The precision (RSD) for each set of results should also meet the criteria established during the initial validation (e.g., ≤ 2.0%).
Data Presentation: A Hypothetical Case Study
Imagine a batch of a drug substance was spiked with Phenoxyacetic acid at a target concentration of 100 µg/mg (100%). Six independent samples were prepared and analyzed by each validated method.
| Sample ID | HPLC-UV Result (µg/mg) | GC-MS Result (µg/mg) | % Difference |
| CV-01 | 99.8 | 101.2 | 1.40% |
| CV-02 | 101.1 | 102.5 | 1.38% |
| CV-03 | 100.5 | 99.9 | -0.60% |
| CV-04 | 99.5 | 100.8 | 1.31% |
| CV-05 | 101.5 | 103.0 | 1.48% |
| CV-06 | 100.2 | 101.5 | 1.30% |
| Mean | 100.43 | 101.48 | |
| Std. Dev. | 0.76 | 1.09 | |
| RSD (%) | 0.76% | 1.07% | |
| Mean Difference (%) | 1.04% |
Analysis of Results:
-
The precision for both methods is excellent, with RSDs well below the 2.0% limit.
-
The mean difference between the two methods is 1.04%, which is well within the pre-defined acceptance criterion of ±5.0%.
Part 5: Final Comparison and Strategic Application
The decision to use HPLC or GC-MS is not merely about which technique is "better," but which is more appropriate for the task at hand.
Caption: Key performance and practical differences between HPLC and GC-MS.
-
For Routine Quality Control (QC) : In a high-throughput environment where speed, cost-effectiveness, and robustness are key, the HPLC-UV method is the superior choice. Its simple sample preparation and fast analysis times make it ideal for release testing and stability studies.
-
For Confirmatory Analysis and Research : When absolute certainty of identity is required, or when analyzing very low levels of PAA, the GC-MS method is unparalleled. Its mass spectrometric detection provides definitive structural confirmation, making it the gold standard for impurity identification, reference standard characterization, and investigational studies.
By performing a rigorous cross-validation, an organization can confidently leverage the strengths of both techniques, using the high-throughput HPLC method for routine work while having a fully validated, equivalent GC-MS method available for confirmation and problem-solving. This dual capability represents a robust, flexible, and scientifically sound approach to analytical lifecycle management.
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SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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PubMed. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenoxyacetic acid (122-59-8). Retrieved from [Link]
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PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Zen-Bio. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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A Comparative Guide to the Performance of 2-(4-Nonylphenoxy)acetic Acid as a Corrosion Inhibitor
This guide provides an in-depth, objective comparison of 2-(4-Nonylphenoxy)acetic acid's performance as a corrosion inhibitor against other alternatives, supported by experimental data and theoretical insights. It is intended for researchers, scientists, and professionals in materials science and chemical engineering.
Introduction: The Unseen Battle Against Material Degradation
Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, is a persistent challenge across numerous industries, from oil and gas to construction.[1] The economic and safety implications of unchecked corrosion are substantial, necessitating effective protective measures. Among the most practical of these are corrosion inhibitors, chemical substances that, when added in small concentrations to an environment, can significantly decrease the corrosion rate of a material.[2][3]
Organic corrosion inhibitors have gained prominence due to their efficacy, which stems from their ability to adsorb onto the metal surface and form a protective barrier.[4] These molecules typically contain heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings, which act as active centers for adsorption.[2] Inhibitors can be classified based on their mechanism of action as anodic, cathodic, or mixed-type, with the latter affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[1][3][4] This guide focuses on the performance of a specific organic inhibitor, this compound, in this critical application.
A Closer Look at this compound (NPAA)
This compound (NPAA) is an organic compound recognized for its potential as a corrosion inhibitor for various metals.[5][6] Its molecular structure is key to its function.
Chemical and Physical Properties:
-
CAS Number: 3115-49-9[5]
-
Molecular Formula: C₁₇H₂₆O₃[5]
-
Synonyms: (p-Nonylphenoxy)acetic acid, 4-nonylphenoxyacetic acid[8]
The NPAA molecule possesses a bifurcated nature: a large, hydrophobic nonylphenyl group and a polar, hydrophilic carboxylic acid head. This amphiphilic character is crucial for its surface-active properties and its ability to form a protective film at the metal-corrodent interface. It is commercially used as a corrosion inhibitor in lubricants, greases, fuels, and metalworking fluids.[9]
Mechanism of Corrosion Inhibition
The primary mechanism by which NPAA inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves:
-
Physisorption: Initial adsorption may occur via electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: The lone pair electrons of the oxygen atoms in the carboxylic group and the π-electrons of the benzene ring can form coordinate covalent bonds with the vacant d-orbitals of the metal atoms (e.g., iron). This results in a more stable, chemically adsorbed layer.
The long nonyl chain extends into the corrosive solution, creating a hydrophobic barrier that repels water and other corrosive species, further enhancing the protective action.
Theoretical Performance Insights: Quantum Chemical Calculations
To predict and understand the efficacy of a corrosion inhibitor before extensive experimentation, quantum chemical calculations based on Density Functional Theory (DFT) are widely employed.[10] These calculations provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface. Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[2][11]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[10]
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, thus increasing the inhibition efficiency.[11]
-
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value indicates that the molecule can donate electrons, a key aspect of effective inhibition.[10][12]
The following diagram illustrates the relationship between these quantum chemical parameters and the corrosion inhibition process.
Caption: Relationship between quantum chemical parameters and corrosion inhibition efficiency.
Comparative Performance Analysis
While this compound is a potent inhibitor, its performance is best understood in comparison to other organic inhibitors. The following table summarizes experimental data for NPAA and other relevant compounds under various conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Method | Reference |
| This compound | Steel | Acidic Medium | Varies | Ambient | Data Not Available | - | [5],[9] |
| Mannich Base (DTZA) | N80 Steel | 15 wt% Lactic Acid | 0.15% | 363 K | 97.56% | Weight Loss, Electrochemical | [13] |
| Mannich Base (MY1) | N80 Steel | 15% Hydrochloric Acid | 0.7% | - | 98.8% | Weight Loss, Electrochemical | [14] |
| Bis-Schiff Base Amino Acid (CBS) | Q235 Steel | 1 M HCl | 150 mg/L | 303 K | 94.83% | Weight Loss, PDP, EIS | [15] |
| Oxazolone Derivative (Inhibitor I) | API5LX60 Steel | 3.5% NaCl (CO₂ saturated) | 200 ppm | Ambient | 91.30% | Gravimetric, EIS, PDP | [16] |
| Cynodon dactylon L. Extract | Mild Steel | 3.5% NaCl | 2.5 g/L | 30-60 °C | 97.78% | Weight Loss | [17] |
Standard Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for key evaluation techniques.
Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss over time.
Methodology:
-
Coupon Preparation: Metal coupons of a defined surface area are mechanically polished, degreased with a solvent (e.g., acetone), rinsed with deionized water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: Coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified period.
-
Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.
-
Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism. These are typically performed in a three-electrode cell.[18]
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A Senior Application Scientist's Guide to Unambiguous Identification of 2-(4-Nonylphenoxy)acetic Acid Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the definitive identification of small molecules is paramount. This guide provides an in-depth, experience-driven comparison of analytical approaches for confirming the identity of 2-(4-Nonylphenoxy)acetic acid, a compound of interest in various industrial and environmental contexts.[1][2] We will demonstrate the superior capabilities of High-Resolution Mass Spectrometry (HRMS) over alternative methods, supported by a detailed exploration of the underlying principles and experimental workflows.
The Challenge: Beyond Simple Detection
Traditional analytical techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with conventional detectors (e.g., UV), can indicate the presence of this compound.[3][4] However, these methods often lack the specificity to distinguish it from structurally similar isomers or compounds with the same nominal mass. This ambiguity is a critical bottleneck in research and development, where precise molecular identity is non-negotiable.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
HRMS has emerged as the definitive tool for small molecule identification, offering unparalleled precision and confidence.[5][6][7] Unlike low-resolution mass spectrometers that measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide mass measurements with exceptional accuracy, typically to the third or fourth decimal place.[5][8][9] This capability is the cornerstone of unambiguous formula determination.
The power of HRMS lies in its ability to provide two crucial pieces of evidence for structural confirmation: accurate mass measurement and isotopic pattern analysis .[10][11][12]
The molecular formula of this compound is C17H26O3, with a calculated monoisotopic mass of 278.1882 g/mol .[2][13] An HRMS instrument can measure the m/z of the molecular ion with a very low margin of error (typically <5 ppm). This high accuracy drastically reduces the number of possible elemental compositions for a given mass, often leading to a single, unambiguous molecular formula.[8][9]
Comparison of Mass Measurement Accuracy:
| Technique | Typical Mass Accuracy | Ability to Confirm Formula of this compound |
| Single Quadrupole MS | ± 0.1 to 0.2 Da | Low confidence, many possible formulas |
| Triple Quadrupole MS | ± 0.1 Da | Low confidence, many possible formulas |
| High-Resolution MS (Orbitrap, TOF) | < 5 ppm (e.g., ± 0.0014 Da for 278.1882) | High confidence, often a unique formula |
This principle is visually represented in the workflow below:
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Assessing the reproducibility and robustness of 2-(4-Nonylphenoxy)acetic acid bioassays
A Senior Application Scientist's Guide to Assessing the Reproducibility and Robustness of 2-(4-Nonylphenoxy)acetic Acid Bioassays
Introduction: The Challenge of Quantifying Weak Endocrine Disruption
This compound (NPA) is a metabolite of nonylphenol ethoxylates, widely used surfactants found in industrial and consumer products.[1][2] Its presence in the environment and potential to act as an endocrine-disrupting chemical (EDC) necessitates reliable and sensitive detection methods. NPA has been shown to exhibit complex biological activities, including weak estrogenic effects in vivo and both anti-androgenic and anti-estrogenic activities in vitro.[3] This weak and multifaceted activity profile presents a significant challenge for bioassay development and validation. The ability to distinguish a true, low-level biological response from assay noise is paramount, making the assessment of reproducibility and robustness not just a matter of good practice, but a critical necessity for accurate risk assessment.
This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and compare the performance of common in vitro bioassays for detecting the endocrine-disrupting potential of NPA. We will move beyond simple protocol recitation to explore the causal factors that underpin assay variability and provide a self-validating system for selecting the most appropriate tool for your research needs.
Pillar 1: Understanding the Mechanism to Select the Right Tool
Before comparing assays, it is crucial to understand the primary mechanism of action for estrogenic and androgenic compounds. These compounds typically function by binding to nuclear hormone receptors, such as the Estrogen Receptor (ER) or Androgen Receptor (AR). This binding event initiates a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences known as hormone response elements (HREs). This, in turn, modulates the transcription of target genes, resulting in a physiological response. Endocrine disruptors like NPA can interfere with this pathway at multiple points.
Given this pathway, we can select assays that probe different key events:
-
Receptor Binding Assays: Directly measure the ability of a compound to bind to the receptor.
-
Reporter Gene Assays: Measure the transcriptional activation of a reporter gene downstream of an HRE.
-
Cell Proliferation Assays: Measure a downstream physiological effect, such as the proliferation of hormone-dependent cancer cells.
This guide will focus on comparing two widely used functional assays: the Yeast Estrogen Screen (YES) reporter assay and the MCF-7 Cell Proliferation (E-SCREEN) assay, as they represent different levels of biological complexity and are frequently used for regulatory screening.[4][5]
Pillar 2: A Framework for Experimental Comparison
To meaningfully assess reproducibility and robustness, a head-to-head comparison should be performed under tightly controlled conditions. The following workflow provides a systematic approach.
Pillar 3: In-Depth Experimental Protocols & Causality
Trustworthy data comes from meticulously executed and understood protocols. Here, we detail the methodologies for the YES and E-SCREEN assays, emphasizing the causality behind critical steps.
Protocol 1: Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).[6] Binding of an estrogenic substance to the hER induces expression of the reporter gene, causing a color change that can be quantified.
Step-by-Step Methodology:
-
Yeast Culture Preparation:
-
Action: Inoculate a single colony of the recombinant yeast strain into selective minimal medium. Grow overnight at 30°C with shaking.
-
Causality: Using a single colony ensures a genetically identical population. The selective medium prevents the growth of yeast that may have lost the plasmids containing the hER or reporter gene, ensuring the integrity of the assay system.
-
-
Assay Plate Preparation:
-
Action: Prepare a serial dilution of NPA and a positive control (17β-estradiol, E2) in a 96-well plate. Include a solvent control (e.g., DMSO) and a blank.
-
Causality: A full dose-response curve is essential to determine potency (EC50) and observe potential cytotoxicity at high concentrations, which can be misinterpreted as a lack of estrogenic activity.
-
-
Inoculation and Incubation:
-
Action: Dilute the overnight yeast culture to a specific optical density (e.g., OD600 = 0.1). Add the yeast suspension and the chromogenic substrate (e.g., CPRG) to each well. Seal the plate and incubate at 30°C for 48-72 hours.
-
Causality: Standardizing the initial cell density is critical for reproducibility. The substrate is added at the start to allow for continuous monitoring of the colorimetric reaction as the yeast grows and expresses the enzyme.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance at two wavelengths (e.g., 570 nm for the reaction and 630 nm for cell density/turbidity). Correct the reaction absorbance by the cell density reading.
-
Causality: The dual-wavelength reading corrects for differences in cell growth between wells, which can be affected by the test compound. This normalization is a key self-validating step, distinguishing true receptor activation from effects on cell viability.
-
Protocol 2: MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay uses the human breast cancer cell line MCF-7, whose proliferation is estrogen-dependent.[4] It measures a physiologically relevant endpoint, integrating multiple cellular processes.
Step-by-Step Methodology:
-
Cell Maintenance and Hormone Stripping:
-
Action: Culture MCF-7 cells in standard medium. Three to four days before the experiment, switch to a hormone-deprived medium by using phenol red-free medium and charcoal-stripped fetal bovine serum (CS-FBS).
-
Causality: Phenol red is a weak estrogen mimic, and standard serum contains endogenous hormones. Removing these sources of estrogenic activity is crucial to reduce background proliferation and maximize the assay's signal-to-noise ratio.
-
-
Cell Seeding:
-
Action: Trypsinize and seed the hormone-deprived cells into 96-well plates at a low, optimized density (e.g., 3,000 cells/well). Allow cells to attach for 24 hours.
-
Causality: A low initial density is required to ensure cells are in a logarithmic growth phase and have sufficient surface area to proliferate over the 6-day incubation period without becoming confluent, which would inhibit growth and skew results.
-
-
Dosing and Incubation:
-
Action: Replace the seeding medium with experimental medium containing serial dilutions of NPA, a positive control (E2), and a solvent control. Incubate for 6 days.
-
Causality: The long incubation period allows for multiple cell divisions, amplifying the proliferative signal induced by estrogenic compounds.
-
-
Quantifying Cell Proliferation:
-
Action: On day 6, fix the cells (e.g., with TCA) and stain with Sulforhodamine B (SRB), a protein dye. Solubilize the dye and read the absorbance at 510 nm.
-
Causality: SRB staining provides a robust and linear measure of total cellular protein, which is directly proportional to cell number. This method is less prone to artifacts than metabolic assays (e.g., MTT), which can be affected by the test compound's effect on cellular metabolism.
-
Pillar 4: Data Interpretation and Comparative Analysis
After executing the experiments, the data must be synthesized into a clear comparison. Key metrics include sensitivity (EC50), efficacy (maximal response relative to E2), and variability.
Assessing Robustness
Robustness is an assay's capacity to remain unaffected by small, deliberate variations in method parameters. For the E-SCREEN assay, this is particularly critical.
Quantitative Comparison Table
The following table summarizes the expected performance characteristics based on literature and expert experience. Actual values must be determined experimentally.
| Feature | Yeast Estrogen Screen (YES) | MCF-7 E-SCREEN Assay | Rationale & Causality |
| Principle | Reporter Gene Activation | Cell Proliferation | YES is a direct measure of transcriptional activation. E-SCREEN is a downstream, integrated physiological response. |
| Biological System | Yeast (S. cerevisiae) | Human Mammalian Cells | E-SCREEN has higher biological relevance to humans but is more complex and susceptible to confounding factors. |
| Endpoint | Colorimetric (β-galactosidase activity) | Cell Number (SRB staining) | The colorimetric endpoint is rapid but can be affected by compound color. SRB is a robust measure of biomass. |
| Typical Sensitivity (E2 EC50) | 1-10 pM | 0.1-1 pM | Mammalian systems are often inherently more sensitive to their native hormones. |
| Reproducibility (Inter-Assay %CV) | 15-30% | 20-40% | The simpler yeast system is generally more reproducible. E-SCREEN variability is higher due to biological factors (serum, cell health). |
| Robustness | High | Moderate | YES is less sensitive to minor variations in media. E-SCREEN is highly sensitive to serum lot, cell passage, and plating density. |
| Throughput | High (96/384-well) | Moderate (96-well) | The shorter incubation time and simpler protocol of the YES assay allow for higher throughput. |
| Detection of Antagonists | Yes (with modifications) | Yes (co-treatment with E2) | Both assays can be adapted to screen for anti-estrogenic activity by measuring inhibition of the E2 response. |
| Susceptibility to Artifacts | Cytotoxicity, compound color | Cytotoxicity, effects on cell cycle independent of ER | The self-validating nature of each protocol (turbidity correction in YES, full dose-curve in E-SCREEN) is designed to identify these. |
Conclusion and Recommendations
There is no single "best" bioassay for this compound. The choice must be guided by the specific research question.
-
For high-throughput screening and initial prioritization: The Yeast Estrogen Screen (YES) is superior. Its high throughput, lower cost, good reproducibility, and high robustness make it an excellent tool for rapidly screening many compounds or environmental samples for potential estrogenic activity.[6][7]
-
For hazard characterization and assessing human-relevant effects: The MCF-7 E-SCREEN is the preferred choice. Despite its lower throughput and higher variability, its use of a human cell line and measurement of a physiological endpoint (proliferation) provide more biologically relevant data.[4][8] When using this assay for a weak agonist like NPA, establishing stringent quality control criteria, including standardized cell passage numbers and pre-screening of serum lots, is non-negotiable for achieving reproducible results.
Ultimately, a tiered approach, as advocated by regulatory bodies like the OECD, provides the most trustworthy assessment.[9][10][11] A positive result in a high-throughput screening assay like the YES should be confirmed in a more biologically complex, human-relevant assay like the E-SCREEN. By systematically assessing reproducibility and robustness using the framework provided, researchers can generate high-quality, reliable data essential for the scientific and regulatory evaluation of NPA and other potential endocrine disruptors.
References
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Title: Quantitative comparisons of in vitro assays for estrogenic activities - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: OECD Test Strategies and Methods for Endocrine Disruptors - PubMed Source: PubMed URL: [Link]
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Title: In Vitro Bioassays for Assessing Estrogenic Substances | Environmental Science & Technology Source: ACS Publications URL: [Link]
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Title: In-vitro assays for determination of oestrogenic activity - ResearchGate Source: ResearchGate URL: [Link]
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Title: Activities of the OECD related to endocrine disruptors - ECETOC Source: ECETOC URL: [Link]
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Title: Estrogenic activity assessment of environmental chemicals using in vitro assays - NIH Source: National Institutes of Health URL: [Link]
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Title: OECD Guidance on Endocrine Disruptor Testing and Evaluation - PharmaRegulatory.in Source: PharmaRegulatory.in URL: [Link]
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Title: Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption | OECD Source: Organisation for Economic Co-operation and Development URL: [Link]
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Title: Advancing Endocrine Disruptors via In Vitro Evaluation - PMC - PubMed Central - NIH Source: National Institutes of Health URL: [Link]
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Title: The use of in vitro bioassays to quantify endocrine disrupting chemicals in municipal wastewater treatment plant effluents - PubMed Source: PubMed URL: [Link]
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Title: Acetic acid, (4-nonylphenoxy)- - Evaluation statement - 30 June 2022 Source: Australian Government Department of Health and Aged Care URL: [Link]
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A Comparative Analysis of the Environmental Persistence of 2-(4-Nonylphenoxy)acetic Acid and its Parent Compound, 4-Nonylphenol
A Guide for Researchers and Environmental Scientists
Introduction
Nonylphenols (NPs) are a group of organic compounds that have been widely used in the production of nonylphenol ethoxylates (NPEs), which are non-ionic surfactants.[1] Due to their widespread use in detergents, emulsifiers, and other industrial applications, NPs and NPEs have become ubiquitous environmental contaminants.[2][3] A significant concern surrounding these compounds is their classification as endocrine disruptors, with the potential to interfere with the hormonal systems of various organisms.[2][4] The environmental persistence of these compounds, particularly 4-nonylphenol (4-NP), the most common isomer, is a key factor in their risk profile.[1]
This guide provides a comparative analysis of the environmental persistence of 4-nonylphenol and one of its degradation products, 2-(4-Nonylphenoxy)acetic acid (NPEA). Understanding the relative persistence of the parent compound and its metabolites is crucial for assessing the overall environmental impact and for developing effective remediation strategies.
Chemical Properties: A Foundation for Environmental Behavior
The environmental fate of a chemical is intrinsically linked to its physical and chemical properties. Below is a comparison of key properties for 4-Nonylphenol and this compound.
| Property | 4-Nonylphenol (4-NP) | This compound (NPEA) | Significance for Environmental Persistence |
| Molecular Formula | C15H24O[1] | C17H26O3[5][6] | The addition of a carboxymethyl group in NPEA increases its polarity. |
| Molecular Weight | 220.35 g/mol [1] | 278.39 g/mol [6] | Higher molecular weight can sometimes correlate with lower volatility. |
| Water Solubility | Moderately soluble | Expected to have higher water solubility | Increased water solubility can enhance mobility in aquatic systems but may also increase bioavailability for microbial degradation. |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.48 | ~5.8 (pH dependent)[7] | A high Log Kow indicates a tendency to partition into organic matter (e.g., sediment, biota), potentially leading to bioaccumulation and reduced availability for degradation in the water column. |
| Vapor Pressure | Low | Low | Low volatility suggests these compounds will primarily reside in soil and water rather than the atmosphere. |
Environmental Persistence: A Comparative Overview
Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes.
4-Nonylphenol (4-NP):
4-NP is known for its persistence in the environment, particularly in anaerobic sediments.[8][9] While it can be biodegraded, the process is often slow and dependent on various environmental factors.[10] The branched structure of the nonyl group in most commercial 4-NP mixtures contributes to its recalcitrance.[10] Studies have shown that linear-chain 4-NP isomers are more readily biodegradable than their branched counterparts.[10] Under aerobic conditions, biodegradation can be significant, but in anaerobic environments like sediments, degradation is much slower.[8][10]
This compound (NPEA):
NPEA is a primary metabolite of nonylphenol ethoxylates. The presence of the carboxylic acid group generally increases the water solubility and potential for biodegradation compared to the parent phenol. Carboxylic acids are often more amenable to microbial attack through pathways such as beta-oxidation. While specific data on the environmental persistence of NPEA is less abundant than for 4-NP, its chemical structure suggests a lower potential for persistence.
Comparative Data Summary:
| Parameter | 4-Nonylphenol (4-NP) | This compound (NPEA) |
| Biodegradability | Not readily biodegradable, but inherently biodegradable.[11] | Expected to be more readily biodegradable. |
| Primary Degradation Pathway | Aerobic and anaerobic microbial degradation.[8][10] | Primarily aerobic microbial degradation. |
| Persistence in Sediment | High, especially under anaerobic conditions.[4][8] | Expected to be lower due to increased water solubility. |
| Bioaccumulation Potential | Moderate to high.[1] | Expected to be lower. |
Biodegradation Pathways
The structural differences between 4-NP and NPEA lead to different primary biodegradation pathways.
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A Senior Application Scientist's Guide to the Validation of QSAR Models for Predicting the Toxicological Endpoints of (4-nonylphenoxy)acetic acid
This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals on the rigorous validation of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicological profile of (4-nonylphenoxy)acetic acid (4-NPAA). In an era where regulatory frameworks like REACH increasingly advocate for the reduction of animal testing, robust and reliable in silico models are not just an alternative, but a necessity.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind validation protocols to ensure that the generated data is scientifically sound, defensible, and fit for regulatory purposes.
The Imperative for In Silico Toxicology: The Case of 4-NPAA
(4-nonylphenoxy)acetic acid is an alkylphenol derivative with documented toxicological properties, including moderate acute oral toxicity, skin and eye corrosivity, and skin sensitization.[3][4][5] Furthermore, its potential to metabolize to nonylphenol—a compound with known endocrine-disrupting properties—raises additional concerns.[3] Evaluating the full toxicological spectrum of 4-NPAA and similar emerging compounds through traditional animal testing is resource-intensive and ethically challenging.
QSAR models, which correlate a substance's chemical structure with its biological activity, offer a predictive tool to fill these data gaps.[6] However, a prediction is only as reliable as the model that generates it. Therefore, the validation process is not merely a statistical exercise but the cornerstone of building trust in computational toxicology.
The Bedrock of a Defensible Model: The OECD Validation Principles
The Organisation for Economic Co-operation and Development (OECD) has established five principles that serve as the global standard for QSAR model validation, ensuring transparency, reproducibility, and scientific credibility.[7][8] Any QSAR model intended for regulatory submission must be validated against these criteria.
Caption: The five OECD principles for robust QSAR model validation.
-
A Defined Endpoint : The model must predict a specific, unambiguous toxicological effect. This could be a quantitative value like LD50 (median lethal dose) for acute toxicity or a qualitative classification like "skin sensitizer" vs. "non-sensitizer".[9]
-
An Unambiguous Algorithm : The mathematical method used to create the model (e.g., Multiple Linear Regression, k-Nearest Neighbor, Support Vector Machine) must be clearly defined to allow for independent verification.[9]
-
A Defined Applicability Domain (AD) : No model can accurately predict for all chemicals. The AD defines the chemical space—based on descriptors, structural features, or mechanism of action—in which the model provides reliable predictions. A prediction for a chemical falling outside the AD is an extrapolation and is considered unreliable.[10][11]
-
Appropriate Measures of Goodness-of-Fit, Robustness, and Predictivity : The model's performance must be rigorously characterized using specific statistical metrics obtained through internal and external validation procedures.[7]
-
A Mechanistic Interpretation : Where possible, the model should be interpretable in terms of the underlying physicochemical or biological processes that lead to the toxicological effect. This adds significant weight to the model's credibility.[9]
Comparative Analysis of QSAR Approaches for 4-NPAA
Selecting an appropriate QSAR model requires understanding the toxicological endpoint and the structural class of the target chemical. For 4-NPAA, a phenolic ether, several approaches can be considered. The choice of model is a critical decision that directly impacts the relevance and reliability of the prediction.
| Model Approach | Primary Use for 4-NPAA | Key Descriptors/Basis | Advantages | Limitations & Cautions |
| Read-Across / Chemical Category | All endpoints, especially systemic toxicity and sensitization. | Structural similarity (e.g., alkylphenol chain length, substitution pattern) and mechanistic similarity. | High regulatory acceptance (e.g., under REACH); mechanistically intuitive. | Requires sufficient high-quality data on close structural analogues; justification of similarity is critical. |
| Global Phenol Toxicity Models | Aquatic toxicity, general systemic toxicity (narcosis). | LogP (hydrophobicity), pKa, electronic descriptors (e.g., LUMO energy).[12] | Broad applicability to many phenolic compounds; can reveal general toxicity trends. | May lack specificity for complex endpoints; 4-NPAA may fall at the edge of the AD for models built on smaller phenols.[13] |
| Rule-Based Expert Systems (e.g., Toxtree, OECD Toolbox) | Genotoxicity, skin sensitization, irritation/corrosion. | Presence or absence of structural alerts (toxicophores) associated with a specific mechanism. | Transparent and mechanistically based; good for initial screening and hazard identification.[1][14] | May produce false positives/negatives if the specific chemical environment is not considered; not typically quantitative. |
| Statistical-Based (MLR, NN) Models | Quantitative endpoints (e.g., LD50, EC50). | Diverse set of 2D/3D molecular descriptors. | Can capture complex, non-linear relationships; high predictive power if properly validated.[15] | Can be "black box" models, making mechanistic interpretation difficult; prone to overfitting if not validated carefully. |
A Step-by-Step Protocol for QSAR Model Validation
This section outlines a self-validating workflow for assessing a QSAR model's suitability for predicting the acute oral toxicity (LD50) of 4-NPAA. This protocol is designed to be a self-validating system, where failure to meet criteria at any step calls the final prediction into question.
Caption: A workflow for the validation of a predictive QSAR model.
Experimental Protocol
Objective: To validate a QSAR model for predicting the acute oral toxicity (rat LD50) of 4-NPAA.
-
Data Collection and Curation:
-
Rationale: The foundation of any QSAR model is the data it is built upon. Garbage in, garbage out. The data must be of high quality and relevant to the target chemical.
-
Action: Compile a dataset of chemicals structurally related to 4-NPAA (e.g., other nonylphenols, octylphenols, and their corresponding phenoxyacetic acids).
-
Source: Use reliable databases such as the ECHA REACH registration database, US EPA databases, and peer-reviewed literature.[3][5]
-
Curation: Standardize chemical structures, verify endpoint data (e.g., ensure all LD50 values are for oral exposure in rats), and remove duplicates. The final dataset should ideally contain at least 50-100 compounds for a robust model.
-
-
Data Splitting:
-
Rationale: To obtain an unbiased estimate of predictive power, the model must be tested on data it has never seen before.
-
Action: Rationally split the curated dataset into a training set (approx. 80% of compounds) for model development and an external test set (approx. 20%) for validation. Ensure that the range of activity values and structural diversity is represented in both sets.
-
-
Model Generation:
-
Rationale: The chosen algorithm should be appropriate for the endpoint. For a quantitative endpoint like LD50, regression models are suitable.
-
Action: Using a QSAR software platform (e.g., VEGA-QSAR, PaDEL-Descriptor), calculate molecular descriptors for the training set compounds. Develop a model using an unambiguous algorithm like Multiple Linear Regression (MLR).
-
-
Internal Validation:
-
Rationale: This step assesses the model's stability and robustness. A model that fits the training data perfectly but is not robust will fail to predict new compounds.
-
Action:
-
Goodness-of-Fit (R²): Calculate the coefficient of determination (R²) for the training set. An acceptable value is typically > 0.6.
-
Cross-Validation (Q²): Perform leave-one-out (LOO) cross-validation to calculate the cross-validated R² (Q²). This metric estimates the model's internal predictive ability. A model is considered robust if Q² > 0.5.[9]
-
Y-Randomization: Scramble the activity data (Y-variable) multiple times and re-build the model. The resulting models should have very low R² and Q² values, proving the original model is not due to a chance correlation.
-
-
-
External Validation:
-
Rationale: This is the true test of a model's predictive power. It measures performance on data that played no part in model development.[16]
-
Action: Use the validated model from Step 4 to predict the LD50 values for the compounds in the external test set. Calculate the predictive R² (R²_pred) between the observed and predicted values. An acceptable value is typically > 0.6.
-
-
Applicability Domain (AD) Assessment:
-
Rationale: A statistically valid prediction is only meaningful if the target chemical (4-NPAA) is similar to the chemicals used to build the model.
-
Action: Define the model's AD using a method such as the Williams plot (leverage vs. standardized residuals). Plot 4-NPAA in this space. The prediction is only considered reliable if 4-NPAA falls within the defined boundaries of the AD.[11]
-
Interpreting the Results: A Hypothetical Validation Case Study
Let's assume we have performed the validation protocol for a hypothetical MLR model to predict the acute oral toxicity of 4-NPAA.
Experimental Benchmark Data for 4-NPAA:
-
Acute Oral LD50 (rat): 1674 mg/kg[3]
Hypothetical Model Validation Summary:
| Validation Parameter | Metric | Result | OECD Guideline | Assessment |
| Goodness-of-Fit | R² | 0.78 | > 0.6 | PASS |
| Internal Validation | Q² (LOO) | 0.65 | > 0.5 | PASS |
| External Validation | R²_pred | 0.71 | > 0.6 | PASS |
| Error | RMSE (mg/kg) | 255 | As low as possible | ACCEPTABLE |
| Applicability | AD Check for 4-NPAA | Inside AD | Must be inside | PASS |
| Final Prediction | Predicted LD50 | 1810 mg/kg | - | RELIABLE |
In this hypothetical case, the model passes all statistical validation checks. The prediction for 4-NPAA (1810 mg/kg) is in close agreement with the experimental value (1674 mg/kg), and because the compound falls within the AD, the prediction is deemed reliable and fit for regulatory consideration.
Conclusion
The validation of a QSAR model is a multi-faceted process that extends far beyond the calculation of a few statistical metrics. It is a systematic evaluation of a model's scientific credibility, transparency, and domain of applicability. As demonstrated for (4-nonylphenoxy)acetic acid, by adhering to the internationally recognized OECD principles and implementing a rigorous, step-wise validation protocol, we can generate reliable in silico toxicological predictions. These validated models are indispensable tools for meeting the data requirements of modern chemical regulations, prioritizing substances for further testing, and ultimately advancing the goal of ensuring human and environmental safety while minimizing animal use.
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Title: Validation of QSAR models for legislative purposes - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Validation of QSAR Models - Basicmedical Key Source: Basicmedical Key URL: [Link]
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Title: ECHA releases guidance for using QSARs and Read-Across Strategies under REACH Source: Blue Frog Scientific URL: [Link]
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Title: Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models Source: OECD iLibrary URL: [Link]
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Title: Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy Source: International Journal of Drug Regulatory Affairs URL: [Link]
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Title: The OECD principle guidelines for developing and validating QSAR model. Source: ResearchGate URL: [Link]
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Title: Acetic acid, (4-nonylphenoxy)- - Evaluation statement - 30 June 2022 Source: Australian Government Department of Health and Aged Care URL: [Link]
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Title: (4-Nonylphenoxy)acetic acid - Publisso Source: PUBLISSO URL: [Link]
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Title: The use of (Q)SAR methods in the context of REACH Source: ResearchGate URL: [Link]
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Title: (4-Nonylphenoxy)acetic acid Source: ResearchGate URL: [Link]
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Title: OECD QSAR Assessment Framework in REACH dossier evaluation: what you need to know Source: European Chemicals Agency (ECHA) URL: [Link]
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Title: Safety Data Sheet - Honor Ashless AW 220 Source: Chevron URL: [Link]
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Title: Multi-Strategy Assessment of Different Uses of QSAR under REACH Analysis of Alternatives to Advance Information Transparency Source: National Institutes of Health URL: [Link]
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Title: An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis Source: ScienceDirect URL: [Link]
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Title: An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis - PubMed Source: National Institutes of Health URL: [Link]
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A Comparative Guide to the Metabolism of 2-(4-Nonylphenoxy)acetic Acid Across Different Species
This guide provides a comprehensive overview of the current understanding and methodologies for studying the comparative metabolism of 2-(4-Nonylphenoxy)acetic acid (NPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, draws parallels from structurally similar compounds, and outlines robust experimental protocols to elucidate species-specific metabolic pathways.
Introduction: The Scientific Imperative for Understanding NPA Metabolism
This compound (NPA) is a chemical compound with potential applications as a corrosion inhibitor in industrial lubricants.[1][2] Its structure, featuring a phenoxyacetic acid moiety and a nonylphenol group, raises toxicological interest due to the known endocrine-disrupting properties of nonylphenols.[3] The metabolic fate of NPA is a critical determinant of its potential toxicity and bioaccumulation. Understanding how different species metabolize this compound is paramount for accurate risk assessment and the extrapolation of animal study data to human health.[4]
Species-specific differences in drug metabolism are a well-documented phenomenon that can lead to significant variations in toxicity and efficacy.[5] For instance, the metabolism of other phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), exhibits profound differences between rats and dogs, with the latter showing more extensive metabolism and slower elimination, leading to increased sensitivity.[6][7][8] Given these precedents, a thorough investigation into the comparative metabolism of NPA is not merely an academic exercise but a regulatory and safety necessity.
This guide will delve into the predicted metabolic pathways of NPA, draw inferences from the metabolism of its key predicted metabolite (4-nonylphenol), and provide detailed experimental workflows for conducting definitive comparative metabolism studies.
Predicted Metabolic Pathways of NPA
Direct experimental data on the comparative metabolism of NPA is limited. However, computational models and data from structurally related compounds allow for the formulation of a predictive metabolic scheme. The Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox, utilizing a rat liver S9 metabolism simulator, predicts that NPA is metabolized to 4-nonylphenol (NP).[3] This initial cleavage of the ether bond is a common metabolic route for phenoxyacetic acids.[9]
Following the formation of NP, further metabolism is anticipated to proceed along the known pathways for nonylphenols, primarily through Phase II conjugation reactions, including glucuronidation and sulfation.[3] Additionally, Phase I oxidation of the nonyl chain or the aromatic ring may occur, as has been observed for 4-n-nonylphenol in human liver microsomes.[10]
Caption: Predicted metabolic pathway of this compound (NPA).
Insights from Analog Compounds: The Case of Phenoxyacetic Acid Herbicides
The significant species differences observed in the metabolism of 2,4-D and 4-chloro-2-methylphenoxyacetic acid (MCPA) provide a valuable framework for anticipating the metabolic behavior of NPA.
| Feature | Rat | Dog | Human | Reference |
| Primary Excretion Route | Urine | Urine and Feces | Urine | [6][8][11] |
| Extent of Metabolism | Low (mostly parent compound) | High (extensive conjugation) | Low to Moderate | [6][8][11] |
| Major Metabolites | Parent Compound | Taurine, Glycine, Serine, Glucuronide, and Sulfate conjugates | Parent Compound, minor conjugates | [6][8][11] |
| Plasma Half-life | Short (e.g., ~1.3-3.4 h for 2,4-D) | Long (e.g., ~99-134 h for 2,4-D) | Intermediate (e.g., ~12 h for 2,4-D) | [6][7] |
Table 1: Comparative Metabolism of Phenoxyacetic Acid Herbicides (2,4-D and MCPA)
The data in Table 1 clearly demonstrates that dogs are poor excreters of phenoxyacetic acids and tend to metabolize them more extensively through conjugation compared to rats and humans. This is attributed to differences in renal transport mechanisms.[7] This suggests that similar species-specific variations could exist for NPA, potentially leading to different toxicokinetic profiles and target organ toxicities.
Experimental Protocols for Elucidating NPA Metabolism
To definitively characterize the comparative metabolism of NPA, a tiered approach employing both in vitro and in vivo methodologies is recommended.
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes and hepatocytes, are invaluable tools for initial metabolic screening and identifying species differences.[12][13]
4.1.1. Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs).[14]
Protocol:
-
Prepare Incubations: In separate microcentrifuge tubes, combine liver microsomes (from different species, e.g., rat, dog, human) at a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome suspension at 37°C for 5 minutes.
-
Initiate Reaction: Add NPA to the microsomes at a final concentration of 1 µM. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (NPA) using LC-MS/MS.
Caption: Workflow for a liver microsomal stability assay.
4.1.2. Hepatocyte Metabolism and Metabolite Identification
Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and are considered the gold standard for in vitro metabolism studies.[15]
Protocol:
-
Cell Culture: Plate cryopreserved hepatocytes from different species (e.g., rat, dog, human) in collagen-coated plates and allow them to form a monolayer.
-
Incubation: Replace the culture medium with a fresh medium containing NPA at a relevant concentration (e.g., 1-10 µM).
-
Sample Collection: Collect aliquots of the culture medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Preparation: Precipitate proteins from the samples using acetonitrile.
-
Metabolite Profiling: Analyze the samples using high-resolution LC-MS/MS to identify and quantify NPA and its metabolites.
-
Cofactor Supplementation (for specific pathways): To investigate the contribution of specific conjugation pathways, hepatocytes can be supplemented with cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation).[16]
In Vivo Pharmacokinetic and Metabolism Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of NPA in a whole-organism context.
Protocol:
-
Animal Dosing: Administer a single dose of radiolabeled ([¹⁴C]) NPA to different species (e.g., rats and dogs) via the intended route of exposure (e.g., oral gavage).
-
Sample Collection: Collect blood, urine, and feces at multiple time points over a period determined by the compound's half-life. For a more detailed analysis of biliary excretion, bile duct cannulated animals can be used.[4][17]
-
Pharmacokinetic Analysis: Analyze plasma samples for total radioactivity and the concentration of parent NPA to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Excretion Profile: Determine the total radioactivity in urine and feces to establish the primary routes and rate of excretion.
-
Metabolite Profiling: Profile the metabolites in urine, feces, and bile using radio-HPLC and/or LC-MS/MS to identify the major and minor metabolites in each species.
Comparative Metabolic Profile of NPA (Hypothetical)
Based on the available information, a hypothetical comparative metabolic profile for NPA is presented below. This table should be populated with experimental data as it becomes available.
| Parameter | Rat | Dog | Human (Predicted) |
| Primary Metabolic Pathway | Ether cleavage to NP, followed by glucuronidation/sulfation. | Ether cleavage to NP, followed by extensive conjugation (glucuronide, sulfate, amino acids). | Ether cleavage to NP, followed by glucuronidation/sulfation and potential CYP-mediated oxidation. |
| Major Metabolites | NP-glucuronide, NP-sulfate | NP-conjugates (taurine, glycine), NP-glucuronide | NP-glucuronide, NP-sulfate, hydroxylated NP |
| Rate of Metabolism | Moderate to High | Low (slower clearance) | Moderate |
| Primary Route of Excretion | Urine | Urine and Feces | Urine |
Table 2: Hypothetical Comparative Metabolic Profile of this compound
Toxicological and Regulatory Implications
The anticipated species differences in NPA metabolism have significant implications for toxicological study design and human health risk assessment.
-
Species Selection: The dog may not be a suitable model for human risk assessment due to its potentially slower clearance and different metabolic profile for phenoxyacetic acids.[7] The rat may be a more relevant model, but this needs to be confirmed with human in vitro data.
-
Metabolite Toxicity: The toxicity of the metabolites, particularly 4-nonylphenol, must be considered. NP is a known endocrine disruptor, and its formation and subsequent clearance will heavily influence the overall toxicological profile of NPA.[3]
-
Regulatory Submissions: Regulatory agencies such as the FDA and EFSA require a thorough understanding of the metabolic fate of new chemical entities.[4] Comparative metabolism studies are a key component of the safety data package.
Conclusion
While direct comparative metabolism data for this compound is currently lacking, a combination of predictive modeling, data from structural analogs, and established metabolic pathways for its predicted metabolite, 4-nonylphenol, provides a strong foundation for investigation. The significant species differences observed for other phenoxyacetic acids underscore the critical need for conducting dedicated comparative metabolism studies for NPA. The experimental protocols outlined in this guide provide a robust framework for elucidating the species-specific metabolic profiles of NPA, which is essential for accurate human health risk assessment.
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A Comparative Analysis of 2-(4-Nonylphenoxy)acetic Acid's Antifoaming Efficacy Against Commercial Benchmarks
Introduction: The Persistent Challenge of Foam in Scientific and Industrial Processes
In numerous industrial and research applications, from large-scale fermentation and bioprocessing to chemical manufacturing and wastewater treatment, the generation of foam is a significant operational challenge.[1][2] Foam, a dispersion of gas in a liquid, can lead to reduced process efficiency, loss of product, overflow of vessels, and compromised product quality.[3][4] To mitigate these issues, chemical additives known as antifoaming agents or defoamers are widely employed.[1][3][5][6] These agents are designed to prevent the formation of foam (antifoaming) or to destroy foam that has already formed (defoaming).[3]
This guide provides an in-depth technical comparison of the efficacy of 2-(4-Nonylphenoxy)acetic acid, a compound noted for its use as a corrosion inhibitor and antifoaming agent in industrial fluids, against established commercial alternatives, namely silicone-based and polyether-based antifoams.[7][8] Through a detailed examination of their mechanisms of action and a proposed standardized testing protocol, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific foam control needs.
Pillar 1: The Scientific Principles of Defoaming
The stability of foam is largely dependent on the presence of surface-active materials (surfactants) that create an elastic film around entrapped gas bubbles.[4] Antifoaming agents function by disrupting these stabilizing films through a multi-step process rooted in fundamental surface chemistry.
A successful antifoaming agent is generally insoluble in the foaming medium and possesses a lower surface tension than the liquid it is added to.[4][5][9] This low surface tension is the driving force behind its mechanism of action, which involves:
-
Entering the Lamella: The insoluble antifoam droplet makes contact with and pierces the surface of the bubble film.[3][9]
-
Spreading and Bridging: Once it has entered the bubble wall (the lamella), the agent rapidly spreads across the surface. This spreading action displaces the foam-stabilizing surfactants, creating a "bridge" and locally thinning the bubble wall.[3][9]
-
Rupture: The thinned bubble wall becomes unstable and ruptures, causing the foam to collapse.[3][9] This process is often accelerated by a phenomenon known as the Marangoni effect, where gradients in surface tension create a flow that further destabilizes the foam film.[1]
Many high-performance antifoams also incorporate hydrophobic solid particles, such as treated silica, which act as "needles" to aggressively puncture the bubble wall and accelerate its rupture.[1][3][10]
Pillar 2: Profiling the Antifoaming Candidates
A direct comparison requires a thorough understanding of the chemical nature of each agent.
Test Candidate: this compound
-
Chemical Identity: A light-amber liquid characterized by a hydrophobic 4-nonylphenol group and a hydrophilic carboxylic acid group.[7][11] It is miscible with organic solvents and insoluble in water.[7]
-
Mechanism Hypothesis: Its amphiphilic structure suggests surface-active properties. The long, branched nonyl chain provides the necessary hydrophobicity and insolubility in aqueous media, while the polar head allows for interaction at the air-liquid interface. Its established use as an antifoam in non-aqueous systems like gasoline, hydraulic fluids, and cutting oils confirms its efficacy in those matrices.[7][8]
-
Considerations: this compound is structurally related to nonylphenol ethoxylates (NPEs), a class of surfactants that has faced scrutiny due to the environmental persistence and endocrine-disrupting potential of its degradation product, nonylphenol.[12][13][14] This association necessitates careful consideration of its environmental and toxicological profile for applications in sensitive areas like bioprocessing or pharmaceuticals.
Commercial Alternative 1: Silicone-Based Antifoams (e.g., Polydimethylsiloxane - PDMS)
-
Chemical Identity: These are polymers with a silicon-oxygen backbone. They are typically delivered as an oil, a water-based emulsion, or a concentrated compound containing hydrophobic silica.[5][15][16]
-
Mechanism of Action: Silicone-based antifoams are considered a high-performance choice due to their exceptionally low surface tension (around 20-21 mN/m), which allows for rapid spreading and efficient foam disruption.[15][16] They exhibit excellent thermal and chemical stability, making them effective across a wide range of temperatures and pH levels.[15][17]
-
Applications: Their versatility and high efficiency at low dosages (1 to 100 ppm) make them suitable for demanding applications in wastewater treatment, chemical manufacturing, textiles, and pharmaceuticals.[3][15][18]
Commercial Alternative 2: Polyether-Based Antifoams (e.g., Polypropylene Glycol - PPG)
-
Chemical Identity: These are organic, non-silicone polymers, often based on polypropylene glycol (PPG) or copolymers of ethylene oxide (EO) and propylene oxide (PO).[19][20]
-
Mechanism of Action: Polyether antifoams function similarly by reducing surface tension at the air-liquid interface. Their properties can be tailored by adjusting their molecular weight and the ratio of EO to PO units. They are known for good compatibility and dispersing properties.[20][21]
-
Applications: Due to their non-toxic and often biodegradable nature, they are frequently used in fermentation, food processing, construction, and sugar processing.[3][18] In some bioprocesses, certain concentrations of PPG have been shown to enhance cell growth.[22]
Pillar 3: A Self-Validating Experimental Protocol for Efficacy Testing
To objectively compare these agents, a robust and repeatable experimental methodology is essential. The dynamic foam test, which utilizes air sparging, provides a reliable simulation of continuous foam generation found in many industrial processes.[23]
Experimental Objective
To quantify and compare the foam knockdown and suppression efficacy of this compound against a representative silicone-based emulsion and a polypropylene glycol-based antifoam at various concentrations.
Key Performance Metrics
-
Knockdown Time (s): The time required for the antifoam to reduce an initial foam column to 10% of its original height.[23]
-
Suppression Time / Persistence (min): The duration for which the antifoam maintains the foam height below a specified threshold under continuous air sparging.[23]
-
Maximum Foam Height (mL): The highest volume of foam generated after the addition of the antifoaming agent during the suppression test.[23]
Step-by-Step Methodology
-
Preparation of Foaming Solution: Create a 1% (w/v) solution of Sodium Lauryl Sulfate (SLS) in deionized water. This will serve as the standardized foaming medium.[24][25]
-
Preparation of Antifoam Dispersions: Prepare stock dispersions of each antifoam agent (this compound, a commercial 30% active silicone emulsion, and a 100% active polypropylene glycol) at 10,000 ppm in isopropyl alcohol to ensure accurate dosing.
-
Apparatus Setup: Place a 1000 mL graduated cylinder on a magnetic stir plate. Insert a fritted glass gas dispersion tube (sparger) connected to a regulated air supply with a flow meter, ensuring the sparger reaches the bottom of the cylinder.
-
Initial Foam Generation: Add 200 mL of the SLS foaming solution to the graduated cylinder. Initiate air sparging at a constant rate of 0.5 L/min to generate a stable foam column. Allow the foam to reach a consistent height (e.g., 800 mL mark).
-
Antifoam Addition (Knockdown Test): Add a specified volume of the antifoam stock dispersion to achieve the desired final concentration (e.g., 10, 50, 100 ppm). Simultaneously, start a stopwatch.
-
Data Recording (Knockdown): Record the time it takes for the foam to collapse to the 280 mL mark (10% of the initial 800 mL foam volume + 200 mL liquid volume). This is the Knockdown Time.
-
Suppression Test: Immediately after the knockdown test, continue sparging at the same constant rate.
-
Data Recording (Suppression): Record the foam volume at 1-minute intervals. Note the maximum foam height achieved. The Suppression Time is the time until the foam volume once again exceeds a predefined limit (e.g., 600 mL).
-
Control and Repetition: Run a control experiment without any antifoam to establish a baseline. Perform each test in triplicate for all concentrations of each antifoam agent to ensure statistical validity.
Experimental Workflow Diagram
Data Presentation and Expected Performance
The experimental data should be summarized in clear, comparative tables. Based on the known properties of these chemical classes, the following outcomes can be hypothesized.
Table 1: Comparative Knockdown Time (in seconds) at Various Concentrations
| Concentration (ppm) | This compound | Silicone-Based Antifoam | Polyether-Based Antifoam |
| 10 | > 60 | 5 - 10 | 15 - 25 |
| 50 | 20 - 30 | < 5 | 5 - 10 |
| 100 | 10 - 15 | < 5 | < 5 |
Table 2: Comparative Suppression Time (in minutes) at Various Concentrations
| Concentration (ppm) | This compound | Silicone-Based Antifoam | Polyether-Based Antifoam |
| 10 | 2 - 5 | 20 - 30 | 10 - 15 |
| 50 | 8 - 12 | > 60 | 25 - 40 |
| 100 | 15 - 20 | > 60 | > 60 |
Discussion: Synthesizing Data and Field Insights
The hypothetical data illustrates the expected performance hierarchy.
-
Silicone-Based Antifoams: These are anticipated to be the top performers, demonstrating both rapid foam knockdown and exceptional persistence, even at very low concentrations.[16] Their chemical inertness and stability make them a reliable choice for a vast array of demanding industrial processes.[15]
-
Polyether-Based Antifoams: These agents are expected to show very good efficacy, particularly at moderate concentrations. Their key advantage lies in their excellent biocompatibility and lower potential for causing system defects (like "fish eyes" in coatings) compared to silicones, making them a preferred choice in fermentation and food-grade applications.[18][26]
-
This compound: This compound is expected to demonstrate clear antifoaming activity, though likely requiring higher concentrations to match the performance of the specialized commercial alternatives in aqueous systems. Its inherent insolubility is a critical property for an antifoam.[7] Its efficacy would be most competitive in non-aqueous systems where it is already established.[7][8] The primary barrier to its widespread adoption in new fields, particularly those with environmental or health sensitivities like drug development, is its structural relationship to nonylphenols.[12]
Antifoam Mechanism Visualization
Conclusion and Recommendations
This guide establishes a framework for evaluating the efficacy of this compound as an antifoaming agent. While it possesses the necessary chemical characteristics and has proven effective in specific industrial fluids, its performance against market-leading silicone and polyether-based alternatives in aqueous systems requires empirical validation.
-
For High-Performance, General-Purpose Use: Silicone-based antifoams remain the benchmark for rapid knockdown and long-lasting suppression across a wide range of conditions.[15][16][17]
-
For Biocompatible or Sensitive Systems: Polyether-based antifoams offer a robust, non-silicone alternative, providing a balance of efficacy and system compatibility, making them ideal for fermentation and food-related processes.[3][18][19]
-
For this compound: This compound is a viable antifoam, particularly for non-aqueous systems like lubricants and cutting oils. Its application in new areas, especially bioprocessing and pharmaceuticals, would necessitate not only performance validation via the described protocols but also a thorough toxicological and environmental impact assessment due to its chemical lineage.
The selection of an antifoaming agent is not a one-size-fits-all decision. It requires a careful balance of performance, cost, system compatibility, and regulatory considerations.[6][23] The experimental protocol detailed herein provides a reliable foundation for making such evidence-based decisions.
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A Guide to the Structural Confirmation of Synthesized 2-(4-Nonylphenoxy)acetic Acid using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth, expert-led comparison and analysis of nuclear magnetic resonance (NMR) spectroscopy for the unambiguous structural confirmation of synthesized 2-(4-Nonylphenoxy)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, integrates self-validating data interpretation, and is grounded in authoritative spectroscopic principles.
Introduction: The Imperative of Structural Verification
In synthetic chemistry, the creation of a target molecule is only half the journey; unequivocal proof of its structure is paramount. This compound, a derivative of the industrial surfactant 4-nonylphenol, serves as a pertinent model compound for demonstrating rigorous analytical validation.[1][2][3] Its structure incorporates several distinct chemical environments—an aliphatic chain, a substituted aromatic ring, an ether linkage, and a carboxylic acid—making it an excellent candidate for elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the molecular skeleton and identify the electronic environment of each atom. This guide will demonstrate how ¹H and ¹³C NMR, used in concert, provide a self-validating system to confirm the successful synthesis of this compound.[4][5]
Synthetic Pathway: Williamson Ether Synthesis
The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[6][7] This robust Sɴ2 reaction is ideal for forming the ether linkage between an aryloxide and an alkyl halide.[8][9]
Reaction Principle: The synthesis involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 4-nonylphenol is removed by a strong base (e.g., sodium hydroxide) to form the highly nucleophilic sodium 4-nonylphenoxide.
-
Nucleophilic Substitution (Sɴ2): The resulting phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether. Subsequent acidification protonates the carboxylate to yield the final product.
The overall reaction is as follows:
Scheme 1: Synthesis of this compound via Williamson ether synthesis.
This choice of reactants is deliberate. Using a phenoxide as the nucleophile and a primary alkyl halide (chloroacetic acid) as the electrophile minimizes the risk of a competing E2 elimination reaction, which can be a significant side reaction with bulkier, sterically hindered reagents.[7][8]
Expected ¹H NMR Data and Interpretation:
| Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H | 10-12 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and acidic. Its chemical shift is variable and concentration-dependent. It typically does not couple with other protons. [10][11] |
| g | ~4.65 | Singlet | 2H | These methylene protons are adjacent to two deshielding groups: the ether oxygen and the carbonyl group. With no adjacent protons, the signal is a singlet. |
| f | ~6.90 | Doublet | 2H | Aromatic protons ortho to the -OCH₂COOH group. They are shielded by this electron-donating group and split by the adjacent 'e' protons. [12][13] |
| e | ~7.20 | Doublet | 2H | Aromatic protons meta to the -OCH₂COOH group. They are less affected by the substituent and are split by the adjacent 'f' protons. |
| d | ~2.55 | Triplet | 2H | Benzylic protons on the nonyl chain, adjacent to the aromatic ring. Deshielded by the ring and split by the two 'c' protons into a triplet. |
| c | ~1.58 | Multiplet | 2H | Aliphatic methylene protons. |
| b | ~1.28 | Broad Multiplet | 10H | Overlapping signals from the five central methylene groups of the nonyl chain, which are in very similar chemical environments. |
| a | ~0.88 | Triplet | 3H | Terminal methyl protons of the nonyl chain, split by the adjacent methylene group into a triplet. |
Structural Confirmation via ¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a direct map of the carbon skeleton. In a standard proton-decoupled spectrum, each chemically unique carbon atom gives a distinct singlet signal. [14]
Expected ¹³C NMR Data and Interpretation:
| Label | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |
| 1 | ~173 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. [11][15] |
| 2 | ~65 | The methylene carbon of the ether linkage is deshielded by the adjacent oxygen atom. [16] |
| 3 | ~156 | Aromatic quaternary carbon directly attached to the ether oxygen. It is significantly deshielded by the electronegative oxygen. |
| 4 | ~115 | Aromatic carbons ortho to the -OCH₂COOH group. Shielded relative to other aromatic carbons. |
| 5 | ~130 | Aromatic carbons meta to the -OCH₂COOH group. |
| 6 | ~135 | Aromatic quaternary carbon attached to the nonyl chain. |
| 7 | ~35 | Benzylic carbon of the nonyl chain, adjacent to the aromatic ring. |
| 8-14 | ~22-32 | A cluster of signals for the seven central methylene carbons of the nonyl chain. Their similar environments lead to closely spaced peaks. [17] |
| 15 | ~14 | The terminal methyl carbon of the nonyl chain, appearing furthest upfield in the aliphatic region. |
Conclusion: A Self-Validating Analysis
The combined ¹H and ¹³C NMR data provide an unambiguous confirmation of the structure of this compound.
-
The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups: the 1:2:2:2 ratio of the carboxylic acid, ether methylene, and two sets of aromatic protons, along with the characteristic signals for a long aliphatic chain.
-
The ¹³C NMR spectrum validates the carbon backbone, showing the correct number of unique carbon environments (15 expected), including the downfield signals for the carbonyl and ether-linked carbons, the four distinct aromatic carbon signals, and the series of aliphatic signals.
Each technique supports the other, creating a self-validating dataset. For instance, the singlet at ~4.65 ppm in the ¹H spectrum corresponds to the carbon at ~65 ppm in the ¹³C spectrum, confirming the -O-CH₂-C=O linkage. The integration and splitting patterns in the proton spectrum are perfectly consistent with the number and position of carbons identified in the ¹³C spectrum. This powerful synergy leaves no doubt as to the identity and purity of the synthesized product. Further comparison with infrared (IR) spectroscopy (to confirm C=O and broad O-H stretches) and mass spectrometry (to confirm the molecular weight of 278.39 g/mol ) would provide ultimate validation. [1]
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Safety Operating Guide
Navigating the Disposal of 2-(4-Nonylphenoxy)acetic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-Nonylphenoxy)acetic acid (CAS 3115-49-9), a compound recognized for its corrosive nature and significant aquatic toxicity. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the ecosystem.
The parent compound, 4-nonylphenol, is a known endocrine disruptor, and its derivatives, including this compound, are persistent in the environment, bioaccumulating in aquatic organisms.[1][2] Improper disposal can lead to long-term environmental damage.[3] This guide is designed to provide clear, actionable steps to mitigate these risks.
Section 1: Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazards is paramount. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[4][5][6] It is also harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[4][7]
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The causality is simple: creating an impermeable barrier prevents the chemical from coming into contact with your body.
| PPE Item | Specification | Rationale |
| Gloves | Compatible, chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can cause severe burns and potential allergic reactions.[4][6] |
| Eye Protection | Chemical safety goggles as described by OSHA standards. A face shield is recommended when handling larger quantities. | Protects against splashes that can cause serious, irreversible eye damage.[4][7] |
| Protective Clothing | A lab coat is mandatory. A chemical-resistant apron and sleeves are recommended for larger quantities or spill cleanup. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[8] A respirator may be required if aerosols are generated. | Prevents inhalation of any vapors or aerosols, which can cause respiratory irritation.[8] |
Hazard Identification
Understanding the specific hazards dictates the required disposal pathway.
-
Corrosivity: As an acidic compound, it can corrode standard metals. This dictates the choice of waste containers.[5][9]
-
Toxicity: It is harmful if ingested and poses a significant threat to aquatic ecosystems.[4][7] This necessitates disposal as a hazardous waste, never via sanitary sewers.[10]
-
Environmental Persistence: The nonylphenol group is known for its environmental persistence and endocrine-disrupting potential, making containment and proper disposal crucial to prevent ecological harm.[1][3]
Section 2: Disposal Procedures - A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[11] Under no circumstances should it be disposed of down the drain or in regular trash.[10]
Small Quantities (e.g., residual amounts, contaminated labware)
This procedure applies to items like contaminated pipette tips, weigh boats, and wipes.
-
Segregation: At the point of generation, separate contaminated solid waste from liquid waste.
-
Solid Waste Collection:
-
Place all contaminated disposable items (gloves, wipes, pipette tips, etc.) into a designated, robust, and leak-proof plastic bag or container clearly labeled for hazardous waste.[11]
-
This container must be kept closed when not in use.
-
-
Rinsate Collection:
-
For non-disposable items like glassware, a triple rinse is necessary.[6]
-
The first rinse should be with a suitable solvent (e.g., ethanol or acetone) to dissolve the residue.
-
Collect this first rinsate and any subsequent rinses as hazardous liquid waste. Do not discard the rinsate down the drain.[6]
-
-
Final Disposal: The sealed container of solid waste and the collected liquid rinsate are to be transferred to your institution's designated hazardous waste accumulation area for pickup by a licensed disposal company.
Bulk Quantities & Spills
This applies to unused product, reaction mixtures, and spill cleanup materials.
-
Spill Response (Small Spills):
-
Ensure proper PPE is worn.[8]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbed material into a designated, compatible hazardous waste container.[6]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Waste Collection (Liquids):
-
Container Management & Labeling:
-
Container Selection: Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE) or glass.[2][7][14] Ensure the container has a secure, screw-on cap.
-
Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:[4][13][15][16]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics: "Corrosive, Toxic, Environmental Hazard" .
-
The date when waste was first added to the container (the "accumulation start date").
-
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.[13] This area should be away from drains and incompatible chemicals.
-
Once the container is full, or in accordance with your institution's policies, arrange for its transfer to the central hazardous waste storage facility for disposal by a licensed contractor. The primary disposal method for this type of waste is typically high-temperature incineration.[8][17]
-
Section 3: Visual Workflow for Disposal Decision-Making
To aid in the decision-making process for the disposal of this compound and associated materials, the following workflow diagram should be consulted.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Section 4: EPA Waste Classification
For regulatory purposes in the United States, waste containing this compound must be classified. Due to its corrosive nature (as an acid), it meets the criteria for the EPA Hazardous Waste Code D002 (Corrosivity) if the waste is aqueous and has a pH less than or equal to 2.[5][18] Depending on the specific formulation and contaminants, it could also carry codes for toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive classification.
The principle of causality here is direct: the inherent hazardous characteristics of the chemical dictate its classification under the Resource Conservation and Recovery Act (RCRA), which in turn legally mandates the stringent disposal procedures outlined in this guide.[1]
By implementing these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment from the lasting effects of chemical contaminants.
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CHEM Trust. (n.d.). How to avoid endocrine disruptors in food, food packaging and cooking. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]
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Endocrine Society. (n.d.). What You Can Do About EDCs. Retrieved from [Link]
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Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
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Personal protective equipment for handling 2-(4-Nonylphenoxy)acetic acid
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Nonylphenoxy)acetic acid
This guide provides comprehensive, in-depth safety and logistical information for the handling of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system of protocols rooted in scientific causality. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a chemical that demands respect and careful handling. According to safety data sheets and hazard assessments, it is classified with several significant hazards:
-
Skin Corrosion (Category 1B): It can cause severe skin burns upon contact[1].
-
Serious Eye Damage (Category 1): Direct contact can lead to serious, potentially irreversible eye damage[1].
-
Skin Sensitization (Category 1B): Repeated exposure may provoke an allergic skin reaction[1].
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed[1][2].
-
Aquatic Toxicity: The substance is very toxic to aquatic life, with long-lasting effects[1].
The corrosive nature of this acid means that standard laboratory attire is insufficient. The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between you and potential chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure the provision and use of appropriate PPE to protect employees from workplace hazards[3][4][5].
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for this compound involves protection for the eyes, face, hands, and body. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing dilute solutions in a fume hood) | Chemical safety goggles with side shields | Compatible chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Operations with Splash Potential | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves | Chemical-resistant suit or gown | Recommended if there is a risk of aerosol generation outside a fume hood |
| Weighing of Solid Material (if applicable) | Chemical safety goggles | Compatible chemical-resistant gloves | Lab coat | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if not performed in a containment hood[1][6] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
Procedural Guidance: The "How-To" of Safe Handling
Simply having the right PPE is not enough; proper procedure in donning, doffing, and disposal is paramount to prevent cross-contamination and exposure.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat, apron, or chemical-resistant suit. Ensure it is fastened securely.
-
Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.
-
Eye and Face Protection: Put on your chemical safety goggles. If a face shield is required, place it over the goggles.
-
Hand Protection: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat or suit.
Doffing PPE: A Contamination-Avoidance Workflow
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten your lab coat or suit, touching only the inside surfaces. Roll it away from your body and dispose of it appropriately.
-
Face and Eye Protection: Remove the face shield (if used) from the back of your head. Then, remove your goggles. Place them in a designated area for decontamination.
-
Respiratory Protection (if used): Remove the respirator from behind your head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
PPE Selection Logic: A Visual Guide
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: A Cradle-to-Grave Approach
All PPE that has come into contact with this compound must be treated as hazardous waste.
-
Gloves, disposable lab coats, and other contaminated items: These should be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of them in regular trash receptacles[2].
-
Reusable PPE (e.g., goggles, face shields): These must be decontaminated according to your institution's established procedures before reuse.
-
Waste Containers: Ensure that waste containers are compatible with the chemical and are kept closed when not in use[1]. Follow your institution's guidelines for hazardous waste pickup and disposal[2].
By adhering to these rigorous PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. Always consult the specific Safety Data Sheet (SDS) for the product you are using and your institution's Chemical Hygiene Plan for any additional requirements[4][7].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
